Iodine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
molecular iodine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/I2/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDPGZBMCMUPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
II | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2 | |
| Record name | IODINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034672 | |
| Record name | Iodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.8089 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet-black crystals with a metallic luster and a sharp odor. Mp: 133.5 °C, bp: 185 °C. Emits toxic vapor at room conditions; vapor becomes visibly purple when its concentration builds up in a confined space. Nearly insoluble in water but very soluble in aqueous solutions of iodides., Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Violet solid with a sharp, characteristic odor; [NIOSH] Iodide salts are white powders; [ACGIH], Solid, BLUISH BLACK OR DARK PURPLE CRYSTALS WITH PUNGENT ODOUR., Violet-black crystals with metallic luster and a sharp, characteristic odor., Violet solid with a sharp, characteristic odor. | |
| Record name | IODINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Iodine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/522 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Iodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000675 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | IODINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/588 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Iodine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0342.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
365 °F at 760 mmHg (NIOSH, 2023), 184.4 °C, 184 °C, 365 °F | |
| Record name | IODINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | IODINE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | IODINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/588 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Iodine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0342.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.01 % (NIOSH, 2023), For more Solubility (Complete) data for IODINE, ELEMENTAL (9 total), please visit the HSDB record page., Dissolves readily in chloroform, carbon tetrachloride, or carbon disulfide to form purple solns., 2.719 g in cyclohexane; 23 g/100 cc in methanol at 25 °C; 20.5 g/100 cc in alcohol at 15 °C; 20.6 g/100 cc in ether at 17 °C, 197 g/kg in carbon disulfide at 25 °C; 19.2 g/kg in carbon tetrachloride at 25 °C; 337.3 g/kg in ether at 25 °C; 164.0 g/kg in benzene at 25 °C; 27.1 g/kg in ethanol at 25 °C; 49.7 g/kg in chloroform at 25 °C; 49.7 g/kg in chloroform at 25 °C; 13.2 g/kg in n-hexane at 25 °C; 97 g/kg in butan-2-ol at 25 °C; 157 g/kg in ethyl acetate at 25 °C; 182.5 g/kg in toluene at 25 °C, 14.6 g/100 g in bromoethane at 25 °C; 1.73 g/100 g in n-heptane at 25 °C; 9.7 g/100 g in glycerol at 25 °C; 33.7 g/100 g in diethyl ether at 25 °C; 19.7 g/100 g in carbon disulfide at 25 °C, For more Solubility (Complete) data for IODINE, ELEMENTAL (8 total), please visit the HSDB record page., 0.33 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.01% | |
| Record name | IODINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | IODINE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Iodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000675 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Iodine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0342.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
4.93 (NIOSH, 2023) - Denser than water; will sink, Sp gr = 4.93 (solid at 20 °C); density of the gas: 11.27 g/L, Density at 101.3 kPa: 3.96 at 120 °C (liquid), Relative density (water = 1): 4.9, 4.93 | |
| Record name | IODINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | IODINE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | IODINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/588 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Iodine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0342.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
6.75 g/L at 101.3 MPa, 185 °C, Relative vapor density (air = 1): 8.8 | |
| Record name | IODINE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.3 mmHg at 77 °F (NIOSH, 2023), 0.23 [mmHg], 2.33X10-1 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.04, 0.3 mmHg at 77 °F, (77 °F): 0.3 mmHg | |
| Record name | IODINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Iodine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/522 | |
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| Record name | IODINE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | IODINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/588 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Iodine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0342.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Impurities are chiefly water, sulfuric acid, iron, and insoluble materials. | |
| Record name | IODINE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Bluish-black scales or plates; diatomic; violet vapor, Rhombic, violet-black crystals with metallic luster, Bluish-black, lustrous solid, Violet solid., Heavy, grayish-black plates or granules having a metallic luster | |
CAS No. |
7553-56-2 | |
| Record name | IODINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Iodine | |
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| Record name | Iodine [USP:JAN] | |
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| Record name | iodine | |
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| Record name | Iodine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodine | |
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Melting Point |
236 °F (NIOSH, 2023), 113.7 °C, 113.6 °C, 114 °C, 236 °F | |
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Foundational & Exploratory
The Crucial Role of Iodine in the Synthesis of Thyroid Hormones: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodine, an essential micronutrient, is the cornerstone of thyroid hormone synthesis. This guide provides an in-depth exploration of the intricate biochemical processes governed by this compound within the thyroid gland, leading to the production of thyroxine (T4) and triiodothyronine (T3). We will dissect the key molecular players, their regulation, and the experimental methodologies used to investigate this vital pathway. Understanding these mechanisms is paramount for researchers in endocrinology, scientists developing therapeutics for thyroid disorders, and professionals in drug development seeking to modulate thyroid function.
Introduction: The Centrality of this compound in Thyroid Physiology
The thyroid hormones, T4 and T3, are indispensable for regulating metabolism, growth, and development.[1] Their synthesis is entirely dependent on a sufficient supply of this compound, a halogen that becomes incorporated into their molecular structure.[2] this compound deficiency is a significant global health issue, leading to a spectrum of disorders, including goiter (enlarged thyroid gland), hypothyroidism, and, in severe cases, cognitive impairment.[3][4][5] Conversely, this compound excess can also disrupt normal thyroid function, highlighting the critical need for homeostatic balance.[2] This guide will elucidate the precise, multi-step process by which the thyroid follicular cell harnesses this compound to produce these vital hormones.
The Journey of this compound: From Circulation to Colloid
The synthesis of thyroid hormones is a highly organized process that occurs within the functional units of the thyroid gland, the follicles. This journey involves the vectorial transport of iodide from the bloodstream across the follicular cell and into the follicular lumen, also known as the colloid.
Basolateral Uptake: The Sodium-Iodide Symporter (NIS)
-
Mechanism of Action: NIS is a glycoprotein that co-transports one iodide ion (I-) along with two sodium ions (Na+) into the cell.[8][9] This symport mechanism utilizes the electrochemical gradient of sodium, which is maintained by the Na+/K+-ATPase pump, to drive the uphill movement of iodide against its concentration gradient.[8]
-
Regulation: The expression and activity of NIS are primarily regulated by Thyroid-Stimulating Hormone (TSH) from the anterior pituitary.[10][11][12] TSH stimulates both the transcription of the NIS gene and the translocation of the NIS protein to the basolateral membrane, thereby enhancing iodide uptake.[10]
Apical Efflux: The Role of Pendrin
Once inside the thyrocyte, iodide must be transported across the apical membrane into the follicular lumen, where the subsequent steps of hormone synthesis occur. This apical efflux is facilitated by Pendrin , an anion exchanger encoded by the SLC26A4 gene.[13][14]
-
Function: Pendrin is believed to mediate the transport of iodide out of the cell and into the colloid.[13][14][15] Mutations in the SLC26A4 gene can lead to Pendred syndrome, a condition characterized by hearing loss, goiter, and impaired iodide organification.[14][15]
-
TSH Regulation: TSH has been shown to increase the abundance of pendrin at the plasma membrane, suggesting a role in enhancing iodide efflux into the follicular lumen.[16]
The Biochemical Core: Oxidation, Organification, and Coupling
Within the follicular lumen, a series of enzymatic reactions, collectively known as iodination, transform inorganic iodide into the thyroid hormones. These reactions are catalyzed by the enzyme Thyroid Peroxidase (TPO) and require a source of hydrogen peroxide (H2O2).[17][18][19]
The Powerhouse: Thyroid Peroxidase (TPO)
TPO is a membrane-bound, heme-containing glycoprotein located at the apical membrane of the thyrocyte.[17][18] It is the key enzyme responsible for catalyzing the three critical steps in thyroid hormone synthesis:
-
Oxidation of Iodide: TPO, in the presence of H2O2, oxidizes iodide (I-) to a more reactive this compound species (I0 or I+).[17][19][20] This is an essential activation step, making this compound capable of reacting with tyrosine residues.
-
Organification of this compound: The oxidized this compound is then incorporated into specific tyrosine residues on a large glycoprotein called thyroglobulin (Tg) .[12][20][21] This process, known as organification, results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).[17][22]
-
Coupling of Iodotyrosines: TPO catalyzes the coupling of two iodotyrosine molecules to form the thyroid hormones. The coupling of one molecule of DIT and one molecule of MIT forms triiodothyronine (T3), while the coupling of two DIT molecules forms thyroxine (T4).[17][20]
The Essential Co-factor: Hydrogen Peroxide (H2O2) Generation
The enzymatic activity of TPO is entirely dependent on the availability of hydrogen peroxide as an oxidizing agent.[23][24] The primary source of H2O2 in the thyroid is the Dual Oxidase (DUOX) family of enzymes, specifically DUOX1 and DUOX2.[25][26][27]
-
DUOX Function: These NADPH oxidases are located at the apical membrane and generate H2O2, which is then utilized by TPO for iodide oxidation.[26][28] The activity of DUOX enzymes is regulated by intracellular signaling pathways, including those involving calcium and protein kinases.[29]
-
Clinical Relevance: Inactivating mutations in the DUOX2 gene can lead to congenital hypothyroidism due to impaired H2O2 production and subsequent failure of thyroid hormone synthesis.[25][28]
The intricate interplay between iodide uptake, oxidation, and incorporation into thyroglobulin is a tightly regulated process, ensuring a consistent supply of thyroid hormones to meet the body's metabolic demands.
Regulation of Thyroid Hormone Synthesis
The synthesis of thyroid hormones is under the stringent control of the hypothalamic-pituitary-thyroid (HPT) axis, which operates through a classic negative feedback loop.[22][30][31]
-
Hypothalamic-Pituitary Control: The hypothalamus secretes Thyrotropin-Releasing Hormone (TRH), which stimulates the anterior pituitary to release Thyroid-Stimulating Hormone (TSH).[11][22][30] TSH then acts on the thyroid gland to stimulate all aspects of thyroid hormone synthesis and release.[11][12]
-
Negative Feedback: Circulating T4 and T3 exert negative feedback on both the hypothalamus and the pituitary, inhibiting the secretion of TRH and TSH, respectively.[32][33] This feedback mechanism maintains thyroid hormone levels within a narrow physiological range.
Experimental Protocols and Methodologies
Investigating the intricate steps of thyroid hormone synthesis requires a variety of specialized experimental techniques.
Iodide Uptake Assays
Objective: To quantify the activity of the Sodium-Iodide Symporter (NIS).
Methodology:
-
Cell Culture: Culture thyroid follicular cells (e.g., FRTL-5 cells) or cells engineered to express NIS in a suitable medium.
-
Stimulation: Treat cells with TSH or other stimulating agents to induce NIS expression and activity.
-
Incubation with Radioiodide: Incubate the cells with a medium containing a known concentration of radioactive iodide (e.g., 125I or 131I) for a defined period.[34]
-
Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular radioiodide.
-
Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a gamma counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate to determine the rate of iodide uptake.
In Vitro TPO Activity Assay
Objective: To measure the enzymatic activity of Thyroid Peroxidase.
Methodology:
-
Enzyme Source: Use purified TPO or microsomal fractions from thyroid tissue.
-
Reaction Mixture: Prepare a reaction buffer containing a known concentration of iodide, a tyrosine-containing substrate (e.g., thyroglobulin or free tyrosine), and a source of H2O2.
-
Initiation of Reaction: Add the TPO preparation to the reaction mixture to initiate the reaction.
-
Monitoring the Reaction: The progress of the reaction can be monitored by:
-
Measuring the rate of iodide oxidation spectrophotometrically.
-
Quantifying the formation of iodotyrosines using high-performance liquid chromatography (HPLC).
-
-
Data Analysis: Calculate the specific activity of TPO based on the rate of product formation per unit of enzyme.
Visualization of Key Pathways
Thyroid Hormone Synthesis Pathway
Caption: Overview of the thyroid hormone synthesis pathway.
HPT Axis Regulation
Caption: The Hypothalamic-Pituitary-Thyroid (HPT) axis negative feedback loop.
Conclusion: A Tightly Regulated and Essential Pathway
The synthesis of thyroid hormones is a testament to the elegance and efficiency of biological systems. From the selective uptake of this compound by NIS to the precise enzymatic orchestration by TPO, each step is critical for maintaining thyroid hormone homeostasis. For researchers and drug development professionals, a deep understanding of this pathway is fundamental for devising strategies to treat thyroid disorders, whether by correcting deficiencies, managing overproduction, or developing targeted therapies that modulate specific steps in this essential process. Further research into the nuanced regulatory mechanisms and the development of novel experimental models will continue to advance our ability to intervene in thyroid pathophysiology.
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Iodine: An In-Depth Technical Guide on its Core Physiological Functions
Abstract
Iodine, a seemingly simple halogen, orchestrates a complex symphony of physiological processes vital for human health. While its role as an indispensable component of thyroid hormones is widely recognized, emerging research continues to unveil its multifaceted extrathyroidal functions. This technical guide provides a comprehensive exploration of this compound's journey through the body, from its absorption and intricate involvement in thyroid hormone synthesis to its broader implications in cellular differentiation, immune modulation, and antioxidant defense. We delve into the molecular mechanisms underpinning these functions, the profound consequences of this compound deficiency, and the analytical methodologies crucial for its quantification. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and the self-validating systems inherent in this compound-related protocols.
Introduction: The Indispensable Nature of this compound
This compound is an essential trace mineral that the human body cannot synthesize, making it a requisite component of our diet.[1] Its paramount importance lies in its role as a cornerstone of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are central regulators of metabolism, growth, and development.[2][3] These hormones influence a vast array of biochemical reactions, including protein synthesis and enzymatic activity.[4] The intricate regulation of thyroid function, orchestrated by the hypothalamus and pituitary gland, underscores the critical need for a consistent supply of this compound.[3] Beyond the thyroid, a significant amount of this compound is concentrated in extrathyroidal tissues, where its biological functions are an active area of investigation, suggesting roles in immune response and the health of various glands.[4][5] This guide will illuminate the established and emerging physiological roles of this essential micronutrient.
The Journey of this compound: Absorption, Transport, and Metabolism
The physiological voyage of this compound begins with its ingestion and subsequent absorption, primarily in the stomach and small intestine.[6] Once in the bloodstream, iodide (I-), the reduced form of this compound, is transported to various tissues. The thyroid gland, however, is the primary destination, exhibiting a remarkable capacity to concentrate iodide from the blood.[6]
This selective uptake is mediated by a specialized protein, the sodium-iodide symporter (NIS) , located on the basolateral membrane of thyroid follicular cells.[6][7] The NIS facilitates the active transport of iodide into the cells against a concentration gradient.[8] From the follicular cell, iodide is then transported across the apical membrane into the follicular lumen by another transporter called pendrin .[9][10]
Within the follicular lumen, the synthesis of thyroid hormones commences. This intricate process involves several key steps catalyzed by the enzyme thyroid peroxidase (TPO) .[6][11]
Thyroid Hormone Synthesis: A Step-by-Step Process
-
Oxidation: Iodide is oxidized to a more reactive form of this compound (I2).[6]
-
Organification: This reactive this compound is then covalently attached to tyrosine residues on a large glycoprotein called thyroglobulin (Tg) . This process, also known as iodination, forms monoiodotyrosine (MIT) and diiodotyrosine (DIT).[6][8]
-
Coupling: Subsequently, TPO catalyzes the coupling of these iodinated tyrosine molecules. The coupling of two DIT molecules forms thyroxine (T4), while the coupling of one MIT and one DIT molecule forms triiodothyronine (T3).[6][8]
-
Storage and Release: The newly synthesized thyroid hormones remain stored as part of the thyroglobulin molecule in the follicular lumen, forming a substance called colloid.[6] When the body requires thyroid hormones, thyroglobulin is reabsorbed into the follicular cells, where it is broken down by enzymes to release T4 and T3 into the bloodstream.[11]
Most of the hormone released is T4, which can be converted to the more biologically active T3 in peripheral tissues by deiodinase enzymes.[6][9]
The Core Physiological Functions of this compound
This compound's influence extends far beyond the confines of the thyroid gland. Its physiological functions are diverse and critical for overall health.
Thyroid-Mediated Functions: The Master Regulator
As a fundamental component of thyroid hormones, this compound indirectly governs a multitude of metabolic processes:
-
Metabolic Rate: Thyroid hormones are the primary regulators of the body's basal metabolic rate, influencing energy expenditure and heat production.[9]
-
Growth and Development: They are indispensable for normal growth and development, particularly of the skeletal and central nervous systems in fetuses and infants.[2][4]
-
Protein Synthesis and Enzyme Activity: T3 and T4 are crucial for the synthesis of proteins and the activity of numerous enzymes throughout the body.[4]
-
Cardiovascular Function: Thyroid hormones have a significant impact on heart rate, cardiac contractility, and overall cardiovascular health.[12]
-
Reproductive Function: They play a role in regulating reproductive functions, including the menstrual cycle.[9]
Extrathyroidal Functions: An Expanding Frontier
Emerging evidence highlights the significant roles of this compound in tissues outside the thyroid gland.[5] Various organs, including the salivary glands, gastric mucosa, and lactating mammary glands, can concentrate this compound.[13]
-
Antioxidant Properties: Molecular this compound (I2) has been shown to act as an antioxidant, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[5][14] It can also induce the expression of antioxidant enzymes.[15]
-
Immune Modulation: this compound can act as both an anti-inflammatory and a proinflammatory agent, depending on the cellular context.[5] It is taken up and metabolized by immune cells, suggesting a direct role in modulating immune responses.[5][16]
-
Antiproliferative and Apoptotic Actions: In neoplastic cells, this compound can generate iodolipids that activate apoptotic pathways, leading to programmed cell death.[5] This suggests a potential role in cancer prevention and therapy.[17][18]
-
Cellular Differentiation: this compound plays a role in maintaining the integrity of epithelial tissues and may induce cellular differentiation.[5][19]
The Clinical Significance of this compound Status
Maintaining an adequate this compound status is crucial for health. Both deficiency and excess can lead to significant physiological disturbances.
This compound Deficiency Disorders (IDD)
This compound deficiency is a major global public health problem and the leading preventable cause of intellectual disability.[20][21] The consequences of inadequate this compound intake are collectively known as this compound Deficiency Disorders (IDD).[21]
Key Consequences of this compound Deficiency:
| Consequence | Description |
| Goiter | Enlargement of the thyroid gland as it attempts to trap more this compound from the blood.[12][20] |
| Hypothyroidism | Insufficient production of thyroid hormones, leading to symptoms like fatigue, weight gain, depression, and memory problems.[12] |
| Impaired Cognitive Function | This compound deficiency during fetal development and childhood can cause irreversible brain damage and lower IQ.[21][22] |
| Cretinism | A severe form of congenital this compound deficiency syndrome characterized by profound mental and physical developmental delays.[20][23] |
| Reproductive Issues | In women, this compound deficiency can lead to infertility, miscarriages, and stillbirths.[12] |
This compound Excess
While less common, excessive this compound intake can also be detrimental, particularly in individuals with pre-existing thyroid conditions. High levels of iodide can temporarily inhibit thyroid hormone synthesis, a phenomenon known as the Wolff-Chaikoff effect.[[“]]
Methodologies in this compound Research
Accurate quantification of this compound in biological and environmental samples is essential for both clinical diagnosis and research.
Analytical Methods for this compound Quantification
A variety of analytical methods are employed to measure this compound levels. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
| Analytical Method | Principle | Application |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | A highly sensitive technique that measures the mass-to-charge ratio of ions. | Considered a gold standard for this compound determination in various samples, including urine, blood, and food.[25][26] |
| Sandell-Kolthoff (S-K) Reaction | A spectrophotometric method based on the catalytic role of this compound in the reduction of ceric ammonium sulfate by arsenious acid. | Widely used for measuring urinary this compound concentration, particularly in epidemiological studies.[26][27] |
| Instrumental Neutron Activation Analysis (INAA) | A nuclear process used for determining the concentrations of elements in a vast amount of materials. | Used for sensitive this compound analysis in various biological tissues.[25][27] |
| High-Performance Liquid Chromatography (HPLC) | Used in combination with other detectors to separate and quantify different this compound species. | Allows for the speciation of this compound compounds in complex matrices.[27] |
Experimental Protocols: A Self-Validating System
The assessment of this compound status in a population often relies on the measurement of urinary this compound concentration (UIC), as most dietary this compound is excreted in the urine.[15][23]
Protocol for Urinary this compound Measurement using the Sandell-Kolthoff Method:
-
Sample Collection: Collect spot urine samples from the study population.
-
Sample Preparation: Digest the urine sample to remove interfering substances. This is a critical step to ensure the accuracy of the results.
-
Catalytic Reaction: In a microplate, mix the digested sample with arsenious acid.
-
Initiation of Reaction: Add ceric ammonium sulfate to start the reaction. The rate of color change (disappearance of the yellow ceric ion) is proportional to the this compound concentration.
-
Spectrophotometric Measurement: Read the absorbance at a specific wavelength at timed intervals to determine the reaction rate.
-
Quantification: Compare the reaction rate of the samples to that of known this compound standards to calculate the UIC.
Causality Behind Experimental Choices: The digestion step is crucial because organic compounds in urine can interfere with the redox reaction. The use of a microplate format allows for high-throughput analysis, which is essential for large-scale epidemiological studies. The kinetic measurement, rather than a single endpoint reading, provides a more accurate determination of the this compound concentration.
This compound in Drug Development and Therapeutic Applications
This compound's diverse biological activities have positioned it as a valuable element in pharmaceuticals and therapeutic strategies.
-
Antiseptics and Disinfectants: Povidone-iodine is a widely used broad-spectrum antiseptic for skin disinfection before surgery and for wound care.[28]
-
Radiocontrast Agents: Iodinated compounds are essential components of contrast media used in medical imaging techniques like X-rays and computed tomography (CT) scans to enhance the visibility of internal structures.[28][29]
-
Radioactive this compound (RAI) Therapy: Radioactive isotopes of this compound, such as this compound-131, are used in the treatment of hyperthyroidism and certain types of thyroid cancer.[30] The thyroid gland's ability to concentrate this compound allows for targeted delivery of radiation to thyroid tissue.[7]
-
Dietary Supplements: this compound supplements are crucial for preventing and treating this compound deficiency disorders, particularly in pregnant women and populations in this compound-deficient regions.[28]
-
Emerging Applications: Research is exploring the potential of this compound-containing compounds in cancer therapy and as antiviral and antifungal agents.[18][29] this compound's role in nanotechnology and targeted drug delivery is also an active area of investigation.[30]
Visualizations
Signaling Pathway of Thyroid Hormone Synthesis
Caption: Thyroid hormone synthesis workflow.
Experimental Workflow for Urinary this compound Measurement
Caption: Urinary this compound measurement workflow.
Conclusion
This compound's physiological significance is profound and far-reaching. From its well-established, indispensable role in thyroid hormone synthesis to its emerging functions as an antioxidant, immunomodulator, and potential anticancer agent, this compound continues to be a subject of intense scientific inquiry. A thorough understanding of its metabolism, mechanisms of action, and the clinical implications of its deficiency is paramount for researchers and clinicians. The continued development of precise analytical methods and the exploration of novel therapeutic applications will undoubtedly further solidify this compound's position as a key player in human health and disease. This guide provides a solid, technically grounded framework for professionals dedicated to advancing our knowledge and application of this essential mineral nutrient.
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An In-Depth Technical Guide to the Chemical Forms of Iodine in Nature: Iodide and Iodate
Abstract
Iodine, an essential trace element, exists in various chemical forms in nature, with iodide (I⁻) and iodate (IO₃⁻) being the most prevalent inorganic species. The distribution, transformation, and bioavailability of these forms are governed by complex biogeochemical processes that have profound implications for environmental science, human health, and drug development. This technical guide provides a comprehensive overview of the fundamental properties, natural occurrence, and analytical methodologies for iodide and iodate. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound speciation and its impact.
Introduction: The Geochemical and Biogeochemical Significance of this compound
This compound is a crucial micronutrient required for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are vital for regulating metabolism, growth, and development in vertebrates.[1][2] The journey of this compound through the Earth's systems—lithosphere, hydrosphere, atmosphere, and biosphere—is a dynamic and intricate process known as the this compound cycle.[3][4] This cycle dictates the availability of this compound to living organisms and is largely controlled by the redox-sensitive speciation between its primary inorganic forms: the reduced iodide (I⁻) and the oxidized iodate (IO₃⁻).[5]
The oceans are the primary reservoir of this compound on Earth's surface, containing approximately 70% of the global inventory.[6] Here, iodide and iodate are the dominant dissolved species, with their relative concentrations influenced by biological activity, photochemical reactions, and physical mixing processes.[6][7] The volatilization of this compound compounds from the ocean surface, primarily as methyl iodide (CH₃I) and molecular this compound (I₂), is a critical step in transferring this compound to the atmosphere and subsequently to terrestrial environments.[3][4] This ocean-atmosphere-terrestrial linkage is the primary mechanism for the global distribution of this essential element.[4]
In terrestrial systems, this compound concentrations in soils are highly variable and depend on factors such as proximity to the coast, parent rock composition, and organic matter content.[8][9] The chemical form of this compound in soil and groundwater significantly impacts its mobility and bioavailability to plants and, consequently, its entry into the food chain.[10] Understanding the speciation of this compound is therefore paramount for addressing this compound deficiency disorders (IDD), which affect a significant portion of the world's population and are a leading cause of preventable intellectual disabilities.[11][12]
For drug development professionals, a thorough understanding of this compound chemistry is essential. This compound and its compounds are utilized in various pharmaceutical applications, including as antiseptics (e.g., povidone-iodine), contrast agents for medical imaging, and in the synthesis of this compound-containing drugs. The chemical form of this compound dictates its reactivity, bioavailability, and potential toxicity, making speciation analysis a critical aspect of drug formulation and safety assessment.[2][13]
Physicochemical Properties and Natural Occurrence of Iodide and Iodate
Iodide and iodate exhibit distinct chemical properties that govern their behavior in natural systems.
Iodide (I⁻) is the reduced form of this compound with an oxidation state of -1. It is generally more soluble and mobile in the environment compared to iodate.[14] In aqueous solutions, iodide can be oxidized to molecular this compound (I₂) or further to iodate under oxidizing conditions.
Iodate (IO₃⁻) is the oxidized form of this compound with an oxidation state of +5.[5] It is thermodynamically more stable than iodide in oxygenated waters.[6] Iodate salts are often less soluble than their iodide counterparts.
The following table summarizes the key properties of iodide and iodate:
| Property | Iodide (I⁻) | Iodate (IO₃⁻) |
| Oxidation State | -1 | +5 |
| Chemical Formula | I⁻ | IO₃⁻ |
| Solubility | Generally high | Variable, often lower than iodide |
| Mobility in Environment | High | Lower than iodide |
| Predominant in | Reducing environments, surface ocean waters | Oxidizing environments, deep ocean waters |
2.1. Marine Environment
The ocean is the largest reservoir of this compound, with typical total dissolved this compound concentrations around 0.45–0.50 μmol/L.[6] The speciation between iodide and iodate is highly dynamic and varies with depth and biological activity. In surface waters, biological processes, particularly phytoplankton activity, lead to the reduction of iodate to iodide.[7][15] As a result, iodide concentrations are generally higher in the euphotic zone.[16] In contrast, iodate is the dominant species in deeper, more oxygenated waters.[5] The cycling of this compound in the marine environment is a key factor in atmospheric chemistry, as the emission of volatile this compound compounds from the sea surface influences ozone concentrations and aerosol formation.[16][17]
2.2. Terrestrial Environment
This compound in the terrestrial environment is primarily derived from atmospheric deposition of marine this compound.[17] Consequently, coastal areas tend to have higher soil this compound content. The speciation of this compound in soils is complex and influenced by soil pH, redox potential, organic matter content, and microbial activity.[10] In general, iodide is more mobile in soils and can be leached into groundwater, while iodate tends to be more strongly adsorbed to soil particles.[18] The uptake of this compound by plants is a critical pathway for its entry into the terrestrial food chain. The bioavailability of this compound to plants is dependent on its chemical form, with iodide generally being more readily absorbed than iodate.[14]
Biogeochemical Transformations of this compound
The interconversion between iodide and iodate is a key feature of the global this compound cycle and is driven by a combination of biotic and abiotic processes.
3.1. Microbial Roles in this compound Cycling
Microorganisms play a central and versatile role in mediating the redox transformations of this compound.[4][6] Certain bacteria are capable of both oxidizing iodide to molecular this compound and reducing iodate to iodide.[6][19] For instance, some denitrifying bacteria can use iodate as a terminal electron acceptor, leading to its reduction to iodide.[19] Conversely, iodide-oxidizing bacteria can convert iodide to I₂, which can then be volatilized.[6] Microbes are also involved in the methylation of iodide to form volatile methyl iodide (CH₃I), a significant process in both marine and terrestrial environments.[4][19]
The following diagram illustrates the key microbial transformations in the this compound cycle:
Caption: Microbial transformations in the biogeochemical this compound cycle.
3.2. Abiotic Transformations
Abiotic processes also contribute to this compound speciation. Photochemical reactions in surface waters can influence the redox state of this compound. For example, sunlight can promote the oxidation of iodide. In acidic conditions, iodate can react with iodide to form molecular this compound.[5]
Biological Significance and Human Health
This compound is an essential component of thyroid hormones, and its deficiency can lead to a spectrum of health issues collectively known as this compound deficiency disorders (IDD).[11]
4.1. Role in Thyroid Hormone Synthesis
The thyroid gland actively traps iodide from the bloodstream via the sodium-iodide symporter (NIS).[20][21] Inside the thyroid follicular cells, iodide is oxidized to this compound by the enzyme thyroid peroxidase (TPO).[21] This reactive this compound is then incorporated into tyrosine residues of a large glycoprotein called thyroglobulin, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).[21] Subsequently, MIT and DIT are coupled to form the thyroid hormones T4 and T3.[1]
The following diagram outlines the key steps in thyroid hormone synthesis:
Caption: Simplified workflow of thyroid hormone synthesis.
4.2. Bioavailability and Supplementation: Iodide vs. Iodate
Both iodide and iodate are used for salt iodization programs to combat IDD.[22] Iodate is often preferred in tropical regions due to its greater stability in warm and humid conditions.[13] The oral bioavailability of this compound from both forms is considered virtually equivalent in humans.[13][23] In the gastrointestinal tract, iodate is rapidly reduced to iodide before absorption.[22][24] While both forms are effective for supplementation, some studies suggest potential differences in their biological effects at very high doses, with iodide potentially offering some protective effects against oxidative stress that iodate does not.[25]
Analytical Methodologies for Iodide and Iodate Determination
Accurate quantification of iodide and iodate is crucial for environmental monitoring, food analysis, and clinical diagnostics. A variety of analytical techniques are available, each with its own advantages and limitations.
5.1. Spectrophotometric Methods
Spectrophotometry offers a relatively simple and cost-effective approach for this compound speciation. A common indirect method for iodate determination involves its reaction with excess iodide in an acidic solution to produce triiodide (I₃⁻), which has a characteristic absorbance at 352 nm.[26]
Experimental Protocol: Spectrophotometric Determination of Iodate
-
Sample Preparation: Prepare a known volume of the aqueous sample.
-
Reagent Addition: Add an acidic solution (e.g., HCl) to adjust the pH, followed by an excess of potassium iodide (KI) solution.
-
Reaction: Allow the reaction to proceed, where iodate oxidizes iodide to triiodide: IO₃⁻ + 8I⁻ + 6H⁺ → 3I₃⁻ + 3H₂O
-
Measurement: Measure the absorbance of the resulting solution at 352 nm using a spectrophotometer.
-
Quantification: Determine the iodate concentration by comparing the absorbance to a calibration curve prepared with known iodate standards.
5.2. Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a powerful tool for separating and quantifying different this compound species. Ion chromatography (IC) is commonly used for the separation of iodide and iodate.
For enhanced sensitivity and specificity, HPLC can be coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10][27] This hyphenated technique allows for the detection of this compound at very low concentrations and can distinguish between different this compound-containing compounds.
Experimental Protocol: this compound Speciation by HPLC-ICP-MS
-
Sample Extraction: Extract this compound species from the sample matrix. For soils, an alkaline extraction with ammonium hydroxide and EDTA can be effective in minimizing species transformation.[10]
-
Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with an appropriate column (e.g., an anion-exchange column) to separate iodide, iodate, and potentially organothis compound compounds.
-
Detection by ICP-MS: The eluent from the HPLC is introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the this compound atoms, which are then detected by the mass spectrometer at m/z 127.
-
Quantification: Quantify the concentration of each this compound species based on the peak areas in the chromatogram and comparison with calibration standards.
The following diagram illustrates the experimental workflow for HPLC-ICP-MS analysis:
Caption: Experimental workflow for this compound speciation analysis by HPLC-ICP-MS.
5.3. Other Analytical Techniques
Other methods for this compound analysis include:
-
Titrimetric Methods: Iodometric titration is a classical method for determining the concentration of oxidizing agents, including iodate.[28][29]
-
Electrochemical Methods: Ion-selective electrodes (ISEs) can be used for the direct measurement of iodide concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile organothis compound compounds.[18]
The choice of analytical method depends on the specific application, the required sensitivity, the sample matrix, and the available instrumentation. A summary of common analytical techniques is provided below:
| Technique | Principle | Typical Application | Advantages | Limitations |
| Spectrophotometry | Colorimetric reaction | Water, salt analysis | Simple, low cost | Lower sensitivity, potential interferences |
| Ion Chromatography | Ion-exchange separation | Environmental waters | Good separation of anions | Moderate sensitivity |
| HPLC-ICP-MS | Chromatographic separation with elemental detection | Trace analysis in complex matrices | High sensitivity and specificity | High instrument cost, requires expertise |
| Titrimetry | Redox titration | Quality control of iodized salt | High precision for concentrated samples | Not suitable for trace analysis |
| Ion-Selective Electrode | Potentiometric measurement | Direct measurement in aqueous solutions | Rapid, portable | Susceptible to interferences |
Conclusion
The chemical forms of this compound in nature, primarily iodide and iodate, are at the heart of a complex biogeochemical cycle that has far-reaching implications for environmental processes and living organisms. A thorough understanding of their properties, transformations, and analytical determination is essential for researchers in environmental science, human health, and pharmacology. For drug development professionals, knowledge of this compound speciation is critical for ensuring the efficacy and safety of this compound-containing products. The continued development of advanced analytical techniques will further enhance our ability to unravel the intricate chemistry of this vital element and its impact on our world.
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A Fortuitous Discovery: An In-depth Technical Guide to the History of Iodine and Its Early Applications
Abstract
This technical guide provides a comprehensive exploration of the serendipitous discovery of iodine in the early 19th century and its subsequent pioneering applications that irrevocably shaped the fields of medicine and photography. Addressed to researchers, scientists, and drug development professionals, this document delves into the experimental methodologies of Bernard Courtois, the elemental characterization by Humphry Davy and Joseph Louis Gay-Lussac, and the groundbreaking therapeutic applications by Jean-François Coindet. Furthermore, it examines the integral role of this compound in the advent of the daguerreotype photographic process. The narrative is underpinned by a detailed analysis of the scientific principles and experimental designs of the era, offering insights into the nascent stages of modern chemistry and its profound impact on technology and human health.
The Accidental Genesis: Bernard Courtois and the Ashes of Seaweed
The story of this compound begins not in a dedicated research laboratory, but in the saltpeter manufactory of Bernard Courtois in Paris. In 1811, amidst the Napoleonic Wars, the demand for saltpeter (potassium nitrate), a crucial component of gunpowder, was at an all-time high.[1] Courtois, a chemist and saltpeter manufacturer, was seeking alternative sources for the potassium salts traditionally derived from wood ash, which had become scarce.[2] He turned to the abundant seaweed along the coasts of Normandy and Brittany.[2]
The process of extracting sodium and potassium salts from seaweed ash was routine. However, Courtois observed significant corrosion of his copper vats.[3] In investigating the cause of this corrosion, he conducted an experiment that would lead to a remarkable discovery.
Experimental Protocol: The Isolation of "Substance X"
While a precise, step-by-step protocol from Courtois's notebooks is not available, the fundamental procedure can be reconstructed from historical accounts and modern reenactments of the process. The causality behind his experimental choice was rooted in the need to purify the alkali salts and understand the corrosive agent.
Methodology:
-
Ashing of Seaweed: Dried seaweed was burned in a pit or evaporating dish to produce a solid ash.[4][5] This process concentrated the inorganic salts present in the marine algae.
-
Lixiviation (Aqueous Extraction): The resulting ash was boiled with water to dissolve the soluble alkali metal salts, primarily sodium and potassium chlorides and sulfates.[6]
-
Fractional Crystallization: The aqueous solution was evaporated to precipitate the less soluble sodium salts, which were removed. The remaining liquid, rich in more soluble potassium salts, was further concentrated.
-
Acidification and the Unforeseen Reaction: It was at this stage that Courtois made his accidental discovery. To the residual liquid from the potassium salt extraction, he added sulfuric acid.[3][7] It is believed he added an excess of the acid, which led to a vigorous reaction and the evolution of a stunning violet vapor.[8] This vapor subsequently condensed on cooler surfaces, forming dark, lustrous crystals.[3][9]
Courtois, though a skilled chemist, was preoccupied with his saltpeter business and did not fully characterize the new substance, which he referred to as "Substance X."[7] He shared his findings and samples with other prominent French chemists, including Charles Bernard Desormes and Nicolas Clément, who presented the discovery to the French Imperial Institute in November 1813.[10]
The Chemistry of Discovery
The violet vapor observed by Courtois was, in fact, elemental this compound. The chemical reactions underlying his discovery can be summarized as follows:
-
Seaweed ash contains a mixture of salts, including sodium iodide (NaI) and potassium iodide (KI).
-
The addition of concentrated sulfuric acid (H₂SO₄) to the iodide-containing solution initiated an oxidation-reduction reaction. The iodide ions (I⁻) were oxidized to elemental this compound (I₂), while the sulfuric acid was reduced. The reaction can be represented as:
2NaI (aq) + 2H₂SO₄ (aq) → I₂ (g) + SO₂ (g) + Na₂SO₄ (aq) + 2H₂O (l)
The heat generated by the reaction vaporized the newly formed this compound, producing the characteristic violet gas.[3]
Elemental Characterization: The Work of Davy and Gay-Lussac
The formal identification of "Substance X" as a new element was carried out by two of the most eminent chemists of the time: Sir Humphry Davy of England and Joseph Louis Gay-Lussac of France.[6] Despite the ongoing war between their nations, scientific communication persisted.[10] Davy, visiting Paris in 1813, was given a sample of the new substance and, using his portable laboratory, quickly began to investigate its properties.[10][11]
Both Davy and Gay-Lussac independently concluded that the substance was a new element with properties analogous to chlorine.[6][12] Gay-Lussac is credited with naming the element "iode" (from the Greek word "ioeides," meaning violet-colored), which Davy later anglicized to "this compound."[13] Their experiments, though conducted in a spirit of rivalry, laid the foundation for understanding the chemical nature of this new halogen.[12]
A Remedy for Goiter: The Pioneering Work of Jean-François Coindet
One of the most immediate and impactful applications of the newly discovered this compound was in the treatment of goiter, a condition characterized by the enlargement of the thyroid gland. For centuries, traditional remedies for goiter included the consumption of burnt sea sponge and seaweed.[14][15]
The Swiss physician Jean-François Coindet hypothesized that the active ingredient in these traditional remedies was, in fact, this compound.[14][16] In 1820, he began to treat his goitrous patients with this compound preparations, with remarkable success.[14]
Therapeutic Formulations and Dosages
Coindet developed several this compound-based preparations for the treatment of goiter. His work represents one of the earliest examples of targeted, evidence-based therapy with a newly discovered chemical element.
Table 1: this compound Preparations Used by Jean-François Coindet for Goiter Treatment
| Preparation | Composition |
| Potassium Iodide Solution | A solution of potassium iodide (KI) in water. |
| Iodide-Iodine Solution | A solution containing both potassium iodide and elemental this compound, a precursor to Lugol's solution.[17] |
| Tincture of this compound | An alcoholic solution of this compound, which Coindet later favored for its stability and ease of use.[17] |
Dosage Regimen:
Coindet's prescribed dosage was carefully controlled to maximize efficacy while minimizing side effects.[17]
-
Initial Dose: 10 drops, three times a day for the first week.
-
Increased Dose: 15 drops, three times a day for the second week.
-
Maintenance Dose: 20 drops, three times a day thereafter.
The typical duration of treatment was 8-10 weeks.[17] Twenty drops of his solutions contained approximately 50 mg of this compound.[17]
Clinical Observations and the Emergence of Iatrogenic Hyperthyroidism
Coindet's treatment was highly effective, with most patients experiencing a significant reduction in the size of their goiters.[14] However, the widespread availability of this compound without a prescription led to instances of self-medication with excessive doses.[14] Coindet observed that some individuals who consumed large amounts of this compound developed symptoms of weight loss, palpitations, and tremors—what we now recognize as this compound-induced hyperthyroidism.[14] This led him to advocate for strict medical supervision of this compound therapy.[17]
This compound as an Antiseptic: A Precursor to Germ Theory
Long before the establishment of germ theory by Pasteur and Lister, the antiseptic properties of this compound were recognized and utilized. Tincture of this compound, a solution of this compound in alcohol, was applied to wounds to prevent infection.[18] While the underlying mechanism was not understood at the time, physicians observed that the application of this compound was successful in treating infections and preventing what was then termed "mortification of the flesh."[17]
The use of this compound as an antiseptic became particularly widespread during the American Civil War, where it was considered an essential medication for military surgeons.[17]
Lugol's this compound: A Key Formulation
In 1829, the French physician Jean Lugol developed a solution containing 5% elemental this compound and 10% potassium iodide in water.[18][19] This formulation, known as Lugol's solution, was less irritating than the alcoholic tinctures and became a widely used antiseptic and disinfectant.[1] The potassium iodide in Lugol's solution increases the solubility of elemental this compound in water through the formation of the triiodide ion (I₃⁻).
Capturing Light: this compound and the Dawn of Photography
The discovery of this compound also played a pivotal role in the development of one of the most transformative technologies of the 19th century: photography. The daguerreotype process, invented by Louis Jacques Mandé Daguerre and publicly announced in 1839, relied on the light sensitivity of silver iodide.[20]
The Daguerreotype Process: A Step-by-Step Sensitization Protocol
The creation of a daguerreotype was a meticulous process that required both chemical expertise and artistic skill. The sensitization of the silver-plated copper plate with this compound was a critical step.
Methodology:
-
Plate Preparation: A sheet of copper plated with a thin layer of silver was polished to a mirror-like finish.[21]
-
Sensitization with this compound: The polished plate was placed, silver-side down, in an airtight "sensitizing box" containing this compound crystals.[21][22] The this compound vapor reacted with the silver to form a thin, light-sensitive layer of silver iodide (AgI) on the surface of the plate.[20] The progress of this reaction was monitored by the color of the plate, which would turn a pale yellow.[23]
-
Acceleration with Bromine: It was soon discovered that the sensitivity of the plate could be greatly increased by subsequent exposure to bromine fumes.[21][23] The plate was moved to a second box containing bromine, where it was exposed until it developed a rose color.[24] This created a mixed silver bromo-iodide surface.
-
Exposure in the Camera: The sensitized plate was then placed in a camera and exposed to light. The exposure times, initially several minutes, were significantly reduced by the use of bromine as an accelerator.[21]
-
Development and Fixing: The latent image was developed by exposing the plate to heated mercury vapor.[23] The unexposed silver iodide was then removed by washing the plate in a solution of sodium thiosulfate (then known as hyposulfite of soda), a process called "fixing."[21]
The following diagram illustrates the workflow for sensitizing a daguerreotype plate:
Caption: Workflow for the sensitization of a daguerreotype plate.
Conclusion
The discovery of this compound by Bernard Courtois stands as a testament to the role of serendipity in scientific advancement. From its humble origins in the ashes of seaweed, this new element rapidly found indispensable applications that addressed pressing needs in medicine and technology. The pioneering work of Jean-François Coindet in treating goiter laid the groundwork for our understanding of this compound's crucial role in thyroid function. Its early use as an antiseptic, though predating a full comprehension of its mechanism, saved countless lives. In the realm of photography, this compound was the key that unlocked the ability to permanently capture the world in stunning detail. The history of this compound's discovery and its early applications serves as a powerful reminder of the profound and often unforeseen impact that fundamental chemical research can have on society.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Extrathyroidal Effects of Molecular Iodine
Abstract
For over a century, the biological role of this compound has been almost exclusively framed by its function as an essential component of thyroid hormones. However, a compelling and growing body of evidence reveals that molecular this compound (I₂), distinct from its iodide (I⁻) form, possesses significant extrathyroidal biological activities. These effects, mediated through unique mechanisms independent of the thyroid axis, position I₂ as a molecule of profound interest in cellular regulation, antioxidant defense, and oncology. This guide synthesizes the current understanding of the extrathyroidal effects of molecular this compound, detailing its mechanisms of action as an antioxidant, a pro-apoptotic agent, a cellular differentiator, and an immune modulator. We provide a technical overview of the signaling pathways involved, methodologies for investigation, and a perspective on its therapeutic potential for researchers, scientists, and drug development professionals.
Delineating this compound: Molecular this compound (I₂) vs. Iodide (I⁻)
It is critical to distinguish between the two primary forms of this compound relevant to biological systems. While the thyroid gland preferentially utilizes iodide (I⁻), transported via the sodium-iodide symporter (NIS), many extrathyroidal tissues, including the mammary gland, prostate, and stomach, have the capacity to take up and metabolize molecular this compound (I₂).[1] Cellular uptake of I₂ is not dependent on NIS but is thought to occur through a conserved facilitated diffusion system.[1][2][3] This differential uptake mechanism is foundational to the distinct biological effects observed, as I₂ can participate in chemical reactions, such as the iodination of lipids, that are not readily achievable by iodide.
Table 1: Recommended vs. Investigational Doses of this compound
| Intake Level | Daily Dose | Primary Biological Target | Reference |
|---|---|---|---|
| Recommended Dietary Allowance (RDA) | 150–299 µg | Thyroid Hormone Synthesis | [1] |
| Investigational Therapeutic Dose (Extrathyroidal) | 1–6 mg | Antioxidant, Antiproliferative, Apoptotic Effects |[1][3] |
Note: Higher doses (>6 mg/day) may induce side effects and should only be considered under medical supervision.[4]
Core Mechanism 1: The Antioxidant Cascade
Molecular this compound functions as a potent antioxidant through a multi-faceted mechanism that involves both direct and indirect actions.[1][2][5]
-
Direct Scavenging: As an oxidized molecule, I₂ can directly neutralize reactive oxygen species (ROS) like superoxide anions and hydroxyl radicals, converting them into less reactive species such as hypoiodous acid (HIO).[1][6]
-
Indirect Induction of Antioxidant Enzymes: I₂ can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It is proposed that I₂ iodinates cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to the release and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding Phase II antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, leading to their enhanced expression.[6]
Signaling Pathway: I₂-Mediated Antioxidant Response
Caption: Antioxidant mechanisms of molecular this compound (I₂).
Core Mechanism 2: Induction of Apoptosis in Neoplastic Cells
One of the most significant extrathyroidal effects of molecular this compound is its ability to induce apoptosis, or programmed cell death, particularly in cancer cells.[7][8] This effect is multifaceted and involves both direct mitochondrial action and indirect signaling through the formation of iodolipids.[1][9]
A. Direct Mitochondria-Mediated Pathway
Studies on breast carcinoma cells have shown that I₂ can directly dissipate the mitochondrial membrane potential (MMP).[8][9] This event is a critical trigger for caspase-independent apoptosis. The loss of MMP leads to the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus to initiate chromatin condensation and large-scale DNA fragmentation, culminating in cell death.[8][10] This pathway is notably characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[8]
B. Indirect Iodolipid-Mediated Pathway
Molecular this compound readily reacts with polyunsaturated fatty acids, such as arachidonic acid (AA), to form iodinated lipids known as iodolactones.[11][12][13] A key product, 6-iodolactone (6-IL), has been identified as a potent signaling molecule.[6][7][14] 6-IL functions as a high-affinity agonist for Peroxisome Proliferator-Activated Receptors type gamma (PPARγ).[7][15] Activation of PPARγ in cancer cells initiates a transcriptional program that can suppress proliferation and induce apoptosis.[7][9]
Signaling Pathway: Pro-Apoptotic Actions of Molecular this compound
Caption: Context-dependent immunomodulatory effects of I₂.
Therapeutic Applications and Clinical Relevance
The pleiotropic effects of molecular this compound have significant therapeutic implications, particularly in oncology and benign proliferative diseases.
-
Breast Cancer: Clinical trials have shown that I₂ is beneficial in treating fibrocystic breast disease and cyclic mastalgia. [16][17]In breast cancer, I₂ not only has direct antiproliferative effects but also acts as an adjuvant to conventional chemotherapy. [11][18]A pilot study found that combining I₂ with chemotherapy for advanced breast cancer resulted in a 100% response rate and a higher pathologic complete response compared to chemotherapy alone. [19]Furthermore, the five-year disease-free survival rate was significantly higher in patients who received I₂ before and after surgery. [19]* Prostate Pathologies: I₂ exerts cytotoxic and anti-invasive effects on both androgen-dependent and -independent prostate cancer cell lines. [20][21]Clinical data suggests that oral I₂ supplementation in patients with benign prostatic hyperplasia (BPH) can significantly decrease clinical symptoms and circulating PSA levels. [22]* Cardioprotection: An important ancillary benefit observed is the cardioprotective effect of I₂ when used with cardiotoxic chemotherapies like doxorubicin. [1][22]Its antioxidant properties help mitigate the oxidative stress induced by these agents in cardiac tissue.
Methodologies for Investigating I₂ Effects
Validating the extrathyroidal effects of molecular this compound requires a robust set of cellular and molecular biology techniques.
Experimental Workflow: General Approach
Caption: Standard experimental workflow for assessing I₂ effects.
Protocol 1: Apoptosis Detection by TUNEL Assay
This protocol is adapted from methodologies used to demonstrate I₂-induced apoptosis in MCF-7 cells. [8][10][23]
-
Cell Seeding: Seed MCF-7 cells on glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat cells with desired concentrations of molecular this compound (e.g., 1-4 µM) for specified time points (e.g., 12, 24, 48 hours). Include an untreated control.
-
Fixation: After treatment, wash cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Wash with PBS. Add 50 µL of TUNEL reaction mixture (containing Terminal deoxynucleotidyl transferase and fluorescently labeled dUTP, from a commercial kit) to each coverslip.
-
Incubation: Incubate in a humidified chamber for 60 minutes at 37°C in the dark.
-
Counterstaining & Mounting: Wash thoroughly with PBS. Mount coverslips onto glass slides using a mounting medium containing a nuclear counterstain like Propidium Iodide (PI) or DAPI.
-
Microscopy: Visualize the slides using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright green/red fluorescence (depending on the label), while all cell nuclei will be visible with the counterstain.
-
Quantification: Count the number of TUNEL-positive cells across several random fields of view to determine the percentage of apoptotic cells.
Protocol 2: Western Blot for Bax and Bcl-2 Expression
This protocol is a standard method to assess changes in key apoptotic regulatory proteins following I₂ treatment. [8]
-
Protein Extraction: Treat cells in 6-well plates with I₂ as described above. After treatment, wash with cold PBS and lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax (e.g., 1:1000 dilution) and Bcl-2 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Wash again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of Bax and Bcl-2 to the loading control.
Conclusion and Future Directions
The evidence is clear: molecular this compound is a pleiotropic agent with significant biological effects beyond the thyroid. Its roles as an antioxidant, a selective pro-apoptotic agent in cancer cells, a promoter of cellular differentiation, and a sophisticated immune modulator provide a strong rationale for its further investigation. For drug development professionals, I₂ and its derivatives (iodolipids) represent a promising area for developing novel anticancer therapies, particularly as adjuvants to reduce chemoresistance and mitigate the side effects of conventional treatments. Future research should focus on elucidating the full spectrum of iodinated lipids and their receptor interactions, refining therapeutic strategies for specific cancer subtypes, and conducting larger-scale clinical trials to fully validate the extrathyroidal benefits of molecular this compound supplementation.
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An In-depth Technical Guide on Iodine's Function as an Essential Component of Thyroid Hormones
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Iodine, an essential trace element, is the central and indispensable component of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2] These hormones are paramount for regulating metabolism, growth, and development, particularly of the central nervous system.[3][4] This technical guide provides a comprehensive examination of the intricate molecular and cellular mechanisms underpinning this compound's role in thyroid physiology. We will explore the complete lifecycle of this compound within the thyroid follicular cell, from its active uptake to its incorporation into thyroid hormones, and the subsequent action of these hormones on target tissues. Furthermore, this guide details validated experimental protocols for investigating the key steps in this pathway, offering field-proven insights for researchers and drug development professionals aiming to understand and modulate thyroid function.
This compound Homeostasis: The Journey to the Thyroid Gland
The synthesis of thyroid hormones is critically dependent on a sufficient supply of this compound.[1] The process begins with the active transport of iodide (I-) from the bloodstream into the thyroid follicular cells.
The Sodium-Iodide Symporter (NIS): The Gateway for this compound
The cornerstone of thyroidal this compound accumulation is the Sodium-Iodide Symporter (NIS) , an integral plasma membrane glycoprotein located on the basolateral membrane of thyroid follicular cells.[5][6]
-
Mechanism of Action: NIS actively cotransports two sodium ions (Na+) along with one iodide ion (I-) into the cell.[7] This process is electrogenic and relies on the sodium gradient maintained by the Na+/K+-ATPase pump, allowing the thyroid to concentrate iodide to levels 20 to 40 times higher than in the plasma.[5][7]
-
Regulation: The expression and activity of NIS are primarily stimulated by Thyroid-Stimulating Hormone (TSH) from the pituitary gland.[5][8] TSH activates the adenylate cyclase pathway, leading to increased transcription of the NIS gene.[5] Conversely, high levels of intracellular iodide can autoregulate and inhibit NIS activity.
The Core Synthesis Pathway: From Iodide to Hormone
Inside the thyroid follicular cell, iodide is transported to the apical membrane facing the follicular lumen (colloid). Here, a series of complex enzymatic reactions, orchestrated primarily by Thyroid Peroxidase (TPO), transforms inorganic iodide into biologically active hormones.
Thyroglobulin (Tg): The Protein Scaffold
Thyroglobulin (Tg) is a large, 660 kDa dimeric glycoprotein that serves as the protein matrix for thyroid hormone synthesis and storage.[9][10] Synthesized in the follicular cells, Tg is secreted into the colloid. Each molecule contains numerous tyrosine residues, but only a select few are hormonogenic.[11][12]
Thyroid Peroxidase (TPO): The Master Enzyme
Thyroid Peroxidase (TPO) is a heme-containing enzyme embedded in the apical membrane of the follicular cells.[11][13] It catalyzes two critical, sequential reactions in thyroid hormone synthesis:[11][14][15]
-
Oxidation and Organification of Iodide: TPO, using hydrogen peroxide (H2O2) as a cofactor, oxidizes iodide (I-) to a reactive this compound species (I or I+).[13] This reactive this compound is then rapidly incorporated onto the phenol ring of specific tyrosine residues within the thyroglobulin molecule.[16] This process, known as organification, results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).[3]
-
Coupling Reaction: TPO then catalyzes the coupling of these iodinated tyrosine residues. The coupling of two DIT molecules forms thyroxine (T4), while the coupling of one MIT and one DIT molecule forms triiodothyronine (T3).[3][17]
These newly synthesized hormones remain part of the thyroglobulin structure, stored as colloid in the follicular lumen.[3]
Figure 1: Workflow of Thyroid Hormone Synthesis within the Follicular Cell.
Regulation and Release: The HPT Axis
The synthesis and release of thyroid hormones are meticulously controlled by the Hypothalamic-Pituitary-Thyroid (HPT) axis, a classic endocrine negative feedback loop.[18][19][20]
-
Hypothalamus: The hypothalamus senses low circulating levels of thyroid hormones and releases Thyrotropin-Releasing Hormone (TRH).[3][19]
-
Anterior Pituitary: TRH stimulates the anterior pituitary gland to produce and secrete Thyroid-Stimulating Hormone (TSH).[19][21]
-
Thyroid Gland: TSH acts on the thyroid gland, stimulating all steps of hormone synthesis and release, including iodide uptake, TPO activity, and proteolysis of thyroglobulin.[21][22]
-
Negative Feedback: Elevated levels of T3 and T4 in the circulation inhibit the secretion of both TRH and TSH, thus maintaining hormone levels within a narrow physiological range.[3][18][19]
Figure 2: The Hypothalamic-Pituitary-Thyroid (HPT) Axis Negative Feedback Loop.
Mechanism of Action: From Circulation to Gene Regulation
While the thyroid secretes both T4 and T3, T4 is considered a prohormone.[23] The majority of biologically active T3 is generated in peripheral tissues.
The Role of Deiodinases
Deiodinases are a family of selenoenzymes that are crucial for activating and inactivating thyroid hormones.[23][24][25]
-
Type 1 (D1) and Type 2 (D2) Deiodinases: These enzymes convert T4 to the more potent T3 by removing an this compound atom from the outer ring.[23][26] D2 is particularly important for providing intracellular T3 in specific tissues like the brain and pituitary.[24][27]
-
Type 3 (D3) Deiodinase: This enzyme inactivates thyroid hormones by removing an this compound atom from the inner ring, converting T4 to reverse T3 (rT3) and T3 to T2.[24][25][26]
Nuclear Receptors and Gene Transcription
T3 exerts its effects primarily by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[28][29]
-
Binding and Dimerization: Upon entering the cell, T3 binds to TRs (isoforms TRα and TRβ) located in the nucleus.[25] The T3-TR complex then typically forms a heterodimer with the retinoid X receptor (RXR).[29]
-
Gene Regulation: This complex binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes.[28] In the absence of T3, the TR/RXR dimer often binds to corepressor proteins, silencing gene expression.[29] The binding of T3 induces a conformational change that releases corepressors and recruits coactivator proteins, initiating the transcription of target genes.[28][29] This modulation of gene expression underlies the vast physiological effects of thyroid hormones.
Key Analytical Methodologies
Investigating the thyroid hormone pathway requires robust and validated experimental protocols. The following section details methodologies for assessing key components of this system.
Protocol: In Vitro Thyroperoxidase (TPO) Inhibition Assay
This protocol is designed to screen for compounds that inhibit TPO activity, a common mechanism for endocrine disruption. The assay measures the TPO-catalyzed oxidation of a substrate, which can be monitored spectrophotometrically.
-
Principle: This assay quantifies TPO activity by tracking the oxidation of a chromogenic substrate like guaiacol in the presence of H2O2.[30]
-
Causality and Self-Validation:
-
Source of Enzyme: Microsomal fractions from thyroid tissue (e.g., rat or porcine) or recombinant human TPO expressed in cell lines are used as the enzyme source.[30][31][32] Using a species-relevant source is critical.
-
Positive Control: Methimazole (MMI) or Propylthiouracil (PTU) are included as known, potent TPO inhibitors to validate assay performance.[31]
-
Negative Control: A vehicle control (e.g., DMSO) is run to establish baseline TPO activity.
-
Blanks: A reaction mixture without the enzyme is included to account for non-enzymatic substrate oxidation.
-
Step-by-Step Methodology:
-
Prepare Reagents:
-
Phosphate Buffer (e.g., 100 mM, pH 7.4).
-
Thyroid Microsomal Preparation or recombinant hTPO.
-
Guaiacol solution (e.g., 20 mM).
-
Hydrogen Peroxide (H2O2) solution (e.g., 1.2 mM).
-
Test compounds and positive control (MMI) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Setup (96-well plate):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of Guaiacol solution.
-
Add 10 µL of the test compound at various concentrations or control (MMI, vehicle).
-
Add 10 µL of the thyroid microsomal preparation.
-
Pre-incubate the plate at room temperature for 5 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of H2O2 solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 470 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve.
-
Normalize the activity of test compound wells to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
| Parameter | Description | Example Value/Condition |
| Enzyme Source | Microsomal fraction from rat thyroid glands | ~0.5 mg/mL protein |
| Substrate | Guaiacol | 20 mM |
| Cofactor | H2O2 | 1.2 mM |
| Positive Control | Methimazole (MMI) | IC50 ~0.11 µM[31] |
| Detection | Absorbance at 470 nm | Kinetic Read |
Protocol: Radioactive Iodide Uptake (RAIU) Assay
This assay measures the activity of the Sodium-Iodide Symporter (NIS) in cultured cells.
-
Principle: Cells expressing NIS are incubated with radioactive iodide (¹²⁵I⁻). The amount of radioactivity accumulated by the cells is proportional to NIS activity.
-
Causality and Self-Validation:
-
Cell Line: A cell line that endogenously expresses NIS (e.g., FRTL-5 rat thyroid cells) or a cell line engineered to express NIS is required.
-
TSH Stimulation: As TSH is the primary stimulator of NIS, cells are typically pre-treated with TSH to induce maximal NIS expression and activity, providing a robust signal window.
-
Inhibitor Control: Perchlorate (ClO₄⁻) is a classic competitive inhibitor of NIS.[5] Wells treated with perchlorate serve as a specific inhibition control, defining the NIS-mediated component of iodide uptake versus passive diffusion.
-
Step-by-Step Methodology:
-
Cell Culture:
-
Plate NIS-expressing cells in a 24-well plate and grow to confluence.
-
If inducible, stimulate cells with TSH (e.g., 1 mU/mL) for 24-48 hours prior to the assay.
-
-
Assay Buffer Preparation:
-
Prepare a HEPES-buffered saline solution.
-
-
Uptake Assay:
-
Wash cells twice with warm assay buffer.
-
Add 250 µL of assay buffer containing the test compound or control. For the inhibitor control, add sodium perchlorate (e.g., 100 µM).
-
Add 250 µL of assay buffer containing ¹²⁵I⁻ (e.g., to a final concentration of 100,000 cpm/well) and non-radioactive sodium iodide.
-
Incubate at 37°C for 30-60 minutes.
-
-
Termination and Lysis:
-
Aspirate the uptake buffer and rapidly wash the cells three times with ice-cold assay buffer to stop the uptake.
-
Add 500 µL of a lysis buffer (e.g., 0.1 N NaOH) to each well and incubate for 20 minutes to lyse the cells.
-
-
Quantification:
-
Transfer the lysate to gamma counter tubes.
-
Measure the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Subtract the counts from the perchlorate-treated wells (non-specific uptake) from all other wells to determine NIS-specific uptake.
-
Express the results as a percentage of the vehicle control uptake.
-
Figure 3: Experimental Workflow for a Radioactive Iodide Uptake (RAIU) Assay.
Implications for Drug Development
A thorough understanding of this compound's role in thyroid hormone synthesis is crucial for drug development for several reasons:
-
Target Identification: The proteins involved in this pathway, such as NIS, TPO, and the TRs, are viable targets for therapeutic intervention in thyroid diseases like Graves' disease, hypothyroidism, and thyroid cancer.[33][34]
-
Selective Modulators: There is significant interest in developing selective thyroid hormone receptor modulators (STRMs), particularly TRβ agonists. These aim to harness the beneficial metabolic effects of thyroid hormone (e.g., lowering cholesterol) while avoiding the adverse cardiac effects associated with TRα activation.[34][35]
-
Toxicology and Endocrine Disruption: Many environmental chemicals can disrupt thyroid function by interfering with this compound metabolism. For example, anions like perchlorate and thiocyanate competitively inhibit NIS.[1][5] Robust in vitro assays, such as the TPO inhibition assay, are essential for screening compound libraries to identify potential endocrine disruptors early in the development process.[31]
Conclusion
This compound is not merely a component of thyroid hormones but the central element around which the entire physiology of the thyroid gland revolves. From its highly specific uptake via the sodium-iodide symporter to its enzymatic incorporation into thyroglobulin by thyroid peroxidase, every step is a potential point of regulation and therapeutic intervention. The subsequent actions of T3 and T4, mediated by deiodinases and nuclear receptors, control a vast array of metabolic and developmental processes. For researchers and drug developers, a deep, mechanistic understanding of these this compound-dependent pathways, coupled with validated analytical methodologies, is fundamental to advancing the treatment of thyroid disorders and ensuring the safety of new chemical entities.
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The Geochemical Odyssey of Iodine: A Technical Guide to its Distribution in Soil and Seawater
This guide provides an in-depth exploration of the geochemical distribution of iodine in terrestrial and marine environments. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate cycles, speciation, and analytical methodologies that define the presence and behavior of this essential trace element. We will navigate the fundamental principles governing this compound's journey through soil and seawater, offering field-proven insights and self-validating protocols to ensure technical accuracy and trustworthiness.
The Significance of this compound's Geochemical Journey
This compound, though a trace element, plays a monumental role in biological systems, primarily as a crucial component of thyroid hormones in vertebrates.[1] Its availability in the environment directly impacts human and animal health, with deficiencies leading to a spectrum of disorders.[1] Understanding the geochemical pathways of this compound in soil and seawater is therefore not merely an academic exercise but a critical endeavor for public health, environmental science, and even drug development, where this compound-containing compounds are of significant interest. The primary driver of this compound's distribution on a global scale is its transfer from the oceans to the atmosphere, which then deposits it onto terrestrial landscapes.[2]
This compound in the Terrestrial Realm: The Soil Matrix
Soils are a significant reservoir for this compound, generally containing higher concentrations than their parent rocks.[2] This enrichment is primarily due to the atmospheric deposition of marine aerosols and volcanic particles.[1] The average this compound content in topsoil is estimated to be around 2.5 mg·kg⁻¹, with about 10% being in a water-soluble form.[1]
Speciation and Retention in Soil
In the soil environment, this compound exists in several forms, each with distinct mobility and bioavailability:
-
Iodide (I⁻): Often considered more mobile, its prevalence is influenced by the soil's redox potential.
-
Iodate (IO₃⁻): Generally less mobile than iodide and is the predominant inorganic form in well-aerated, alkaline soils.[3]
-
Organic this compound: This is the most abundant fraction in many soils, with up to 60% of total this compound being bound to organic matter.[1] Humic and fulvic acids, as well as humin, are key components in retaining this compound in the soil.[1]
The retention of this compound in soil is a complex interplay of several factors:
| Factor | Influence on this compound Retention |
| Organic Matter | High organic matter content strongly correlates with high this compound concentrations.[4][5] |
| pH | Higher pH (alkaline conditions) favors the less mobile iodate form, increasing retention.[3] |
| Clay Minerals | Clays can adsorb this compound, contributing to its immobilization.[2] |
| Iron and Aluminum Oxides | These oxides also serve as important sinks for soil this compound.[2][3] |
| Microbial Activity | Microbes can influence this compound speciation and volatilization.[4] |
The Terrestrial this compound Cycle
The journey of this compound in the terrestrial environment is a continuous cycle of deposition, transformation, and revolatilization.
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An In-depth Technical Guide to Elemental Iodine: Properties and Laboratory Applications
This guide provides a comprehensive exploration of the physical and chemical properties of elemental iodine (I₂), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document delves into the causality behind its behavior, offering field-proven insights into its practical application in the laboratory.
Core Physical Characteristics: A Foundation for Application
Elemental this compound is the heaviest of the stable halogens and exists as a semi-lustrous, non-metallic solid under standard conditions.[1] Its appearance is often described as glittering, purple-black, or bluish-black orthorhombic crystals.[2][3][4][5] A key characteristic is its moderate vapor pressure at room temperature, which causes it to slowly sublime, transitioning directly from a solid to a deep violet-colored gas.[3][6][7] This vapor has a distinct, irritating odor and can be harmful to the eyes, nose, and throat.[3][6]
When heated, this compound melts at approximately 113.7 °C to form a deep violet liquid and boils at around 184.4 °C.[1][2][4][7][8] As a solid, it has a density of about 4.93 g/cm³, making it nearly five times denser than water.[2][8]
Solubility Profile: The Role of Polarity and Complexation
The solubility of this compound is a critical factor in its laboratory use and is governed by the principle of "like dissolves like" and the formation of charge-transfer complexes.
-
Aqueous Solubility: Elemental this compound is only slightly soluble in water, with one gram dissolving in approximately 3450 mL at 20 °C.[1] This is due to the non-polar nature of the diatomic this compound molecule (I₂) and the high polarity of water.
-
Enhanced Aqueous Solubility: The solubility of this compound in water can be significantly increased by the addition of an iodide salt, such as potassium iodide (KI).[1][3][6] The iodide ion (I⁻) acts as a Lewis base, combining with the this compound molecule (a Lewis acid) to form soluble polyiodide ions, most notably the triiodide ion (I₃⁻).[3] This equilibrium is fundamental to preparing aqueous this compound solutions for titration and other applications.[9]
-
Organic Solvents: this compound readily dissolves in most organic solvents, such as ethanol, benzene, chloroform, and carbon tetrachloride.[5][6] The color of the resulting solution provides insight into the nature of the interaction. Non-coordinating solvents like cyclohexane and carbon tetrachloride produce violet solutions, where the I₂ molecule is simply solvated.[10][11] Solvents with electron-donating properties (e.g., diethyl ether, toluene, ethanol) form brown or reddish solutions due to the formation of charge-transfer complexes, which alters the electronic transitions of the this compound molecule.[10][12]
Summary of Physical Properties
The fundamental physical constants of elemental this compound are summarized below for quick reference.
| Property | Value |
| Atomic Number | 53[1][2] |
| Atomic Weight | 126.904 u[4] |
| Appearance | Semi-lustrous, bluish-black solid[1][4] |
| State at STP | Solid[2] |
| Melting Point | 113.7 °C (236.7 °F)[1][4][8] |
| Boiling Point | 184.4 °C (363.9 °F)[1][4][8] |
| Density (Solid) | 4.933 g/cm³[2][4] |
| Electron Configuration | [Kr] 4d¹⁰ 5s² 5p⁵[1][4] |
| Electronegativity | 2.66 (Pauling scale)[1][4] |
| Solubility in Water | 0.029 g/100 mL at 20 °C[1] |
Chemical Reactivity and Mechanistic Insights
While this compound is the least reactive of the stable halogens, its chemical behavior is versatile, enabling its use as an oxidizing agent, a catalyst, and a key component in qualitative and quantitative analysis.[1][8]
Oxidizing Agent and Redox Chemistry
This compound is a mild oxidizing agent, weaker than fluorine, chlorine, and bromine.[1][3] Its standard electrode potential (E° for I₂ + 2e⁻ → 2I⁻) is +0.54 V. This moderate potential allows it to selectively oxidize certain species.
A cornerstone of analytical chemistry is the reaction between this compound and the thiosulfate ion (S₂O₃²⁻), where this compound is reduced to iodide and thiosulfate is oxidized to the tetrathionate ion (S₄O₆²⁻).[3]
2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)
This reaction is rapid, stoichiometric, and quantitative, making it the basis for iodometric titrations used to determine the concentration of oxidizing agents.[3] In these titrations, an excess of iodide is added to the analyte, which oxidizes the iodide to this compound. The liberated this compound is then titrated with a standardized thiosulfate solution.
The this compound-Starch Test: A Classic Indicator Reaction
One of the most recognizable reactions of this compound is the formation of an intensely colored blue-black complex with starch.[9][13][14] This reaction serves as a highly sensitive qualitative test for the presence of either starch or this compound.[15]
Mechanism: The color is the result of a charge-transfer complex formed between polyiodide ions (I₃⁻ and I₅⁻) and the helical structure of amylose, a component of starch.[9][13] The amylose helix acts as a host, trapping the polyiodide chain within its hydrophobic core.[13] This interaction alters the energy levels of the electrons, causing the complex to absorb light in the visible spectrum, which results in the characteristic deep blue color.[9][13] Amylopectin, the branched component of starch, produces a less intense reddish-purple color.[13] The complex is sensitive to heat; the color fades upon heating as the helical structure of amylose is disrupted and reappears upon cooling.[13]
Role in Organic Synthesis
Molecular this compound is a versatile and environmentally benign reagent in organic synthesis, primarily functioning as a mild Lewis acid catalyst and an electrophile.[16][17]
-
Lewis Acid Catalysis: this compound's ability to accept electrons allows it to catalyze a wide range of organic transformations, including esterifications, acetalizations, cycloadditions, and Michael reactions.[18][19][20] It offers an inexpensive, non-toxic, and moisture-stable alternative to metal-based catalysts.[16]
-
Organothis compound Compounds: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds.[21] This property makes iodide an excellent leaving group in nucleophilic substitution reactions, a key principle in synthetic chemistry. While the lability of the C-I bond can be a limitation, it is also exploited for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[21][22]
Essential Laboratory Protocols and Workflows
Proper preparation and standardization of this compound solutions are critical for accurate and reproducible experimental results, particularly in analytical chemistry.
Protocol: Preparation of 0.1 N (0.05 M) this compound Solution
Principle: Elemental this compound is dissolved in a concentrated aqueous solution of potassium iodide (KI) to form the soluble triiodide ion (I₃⁻). This stock solution is then diluted to the desired concentration.
Materials:
-
Purified/Distilled Water
-
1000 mL Volumetric Flask
Procedure:
-
Safety First: Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[27][28] Perform this procedure in a well-ventilated area or a fume hood to avoid inhaling this compound vapor.[24][28]
-
Dissolve KI: Weigh approximately 40 g of KI and dissolve it in about 100 mL of purified water in a beaker.[23][26]
-
Dissolve this compound: Carefully weigh 12.7 g of this compound crystals and add them to the concentrated KI solution.[23][24] Stir with a magnetic stirrer until the this compound is completely dissolved. The solution will become a dark, reddish-brown color.[24] Gentle heating may be applied if necessary, but ensure the solution cools to room temperature before proceeding.[28]
-
Dilute to Volume: Quantitatively transfer the concentrated this compound solution into a 1000 mL volumetric flask. Rinse the beaker with several small portions of purified water, adding the rinsings to the flask to ensure a complete transfer.
-
Final Volume: Carefully add purified water to the flask until the bottom of the meniscus reaches the calibration mark.[24]
-
Mix and Store: Stopper the flask and invert it several times to ensure the solution is homogeneous. Transfer the final solution to a labeled, amber-colored, glass-stoppered bottle and store it in a cool, dark place to protect it from light, which can cause decomposition.[23][24]
Protocol: Standardization of this compound Solution with Sodium Thiosulfate
Principle: The prepared this compound solution is titrated against a sodium thiosulfate (Na₂S₂O₃) solution of known concentration. The endpoint is detected using a starch indicator, which turns from blue-black to colorless when all the this compound has reacted.[26]
Materials:
-
Prepared this compound Solution (approx. 0.1 N)
-
Standardized 0.1 N Sodium Thiosulfate Solution
-
Starch Indicator Solution (1%)
-
Buret, Pipette (25 mL), Erlenmeyer Flask
Procedure:
-
Preparation: Rinse and fill a buret with the standardized 0.1 N sodium thiosulfate solution.
-
Sample Aliquot: Accurately pipette 25.0 mL of the this compound solution into a 250 mL Erlenmeyer flask.[26] Dilute with approximately 100 mL of purified water to make the color change at the endpoint more visible.
-
Titration (Part 1): Titrate the this compound solution with the sodium thiosulfate solution. The dark brown color of the this compound solution will fade to a pale yellow.[26]
-
Add Indicator: When the solution is pale yellow, add 2-3 mL of the starch indicator solution. The solution will immediately turn a deep blue-black color.[26]
-
Titration (Part 2): Continue the titration by adding the thiosulfate solution dropwise, with constant swirling, until the blue-black color completely disappears and the solution becomes colorless.[26] This is the endpoint.
-
Record and Repeat: Record the volume of sodium thiosulfate solution used. Repeat the titration at least two more times to ensure precision.
-
Calculation: Calculate the exact normality (N) of the this compound solution using the formula: N_this compound × V_this compound = N_Thiosulfate × V_Thiosulfate
Safety, Handling, and Storage
Elemental this compound is toxic and corrosive. Proper handling is essential to prevent injury and ensure experimental integrity.
-
Hazards: this compound is toxic if ingested and its vapor is a strong irritant to the respiratory system and eyes.[5] Direct contact can cause serious damage to the skin.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is suitable), safety goggles, and a lab coat when handling solid this compound or its concentrated solutions.[27]
-
Handling: All handling of solid this compound and preparation of concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of vapors.[24]
-
Storage: Store elemental this compound in a cool, dark, and well-ventilated area away from incompatible materials. It should be kept in tightly sealed, amber-colored glass bottles.[25][26]
-
Disposal: Dispose of this compound waste according to institutional and local environmental regulations.
Conclusion
Elemental this compound is a uniquely versatile element whose utility in the laboratory is rooted in its distinct physical and chemical properties. Its moderate reactivity as an oxidizing agent, its ability to form intensely colored charge-transfer complexes, and its role as a mild Lewis acid catalyst make it indispensable in analytical chemistry and organic synthesis. For researchers and drug development professionals, a thorough understanding of its solubility, redox chemistry, and safe handling protocols is fundamental to leveraging its full potential for innovation and discovery.
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A Technical Guide to Iodine Isotopes and Their Stability in Environmental Studies
Abstract
This technical guide provides a comprehensive overview of iodine isotopes and their significance in environmental science. We delve into the fundamental properties of the stable isotope ¹²⁷I and the key radioisotopes ¹²⁹I and ¹³¹I, examining their sources, environmental transport, and stability. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the analytical methodologies for isotopic analysis and the application of this compound isotopes as tracers in complex environmental systems. By integrating technical accuracy with practical, field-proven insights, this guide aims to serve as an authoritative resource for understanding and utilizing this compound isotopes in environmental research.
Introduction: The Dichotomy of this compound's Isotopic Landscape
This compound, a halogen element, possesses 37 known isotopes, yet only one, ¹²⁷I, is stable.[1][2] The others are radioactive, with half-lives ranging from microseconds to millions of years.[3] In the context of environmental studies, three isotopes are of paramount importance:
-
¹²⁷I (Stable this compound): The only naturally occurring stable isotope, ¹²⁷I is ubiquitous in the environment, with its concentration varying based on proximity to marine environments and soil composition.[4][5]
-
¹²⁹I (Long-Lived Radioisotope): With a half-life of 15.7 to 16.14 million years, ¹²⁹I is a key indicator of anthropogenic nuclear activity.[3][6][7] Its primary sources are nuclear fuel reprocessing plants and historical nuclear weapons testing.[1][7][8][9]
-
¹³¹I (Short-Lived Radioisotope): Characterized by a short half-life of approximately 8 days, ¹³¹I is a major concern following nuclear reactor accidents due to its high initial radioactivity and biological uptake in the thyroid gland.[1][10][11]
The stark contrast in the stability of these isotopes dictates their applications and challenges in environmental monitoring and research. While ¹²⁷I provides a baseline for this compound's biogeochemical cycle, the radioisotopes ¹²⁹I and ¹³¹I serve as powerful tracers for tracking environmental contamination and transport processes.
Isotopic Properties and Environmental Behavior
The chemical behavior of all this compound isotopes in the environment is identical, governed by their electron configuration.[1] However, their nuclear stability fundamentally differentiates their environmental impact and persistence.
This compound Speciation and Mobility
This compound exists in various oxidation states (-1, 0, +1, +3, +5, and +7), with iodide (I⁻) and iodate (IO₃⁻) being the most common inorganic forms in aqueous environments.[12][13] The speciation of this compound is a critical factor influencing its mobility.
-
In Water: this compound readily dissolves in water.[1] In aquatic systems, iodide is thermodynamically unstable in oxygenated waters but can be the dominant species in certain regions.[13] The transformation between iodide and iodate is mediated by various biotic and abiotic processes.[13]
-
In Soil: this compound's mobility in soil is significantly influenced by organic matter.[1][6] It binds strongly to humic and fulvic acids, which can reduce its transport.[6][14] Soil pH also plays a crucial role; lower pH can lead to the formation of volatile hydrogen iodide, increasing its mobility.[12]
-
In the Atmosphere: this compound enters the atmosphere through sea spray and volatilization of compounds like methyl iodide (CH₃I) from marine environments.[8][12] Atmospheric this compound can undergo photolytic reactions, forming various reactive species.[12]
Data Presentation: Key this compound Isotopes in Environmental Science
| Isotope | Half-Life | Primary Sources | Environmental Significance |
| ¹²⁷I | Stable | Natural occurrence in the Earth's crust and oceans. | Baseline for this compound concentration and essential nutrient. |
| ¹²⁹I | 15.7 - 16.14 million years[3][6][7] | Nuclear fuel reprocessing, nuclear weapons testing.[1][7][8][9] | Long-term tracer for environmental contamination and water mass movement.[7][8] |
| ¹³¹I | ~8 days[1][10][11] | Nuclear reactor accidents, medical applications.[1][10] | Short-term, high-impact radiological concern for human health.[10][11] |
Analytical Methodologies for Isotopic Analysis
The accurate measurement of this compound isotopes is fundamental to their use in environmental studies. The choice of analytical technique depends on the isotope of interest, its concentration, and the sample matrix.
Accelerator Mass Spectrometry (AMS) for ¹²⁹I
For the ultra-trace analysis of the long-lived radioisotope ¹²⁹I, Accelerator Mass Spectrometry (AMS) is the method of choice.[15] Its high sensitivity allows for the detection of ¹²⁹I/¹²⁷I ratios as low as 10⁻¹⁴.[7]
Causality Behind Experimental Choices in AMS:
-
High Energy for Interference Removal: The high energies used in AMS effectively break up molecular isobars that could interfere with the detection of ¹²⁹I, a significant advantage over traditional mass spectrometry.[16]
-
Sample Preparation is Crucial: The accuracy of AMS measurements is highly dependent on the chemical separation of this compound from the sample matrix to prevent interferences and ensure a stable ion beam.[17][18] Co-precipitation and solvent extraction are common methods.[17]
Experimental Protocol: ¹²⁹I Analysis in Water Samples by AMS
Objective: To determine the ¹²⁹I/¹²⁷I isotopic ratio in natural water samples.
Methodology:
-
Sample Collection and Preservation: Collect water samples in clean, pre-rinsed bottles. Acidify to pH < 2 with nitric acid to preserve this compound species.
-
Decomposition of Organic this compound: Add a known amount of ¹²⁷I carrier to the sample. Decompose organic this compound compounds by adding an oxidizing agent like potassium persulfate (K₂S₂O₈) and heating.[17] This step is critical to ensure all this compound is in a form accessible for separation.
-
This compound Separation (Co-precipitation):
-
Add silver nitrate (AgNO₃) to the solution to precipitate silver iodide (AgI) along with other silver halides.[17] The addition of a chloride carrier can improve the precipitation efficiency.
-
Centrifuge the sample to collect the precipitate. Wash the precipitate multiple times with deionized water to remove impurities.
-
-
Target Preparation:
-
Mix the dried AgI precipitate with a high-purity metal powder (e.g., niobium or silver) to create a target for the AMS ion source.[7] The metal powder enhances conductivity and produces a stable ion beam.
-
-
AMS Measurement:
-
Introduce the target into the AMS system.
-
The system generates a beam of negative this compound ions, which are accelerated to high energies.
-
The high-energy ions pass through a stripping gas, which removes electrons and breaks apart molecular interferences.
-
The ¹²⁹I and ¹²⁷I ions are then separated by magnetic and electrostatic analyzers and counted in a detector.
-
The ¹²⁹I/¹²⁷I ratio is calculated from the measured ion currents.
-
Self-Validation: The use of a known amount of ¹²⁷I carrier allows for the calculation of the overall chemical recovery of this compound throughout the procedure, ensuring the accuracy of the final concentration measurement.[17] Certified reference materials, such as those from the International Atomic Energy Agency (IAEA), should be analyzed alongside samples to validate the method.[17]
Gamma Spectrometry for ¹³¹I
Due to its relatively short half-life and the emission of characteristic gamma rays upon decay, ¹³¹I is typically measured using gamma spectrometry.[19]
Causality Behind Experimental Choices in Gamma Spectrometry:
-
Direct, Non-destructive Analysis: Gamma spectrometry allows for the direct measurement of ¹³¹I in various environmental samples (e.g., air filters, water, soil) with minimal sample preparation.[20]
-
Detector Choice: High-purity germanium (HPGe) detectors are preferred for their excellent energy resolution, which allows for the clear identification and quantification of the 364 keV gamma peak of ¹³¹I, even in the presence of other radionuclides.[21] Sodium iodide (NaI(Tl)) detectors are also used for their high efficiency, particularly in field applications.[21]
Experimental Protocol: ¹³¹I Analysis in Air Samples by Gamma Spectrometry
Objective: To determine the concentration of ¹³¹I in airborne particulate matter.
Methodology:
-
Air Sampling: Draw a known volume of air through a filter medium designed to capture this compound. Charcoal filters are commonly used for trapping gaseous this compound species.[22]
-
Sample Preparation:
-
Remove the filter from the sampler.
-
For direct analysis, the filter can be placed in a standard geometry (e.g., a petri dish) for counting.
-
-
Gamma Spectrometry Measurement:
-
Place the sample in a lead-shielded HPGe detector to reduce background radiation.
-
Acquire a gamma spectrum for a sufficient counting time to achieve the desired statistical uncertainty.
-
Identify the 364 keV photopeak corresponding to the decay of ¹³¹I.
-
-
Quantification:
-
Calculate the net peak area of the 364 keV peak.
-
Determine the activity of ¹³¹I in the sample using the detector efficiency at 364 keV, the gamma-ray intensity of the emission, and the counting time.
-
Calculate the concentration of ¹³¹I in the air (in Bq/m³) by dividing the activity by the total volume of air sampled.
-
Self-Validation: The gamma spectrometer must be calibrated for energy and efficiency using certified radioactive sources with known activities and gamma-ray energies covering the energy range of interest. Regular background measurements are essential to subtract contributions from naturally occurring radionuclides and cosmic radiation.
Applications in Environmental Studies
The distinct properties of this compound isotopes make them invaluable tools for a wide range of environmental investigations.
Tracing Nuclear Contamination
-
¹²⁹I as a Long-Term Tracer: The long half-life of ¹²⁹I makes it an ideal tracer for the long-term monitoring of contamination from nuclear reprocessing facilities.[7][18] Its global distribution, primarily from atmospheric nuclear weapons testing in the mid-20th century, provides a baseline against which new releases can be assessed.[1][23]
-
¹³¹I as an Indicator of Recent Nuclear Events: The presence of ¹³¹I in the environment is a clear indicator of a recent release of fission products, such as from a nuclear reactor accident.[11] Its short half-life means it decays relatively quickly, making it a useful marker for the acute phase of contamination.[1][11] Studies following the Chernobyl and Fukushima accidents extensively used ¹³¹I measurements to assess the initial environmental impact.[24][25][26][27]
Hydrological and Oceanographic Tracing
The isotopic ratio of ¹²⁹I/¹²⁷I is a powerful tool for tracing water masses in both freshwater and marine environments.[7][8] Anthropogenic ¹²⁹I discharged from reprocessing plants into the ocean has been used to track the movement of ocean currents.[9][18] In hydrology, ¹²⁹I can be used to date groundwater and understand subsurface flow paths.[28]
Visualization of Key Processes
Diagram 1: Environmental Transport of this compound Isotopes
Caption: Environmental pathways of this compound isotopes.
Diagram 2: Workflow for ¹²⁹I Analysis using AMS
Caption: AMS analysis workflow for this compound-129.
Conclusion and Future Outlook
The study of this compound isotopes provides a unique lens through which to view and understand complex environmental processes. The stability of ¹²⁷I offers a constant against which the transient and persistent signatures of ¹²⁹I and ¹³¹I can be measured. Advances in analytical techniques, particularly AMS, have pushed the boundaries of detection, enabling scientists to trace environmental pathways with unprecedented precision.
Future research will likely focus on:
-
Improving our understanding of this compound speciation and its impact on bioavailability and transport.
-
Developing more sophisticated models to predict the long-term fate of ¹²⁹I in various environmental compartments.
-
Utilizing isotopic ratios to fingerprint different sources of contamination.
As we continue to navigate the environmental challenges of the 21st century, the insights gained from studying the stability and behavior of this compound isotopes will remain indispensable.
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Beyond the Thyroid: A Technical Guide to Iodine's Emerging Role in Cellular Signaling
For decades, the biological significance of iodine has been almost exclusively tethered to its indispensable role in the synthesis of thyroid hormones. This classic understanding, while fundamentally correct, represents only a fraction of this halogen's intricate involvement in cellular physiology. Emerging research is painting a far more complex picture, revealing this compound as a versatile signaling molecule with profound effects on pathways governing cell proliferation, apoptosis, and the cellular stress response. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the novel signaling paradigms of this compound, grounded in the latest scientific findings. We will delve into the mechanistic underpinnings of this compound's action, from its evolutionary origins as a potent antioxidant to its nuanced and sometimes paradoxical roles in cancer biology and its function as a modulator of key signaling cascades.
An Evolutionary Perspective: this compound as a Primordial Antioxidant
Before its co-option by the thyroid gland, this compound played a critical role in the biochemistry of early life.[1] Its function as a powerful antioxidant is crucial to understanding its broader physiological effects.[1][2] Iodinated compounds, abundant in the primordial sea, likely served as a primary defense against the damaging effects of reactive oxygen species (ROS), which can disrupt normal cellular signaling, growth, and metabolism.[2] This ancestral function provides a framework for comprehending this compound's persistent involvement in cellular redox homeostasis.
The Duality of this compound in Cancer Signaling
The role of this compound in carcinogenesis is a subject of intense investigation, with evidence pointing towards both pro-tumorigenic and anti-tumorigenic activities. This apparent contradiction underscores the context-dependent nature of this compound's effects, which are influenced by its chemical form (iodide vs. molecular this compound), concentration, and the specific cellular environment.
Anti-Proliferative and Pro-Apoptotic Mechanisms
In certain cancer types, particularly breast cancer, molecular this compound (I₂) has demonstrated significant anti-proliferative and pro-apoptotic effects.[3] These effects are not mediated by thyroid hormones but rather by direct actions of this compound within the cancer cells.[4] One of the key indirect mechanisms involves the formation of iodolipids, specifically 6-iodolactone (6-IL), through the iodination of arachidonic acid.[5] This iodolipid then acts as a signaling molecule, activating the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3][5]
The activation of PPARγ, a nuclear receptor and transcription factor, initiates a cascade of events leading to apoptosis.[5][6] This can involve the p53-caspase apoptotic pathway and the inhibition of markers associated with cancer stem cell maintenance and chemoresistance.[5] A direct pathway has also been proposed, where oxidized this compound dissipates the mitochondrial membrane potential, triggering mitochondrion-mediated apoptosis.[3][5]
Figure 1: Dual apoptotic pathways of molecular this compound in cancer cells.
The PI3K/AKT/mTOR Pathway: A Potential Avenue for Tumor Promotion
In contrast to its anti-cancer properties, some studies have implicated high concentrations of this compound in the promotion of thyroid cancer.[7][8] The proposed mechanism involves the activation of the PI3K/AKT/mTOR signaling pathway.[7][8] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Research has shown that this compound treatment can upregulate the expression of PI3K and phosphorylated AKT in thyroid cancer cells, and inhibiting PI3K can suppress cell proliferation even in the presence of high this compound levels.[7] The effect of this compound on this pathway appears to be dose-dependent, with specific concentrations promoting cell proliferation.[7][9]
Figure 2: Proposed mechanism of this compound-induced tumor promotion via the PI3K/AKT/mTOR pathway.
This compound and the Cellular Redox Environment: A Complex Interplay with Reactive Oxygen Species (ROS)
This compound's relationship with reactive oxygen species (ROS) is multifaceted. While it can act as a potent antioxidant, under certain conditions, it can also contribute to ROS production, highlighting its role as a modulator of cellular redox signaling.
This compound as an Antioxidant and Activator of the Nrf2 Pathway
As previously mentioned, this compound has a well-documented antioxidant capacity, neutralizing ROS and reducing oxidative damage to cells.[10][11] This is a crucial factor in cancer prevention. Beyond direct scavenging, molecular this compound can activate the Nrf2 pathway, a master regulator of the cellular antioxidant response.[12] By targeting cysteine residues on Keap1, the negative regulator of Nrf2, this compound can promote Nrf2's translocation to the nucleus, leading to the expression of a battery of antioxidant and cytoprotective genes.[12]
This compound-Induced ROS Production and its Signaling Consequences
Paradoxically, excess iodide has been shown to induce the production of ROS in thyrocytes.[13][14] This increase in ROS is not merely a toxic byproduct but appears to be a signaling event. For instance, excess iodide-induced ROS can trigger the efflux of iodide from the cell via the chloride channel ClC-3, a process that is dependent on β-tubulin polymerization.[13] Furthermore, iodide deprivation can also lead to ROS production, which in turn stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α) and stimulates the release of Vascular Endothelial Growth Factor (VEGF), promoting angiogenesis.[15]
Figure 3: The dual role of this compound in cellular redox signaling.
Experimental Protocols
To facilitate further research in this exciting field, we provide the following generalized protocols based on methodologies reported in the literature.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose an appropriate cell line for your research question (e.g., MCF-7 for estrogen-responsive breast cancer, BCPAP for thyroid cancer).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
This compound Preparation: Prepare a stock solution of molecular this compound (I₂) and potassium iodide (KI) (e.g., Lugol's solution) or potassium iodate (KIO₃) in sterile, deionized water. The choice of this compound compound is critical as they can have different effects.[16]
-
Treatment: When cells reach the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound. Concentrations used in the literature range from the micromolar to millimolar range.[4][7][9] It is crucial to perform dose-response experiments to determine the optimal concentration for the desired effect.
Analysis of Cell Proliferation
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Western Blot Analysis of Signaling Proteins
-
Protein Extraction: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, PI3K).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Measurement of Reactive Oxygen Species (ROS)
-
DCFDA Staining: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Treat cells with this compound as described.
-
Load the cells with DCFDA by incubating them in a solution of the dye.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
Quantitative Data Summary
| Study Focus | Cell Line | This compound Concentration | Key Findings | Signaling Pathway Implicated |
| Promotion of Thyroid Cancer | BCPAP | 1.0×10⁻⁶ mol/l | Significantly promoted cell proliferation and inhibited apoptosis. | PI3K/AKT |
| Anti-Estrogen Effect | MCF-7 | 1 mM | Altered expression of genes involved in estrogen metabolism. | Estrogen Pathway |
| Apoptosis Induction | Breast Cancer Cells | Not specified | Induces apoptosis through direct and indirect pathways. | PPARγ |
| ROS-Mediated Iodide Efflux | FRTL-5 | Excess Iodide | Induced ROS production leading to iodide efflux. | ROS/ClC-3 |
Concluding Remarks and Future Directions
The research landscape of this compound's role in cellular signaling is rapidly evolving. It is now clear that this essential micronutrient is far more than a simple building block for thyroid hormones. Its ability to modulate key signaling pathways such as PI3K/AKT/mTOR and PPARγ, its intricate relationship with the cellular redox environment, and its potential as an anti-cancer agent open up exciting new avenues for therapeutic intervention. Future research should focus on elucidating the precise molecular mechanisms underlying this compound's diverse effects, with a particular emphasis on the differential actions of its various chemical species and the cell-type-specific responses it elicits. A deeper understanding of these novel signaling paradigms will be instrumental in harnessing the full therapeutic potential of this compound in a range of human diseases.
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A Technical Guide to the Antioxidant Properties of Molecular Iodine (I₂) for Researchers and Drug Development Professionals
Abstract
Long recognized for its essential role in thyroid hormone synthesis, iodine is emerging as a pleiotropic agent with significant extrathyroidal functions. Among the most compelling of these is the antioxidant capacity of its molecular form, I₂. This technical guide provides an in-depth examination of the mechanisms, experimental validation, and therapeutic implications of molecular this compound as a potent antioxidant. Moving beyond its classical role, we will explore how I₂ directly quenches reactive oxygen species (ROS), modulates critical inflammatory and antioxidant signaling pathways, and forms novel iodinated lipids with unique biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the antioxidant potential of molecular this compound.
Introduction: An Ancestral Antioxidant Revisited
For decades, the biological narrative of this compound has been dominated by its function as a cornerstone of thyroid hormones. However, a significant portion of the body's this compound is concentrated in extrathyroidal tissues, including the mammary glands, prostate, pancreas, and immune cells, where its role has been less understood[1][2]. Emerging evidence strongly suggests that in these tissues, this compound, particularly in its molecular form (I₂), serves an ancestral antioxidant function[1].
Unlike iodide (I⁻), which is the form primarily trapped by the thyroid, molecular this compound (I₂) is internalized by many cells through a conserved facilitated diffusion system[1][3]. Once inside the cell, I₂ engages in a complex array of activities that collectively stabilize the cellular redox status. This guide will dissect these activities, providing a framework for their investigation and potential therapeutic application.
Core Antioxidant Mechanisms of Molecular this compound
The antioxidant effect of molecular this compound is not monolithic; it is a multifaceted process involving direct chemical neutralization of free radicals and indirect modulation of cellular defense systems. These mechanisms are not mutually exclusive and often act in concert to protect cells from oxidative damage.
Direct Scavenging of Reactive Oxygen Species (ROS)
The most direct antioxidant action of I₂ is its ability to act as an electron donor, neutralizing highly reactive and damaging free radicals. Several studies have demonstrated that I₂ can directly scavenge superoxide anions (O₂⁻) and hydroxyl radicals (OH•), converting them into less reactive species like hypoiodous acid (HIO) and hydroiodic acid (HI)[1][4][5]. This immediate quenching action provides a first line of defense against oxidative bursts.
Furthermore, I₂ can iodinate the double bonds of polyunsaturated fatty acids within cell membranes, as well as tyrosine and histidine residues in proteins[1]. This process makes these biological macromolecules less susceptible to attack and damage by ROS, effectively shielding them from lipid peroxidation and protein carbonylation[1][6].
Formation of Bioactive Iodolipids
A pivotal indirect mechanism involves the reaction of I₂ with polyunsaturated fatty acids like arachidonic acid (AA) to form iodolipids, most notably 6-iodolactone (6-IL)[3][4]. These iodinated lipids are not merely byproducts but potent signaling molecules. 6-IL has been shown to:
-
Inhibit Pro-inflammatory Enzymes: It can suppress the activity of key enzymes that generate ROS and inflammatory mediators, such as nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2)[1][4][5]. By downregulating these pathways, 6-IL reduces the overall inflammatory and oxidative burden on the cell.
-
Activate PPAR-γ: Iodolipids, including 6-IL, are agonists for Peroxisome Proliferator-Activated Receptors type gamma (PPAR-γ)[4][7]. PPAR-γ activation is linked to a variety of downstream effects, including the induction of apoptosis in cancer cells and cellular differentiation, which can counteract oxidative stress-driven proliferation[6][8].
Modulation of the Nrf2 Antioxidant Response Pathway
Molecular this compound can also bolster the cell's endogenous antioxidant defenses. It has been shown to activate the Nuclear factor erythroid-2-related factor-2 (Nrf2) pathway, a master regulator of antioxidant gene expression[4][5]. The proposed mechanism involves the iodination of cysteine residues on the Keap1 protein, which is the primary negative regulator of Nrf2. This modification leads to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing the expression of Phase II detoxifying and antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT)[4][5].
The following diagram illustrates the interconnected antioxidant pathways of molecular this compound.
Caption: Multifaceted antioxidant mechanisms of molecular this compound (I₂).
Experimental Methodologies for Assessing this compound's Antioxidant Capacity
Validating the antioxidant properties of molecular this compound requires a combination of in vitro chemical assays and cell-based models. The choice of methodology should be guided by the specific mechanistic question being addressed.
In Vitro Antioxidant Capacity Assays
These assays measure the direct ability of I₂ to neutralize radicals or reduce oxidants in a cell-free system.
Table 1: Common In Vitro Assays for Antioxidant Analysis
| Assay Name | Principle | Application for this compound | Key Considerations |
| DPPH Radical Scavenging Assay | Measures the bleaching of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical upon reduction by an antioxidant.[9] | Quantifies the direct free radical scavenging ability of I₂ solutions. | The purple-to-yellow color change is monitored spectrophotometrically. Requires a non-aqueous solvent, which must be considered for I₂ solubility. |
| ABTS Radical Scavenging Assay | Measures the reduction of the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[9] | Suitable for both hydrophilic and lipophilic forms of this compound/iodolipids. | The blue-green radical is decolorized by the antioxidant. The assay is versatile and can be used at different pH levels. |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[6] | Determines the electron-donating capacity of I₂. | The reaction produces an intense blue color, measured by absorbance. The assay is simple and reproducible. |
| Iodimetric Assay | A photometric assay that measures the reduction of this compound by an antioxidant agent.[10][11] | Can be adapted to measure the pro-oxidant potential of I₂ itself or the capacity of other agents to reduce it. | This compound mass can be monitored at various wavelengths (e.g., 430 nm). Useful for comparative studies against known antioxidants.[10] |
Protocol: Iodimetric Assay for Evaluating Antioxidant Potential
This protocol is adapted from methodologies designed to evaluate the this compound-reducing activity of test compounds and provides a framework for comparative analysis.[10][11]
Objective: To quantify the ability of a test antioxidant to reduce a standardized solution of molecular this compound.
Materials:
-
UV-Visible Spectrophotometer
-
96-well microplates
-
Molecular this compound (I₂) solution (e.g., 1% I₂ in a suitable solvent like ethanol or aqueous KI)
-
Test antioxidant compound (e.g., Ascorbic acid as a positive control)
-
Appropriate solvent/buffer for test compound
-
Distilled water
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 1% I₂.
-
Prepare serial dilutions of the test antioxidant and the positive control (e.g., Ascorbic acid) at known molar concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add 120 µL of distilled water and 20 µL of the I₂ solution.
-
Control (No Antioxidant): Add 100 µL of distilled water, 20 µL of solvent/buffer, and 20 µL of the I₂ solution.
-
Test Wells: Add 100 µL of distilled water, 20 µL of the test antioxidant dilution, and 20 µL of the I₂ solution.
-
Positive Control Wells: Add 100 µL of distilled water, 20 µL of the Ascorbic acid dilution, and 20 µL of the I₂ solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes. This allows the reduction reaction to proceed.
-
Measurement: Measure the absorbance of all wells at 430 nm.[10] The reduction of I₂ to colorless I⁻ will result in a decrease in absorbance.
-
Calculation:
-
Calculate the percentage of this compound reduction for each concentration of the test compound using the formula: % Reduction = [(Abs_Control - Abs_Test) / Abs_Control] * 100
-
Plot the % Reduction against the antioxidant concentration to determine the IC₅₀ value (the concentration required to reduce 50% of the initial this compound).
-
Self-Validation & Causality:
-
Causality: The decrease in absorbance at 430 nm is directly proportional to the amount of I₂ reduced by the antioxidant, establishing a clear cause-and-effect relationship.
-
Controls: The use of a blank corrects for background absorbance, while the positive control (Ascorbic acid) validates that the assay system is responsive to a known antioxidant. The negative control establishes the baseline absorbance of unreduced this compound.
Cell-Based Assays for Intracellular Antioxidant Effects
To demonstrate that I₂ exerts an antioxidant effect in a biological context, cell-based assays are indispensable.
-
Intracellular ROS Measurement: Use fluorescent probes like Dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify total intracellular ROS. Pre-treatment of cells with I₂ followed by an oxidative challenge (e.g., with H₂O₂ or menadione) can demonstrate a protective, ROS-lowering effect.
-
Lipid Peroxidation Assays: Measure levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), key biomarkers of lipid peroxidation. A reduction in these markers in I₂-treated cells indicates protection of cell membranes.[12][13]
-
Western Blot/qPCR: Analyze the expression and activation of key proteins in the Nrf2 pathway (Nrf2, Keap1) and the expression of downstream antioxidant enzymes (SOD, Catalase, GSH-Px). An increase in these enzymes following I₂ treatment provides mechanistic evidence for its indirect antioxidant effects.[14]
The following workflow diagram outlines a comprehensive approach to investigating the antioxidant properties of molecular this compound.
Caption: Experimental workflow for investigating I₂ antioxidant properties.
Implications in Pathophysiology and Drug Development
The antioxidant properties of molecular this compound have profound implications for diseases rooted in oxidative stress and chronic inflammation. Studies have shown that I₂ supplementation can decrease lipid peroxidation in both normal and tumor tissues and may prevent cardiac damage induced by chemotherapeutic agents like doxorubicin[1][5].
For drug development professionals, molecular this compound and its derivatives (like 6-IL) represent a novel class of therapeutic agents. Their ability to simultaneously reduce oxidative stress, inhibit inflammation, and induce apoptosis in cancer cells makes them attractive candidates for adjuvant therapies in oncology[6][15]. Furthermore, its role in modulating the immune system suggests potential applications in autoimmune and inflammatory diseases[1][8]. Dose-response studies in humans have indicated that daily intakes of 1-6 mg of I₂ can have beneficial effects in pathologies like fibrocystic breast disease and prostatic hyperplasia with minimal side effects[1][6].
Conclusion
Molecular this compound is far more than a simple precursor for thyroid hormones. It is a potent, evolutionarily conserved antioxidant that acts through a sophisticated network of direct and indirect mechanisms. By directly scavenging free radicals, forming bioactive iodolipids that suppress inflammation, and activating the cell's master antioxidant regulator, Nrf2, I₂ helps maintain cellular integrity and redox homeostasis. For researchers and drug developers, a deeper understanding of these properties opens new avenues for investigating the etiology of oxidative stress-related diseases and for designing novel therapeutic strategies based on this remarkable and versatile element.
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The Iodine Imperative: Charting the Course of Terrestrial Evolution
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Iodine, an element forged in the heart of ancient stars, has played a profoundly underestimated role in the grand narrative of life on Earth.[1] Beyond its well-established function in thyroid hormone synthesis, this compound's unique chemical properties positioned it as a key enabler of critical evolutionary transitions, most notably the monumental leap of life from the oceans to land. This technical guide synthesizes current scientific understanding of this compound's multifaceted roles in evolution, from its origins as a primordial antioxidant to its sophisticated integration into the complex endocrine signaling that governs development, metabolism, and neural complexity in terrestrial vertebrates. We will explore the geological and biological drivers that shaped this compound's bioavailability, the evolutionary adaptations that allowed organisms to harness its power, and the profound implications of this ancient relationship for modern biological research and therapeutic development.
The Primordial Earth: An Oxidative Challenge and an Iodide Solution
The evolution of oxygenic photosynthesis by cyanobacteria over three billion years ago was a pivotal, yet perilous, moment for early life.[2][3] The resulting increase in atmospheric oxygen generated a highly reactive and toxic environment, replete with reactive oxygen species (ROS) that threatened the integrity of nascent cellular structures. In this crucible of oxidative stress, iodide (I-), the most common form of this compound in the marine environment, emerged as a potent and readily available antioxidant.[2][4][5][6]
Iodide, being one of the most electron-rich essential elements, readily donates electrons through the action of peroxidase enzymes, thereby neutralizing harmful ROS.[2][4][5][6] This ancestral antioxidant function is believed to be a fundamental property of all iodide-concentrating cells, from primitive marine algae to the specialized cells of terrestrial vertebrates.[2][4][5][6] This primordial role established a deep-seated biological dependence on this compound that would be elaborated upon throughout evolutionary history.
The Great Escape: this compound as a Prerequisite for Terrestrial Life
The transition from an this compound-rich marine environment to a comparatively this compound-deficient terrestrial world presented a significant physiological challenge.[2][3][6][7] The successful colonization of land by vertebrates was contingent upon the evolution of sophisticated mechanisms to capture, store, and efficiently utilize this scarce yet vital element.
The Geological Context: A Tale of Two Environments
The oceans have long served as the primary reservoir of terrestrial this compound.[8] Volatilization of this compound from the sea surface is the main source of this element for terrestrial ecosystems.[8] Consequently, coastal regions are relatively this compound-rich, while inland and mountainous areas are often severely this compound-deficient.[8][9] This geographical disparity in this compound availability has been a powerful selective pressure throughout the evolution of terrestrial life.
The Biological Innovation: The Thyroid Gland
A key adaptation for terrestrial life was the evolution of the thyroid gland, a specialized organ for this compound uptake and storage.[2][4][5][6][7] Originating from primitive gastroenteric cells of the primitive gut some 500-600 million years ago, these cells migrated and organized into a follicular structure capable of concentrating iodide to levels many times that of the surrounding blood plasma.[2][3][6][7] This remarkable evolutionary innovation provided a stable internal reservoir of this compound, buffering organisms against the fluctuating and often scarce supply in the terrestrial environment.
Experimental Workflow: Investigating this compound Uptake and Organification
A foundational experiment to understand the thyroid's function involves tracing the fate of radioiodide.
-
Animal Model: A vertebrate model, such as a rat, is typically used.
-
Radioisotope Administration: A known dose of a radioactive this compound isotope (e.g., I-123 or I-131) is administered, often via intravenous injection.
-
Time-Course Scintigraphy: The distribution of the radioiodide is monitored over time using a gamma camera. This allows for visualization of its uptake by the thyroid gland and other iodide-concentrating tissues like the stomach and salivary glands.[4]
-
Biochemical Analysis: At selected time points, the thyroid gland can be excised. The tissue is then homogenized and subjected to chromatography to separate inorganic iodide from organically bound this compound (i.e., iodinated tyrosine residues within thyroglobulin).
-
Data Interpretation: The rate and extent of radioiodide uptake provide a measure of the thyroid's trapping efficiency. The proportion of organically bound this compound reflects the activity of thyroid peroxidase, the key enzyme in hormone synthesis.
The Master Regulator: Evolution of Thyroid Hormone Signaling
The stored this compound within the thyroid gland became the essential building block for a new class of powerful signaling molecules: the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[10] The evolution of the thyroid hormone signaling pathway was a watershed moment, providing a sophisticated mechanism to regulate metabolism, growth, and development in response to environmental cues.
From Invertebrates to Vertebrates: A Deep Evolutionary History
The capacity to synthesize and metabolize thyroid hormones is not exclusive to vertebrates. Evidence suggests that many invertebrate groups, including mollusks and echinoderms, can produce these molecules, and nuclear thyroid hormone receptors are present in bilateria.[11][12] This indicates that the fundamental components of the thyroid hormone signaling toolkit arose early in animal evolution.[13]
The specification of the endostyle in non-vertebrate chordates and its subsequent evolution into the thyroid gland in vertebrates were pivotal steps in refining this endocrine system.[13][14]
The Thyroid Hormone Signaling Pathway: A Symphony of Regulation
The canonical thyroid hormone signaling pathway involves a complex interplay of production, transport, and receptor-mediated action.
Figure 1: The Hypothalamic-Pituitary-Thyroid Axis and Cellular Action.
This intricate system, with its multiple feedback loops, ensures precise control over circulating thyroid hormone levels, a critical requirement for maintaining homeostasis in the variable terrestrial environment.[15]
This compound's Crowning Achievements: Metamorphosis and the Vertebrate Brain
The evolution of the thyroid axis enabled two of the most profound developments in vertebrate history: the radical transformation of metamorphosis and the dramatic expansion of the brain.
The Tadpole's Tale: A Model for Terrestrial Transition
Amphibian metamorphosis is a dramatic and well-studied example of this compound's role in the transition from an aquatic to a terrestrial existence.[2][3][4][16] The surge of thyroid hormones orchestrates a complete remodeling of the tadpole's anatomy and physiology, including:
-
Apoptosis of larval structures such as the gills and tail.[4][16][17]
-
Development of lungs for air breathing.
-
Restructuring of the digestive system to accommodate a carnivorous diet.
-
Remodeling of the skeleton and musculature for terrestrial locomotion.
This process, entirely dependent on this compound, serves as a powerful illustration of how this single element could facilitate such a profound evolutionary leap.[18]
| Larval (Aquatic) Feature | Adult (Terrestrial) Feature | This compound/Thyroid Hormone Action |
| Gills | Lungs | Apoptosis of gill cells, induction of lung development |
| Fin-like tail | Muscular legs | Apoptosis of tail cells, proliferation and differentiation of limb bud cells |
| Herbivorous gut | Carnivorous gut | Remodeling of intestinal epithelium |
| Aquatic sensory systems | Terrestrial sensory systems | Reorganization of neural circuits |
Table 1: this compound-Mediated Transformations in Amphibian Metamorphosis.
The Rise of Cognition: this compound and Neurogenesis
Perhaps the most significant long-term consequence of this compound's incorporation into vertebrate biology is its indispensable role in brain development.[19][20][21][22] Thyroid hormones are critical for:
-
Neurogenesis: The formation of new neurons.[20]
-
Myelination: The development of the insulating sheath around nerve fibers, which is essential for rapid nerve impulse conduction.[20]
-
Synaptogenesis: The formation of connections between neurons.[20]
-
Neuronal Migration and Differentiation: The proper organization of the brain's architecture.[10]
The evolution of a large, complex brain, a hallmark of many terrestrial vertebrates and particularly humans, would have been inconceivable without a stable supply of this compound. This compound deficiency during critical periods of brain development leads to irreversible cognitive impairment, a stark reminder of our enduring evolutionary link to this marine-derived element.[19][21][22]
Implications for Drug Development and Future Research
The deep evolutionary history of this compound and its central role in vertebrate physiology offer several compelling avenues for modern research and therapeutic innovation.
-
Targeting Deiodinases: The enzymes that convert T4 to the more active T3 are potential targets for modulating thyroid hormone activity in specific tissues. This could have applications in metabolic disorders and cancer.
-
This compound as an Adjuvant Therapy: The ancestral antioxidant and pro-apoptotic functions of this compound are being re-investigated, particularly in the context of breast and prostate cancer.[23]
-
Understanding this compound Transporters: The sodium-iodide symporter (NIS) is not only crucial for thyroid function but is also expressed in other tissues. Understanding its regulation could lead to new diagnostic and therapeutic strategies, including in oncology.
-
Paleo-genomics and Endocrine Evolution: Studying the genomes of non-vertebrate chordates and early vertebrates can provide further insights into the evolution of the thyroid signaling toolkit, potentially revealing novel regulatory mechanisms.[13]
Conclusion
The story of this compound's role in the evolution of terrestrial life is a compelling example of how a single element can shape the trajectory of life on a planetary scale. From its humble beginnings as a scavenger of reactive oxygen in primordial oceans to its current status as an essential component of the hormones that build our brains and regulate our metabolism, this compound has been an indispensable partner in the journey of life from water to land. For researchers in the life sciences and drug development, a deep appreciation of this evolutionary narrative is not merely an academic exercise; it provides a fundamental framework for understanding health and disease and for envisioning the next generation of therapies that target this ancient and essential pathway.
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An In-Depth Technical Guide to the Antimicrobial Mechanisms of Iodine Compounds
Introduction: The Enduring Potency of Iodine in an Era of Resistance
For over 150 years, this compound has been a cornerstone of antisepsis and disinfection, its characteristic brown hue synonymous with microbial control in settings from surgical suites to household first-aid kits.[1] In an age where antimicrobial resistance poses a significant threat to global health, the sustained efficacy of this compound warrants a deeper, mechanistic exploration. Unlike many antibiotics that target specific metabolic pathways, this compound's lethality stems from a multi-pronged, non-specific assault on microbial cells, a characteristic that has largely prevented the development of widespread resistance.[2][3]
This technical guide offers a comprehensive examination of the antimicrobial mechanisms of this compound and its compound forms, such as povidone-iodine (PVP-I). We will dissect the core chemical interactions that lead to microbial death, detailing the oxidative damage to critical cellular components. This guide is structured to provide not just a theoretical understanding but also practical, field-proven insights into the experimental validation of these mechanisms. We will move from the foundational principles of this compound's biocidal activity to detailed, step-by-step protocols for key assays, equipping researchers, scientists, and drug development professionals with the knowledge to rigorously evaluate and harness the power of this elemental biocide.
The Chemistry of Biocidal Action: Free this compound as the Active Moiety
The primary antimicrobial agent in all this compound-based antiseptics is molecular this compound (I₂).[4] In formulations like povidone-iodine, an iodophor, the this compound is complexed with a carrier polymer (polyvinylpyrrolidone). This complex serves as a reservoir, slowly releasing free this compound into the aqueous environment.[5] This sustained release mechanism enhances the antimicrobial effect over time and reduces the irritant properties associated with elemental this compound solutions.[4]
The biocidal activity of this compound is fundamentally driven by its strong oxidizing potential.[6] As a halogen, this compound readily accepts electrons from other molecules, leading to the oxidation of critical biological structures within microbial cells.[7] This broad-spectrum activity is effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, viruses, and even spores with sufficient contact time.
A Multi-Targeted Assault: this compound's Mechanisms of Microbial Cell Death
This compound's efficacy lies in its ability to simultaneously attack multiple cellular targets, overwhelming the microbe's defensive and repair capabilities. This multi-targeted approach is a key reason for the low incidence of bacterial resistance.[3][8] The primary mechanisms can be categorized as follows:
-
Disruption of Cell Wall and Membrane Integrity: Free this compound rapidly penetrates the microbial cell wall.[4][5][9] Once inside, it attacks the unsaturated fatty acids and amino acids within the cell membrane's lipid bilayer and associated proteins.[2][8] This oxidative damage compromises the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular contents like ions and ATP, and ultimately, cell lysis.[5]
-
Inactivation of Proteins and Enzymes: Proteins are major targets of this compound's oxidative power. This compound reacts with the sulfur-containing amino acids cysteine and methionine, as well as with tyrosine, histidine, and arginine.[8][10] This interaction leads to the oxidation of these residues, which in turn disrupts the hydrogen bonds and the tertiary structure of proteins.[8][10] The result is the denaturation and inactivation of critical structural proteins and enzymes, halting essential metabolic processes.[10]
-
Damage to Nucleic Acids: this compound can interact directly with microbial nucleic acids (DNA and RNA).[3][5][6] It binds to nucleotides, causing structural damage, potential strand breaks, and mutations that inhibit DNA replication and protein synthesis, leading to cell death.[5][8]
The following diagram illustrates the multi-targeted antimicrobial action of this compound on a bacterial cell.
Caption: Multi-targeted antimicrobial mechanisms of this compound compounds.
Experimental Protocols for Mechanistic Validation
To substantiate the theoretical mechanisms of this compound's antimicrobial action, a series of robust experimental protocols are employed. These assays provide quantitative and qualitative data on the efficacy and mode of action of this compound-based compounds.
I. Assessment of Antimicrobial Efficacy
The foundational evaluation of any antimicrobial agent involves determining its potency. Minimum Inhibitory Concentration (MIC) and Time-Kill Curve assays are standard methods for this purpose.
Table 1: Quantitative Antimicrobial Efficacy Data for Povidone-Iodine (PVP-I)
| Assay | Test Organism | PVP-I Concentration | Result | Reference |
| MIC | S. aureus ATCC 25923 | 5000 µg/mL | Growth Inhibition | [4] |
| MIC | K. aerogenes | 0.25% (2500 µg/mL) | Growth Inhibition | |
| Time-Kill | S. aureus (MSSA & MRSA) | 10% Solution | Bactericidal in 15-60s | |
| Time-Kill | E. coli | 0.76 µg/mL (I₂) | >50% reduction in 24h |
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Causality: This protocol determines the lowest concentration of an this compound compound required to inhibit the visible growth of a microorganism. It provides a quantitative measure of the agent's bacteriostatic activity.
-
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of the this compound compound (e.g., povidone-iodine) in sterile deionized water. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted this compound compound. Include a positive control (bacteria, no this compound) and a negative control (medium, no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the this compound compound in which no visible bacterial growth (turbidity) is observed.[10]
-
Protocol 2: Time-Kill Curve Assay
-
Causality: This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time. It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Methodology:
-
Preparation: Prepare flasks containing a standardized bacterial inoculum (~10⁵ to 10⁶ CFU/mL) in a suitable broth. Add the this compound compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x the MIC). Include a growth control flask without the this compound compound.
-
Sampling: Incubate all flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Neutralization and Plating: Immediately neutralize the antimicrobial activity of the this compound in the aliquot by adding it to a neutralizing broth (e.g., Dey-Engley Neutralizing Broth). Perform serial dilutions of the neutralized sample in sterile saline.
-
Enumeration: Plate the dilutions onto agar plates and incubate for 24-48 hours. Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction compared to the initial inoculum indicates bactericidal activity.[11]
-
II. Elucidating the Impact on the Bacterial Cell Envelope
Damage to the cell membrane is a primary mechanism of this compound's action. Fluorescence-based assays are powerful tools for visualizing and quantifying this damage.
Protocol 3: Membrane Integrity Assessment using Fluorescence Microscopy
-
Causality: This protocol uses fluorescent dyes that are differentially permeable to cells with intact versus compromised membranes. This allows for direct visualization and quantification of membrane damage.
-
Methodology:
-
Bacterial Culture Preparation: Grow the test bacteria to the mid-logarithmic phase. Wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
Treatment: Expose the bacterial suspension to the this compound compound at a desired concentration and for a specific duration. Include an untreated control.
-
Staining: Add a mixture of fluorescent dyes, such as SYTO 9 and propidium iodide (PI). SYTO 9 is membrane-permeable and stains all bacteria green, while PI can only enter cells with damaged membranes, where it intercalates with DNA and fluoresces red.[12]
-
Microscopy: Incubate the stained cells in the dark. Visualize the cells using a fluorescence microscope equipped with appropriate filters for green and red fluorescence.
-
Analysis: Capture images and quantify the number of green (live) and red (dead/membrane-compromised) cells. The ratio of red to green fluorescence provides a quantitative measure of membrane damage.[12]
-
The following diagram outlines the workflow for assessing bacterial membrane integrity.
Caption: Experimental workflow for membrane integrity assessment.
III. Quantifying Oxidative Damage to Cellular Components
A. Protein Oxidation
The oxidation of proteins is a key lethal event. Protein carbonylation is a common and chemically stable marker of severe oxidative protein damage.
Protocol 4: Spectrophotometric Assay for Protein Carbonylation
-
Causality: This assay quantifies the formation of carbonyl groups (aldehydes and ketones) on protein side chains as a result of oxidative stress induced by this compound. It provides a global measure of protein oxidation.
-
Methodology:
-
Cell Lysis and Protein Extraction: Treat a bacterial culture with the this compound compound. Harvest the cells, lyse them (e.g., by sonication), and clarify the lysate by centrifugation to obtain the total soluble protein fraction.
-
Derivatization with DNPH: React the protein sample with 2,4-dinitrophenylhydrazine (DNPH). DNPH specifically reacts with carbonyl groups to form a stable dinitrophenylhydrazone (DNP) product.[5][10]
-
Protein Precipitation: Precipitate the DNP-derivatized proteins using trichloroacetic acid (TCA) to remove excess DNPH.
-
Resuspension and Measurement: Wash the protein pellet to remove any remaining free DNPH. Resuspend the pellet in a strong denaturant (e.g., guanidine hydrochloride).
-
Quantification: Measure the absorbance of the solution spectrophotometrically at ~370 nm. The amount of DNP-hydrazone, and thus the carbonyl content, is proportional to the absorbance.[10]
-
B. Nucleic Acid Damage
This compound-induced oxidative stress can also lead to fragmentation of bacterial DNA.
Protocol 5: Assessment of DNA Fragmentation by Agarose Gel Electrophoresis
-
Causality: This protocol visualizes DNA damage by separating fragmented DNA from intact chromosomal DNA. Severe damage results in a "smear" of fragmented DNA rather than a distinct high-molecular-weight band.
-
Methodology:
-
Bacterial Treatment: Expose a bacterial culture to the this compound compound for a specified time.
-
DNA Extraction: Harvest the cells and perform a gentle genomic DNA extraction to minimize mechanical shearing. Standard DNA extraction kits or protocols can be adapted for this purpose.[13][14]
-
Agarose Gel Electrophoresis: Prepare a 1% agarose gel containing a DNA-intercalating dye (e.g., ethidium bromide). Load the extracted DNA samples into the wells of the gel.[15][16]
-
Electrophoresis: Run the gel at a constant voltage until the dye front has migrated an adequate distance.[16][17]
-
Visualization: Visualize the DNA under UV light. Intact genomic DNA from untreated cells should appear as a sharp, high-molecular-weight band. DNA from this compound-treated cells may show a smear, indicating random fragmentation.[16][17]
-
For more sensitive detection of DNA strand breaks, advanced techniques like the Comet Assay or the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay can be employed. The Comet assay detects both single- and double-strand breaks in individual cells,[6][8][18] while the TUNEL assay specifically labels the 3'-hydroxyl ends of fragmented DNA.[1][9][19][20][21]
Conclusion and Future Perspectives
The antimicrobial mechanisms of this compound compounds are characterized by a rapid, broad-spectrum, and multi-targeted attack on microbial cells. This guide has detailed the primary modes of action—disruption of the cell envelope, oxidation of proteins, and damage to nucleic acids—and provided a framework of experimental protocols to validate these mechanisms. The non-specific nature of this compound's oxidative assault remains its greatest strength, particularly in the context of rising antibiotic resistance.
Future research should continue to explore the nuances of these mechanisms, especially with the aid of advanced analytical techniques. Proteomic approaches using mass spectrometry can identify the specific proteins that are most susceptible to this compound-induced oxidation, potentially revealing new insights into microbial vulnerabilities.[22][23][24] Similarly, advanced sequencing and molecular biology techniques can further elucidate the precise nature of this compound-induced DNA damage and its downstream consequences.[3]
As we move forward, the development of novel this compound formulations, such as those with enhanced stability or targeted delivery, will benefit from a deep and rigorous understanding of these core antimicrobial principles. By combining foundational knowledge with modern experimental validation, the scientific community can ensure that this venerable antiseptic remains a powerful tool in the ongoing battle against infectious diseases.
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Synthesis and Characterization of New Organoiodine Compounds: A Guide for the Modern Chemist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Organoiodine compounds represent a pivotal class of molecules in modern chemistry, serving as versatile intermediates in organic synthesis and finding applications in materials science and medicinal chemistry.[1][2] Their utility stems from the unique properties of the carbon-iodine (C–I) bond, which is the weakest among the carbon-halogen series. This inherent lability makes the iodide a superior leaving group in nucleophilic substitution and cross-coupling reactions, yet it also presents distinct challenges in synthesis and characterization.[2] This guide provides a comprehensive overview of contemporary synthetic strategies, advanced characterization techniques, and field-proven protocols essential for researchers and drug development professionals working with these valuable compounds.
Part 1: The Strategic Synthesis of Organothis compound Compounds
The creation of a C–I bond is a cornerstone of organothis compound chemistry. The choice of synthetic methodology is dictated by the substrate's electronic properties, the desired regioselectivity, and the tolerance of other functional groups. While classical methods like direct iodination with molecular this compound (I₂) remain relevant for activated aromatic systems, modern chemistry demands more versatile and milder approaches.[2]
Foundational Principles: Understanding the C–I Bond Formation
The C–I bond is the longest and most polarizable of the carbon-halogen bonds, making it susceptible to both formation and cleavage under relatively mild conditions.[2] Most synthetic routes rely on an electrophilic this compound source or the generation of aryl radicals that can be trapped by an this compound source.
Modern Synthetic Protocol: Metal- and Base-Free Iodination of Arylhydrazines
A significant advancement in aryl iodide synthesis is the use of arylhydrazines as precursors in a metal- and base-free reaction. This method is notable for its operational simplicity, broad functional group tolerance, and milder conditions compared to traditional Sandmeyer-type reactions.
The causality behind this protocol lies in the ability of molecular this compound (I₂) to play a dual role. It first oxidizes the arylhydrazine to generate an arenediazonium salt intermediate. This intermediate then undergoes a single-electron transfer (SET) from an iodide anion (also from I₂) to produce an aryl radical and an this compound radical. The subsequent combination of these radicals affords the desired aryl iodide.[3][4] This pathway avoids the use of heavy metals and harsh acidic or basic conditions, enhancing the sustainability of the synthesis.
-
Reaction Setup: To a round-bottom flask, add the arylhydrazine hydrochloride derivative (1.0 equiv.), molecular this compound (I₂) (1.0 equiv.), and a minimal amount of dimethyl sulfoxide (DMSO) (approx. 0.2 mL per 1 mmol of hydrazine).
-
Reaction Execution: Stir the reaction mixture under air at 60 °C for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted this compound, followed by water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., chloroform or ethyl acetate) (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography to yield the pure aryl iodide.[3][5]
This protocol is a self-validating system because the quenching step with sodium thiosulfate provides a clear visual endpoint (the disappearance of the this compound color), and the final purification by chromatography ensures the isolation of a well-characterized product.
The Rise of Hypervalent this compound Reagents
Hypervalent organothis compound compounds, such as λ³-iodanes (e.g., PIDA, PIFA) and λ⁵-iodanes (e.g., Dess-Martin periodinane), have transitioned from being mere curiosities to indispensable reagents in organic synthesis.[6] They serve as powerful, environmentally benign oxidizing agents for a vast array of transformations.[6][7] Furthermore, the synthesis of novel, soluble hypervalent this compound compounds is an active area of research, aiming to overcome the solubility issues of common reagents like iodosylbenzene (PhIO), which hinders mechanistic studies.[8][9][10]
The design of these novel reagents often involves introducing bulky or electron-withdrawing groups onto the aryl ring to disrupt the polymeric secondary bonding that causes insolubility.[8][9]
Visualizing Synthetic Strategy
The choice of a synthetic pathway depends critically on the available starting material and desired product complexity.
Caption: Decision workflow for selecting a synthetic route to organothis compound compounds.
Part 2: Rigorous Characterization of Organothis compound Compounds
The unambiguous characterization of newly synthesized compounds is paramount. For organoiodides, a multi-technique approach is essential to confirm identity, purity, and structure, while navigating the challenges posed by the labile C–I bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules.[11][12]
-
¹H and ¹³C NMR: These standard techniques provide the primary framework of the molecule. The this compound atom exerts a "heavy atom effect," shifting the chemical signature of the directly attached carbon (C-I) to a characteristically high-field (low ppm) value in the ¹³C NMR spectrum.
-
¹²⁷I NMR: Direct observation of the this compound nucleus is challenging. ¹²⁷I is a quadrupolar nucleus with a natural abundance of 100%, but it typically yields very broad signals, often too broad to be detected by standard high-resolution NMR spectrometers.[13][14] Its application is generally limited to specialized studies of ionic species in symmetrical environments or relaxation studies.[14]
Mass Spectrometry (MS)
MS is crucial for determining the molecular weight and elemental composition.
-
Isotopic Pattern: this compound is monoisotopic (100% ¹²⁷I), so unlike organochlorine or -bromine compounds, organoiodides do not exhibit a characteristic M+2 peak. This simplifies the molecular ion region of the mass spectrum.[15]
-
Fragmentation: The weakness of the C–I bond means that its cleavage is often a dominant fragmentation pathway, leading to a prominent peak for the [M-I]⁺ fragment and sometimes a smaller peak at m/z 127 corresponding to the I⁺ ion.[15]
-
Advanced Techniques: For complex mixtures or thermally sensitive compounds, advanced MS methods are indispensable. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) allows for the selective detection and identification of organothis compound compounds from intricate matrices.[16][17] For volatile compounds prone to degradation, GC-MS with "Cold EI" (Cold Electron Ionization) can minimize decomposition in the ion source, allowing for the observation of the molecular ion which might be absent in standard EI-MS.[18]
Single Crystal X-ray Diffraction
X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.[19][20] It provides precise and unambiguous data on bond lengths, bond angles, and intermolecular interactions, which is vital for rational drug design and understanding structure-activity relationships.[19][21] The primary challenge is often the rate-limiting step of growing a single crystal of sufficient quality.[19]
Data Interpretation Summary
| Technique | Information Provided | Key Considerations & Causality |
| ¹H & ¹³C NMR | Molecular scaffold, connectivity, chemical environment.[12] | The electronegativity and heavy atom effect of this compound influence chemical shifts. C-I carbon appears at high field. |
| Mass Spec. | Molecular weight, elemental formula, fragmentation.[16][18] | Monoisotopic nature of ¹²⁷I simplifies the M⁺ region.[15] Weak C-I bond leads to predictable fragmentation.[15] |
| LC-HRMS | Selective identification in complex mixtures.[17] | High mass accuracy allows for confident elemental composition determination of this compound-containing ions. |
| X-ray Cryst. | Unambiguous 3D molecular structure, absolute configuration.[21] | Provides definitive proof of structure, essential for drug development and mechanistic studies.[19] Rate-limiting step is crystal growth. |
Visualizing the Characterization Workflow
A logical, stepwise approach ensures comprehensive characterization of a new compound.
Caption: Logical workflow for the structural characterization of a new organothis compound compound.
Part 3: Safety and Handling of Organothis compound Compounds
Scientific integrity demands a commitment to safety. This compound and its organic derivatives require careful handling.
-
Toxicity: this compound can be toxic if inhaled or ingested and can cause burns to the skin and eyes.[22][23] Many organothis compound compounds share these hazards. Always consult the Safety Data Sheet (SDS) for the specific compound.[23][24][25]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[24][25]
-
Ventilation: Handle volatile or dusty organothis compound compounds in a certified chemical fume hood to prevent inhalation.[23][26]
-
Storage: Store organothis compound compounds in tightly sealed containers, away from light, heat, and incompatible materials like strong bases or metals, as the C-I bond can be labile.[2][24]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not discharge into sewers.[25]
Conclusion
The synthesis and characterization of new organothis compound compounds are essential endeavors that fuel innovation in organic chemistry and drug discovery. Modern synthetic methods, such as the metal-free conversion of arylhydrazines, offer more sustainable and versatile routes to these molecules. A rigorous, multi-technique characterization workflow, combining NMR, MS, and X-ray crystallography, is critical for validating new structures and understanding their properties. By integrating these advanced protocols and maintaining a steadfast commitment to safety, researchers can confidently explore the vast potential of organothis compound chemistry.
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The Pivotal Role of Iodine in the Developmental Biology of Marine Organisms: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Iodine, an element often associated with terrestrial and vertebrate biology, plays a profoundly critical and diverse role in the developmental processes of a vast array of marine organisms. This technical guide provides an in-depth exploration of the multifaceted involvement of this compound in marine developmental biology, moving beyond its canonical role in thyroid hormones to its function as a potent antioxidant and a key component of signaling molecules that govern metamorphosis and larval settlement. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven insights into experimental design, and detailed protocols to facilitate further investigation into this chemically rich and biologically significant area. We will delve into the enzymatic machinery driving this compound uptake and metabolism, the intricate signaling pathways it modulates, and the potential for harnessing these mechanisms for novel therapeutic and biotechnological applications.
The Foundational Roles of this compound in Marine Bio-systems
The marine environment is replete with this compound, and its organisms have evolved unique mechanisms to harness this element for fundamental physiological processes.[1][2][3] Far from being a passive element, this compound is actively concentrated and utilized in two primary, often interconnected, capacities: as a crucial component of hormonal signaling and as a powerful inorganic antioxidant.[4][5][6]
This compound as a Cornerstone of Hormonal Signaling: The Thyroid Hormone Axis
The most well-characterized role of this compound is its indispensable function in the synthesis of thyroid hormones (THs), namely thyroxine (T4) and triiodothyronine (T3).[7][8][9] These small, lipophilic molecules are potent regulators of development, metabolism, growth, and differentiation across the animal kingdom.[4][7] In marine vertebrates, such as fish, the thyroid gland actively sequesters iodide from the bloodstream to produce THs, which are critical for metamorphosis from larval to juvenile stages.[8][9][10]
Interestingly, evidence increasingly suggests that a functional thyroid-like signaling system is not exclusive to vertebrates.[4][7][11] Many marine invertebrates, which lack a formal thyroid gland, also utilize THs to orchestrate key developmental transitions.[4][7] These organisms may acquire THs exogenously from their diet, particularly from phytoplankton and algae that are rich in this compound and can contain various iodinated tyrosines.[4] This cross-kingdom hormonal signaling highlights a fascinating avenue of ecological and developmental interplay.[4][7]
A Primitive Shield: this compound as an Inorganic Antioxidant
Marine organisms, particularly those in the intertidal zone, are subjected to significant oxidative stress from factors like high light intensity and exposure to air. Brown algae, such as kelp (Laminariales), have evolved a remarkable defense mechanism centered on this compound.[5][12] These organisms are the most potent accumulators of this compound among all living things, with tissue concentrations reaching millimolar levels.[5][12]
This accumulated iodide serves as a potent inorganic antioxidant, the first of its kind described in a living system.[5][13] When faced with oxidative stress, kelp releases iodide into the apoplast (the space outside the cell membrane), where it effectively scavenges reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[5][12] This process detoxifies the immediate cellular environment and can even lead to the release of molecular this compound into the atmosphere, impacting coastal atmospheric chemistry.[5] This antioxidant role is a fundamental aspect of this compound's biological significance in the marine realm.[6]
Enzymatic Control of this compound Uptake and Metabolism
The bio-utilization of this compound is a highly regulated process, orchestrated by a suite of specialized enzymes. Understanding these enzymatic pathways is crucial for comprehending how marine organisms accumulate and functionalize this essential element.
The Gatekeepers: Vanadium-Dependent Haloperoxidases
A key family of enzymes in marine this compound metabolism is the vanadium-dependent haloperoxidases (vHPOs).[14][15][16] These enzymes are particularly abundant in brown and red algae and play a central role in the uptake of iodide from seawater.[14][15][16] vHPOs catalyze the oxidation of halides (I⁻, Br⁻) in the presence of hydrogen peroxide.[14][15] Specifically, vanadium-dependent iodoperoxidases (vIPOs) oxidize iodide to a more lipophilic form, likely hypoiodous acid (HIO) or molecular this compound (I₂), which can then more readily diffuse across cell membranes.[14]
Interestingly, phylogenetic studies suggest that vHPOs in brown algae may have been acquired through horizontal gene transfer from bacteria, highlighting the evolutionary adaptability of these crucial enzymatic systems.[16] The nomenclature of vHPOs is based on the most electronegative halide they can oxidize, with iodoperoxidases (VIPOs) being specific for iodide.[17]
An Alternative Pathway: Peroxide-Dependent Diffusion in Invertebrates
While vHPOs are central to this compound uptake in algae, some marine invertebrates have evolved a distinct yet conceptually similar mechanism known as peroxide-dependent diffusion (PDD).[1][18][19] This process, first identified in marine bacteria and kelp, has now been demonstrated in the larvae of the sea urchin Strongylocentrotus purpuratus.[18][19][20]
In PDD, extracellular hydrogen peroxide is used to oxidize iodide, facilitating its diffusion across the cell membrane, independent of the sodium-iodide symporter (NIS) mechanism characteristic of vertebrates.[1][18][19] This discovery suggests that PDD is a widespread and evolutionarily ancient mechanism for this compound acquisition in marine life.[1]
This compound-Mediated Signaling in Developmental Transitions
The ultimate functional output of this compound metabolism in many marine organisms is the precise regulation of developmental events, most notably metamorphosis.
Orchestrating Metamorphosis in Marine Invertebrates
The larval stage of many marine invertebrates is a period of dispersal and growth in the plankton, followed by a dramatic transformation into a benthic juvenile. Thyroid hormones, synthesized using this compound, are key regulators of this metamorphic process in groups like echinoderms (sea urchins and sand dollars).[4][21] In these organisms, THs can differentially affect larval and juvenile structures, for instance, inhibiting larval growth while accelerating the development of the juvenile form.[4] This suggests a sophisticated signaling system that coordinates the complex morphological and physiological changes required for a successful transition to a new lifestyle.
The Role of Thyroid Hormones in Fish Larval Development
In marine fish, the role of thyroid hormones in metamorphosis is well-established.[8][9][10] Maternal THs are deposited in the eggs and play a role in early embryonic development, although their precise functions are still being elucidated.[8][9][22] During the larval-to-juvenile transition, there is a significant increase in the levels of THs, which orchestrates the profound changes associated with metamorphosis, such as changes in body shape, pigmentation, and habitat preference.[8][9][10] The proper functioning of the thyroid system is so critical that disruptions can lead to developmental abnormalities, a significant concern in aquaculture.[9]
Halogenated Compounds and Larval Settlement
Beyond their role in THs, other halogenated compounds, including those containing this compound, are produced by marine organisms and can influence developmental processes.[23][24] For example, some halogenated metabolites produced by marine invertebrates have been shown to act as antifouling agents, preventing the settlement of other larvae.[25] Conversely, specific chemical cues, which can include halogenated compounds, are known to induce larval settlement in certain species.[26][27] This highlights a broader role for this compound and other halogens in the chemical ecology of marine invertebrate life cycles.
Methodologies for Studying this compound's Role in Marine Development
Investigating the intricate roles of this compound requires a suite of specialized analytical and experimental techniques.
Quantifying this compound and Its Species
Accurate measurement of this compound in its various forms (iodide, iodate, organic this compound) is fundamental. Several analytical methods are employed for this purpose:
| Method | Principle | Application |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in a high-temperature plasma, followed by mass-to-charge ratio separation and detection. | Highly sensitive method for determining total this compound concentrations in biological tissues and environmental samples.[28][29] |
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Separation of compounds by liquid chromatography followed by high-resolution mass analysis. | Enables the selective identification and structural elucidation of unknown organic this compound compounds in complex matrices like seaweed.[30] |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin. | Commonly used for the speciation of iodide and iodate in seawater and other aqueous samples.[31] |
| Neutron Activation Analysis (NAA) | Bombardment of the sample with neutrons, leading to the formation of radioactive isotopes whose decay is measured. | A highly sensitive, non-destructive method for determining the total this compound content, particularly useful for studying this compound distribution in macromolecules.[32] |
Experimental Protocols
This protocol is adapted from studies on sea urchin larvae and is designed to differentiate between NIS-dependent and peroxide-dependent this compound uptake.[18][19]
Materials:
-
Marine invertebrate larvae (e.g., sea urchin plutei)
-
Filtered seawater (FSW)
-
Radioactive this compound tracer (e.g., ¹²⁵I)
-
Hydrogen peroxide (H₂O₂) solution (stock and working solutions)
-
Catalase solution (to quench H₂O₂)
-
Sodium perchlorate (NaClO₄) solution (an inhibitor of NIS)
-
Scintillation vials and scintillation cocktail
-
Gamma counter
Procedure:
-
Larval Culture: Culture larvae to the desired developmental stage under standard conditions.
-
Experimental Setup: Prepare treatment groups in triplicate in scintillation vials:
-
Control (FSW + ¹²⁵I)
-
H₂O₂ treatment (FSW + ¹²⁵I + varying concentrations of H₂O₂)
-
Catalase control (FSW + ¹²⁵I + H₂O₂ + catalase)
-
NIS inhibition control (FSW + ¹²⁵I + NaClO₄)
-
-
Incubation: Add a known number of larvae to each vial and incubate for a set period (e.g., 1-2 hours) under controlled temperature and light conditions.
-
Washing: Terminate the incubation by washing the larvae several times with cold, non-radioactive FSW to remove external ¹²⁵I.
-
Quantification: Add scintillation cocktail to the vials containing the washed larvae and measure the incorporated radioactivity using a gamma counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the number of larvae and compare the uptake rates between the different treatment groups. An increase in uptake with H₂O₂ that is not inhibited by perchlorate but is reduced by catalase indicates peroxide-dependent diffusion.
This workflow outlines the general steps to assess the impact of THs on the metamorphosis of a marine invertebrate or fish larva.
Signaling Pathways and Molecular Mechanisms
The developmental effects of this compound are mediated through complex signaling cascades.
Thyroid Hormone Synthesis and Signaling
The synthesis of thyroid hormones is a multi-step process that begins with the uptake of iodide and its incorporation into tyrosine residues on a protein called thyroglobulin, a process catalyzed by thyroid peroxidase. The resulting iodinated thyroglobulin is then proteolytically cleaved to release T4 and T3. These hormones are then transported to target cells where they bind to nuclear thyroid hormone receptors (TRs), which act as ligand-inducible transcription factors to regulate the expression of target genes.
Implications for Drug Development and Future Research
The unique biochemical pathways involving this compound in marine organisms present exciting opportunities for drug discovery and biotechnological innovation.
-
Novel Antimicrobials and Antifouling Agents: The diverse halogenated compounds produced by marine organisms, many of which contain this compound, are a rich source for the discovery of new antibiotics and environmentally friendly antifouling agents.[24]
-
Enzyme Biocatalysis: Vanadium-dependent haloperoxidases, with their ability to perform specific halogenation reactions, have potential applications in green chemistry for the synthesis of pharmaceuticals and other fine chemicals.[15]
-
Models for Thyroid Research: The study of thyroid hormone signaling in invertebrates can provide fundamental insights into the evolution of this critical endocrine system and may offer novel models for screening compounds that disrupt thyroid function.[11]
Future research should focus on the complete elucidation of the enzymatic pathways for this compound metabolism in a wider range of marine organisms, the identification of novel iodinated signaling molecules, and the exploration of the ecological roles of these compounds. Furthermore, the impact of environmental changes, such as ocean acidification, on this compound bioavailability and its subsequent effects on marine ecosystems warrants further investigation.[33][34]
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Methodological & Application
Application Notes and Protocols for Water Disinfection Using Iodine
Introduction
Iodine has a long history as an effective and accessible chemical disinfectant for water, particularly in emergency situations and for point-of-use applications.[1][2] Its broad-spectrum antimicrobial activity against bacteria, viruses, and some protozoa makes it a valuable tool in ensuring water potability where centralized treatment is unavailable. These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practical application of this compound for water disinfection. We will delve into the underlying chemistry, factors influencing efficacy, detailed protocols for laboratory evaluation, and recommended dosages for field applications.
Mechanism of Action and Chemical Speciation
The disinfection efficacy of this compound is intrinsically linked to its chemical behavior in aqueous solutions. When elemental this compound (I₂) is introduced into water, it undergoes hydrolysis to form hypoiodous acid (HIO) and iodide (I⁻).[3]
I₂ + H₂O ⇌ HIO + I⁻ + H⁺
Both elemental this compound (I₂) and hypoiodous acid (HIO) are the primary biocidal species.[3] Their relative concentrations are highly dependent on the pH of the water.[3][4]
-
Elemental this compound (I₂): Possesses greater penetrating power into microorganisms.[3] It is more effective against cysts and spores.
-
Hypoiodous Acid (HIO): A more potent oxidizing agent than elemental this compound.[3] It demonstrates higher efficacy against bacteria and viruses.
The optimal pH for this compound disinfection is in the neutral to slightly alkaline range (pH 7-7.5), which allows for a balance of both I₂ and HIO.[3][4] At pH levels above 8, HIO becomes unstable and can decompose into iodate and iodide, which are not effective biocides.[4]
Caption: Chemical speciation of this compound in water as a function of pH.
The biocidal action of this compound is attributed to its ability to penetrate the cell walls of microorganisms and disrupt vital cellular functions. It is believed to interfere with protein synthesis by reacting with essential amino acids, such as those containing sulfhydryl groups.[5]
Factors Influencing Disinfection Efficacy
The effectiveness of this compound as a water disinfectant is not absolute and is influenced by several key parameters. Understanding and controlling for these factors is critical for achieving reliable water treatment.
| Parameter | Effect on Efficacy | Recommendations for Optimization |
| pH | Efficacy diminishes at pH levels above 8.0.[4] | Maintain water pH in the 7.0-7.5 range for optimal performance.[3][4] |
| Temperature | Disinfection efficacy decreases at lower water temperatures.[4] | Increase contact time and/or this compound dosage in cold water.[4] |
| Turbidity & Organic Matter | High levels reduce efficacy by shielding microorganisms and creating an "this compound demand".[4] | Pre-filter turbid water; increase this compound dose and/or contact time.[4][6] |
| Pathogen Type | Susceptibility varies significantly. Bacteria are most sensitive, followed by viruses, with protozoan cysts being more resistant. Cryptosporidium is highly resistant.[3][4] | Select disinfectant based on target pathogens. This compound is not recommended for the inactivation of Cryptosporidium oocysts.[4] |
Recommended Dosages and Contact Times
The concept of CT value (Concentration of disinfectant in mg/L × Contact time in minutes) is a cornerstone of chemical disinfection. It provides a quantitative measure of the exposure required to achieve a specific level of microbial inactivation (e.g., 3-log or 99.9% reduction).[3]
Emergency/Field Disinfection
For point-of-use disinfection in emergency or backcountry settings, the following dosages are generally recommended.
| Water Condition | 2% Tincture of this compound Dosage (per quart/liter) | Contact Time (minutes) |
| Clear Water | 5 drops[7][8][9] | 30[6][7][10][8] |
| Cloudy/Colored Water | 10 drops[7][10][8][9] | At least 30[7][10][8] |
| Cold Water (<15°C / 59°F) | 5 drops (clear), 10 drops (cloudy)[11] | 40-60[11][12] |
Commercially available this compound tablets should be used according to the manufacturer's instructions, as their formulation and dosage can vary.[7][8] Typically, one to two tablets are used per liter of water.[6]
Laboratory-Derived CT Values
The CT values required for inactivation can vary significantly based on the target microorganism and water quality parameters.
| Microorganism | Required Inactivation | Example CT Values (mg·min/L) | Conditions |
| E. coli | 4-log | < 10 | Near neutral pH, various temperatures |
| Viruses (e.g., Poliovirus) | 2-log | 15 - 75 | pH 6-10, 5-30°C |
| Giardia cysts | 3-log | 240 - 720 | Colder waters (5-15°C) |
Experimental Protocols
Protocol for Determining CT Value for a Specific Microorganism
This protocol outlines a laboratory procedure to determine the CT value required for a specific level of inactivation of a target microorganism.
Materials:
-
Stock solution of this compound (e.g., standardized Lugol's solution)
-
Sterile, buffered, this compound-demand-free water
-
Culture of the target microorganism
-
Reaction vessels (sterile glass flasks)
-
Calibrated pipettes
-
Timer
-
Quenching agent (e.g., sodium thiosulfate solution)
-
Plating media and incubator for microbial enumeration
-
DPD (N,N-diethyl-p-phenylenediamine) test kit for this compound residual measurement
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Application of Iodized Salt for Preventing Iodine Deficiency: A Technical Guide for Researchers and Scientists
Abstract
Iodine deficiency is a global public health problem and the world's leading preventable cause of brain damage.[1] The fortification of salt with this compound, known as universal salt iodization (USI), is the most widely adopted, cost-effective, and sustainable strategy to ensure adequate this compound intake at the population level.[2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the application of iodized salt in the prevention of this compound deficiency disorders (IDDs). We will delve into the biochemical basis of this compound's essentiality, the principles of salt iodization, methodologies for quality assurance, and protocols for monitoring program efficacy. This document is designed to serve as a foundational resource, integrating established scientific principles with practical, field-proven insights to support ongoing research and public health initiatives.
The Indispensable Role of this compound in Human Physiology
This compound is an essential trace mineral that the human body cannot synthesize, making dietary intake crucial.[4] Its primary and most well-understood function is as a fundamental component of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[5][6] These hormones are critical regulators of metabolism, growth, and development, particularly of the central nervous system.[7][8]
Mechanism of Action: Thyroid Hormone Synthesis
The synthesis of thyroid hormones is a multi-step process occurring within the thyroid gland's follicular cells.[8]
-
Iodide Trapping: Iodide from the bloodstream is actively transported into the thyroid follicular cells by the sodium-iodide symporter (NIS).[5][7]
-
Oxidation and Organification: Inside the cell, thyroid peroxidase (TPO) oxidizes iodide to this compound, which is then incorporated into tyrosine residues on a large glycoprotein called thyroglobulin.[5][8] This process forms monoiodotyrosine (MIT) and diiodotyrosine (DIT).
-
Coupling: TPO further catalyzes the coupling of these iodotyrosine molecules to form T4 (from two DIT molecules) and T3 (from one MIT and one DIT molecule).[5]
-
Storage and Secretion: The newly synthesized thyroid hormones are stored in the follicular colloid as part of the thyroglobulin molecule.[5] Upon stimulation by thyroid-stimulating hormone (TSH), the thyroglobulin is endocytosed back into the follicular cells, where it is proteolytically cleaved to release T4 and T3 into the circulation.[9]
In peripheral tissues, T4 can be converted to the more biologically active T3 by deiodinase enzymes.[5] T3 then binds to nuclear receptors in target cells, modulating gene expression and influencing a wide array of metabolic processes.[5]
The Spectrum of this compound Deficiency Disorders (IDDs)
Inadequate this compound intake leads to insufficient thyroid hormone production, resulting in a cascade of adverse health effects collectively known as this compound Deficiency Disorders (IDDs).[2] The severity of these disorders depends on the extent of the deficiency and the life stage of the individual.[10]
The most devastating consequence of this compound deficiency occurs during fetal development and early childhood, leading to irreversible brain damage and intellectual impairment.[1][10] Severe maternal this compound deficiency can result in cretinism in the offspring, characterized by severe mental retardation, deaf-mutism, and spastic dysplegia.[1][11] Even mild to moderate this compound deficiency in children can lead to a reduction in IQ by an average of 10-12 points.[1] In adults, this compound deficiency can cause goiter (enlargement of the thyroid gland), hypothyroidism, and impaired mental function.[10][11]
Salt as a Vehicle for this compound Fortification: A Public Health Triumph
The concept of using salt as a carrier for this compound supplementation dates back to the early 20th century, with Switzerland and the United States pioneering this public health intervention in the 1920s.[12][13] The rationale for choosing salt is compelling:
-
Ubiquitous Consumption: Salt is consumed by virtually all populations, regardless of socioeconomic status.
-
Consistent Intake: Daily salt consumption is relatively stable.
-
Low Cost: The technology for iodization is simple and inexpensive.
-
Organoleptic Neutrality: The addition of this compound at recommended levels does not alter the taste, color, or smell of the salt.
The global push for universal salt iodization, led by organizations like the World Health Organization (WHO) and UNICEF, has been remarkably successful. As of 2018, an estimated 88% of the global population had access to iodized salt, and the number of countries with adequate this compound intake nearly doubled between 2003 and 2020.[2][14] This has resulted in a significant reduction in the global prevalence of IDDs.[12]
Production and Quality Control of Iodized Salt
The process of salt iodization involves the addition of a stable this compound compound to salt. The choice of this compound compound and the method of application are critical for ensuring the stability and bioavailability of the this compound.
This compound Compounds and Stability
The two most common compounds used for salt iodization are potassium iodide (KI) and potassium iodate (KIO₃).
-
Potassium Iodide (KI): While effective, KI is less stable and can be oxidized to elemental this compound, which is then lost through sublimation. This process is accelerated by moisture, heat, sunlight, and the presence of impurities in the salt.[15][16]
-
Potassium Iodate (KIO₃): KIO₃ is more stable, particularly in the presence of moisture and impurities, making it the recommended fortificant for salt in tropical and subtropical climates where salt is often crude and moist.[15][16]
Several factors influence the stability of this compound in salt:
-
Moisture Content: High humidity and moisture in the salt are the most significant factors contributing to this compound loss.[16][17]
-
Impurities: The presence of metal ions and other impurities can catalyze the degradation of this compound compounds.[18]
-
Packaging: The use of impervious packaging, such as low-density polyethylene bags, can significantly reduce this compound loss by protecting the salt from moisture.[17]
-
Storage Conditions: Exposure to sunlight and high temperatures accelerates this compound loss.[15]
Recommended this compound Levels
The WHO recommends that all food-grade salt be fortified with this compound.[19][20] The level of iodization should be sufficient to provide a daily this compound intake of 150 µg for adults.[21]
| Population Group | Recommended Daily this compound Intake (µ g/day ) |
| Infants (0-12 months) | 90 |
| Children (1-8 years) | 90 |
| Children (9-13 years) | 120 |
| Adolescents and Adults | 150 |
| Pregnant Women | 220-250 |
| Lactating Women | 270-290 |
| Data sourced from WHO and Healthdirect.[21][22] |
To achieve this, the WHO suggests a concentration of 20-40 mg of this compound per kg of salt at the production level, accounting for potential losses during storage and cooking.[3]
Protocols for the Analysis of this compound in Salt
Regular monitoring of the this compound content in salt is essential for ensuring the effectiveness of iodization programs. Several analytical methods are available, ranging from simple qualitative tests to more precise quantitative techniques.
Qualitative Analysis: Rapid Test Kits (RTK)
Rapid test kits provide a quick and simple method to distinguish between iodized and non-iodized salt. They are particularly useful for field monitoring.
Principle: The test is based on the reaction of iodide or iodate with a starch-based solution, producing a characteristic blue-purple color.
Protocol:
-
Place a small amount of salt (approximately one teaspoon) on a clean, white surface.
-
Add 1-2 drops of the test solution to the salt.
-
Observe the color change. The development of a blue-purple color indicates the presence of this compound.
-
The intensity of the color can provide a semi-quantitative estimate of the this compound concentration.
Quantitative Analysis: Iodometric Titration
Iodometric titration is the most widely used quantitative method for determining the this compound content in salt due to its accuracy, low cost, and relative simplicity.[23]
Principle: The this compound in the salt (as iodate) is reacted with an excess of potassium iodide in an acidic solution to liberate free this compound. The liberated this compound is then titrated with a standardized sodium thiosulfate solution using a starch indicator.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 10 g of a representative salt sample.
-
Dissolve the salt in 50 mL of distilled water in a 250 mL Erlenmeyer flask.[24]
-
-
Liberation of this compound:
-
Add 1.0 mL of 2 N sulfuric acid (or 5 mL of 4 N phosphoric acid) to the salt solution.[24][25]
-
Add 5.0 mL of 10% potassium iodide solution. The solution will turn yellow if this compound is present.[24]
-
Stopper the flask and keep it in a dark place for 10 minutes to allow the reaction to complete.[25]
-
-
Titration:
-
Titrate the liberated this compound with a standardized 0.005 M sodium thiosulfate solution until the solution becomes a pale yellow color.[25]
-
Add a few drops (approximately 0.5 mL) of 1% starch indicator solution. The solution will turn a deep blue-black color.[25]
-
Continue the titration with sodium thiosulfate, adding it drop by drop with constant swirling, until the blue color disappears completely.
-
-
Calculation:
-
Record the volume of sodium thiosulfate solution used.
-
The this compound content (in mg/kg or ppm) can be calculated using the following formula: this compound (mg/kg) = (V × M × 21.15 × 1000) / W Where:
-
V = Volume of sodium thiosulfate used (mL)
-
M = Molarity of the sodium thiosulfate solution (mol/L)
-
21.15 = Molar mass of this compound (I) in g/mol divided by the stoichiometric factor of 6 (for KIO₃)
-
W = Weight of the salt sample (g)
-
-
Monitoring the Impact of Salt Iodization Programs
The success of a salt iodization program is ultimately measured by its impact on the this compound status of the population.
Biochemical Indicators
-
Urinary this compound Concentration (UIC): UIC is the most practical biochemical indicator for assessing the this compound status of a population. Since over 90% of dietary this compound is excreted in the urine, UIC reflects recent this compound intake.[26]
-
Thyroid-Stimulating Hormone (TSH): Neonatal TSH levels can be used as an indicator of this compound deficiency in newborns. Elevated TSH levels suggest hypothyroidism, which can be caused by inadequate this compound intake.[27]
-
Thyroglobulin (Tg): Serum Tg levels can serve as a sensitive indicator of both this compound deficiency and excess.
Clinical Indicators
-
Goiter Rate: The prevalence of goiter in a population, particularly among school-aged children, is a classic clinical indicator of chronic this compound deficiency.
Challenges and Future Directions
Despite the remarkable success of universal salt iodization, challenges remain. These include:
-
Ensuring consistent quality control and enforcement of legislation. [28][29]
-
Reaching remote and underserved populations.
-
Addressing the increasing consumption of processed foods, which may not use iodized salt. [30]
-
Maintaining political commitment and funding for monitoring and evaluation. [31][32]
Future research should focus on developing more stable forms of this compound for fortification, improving the accuracy and accessibility of monitoring tools, and understanding the potential impact of sodium reduction initiatives on this compound intake.[30] The double fortification of salt with both this compound and iron is also an area of active investigation, though challenges with the stability of both micronutrients need to be addressed.[33]
Conclusion
The iodization of salt stands as a landmark achievement in global public health, preventing debilitating this compound deficiency disorders in millions of people worldwide.[2][12] For researchers and scientists, a thorough understanding of the principles behind this intervention, from the biochemical role of this compound to the practicalities of production and quality control, is essential for sustaining its success and addressing future challenges. The protocols and information presented in this guide provide a solid foundation for continued efforts to eliminate this compound deficiency for good.
Diagrams
Thyroid Hormone Synthesis Pathway
Caption: Workflow of thyroid hormone synthesis within the thyroid follicular cell.
Iodized Salt Quality Control Workflow
Caption: Quality control checkpoints in the iodized salt supply chain.
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Application Notes and Protocols for Iodine Staining in Starch Detection
This document provides a comprehensive guide to the principles and protocols for the detection of starch using iodine staining. Tailored for researchers, scientists, and professionals in drug development, this guide explains the underlying chemical mechanisms, offers detailed step-by-step procedures for qualitative and quantitative analyses, and provides insights into experimental design and troubleshooting.
Scientific Principle: The Amylose-Iodine Complex
The this compound test for starch is a classic and highly specific method for the detection of this polysaccharide. The reaction relies on the unique structural properties of one of starch's components: amylose.[1][2] Starch is composed of two glucose polymers: the linear and helical amylose, and the branched amylopectin.[3][4][5]
The fundamental principle of the this compound-starch test lies in the formation of a charge-transfer complex between the polyiodide ions and the helical structure of amylose.[1][6] Elemental this compound (I₂) is not very soluble in water, so it is dissolved in an aqueous solution of potassium iodide (KI).[6][7] This results in the formation of polyiodide ions, primarily the triiodide ion (I₃⁻), which are soluble.[6][8]
The amylose polymer forms a helical structure in solution, creating a hydrophobic inner channel.[1][8] The linear polyiodide ions (I₃⁻, I₅⁻, etc.) slip into the core of the amylose helix.[1][5][8] Within this helical structure, a charge transfer occurs between the amylose (charge donor) and the polyiodide chain (charge acceptor).[6] This interaction alters the energy levels of the electrons, causing the complex to absorb light in the visible spectrum, resulting in the characteristic intense blue-black color.[1][6] The intensity of the color is dependent on the concentration of starch.[1]
In contrast, amylopectin, with its branched structure, has shorter helical regions. This leads to the formation of a less stable complex with this compound, which typically produces a reddish-brown or purple color.[1][3][9] Simple sugars like glucose or fructose do not have a helical structure and therefore do not react with this compound.[1]
The stability of the amylose-iodine complex is affected by temperature. Heating a solution containing the complex will cause the blue-black color to disappear as the amylose helix unfolds and releases the polyiodide ions.[1][10] The color typically reappears upon cooling.[2][10] The reaction is also pH-sensitive and cannot be performed at a very low pH, as the starch can undergo hydrolysis.[11]
Reagent Preparation: this compound-Potassium Iodide (I₂KI) Solution
The most commonly used reagent for starch detection is an this compound-potassium iodide (I₂KI) solution, often referred to as Lugol's solution. The potassium iodide is crucial as it solubilizes the elemental this compound in water through the formation of triiodide ions (I₂ + I⁻ ⇌ I₃⁻).
Standard I₂KI Solution (Lugol's Solution)
This formulation is suitable for general qualitative tests.
| Component | Amount |
| Potassium Iodide (KI) | 10 g |
| This compound (I₂) | 5 g |
| Distilled Water | 100 mL |
Protocol:
-
Add the 10 g of potassium iodide to 100 mL of distilled water in a glass beaker.
-
Stir with a magnetic stirrer until the potassium iodide is fully dissolved.
-
Slowly add the 5 g of this compound crystals to the potassium iodide solution while stirring.
-
Continue stirring until all the this compound has dissolved. This may take some time.
-
Transfer the solution to a dark amber glass bottle for storage.[2][12]
Note: this compound solutions are sensitive to light and should be stored in a dark, cool place to prevent degradation.[2][12] It is recommended to prepare a fresh solution seasonally for optimal performance.[12]
I₂KI Solution for Plant Histology
A more dilute solution is often preferred for staining starch granules in plant tissues for microscopy.
| Component | Amount |
| Potassium Iodide (KI) | 2 g |
| This compound (I₂) | 0.2 g |
| Distilled Water | 100 mL |
Protocol:
-
Dissolve 2 g of potassium iodide in 100 mL of distilled water.
-
Once the KI has dissolved, add 0.2 g of this compound.
-
Stir until the this compound is completely dissolved.
-
Store in a dark glass bottle.[13]
Experimental Protocols
Qualitative Test for Starch in Solution
This protocol is used to determine the presence or absence of starch in a liquid sample.
Materials:
-
Test tubes and rack
-
Dropper or pipette
-
I₂KI solution (Lugol's solution)
-
Sample solution
-
Positive control (e.g., 1% starch solution)
-
Negative control (e.g., distilled water)
Procedure:
-
Label test tubes for your sample, positive control, and negative control.
-
Add approximately 1 mL of each liquid to the corresponding test tube.[2]
-
Add 2-3 drops of the I₂KI solution to each test tube.[14][15][16]
-
Gently agitate the tubes to mix the contents.
-
Observe any color change.
Interpretation of Results:
-
Positive Result: The appearance of a deep blue-black color indicates the presence of starch.[1][15]
-
Negative Result: The solution remains the yellowish-brown color of the this compound reagent, indicating the absence of starch.[1][2]
-
Ambiguous Result: A reddish-brown or purple color may indicate the presence of amylopectin or dextrins (short-chain carbohydrates).[3][9]
Caption: Workflow for the qualitative detection of starch in a solution.
Staining of Starch in Plant Tissues
This protocol is for the microscopic visualization of starch granules in plant tissues.
Materials:
-
Microscope slides and coverslips
-
Plant tissue (e.g., thin section of a potato tuber, onion epidermis)
-
I₂KI solution for plant histology
-
Dropper
-
Light microscope
Procedure:
-
Prepare a thin section of the plant tissue. For a potato, a very thin slice can be made with a razor blade. For an onion, a single layer of the epidermis can be peeled off.
-
Place the tissue section in a drop of water on a microscope slide.
-
Add one drop of the I₂KI solution to the tissue.
-
Allow the stain to penetrate for 2-5 minutes.[17]
-
Carefully place a coverslip over the specimen, avoiding air bubbles.
-
Observe under a light microscope.
Expected Results: Starch granules within the plant cells will stain a distinct blue-black color.[17][18] This allows for the localization of starch storage within the tissue.[18]
Quantitative Analysis of Starch by Spectrophotometry
The intensity of the blue-black color of the starch-iodine complex is directly proportional to the concentration of starch, allowing for quantitative analysis using a spectrophotometer.
Principle: The amylose-iodine complex has a maximum absorbance at a wavelength of approximately 580-620 nm.[1][19][20] By measuring the absorbance of a sample after the addition of this compound, its starch concentration can be determined by comparing it to a standard curve.
Materials:
-
Spectrophotometer and cuvettes
-
Starch stock solution (e.g., 1 mg/mL)
-
I₂KI solution
-
Volumetric flasks and pipettes
-
Sample with unknown starch concentration
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of starch standards by diluting the starch stock solution to known concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL).
-
To a fixed volume of each standard, add a fixed volume of dilute I₂KI solution. The final concentration of the this compound reagent should be optimized for the specific assay conditions.[21]
-
Allow the color to develop for a consistent period.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (determine this by scanning a positive sample from 400-800 nm, typically around 580-620 nm).[19][22]
-
Plot a graph of absorbance versus starch concentration to generate a standard curve.
-
-
Analysis of Unknown Sample:
-
Prepare the unknown sample in the same manner as the standards, ensuring it undergoes the same dilution and reaction with the I₂KI solution.
-
Measure the absorbance of the unknown sample at the same wavelength used for the standard curve.
-
Determine the starch concentration of the unknown sample by interpolating its absorbance value on the standard curve.
-
Caption: Workflow for the quantitative analysis of starch using spectrophotometry.
Troubleshooting and Considerations
-
Fading Color: The starch-iodine complex is unstable at high temperatures. If the color fades, ensure the solution is at room temperature.[1][10]
-
No Color Change in a Known Starch Sample: The pH of the solution may be too low, causing starch hydrolysis. Ensure the sample is not strongly acidic.[11] The this compound solution may also have degraded; use a freshly prepared solution.[12]
-
Inconclusive Results with Darkly Colored Samples: For qualitative tests on intensely colored foods or liquids, the blue-black color change may be masked. Diluting the sample may help, but results can be inconclusive.[23]
-
Specificity: The this compound test is highly specific for starch. Other polysaccharides like cellulose will not give a positive result.[2] This makes it an excellent method for distinguishing starch from other carbohydrates.[2]
References
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Application Notes and Protocols for Radioiodine Labeling of Proteins and Peptides
Introduction: The Power and Precision of Radioiodination
The covalent attachment of a radioactive iodine isotope to a protein or peptide is a cornerstone technique in biomedical research and pharmaceutical development. Radiolabeled biomolecules serve as exquisitely sensitive tracers, enabling a host of applications from radioimmunoassays (RIAs) and receptor binding studies to in vivo imaging (SPECT, PET) and targeted radionuclide therapy.[1][2] The choice of radioisotope—typically 123I, 124I, 125I, or 131I—is dictated by the specific application, balancing factors like half-life, emission type, and energy.[3][4][5]
The fundamental chemistry of the most common labeling methods involves the electrophilic substitution of radiothis compound onto the electron-rich aromatic rings of tyrosine and, to a lesser extent, histidine residues within the peptide or protein structure.[2][3] This is achieved by oxidizing the relatively unreactive radioiodide anion (I⁻) into a highly reactive electrophilic species, such as the iodonium ion (I⁺).[6][7]
However, the introduction of a large this compound atom and exposure to chemical reagents can potentially alter the biomolecule's structure and compromise its biological function.[1] Therefore, selecting the appropriate labeling strategy is a critical decision that balances the need for high labeling efficiency and specific activity with the imperative to preserve the protein's integrity and bioactivity.
This guide provides a comprehensive overview of the principal methods for radioiodination, detailing the underlying mechanisms, providing step-by-step protocols, and offering field-proven insights to help researchers achieve robust and reproducible results. We will explore two major strategies: Direct Labeling , where the radiothis compound is directly incorporated into the target molecule, and Indirect Labeling , which utilizes a pre-labeled prosthetic group.[3]
Part 1: Direct Radioiodination Methods
Direct labeling methods are often favored for their speed and simplicity, directly targeting accessible tyrosine or histidine residues on the biomolecule. The choice among these methods primarily depends on the sensitivity of the protein to oxidative conditions.
The Chloramine-T Method: High Efficiency with Caution
The Chloramine-T method is one of the most widely used techniques due to its simplicity and ability to produce tracers with high specific activity.[6][8]
Scientific Principle: Chloramine-T (N-chloro-p-toluenesulfonamide) is a potent, water-soluble oxidizing agent.[9] In solution, it rapidly oxidizes radioiodide (Na125I) to a reactive, electrophilic this compound species.[6][10] This electrophile then swiftly attacks the phenolic ring of tyrosine residues at the ortho position.[3] The reaction is terminated by the addition of a reducing agent, such as sodium metabisulfite, which quenches any unreacted Chloramine-T and reactive this compound.[10]
Causality Behind Experimental Choices: The power of Chloramine-T is also its primary drawback. Its strong oxidizing potential can lead to oxidative damage of other labile amino acid residues (e.g., methionine, cysteine) or cause protein denaturation, potentially destroying biological activity.[1][7][10] Therefore, this method is best suited for robust proteins, and reaction parameters like time, temperature, and reagent concentration must be meticulously controlled and minimized to mitigate damage.
Experimental Workflow: Chloramine-T Method
Caption: Workflow for the Chloramine-T radioiodination method.
Protocol: Chloramine-T Labeling Safety Note: All procedures involving radioactive materials must be performed in a designated fume hood with appropriate shielding and personal protective equipment (PPE) in accordance with institutional radiation safety guidelines.
-
Reagent Preparation:
-
Prepare a 0.05 M Sodium Phosphate Buffer, pH 7.5.
-
Dissolve the protein/peptide in the phosphate buffer to a concentration of 1 mg/mL.
-
Freshly prepare a 1 mg/mL solution of Chloramine-T in phosphate buffer.
-
Prepare a 2 mg/mL quenching solution of sodium metabisulfite in phosphate buffer.
-
-
Reaction:
-
In a polypropylene microcentrifuge tube, add the following in order:
-
25 µL of 0.05 M Phosphate Buffer, pH 7.5.
-
10 µL of protein solution (10 µg).
-
1 mCi (37 MBq) of Na125I.
-
-
Vortex gently to mix.
-
To initiate the reaction, add 10 µL of the Chloramine-T solution.
-
Immediately start a timer and vortex gently for 60 seconds at room temperature.[6]
-
-
Termination:
-
Precisely at 60 seconds, add 50 µL of the sodium metabisulfite solution to quench the reaction.
-
-
Purification:
-
Immediately proceed to purification via size-exclusion chromatography (see Part 3) to separate the labeled protein from unreacted iodide and other reaction components.
-
The Iodogen® Method: A Milder, Solid-Phase Approach
The Iodogen® method offers a significantly gentler alternative to Chloramine-T, minimizing protein damage while maintaining good labeling efficiency.[2][11]
Scientific Principle: Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a water-insoluble oxidizing agent.[12] The key to its gentle nature is that the reaction is heterogeneous. Iodogen® is first coated as a thin film on the surface of the reaction vial. The aqueous reaction mixture, containing the protein and radioiodide, is then added. Oxidation of iodide occurs at the solid-liquid interface, on the surface of the vial.[9] This localizes the oxidizing agent, preventing the bulk of the protein in solution from being exposed to harsh oxidative conditions.[2]
Causality Behind Experimental Choices: Because Iodogen® is insoluble in the reaction buffer, the reaction is terminated simply by decanting the solution from the coated vial into a new tube.[2] This elegant step eliminates the need for a chemical quenching agent (like sodium metabisulfite), which itself can be harsh on proteins. This makes the Iodogen® method particularly suitable for many sensitive proteins and antibodies.
Experimental Workflow: Iodogen® Method
Caption: Two-step workflow for the indirect Bolton-Hunter method.
Protocol: Bolton-Hunter Labeling Note: This procedure involves volatile radioactive this compound and organic solvents and requires a high-efficiency fume hood.
-
Iodination of Bolton-Hunter Reagent:
-
Commercially available [125I]Bolton-Hunter reagent is often used. If preparing in-house, the reagent is first iodinated in an organic solvent and then dried down completely under nitrogen to remove all traces of the iodination reagents.
-
-
Conjugation Reaction:
-
Chill the dried, iodinated Bolton-Hunter reagent on ice.
-
Prepare the protein/peptide at a concentration of 1-5 mg/mL in 0.1 M Sodium Borate Buffer, pH 8.5.
-
Add 5-20 µL of the cold protein solution to the vial containing the labeled reagent.
-
Incubate for 30 minutes on ice. The reaction can be terminated by adding a buffer containing free amines, such as glycine.
-
-
Purification:
-
Purify the reaction mixture using size-exclusion chromatography to separate the labeled protein from unreacted Bolton-Hunter reagent.
-
Part 3: Purification and Quality Control: Ensuring Validity
A successful labeling reaction is incomplete without rigorous purification and quality control. These steps are non-negotiable for ensuring that the final product is suitable for its intended application.
Purification Methodologies
The goal of purification is to remove unreacted ("free") radioiodide, reaction by-products, and any damaged protein from the desired radiolabeled product.
*[1] Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for initial cleanup. Th[3]e reaction mixture is passed through a column packed with a porous resin (e.g., Sephadex G-25). Larger molecules, like the labeled protein, pass through quickly, while smaller molecules, like free Na125I, are trapped in the pores and elute later. Th[1]is provides a rapid and effective separation of labeled protein from free iodide.
-
Reversed-Phase HPLC (RP-HPLC): For applications requiring the highest purity and specific activity, RP-HPLC is the method of choice. It can separate the unlabeled protein from mono- and di-iodinated forms, as well as other impurities, based on differences in hydrophobicity.
-
[1][13] Solid-Phase Extraction (SPE): C18 cartridges can be used for a quick cleanup, especially for peptides. Th[13]ey work on the same principle as RP-HPLC but offer lower resolution.
#[3]### 3.2 Essential Quality Control Parameters
Every batch of radiolabeled protein must be validated before use.
Radiochemical Purity (RCP): This measures the percentage of the total radioactivity that is covalently bound to the target protein. It[14] is typically assessed using instant thin-layer chromatography (TLC). A spot of the final product is placed on a TLC strip. A suitable solvent is used to mobilize the free iodide up the strip, while the labeled protein remains at the origin. The strip is then cut and counted in a gamma counter to determine the percentage of activity in each part. An RCP of >95% is generally required.
[15]Specific Activity: This is a measure of the radioactivity per unit of mass or mole of the protein (e.g., Ci/mmol or MBq/µg). Hi[16]gh specific activity is crucial for sensitive assays. It is calculated based on the amount of protein and radioisotope used, and the final incorporation yield determined during purification.
[1][17]Calculation of Specific Activity:
-
Determine Incorporation Yield (%): (Counts in Protein Fractions / Total Counts from Column) x 100
-
Calculate Radioactivity Incorporated (mCi): Initial Radioactivity (mCi) x (Incorporation Yield / 100)
-
Calculate Specific Activity: Radioactivity Incorporated (mCi) / Initial Mass of Protein (mg)
Immunoreactivity / Biological Activity: This is the most critical parameter. It confirms that the labeling process has not damaged the protein's ability to perform its biological function (e.g., bind to its receptor or antibody). Th[1]is is typically assessed by a binding assay, comparing the binding characteristics of the labeled protein to a standard curve generated with the unlabeled protein. A significant loss of binding affinity indicates damage during labeling.
Part 4: Summary and Troubleshooting
Comparative Overview of Radioiodination Methods
| Method | Principle | Gentleness | Typical Specific Activity | Key Advantage | Key Disadvantage |
| Chloramine-T | Soluble chemical oxidant | Low (Harsh) | Very High | Simple, fast, high yield | High risk of protein oxidation/damage |
| [7][10] | Iodogen® | Insoluble, solid-phase oxidant | Medium | High | Milder than Chloramine-T; no quenching agent needed |
| Lactoperoxidase | Enzymatic oxidation | High (Very Gentle) | Moderate to High | Ideal for sensitive proteins; near-physiological conditions | [1][18]Enzyme can self-iodinate; more variables to control |
| [2] | Bolton-Hunter | Pre-labeled prosthetic group | Very High (Most Gentle) | Moderate | Protein is not exposed to any oxidants; labels lysine |
Common Problems and Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Yield | 1. Inactive reagents (oxidant, enzyme).2. Insufficient amount of oxidant.3. Protein has no accessible tyrosine residues.4. Incorrect buffer pH. | 1. Use freshly prepared Chloramine-T or H₂O₂. Check expiration of Iodogen®/enzyme.2. Increase the amount of oxidant in small increments.3. Confirm protein sequence. Consider the Bolton-Hunter method.4. Verify buffer pH is optimal for the chosen method (typically 7.0-8.5). |
| [19] | Loss of Biological Activity | 1. Oxidative damage from harsh method (Chloramine-T).2. Iodination of a tyrosine residue in the active/binding site.3. Excessive incorporation of this compound atoms. |
| High "Free" Iodide After Purification | 1. Inefficient purification column.2. Labeled protein is unstable and releasing iodide (deiodination). | 1. Ensure the column (e.g., Sephadex) is properly packed and of sufficient size. Calibrate with standards.2. Assess stability of the labeled product over time at 4°C. Consider indirect labeling methods, which can form more stable linkages. |
| [3] | Broad or Tailing Protein Peak in SEC | 1. Protein aggregation caused by the labeling reaction.2. Non-specific binding of the protein to the column matrix. |
References
- Labeling Peptides with Radiothis compound: An Overview of Traditional and Emerging Techniques. (n.d.). MDPI. [Link]
- Technical information for iodinating proteins and peptides with this compound 125 - Iodin
- Direct and indirect radioiodination of protein: comparative study of chemotactic peptide labeling - INIS-IAEA. (n.d.). [Link]
- Late-stage labeling of diverse peptides and proteins with this compound-125 - PMC. (n.d.). [Link]
- Comparison of Radiothis compound- or Radiobromine-Labeled RGD Peptides between Direct and Indirect Labeling Methods - J-Stage. (n.d.). [Link]
- Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed. (1984). [Link]
- Chloramine-t – Knowledge and References - Taylor & Francis. (n.d.). [Link]
- Tyrosylation and purification of peptides for radioiodin
- Preparation of 125 I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN - Springer N
- Rapid and Efficient Radiolabeling of Short Peptides - PMC - NIH. (n.d.). [Link]
- Radioiodination of Proteins and Peptides | Request PDF - ResearchG
- Standardization of the chloramine-T method of protein iodin
- Assaying Protein Kinase Activity with Radiolabeled
- How to Iodinate Proteins with Iodo-Gen® - G-Biosciences. (2019). [Link]
- Specific Activity Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2022). [Link]
- Improved radioiodination of biomolecules using exhaustive Chloramine-T oxid
- Radioiodination of proteins by the use of the chloramine-T method - PubMed - NIH. (1980). [Link]
- Custom Radiolabeling Service | Gifford Bioscience. (n.d.). [Link]
- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC - NIH. (n.d.). [Link]
- A Novel Reagent for Radiothis compound Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC - NIH. (n.d.). [Link]
- Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC - NIH. (2022). [Link]
- A Consensus Time for Performing Quality Control of 225Ac-Labeled Radiopharmaceuticals. (n.d.). [Link]
- Radioiodination of proteins with the Iodogen method - INIS-IAEA. (n.d.). [Link]
- An enzymic method for the trace iodination of immunoglobulins and other proteins - NIH. (n.d.). [Link]
- Scheme 3. Enzymatic radioiodination on peptide chain. Lactoperoxidase...
- Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzo
- Recent Advances in Synthetic Methods for Radioiodination | The Journal of Organic Chemistry - ACS Public
- The Lactoperoxidase Method for Radiolabeling Protein - ResearchG
- US20110280803A1 - Radioiodination method - Google P
- How Do You Calculate Specific Activity (Bq/kg)? - Chemistry For Everyone - YouTube. (2025). [Link]
- Specific activity - Wikipedia. (n.d.). [Link]
- Could anyone help me out in calculating specific activity of 99m Tc labeled peptides? (n.d.). [Link]
- Radiolabeled peptide - Polypeptide. (n.d.). [Link]
- (PDF) Radiopharmaceutical chemistry: Iodination techniques.
- Quality Control of PET Radiopharmaceuticals - Radiology Key. (2017). [Link]
- Methods of Radioiodination Reactions with Several Oxidizing Agents | Semantic Scholar. (n.d.). [Link]
- Radiolabeled Peptides and Antibodies in Medicine | Bioconjug
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). [Link]
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Application Notes & Protocols: Iodometric Titration for the Determination of Oxidizing Agents
Abstract
Iodometric titration is a robust and versatile redox titration method widely employed in research and industrial settings for the quantitative analysis of oxidizing agents. This indirect titration technique relies on the oxidation of an excess of iodide ions (I⁻) by the analyte to liberate a stoichiometric amount of iodine (I₂). The liberated this compound is then titrated with a standardized solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃), using a starch indicator to detect the endpoint. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, procedures, and practical applications of iodometric titration. It delves into the causality behind experimental choices, outlines self-validating protocols, and offers insights into troubleshooting and method validation, ensuring the generation of accurate and reliable analytical data.
The Principle of Iodometric Titration: A Two-Step Redox Process
Iodometric titration is a cornerstone of volumetric analysis for quantifying oxidizing agents that cannot be directly titrated with sodium thiosulfate. The methodology is elegantly designed around a two-step reaction sequence.[1]
Step 1: Liberation of this compound. The primary reaction involves the analyte (an oxidizing agent, Ox) reacting with an unmeasured excess of potassium iodide (KI) in an acidic solution. The analyte oxidizes the iodide ions to molecular this compound, while itself being reduced.
General Reaction: Ox + 2I⁻ → Red + I₂
The amount of this compound liberated is stoichiometrically equivalent to the amount of the oxidizing agent present in the sample. The solution turns a characteristic brown color due to the formation of the triiodide ion (I₃⁻) as the this compound dissolves in the excess iodide solution (I₂ + I⁻ ⇌ I₃⁻).[1]
Step 2: Titration of Liberated this compound. The liberated this compound is then immediately titrated with a standardized sodium thiosulfate solution. The thiosulfate ion (S₂O₃²⁻) reduces the this compound back to iodide ions, while being oxidized to the tetrathionate ion (S₄O₆²⁻).
Titration Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
The endpoint of the titration is signaled by the disappearance of the this compound. While the faint yellow color of this compound can serve as a rough indicator, a starch solution is almost universally used to create a sharp and distinct endpoint.[2] Starch forms an intensely blue-black colored complex with this compound, which disappears at the endpoint when all the this compound has been consumed by the thiosulfate.[3]
This indirect approach allows for the precise determination of a wide array of strong oxidizing agents.
Critical Reagents and Their Preparation: Ensuring System Validity
The accuracy of iodometric titration is fundamentally dependent on the quality and stability of the reagents used. Each component must be prepared and handled with care to create a self-validating system.
Sodium Thiosulfate (Na₂S₂O₃) Titrant
Sodium thiosulfate is the cornerstone titrant in iodometry.[1] However, its solutions are not perfectly stable and require careful preparation and standardization.
-
Preparation (0.1 M Solution): Dissolve approximately 25 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in 1000 mL of freshly boiled and cooled deionized water.[4] Add about 0.2 g of sodium carbonate (Na₂CO₃) to the solution to act as a stabilizer.[4][5] The sodium carbonate raises the pH slightly, inhibiting decomposition by acid-producing bacteria and reaction with dissolved CO₂. Store the solution in a dark, well-stoppered bottle and allow it to stand for at least one hour, preferably overnight, before standardization.[4]
-
Rationale for Stability Concerns: Thiosulfate solutions can be degraded by several mechanisms:
-
Acidic Decomposition: In acidic conditions (pH < 5), thiosulfate disproportionates into sulfur dioxide and elemental sulfur, making the solution turbid.[1]
-
Bacterial Action: Thiobacillus bacteria can metabolize thiosulfate, leading to a decrease in concentration.[6] Boiling the water before preparation and adding a stabilizer helps to mitigate this.
-
Air Oxidation: Dissolved oxygen can slowly oxidize thiosulfate.
-
Standardization of Sodium Thiosulfate Solution
Standardization against a primary standard is a non-negotiable step to determine the exact concentration of the prepared thiosulfate solution. Potassium dichromate (K₂Cr₂O₇) is an excellent primary standard for this purpose due to its high purity, stability, and known stoichiometry.[5]
Protocol 1: Standardization with Potassium Dichromate
-
Preparation of Primary Standard: Accurately weigh about 0.2 g of primary standard grade potassium dichromate (previously dried at 120°C for 4 hours) and dissolve it in 100 mL of deionized water in a 500 mL glass-stoppered conical flask.[4][5]
-
Reaction Initiation: To the dichromate solution, quickly add approximately 3 g of potassium iodide (KI), 2 g of sodium bicarbonate (NaHCO₃), and 5 mL of concentrated hydrochloric acid (HCl).[4][5]
-
Expert Insight: The sodium bicarbonate is added to react with the acid, producing CO₂ which displaces the air from the flask, thus preventing the air oxidation of iodide, a potential source of error.[7]
-
-
Incubation: Immediately stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for 5-10 minutes.[4][8]
-
Causality: The reaction between dichromate and iodide is not instantaneous. The incubation period in the dark is critical to ensure the complete liberation of this compound and to prevent the photo-catalyzed oxidation of iodide.[2]
-
Reaction:Cr₂O₇²⁻ + 6I⁻ + 14H⁺ → 2Cr³⁺ + 3I₂ + 7H₂O
-
-
Titration: Rinse the stopper and the inner walls of the flask with deionized water. Titrate the liberated this compound with the prepared sodium thiosulfate solution until the solution's dark brown/reddish color fades to a pale, straw-yellow.[4]
-
Indicator Addition: Add 2-3 mL of freshly prepared starch indicator solution. The solution will turn a deep blue-black color.[4][8]
-
Endpoint Determination: Continue the titration dropwise, with constant swirling, until the blue color is completely discharged, leaving a clear, pale green solution (the color of the Cr³⁺ ion).[9] This is the endpoint.
-
Calculation: Calculate the molarity of the sodium thiosulfate solution using the following formula: M_thiosulfate = (mass_K₂Cr₂O₇ × 6 × 1000) / (MW_K₂Cr₂O₇ × V_thiosulfate) Where:
-
MW_K₂Cr₂O₇ = 294.18 g/mol
-
V_thiosulfate is the volume of titrant in mL.
-
The factor of 6 comes from the stoichiometry (1 mole K₂Cr₂O₇ liberates 3 moles of I₂, which react with 6 moles of Na₂S₂O₃).[10]
-
Starch Indicator
The preparation and use of the starch indicator are critical for sharp endpoint detection.
-
Preparation (1% Solution): Make a paste by triturating 1 g of soluble starch with a small amount of cold deionized water.[11] Pour this paste, with constant stirring, into 100 mL of boiling deionized water. Boil for about 1 minute until the solution is clear or opalescent.[3][11] Allow it to cool before use.
-
Mechanism and Proper Use: Starch forms a reversible adsorption complex with the triiodide ion (I₃⁻), which is intensely blue. It is crucial not to add the starch indicator at the beginning of the titration when the this compound concentration is high. Doing so can result in the formation of a slowly dissociating complex, leading to a diffuse and inaccurate endpoint.[8][13] The indicator should only be added when the this compound concentration is low, as indicated by the solution's pale yellow color.[2]
General Protocol for Iodometric Analysis of an Oxidizing Agent
The following protocol provides a generalized workflow for determining the concentration of an unknown oxidizing agent. Specific modifications for different analytes will be discussed in Section 5.
Method Validation and Quality Control: Ensuring Trustworthiness
For use in regulated environments, such as drug development, the titration method must be validated to demonstrate its suitability for its intended purpose. Key validation parameters are outlined in guidelines such as USP General Chapter <1225> Validation of Compendial Procedures.[6]
| Validation Parameter | Description & Acceptance Criteria |
| Accuracy | The closeness of test results to the true value. Determined by assaying a reference standard of known purity. Recovery should typically be within 98.0% to 102.0%.[11] |
| Precision | The degree of agreement among individual test results. - Repeatability: Precision under the same operating conditions over a short interval. Relative Standard Deviation (RSD) should be ≤ 2%.[8] - Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or different equipment. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, excipients). This can be tested by spiking the sample with potential interferents.[6] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear regression of sample weight vs. titrant volume should yield a coefficient of determination (R²) ≥ 0.999.[6] |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
A blank determination , where the entire procedure is performed without the analyte, is crucial to correct for any this compound liberated by interfering substances in the reagents.[4]
Specific Applications and Protocols
The general protocol can be adapted for various oxidizing agents. The key is to understand the specific reaction conditions and stoichiometry.
Determination of Potassium Permanganate (KMnO₄)
Potassium permanganate is a powerful oxidizing agent. In an acidic solution, it reacts with iodide to liberate this compound.[14]
-
Reaction: 2MnO₄⁻ + 10I⁻ + 16H⁺ → 2Mn²⁺ + 5I₂ + 8H₂O
-
Stoichiometry: 2 moles KMnO₄ ↔ 5 moles I₂ ↔ 10 moles Na₂S₂O₃
-
Protocol:
-
Pipette a known volume (e.g., 25.00 mL) of the KMnO₄ solution into a conical flask.
-
Acidify the solution by adding ~10 mL of dilute sulfuric acid (e.g., 1 M H₂SO₄).
-
Add an excess of KI solution (~10 mL of 10% w/v).[14] The solution will turn dark brown.
-
Proceed with the titration against standardized 0.1 M Na₂S₂O₃ as described in the general protocol (Section 3).
-
Determination of Copper(II) Sulfate (CuSO₄)
This is a classic application of iodometry. Copper(II) ions oxidize iodide to this compound, being reduced to a white precipitate of copper(I) iodide (CuI).[12][15]
-
Reaction: 2Cu²⁺ + 4I⁻ → 2CuI(s) + I₂
-
Stoichiometry: 2 moles CuSO₄ ↔ 1 mole I₂ ↔ 2 moles Na₂S₂O₃
-
Protocol:
-
Pipette a known volume (e.g., 25.00 mL) of the CuSO₄ solution into a conical flask.
-
Adjust the pH to around 3-4 by adding a few drops of dilute sodium carbonate until a faint precipitate forms, then redissolve it with a drop of acetic acid.[8]
-
Causality: The pH is critical. If too high, Cu(OH)₂ will precipitate. If too low (strongly acidic), the air oxidation of iodide is catalyzed by Cu²⁺ ions, leading to positive error.[8]
-
-
Add an excess of KI (~2-3 g) and titrate the liberated this compound with standardized 0.1 M Na₂S₂O₃.
-
When the solution becomes pale yellow, add the starch indicator.
-
Expert Insight: Near the endpoint, the disappearance of the blue color can be slow due to the adsorption of this compound onto the surface of the CuI precipitate. Adding a small amount of potassium thiocyanate (KSCN) near the endpoint can sharpen the color change. The thiocyanate displaces the adsorbed this compound, releasing it into the solution.[8]
-
-
Continue titrating until the blue color disappears.
-
Determination of Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide oxidizes iodide to this compound in an acidic medium. The reaction is often slow and requires a catalyst.
-
Reaction: H₂O₂ + 2I⁻ + 2H⁺ --(catalyst)--> I₂ + 2H₂O
-
Stoichiometry: 1 mole H₂O₂ ↔ 1 mole I₂ ↔ 2 moles Na₂S₂O₃
-
Protocol:
-
Pipette an accurately measured volume of the H₂O₂ sample into a conical flask containing ~50 mL of deionized water.
-
Add ~10 mL of dilute sulfuric acid.
-
Add ~10-15 mL of KI solution.
-
Add 2-3 drops of ammonium molybdate solution as a catalyst.
-
Titrate immediately with standardized 0.1 M Na₂S₂O₃ according to the general protocol.
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Corrective Action |
| Falsely High Results | Air Oxidation of Iodide (2I⁻ + O₂ + 4H⁺ → I₂ + 2H₂O): This reaction is catalyzed by light and certain metal ions (e.g., Cu²⁺).[1] | Acidify the solution just before titration. Keep the reaction vessel stoppered and away from direct light. Work quickly. Adding sodium bicarbonate can create a CO₂ blanket, displacing air.[7] |
| Falsely Low Results | Loss of this compound due to Volatility: this compound can sublime from the solution, especially if agitated vigorously or warmed. | Ensure a sufficient excess of KI is present to keep the this compound complexed as the non-volatile I₃⁻ ion. Perform titrations at room temperature and avoid excessive swirling.[1] |
| Diffuse or Drifting Endpoint | Degraded Starch Indicator: Old starch solutions hydrolyze, reducing their effectiveness.[12] | Always use a freshly prepared starch solution.[12] |
| Starch Added Too Soon: The this compound-starch complex dissociates slowly if formed at high this compound concentrations.[8] | Add the starch indicator only when the bulk of the this compound has been titrated and the solution is a pale straw-yellow.[13] | |
| Inconsistent Results | Unstable Thiosulfate Solution: The concentration of the titrant may have changed since the last standardization. | Standardize the sodium thiosulfate solution frequently, especially if it has been stored for a long time. Ensure it was prepared with a stabilizer. |
Conclusion
Iodometric titration is a powerful and cost-effective analytical technique that delivers high accuracy and precision when executed with a thorough understanding of its chemical principles and potential pitfalls. By utilizing high-quality reagents, performing regular and careful standardization, adhering to validated protocols, and being mindful of sources of error, researchers and scientists can confidently employ this method for the reliable quantification of oxidizing agents across various applications, from environmental analysis to pharmaceutical quality control.
References
- USP Technologies. (n.d.). Iodometric Titration.
- Master Chemistry. (2023, December 1). Iodometric Titration: Principle, Example, Advantages.
- Pharmaguideline. (n.d.). Preparation and Standardization of 0.1 M Sodium Thiosulphate.
- CUTM Courseware. (n.d.). Preparation & standardization of Sodium Thiosulphate Solution.
- Chaudhari, M. (2023).
- Scribd. (n.d.). Handout-Iodometric Determination of Dichromate.
- Suma, N., Jeevananda, T., & Palanna, O. G. (2011). Iodo-Potentiometric Technique for the Estimation of Potassium Permanganate. Asian Journal of Chemistry, 23(3), 1337-1340.
- Prezi. (2016, August 7). How to perform iodometric titration to find the free chlorine contents in swimming pool.
- Xylem Analytics. (2025, October 9). Iodometric titrations.
- Aakash Institute. (n.d.). Iodometric Titrations - Introduction, Examples, Practice Problems and FAQ.
- Shivaji College, University of Delhi. (n.d.). Estimation of Cu(II) using sodium thiosulphate solution (Iodometrically).
- ChemBuddy. (2024, November 13). Solutions used in iodometric titrations.
- Sciencemadness Wiki. (2022, September 6). Iodometry.
- USP. (n.d.). Recommendations for titration methods validation.
- Scribd. (n.d.). Possible Errors in Iodometry or Iodimetry.
- USP-NF. (2017, September 29). General Chapter Prospectus: <541> Titrimetry.
- Pharma Specialists. (2022, September 24). An Overview of Titrimetry.
- Mettler Toledo. (n.d.). Validation of Titration Methods.
- Wikipedia. (n.d.). This compound–starch test.
- Aakash Institute. (n.d.). Iodometric Titrations.
- Lab Manager. (2016, April 12). Troubleshooting a Titrator.
- ResearchGate. (n.d.). Iodometry. Titration with Sodium Thiosulfate.
- Slideshare. (n.d.). preparation and standardization of sodium thiosulfate.pptx.
- Chrominfo. (2022, January 30). Starch indicator in iodometric titration.
- Slideshare. (n.d.). Estimation of Cu(II) in copper sulphate, idometrically.
- Hiranuma. (2019, April 5). Determination of copper in copper sulfate plating solution.
- studylib.net. (n.d.). Redox Titrations with this compound: Lab Manual.
- Wikipedia. (n.d.). Iodometry.
- Scribd. (n.d.). Possible Errors in Iodometry or Iodimetry.docx.
- Vedantu. (n.d.). 15gm of sample of impure potassium dichromate was dissolved.
- Scribd. (n.d.). Experiment no. 3.
- Scribd. (n.d.). Redox Titrations: Permanganometry & Iodometry.
- Trade Science Inc. (2009). Quantitative estimation of K2Cr2O7 salt using iodo-potentiometric technique of analysis.
- uspbpep.com. (n.d.). <425> IODOMETRIC ASSAY-ANTIBIOTICS.
- Prezi. (n.d.). Sources of Titration Errors.
- Microbioz India. (2024, March 1). Common Titration Errors to Avoid and How to Correct Them.
- SciSpace. (2020). Iodometric and Iodimetric Titration Methods.
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Application Notes & Protocols: The Versatility of Iodine in Catalytic Organic Synthesis
Introduction: Re-evaluating a Classic Element for Modern Synthesis
For over a century, molecular iodine (I₂) has been a staple on the shelves of chemistry laboratories.[1] However, its role has evolved dramatically from a simple stoichiometric reagent to a powerful and versatile catalyst. In an era where green chemistry principles are paramount, this compound has emerged as a compelling alternative to expensive, toxic, and often air-sensitive transition metal catalysts.[2][3] Its appeal lies in a unique combination of properties: it is cost-effective, non-toxic, easy to handle, and remarkably stable to moisture and air.[4]
This guide provides an in-depth exploration of this compound's catalytic applications in organic synthesis, moving beyond a simple recitation of reactions to explain the underlying principles and provide field-proven protocols for immediate application. We will delve into the mechanistic nuances that grant this compound its catalytic power and showcase its utility in key transformations, including oxidations, cyclizations, multicomponent reactions, and C-H functionalizations.
Pillar 1: The Mechanistic Underpinnings of this compound Catalysis
The efficacy of molecular this compound as a catalyst is not due to a single mode of action but rather a confluence of distinct, yet sometimes overlapping, mechanisms. Understanding these pathways is crucial for reaction design and optimization.
1. Mild Lewis Acidity & Halogen Bonding
The most fundamental catalytic role of this compound stems from its ability to act as a mild Lewis acid through halogen bonding.[4][5] The this compound molecule possesses a region of positive electrostatic potential (a σ-hole) along the axis of the I-I bond, allowing it to interact with and activate Lewis basic sites, such as carbonyl oxygens or nitrogen atoms.[1][6] This noncovalent activation polarizes the substrate, rendering it more susceptible to nucleophilic attack. Computational and experimental studies have confirmed that halogen bonding is a primary driver for this compound's catalytic activity in reactions like Michael additions, significantly lowering activation energies.[6][7] Unlike strong Lewis acids, this compound is mild, reducing the likelihood of side reactions and degradation of sensitive substrates.[8]
2. "Hidden" Brønsted Acid Catalysis
A frequently debated yet relevant pathway is the in situ generation of hydrogen iodide (HI), a strong Brønsted acid.[1][9] In the presence of protic solvents (like alcohols) or even trace moisture, molecular this compound can react to form HI, which can then be the true catalytic species.[5][9] This "hidden" Brønsted acid catalysis can be responsible for promoting reactions such as esterifications, acetalizations, and certain cyclizations.[1][8] Recognizing this possibility is critical for troubleshooting and understanding solvent effects, as the reaction's nature can shift from a Lewis acid to a Brønsted acid mechanism based on the conditions.
3. Hypervalent this compound Catalysis
Perhaps the most dynamic area of this compound catalysis involves the generation of hypervalent this compound species (I(III) and I(V)) in situ.[2][3] By using a stoichiometric co-oxidant (e.g., m-CPBA, Oxone, or even H₂O₂) with a catalytic amount of an iodoarene precursor, highly reactive I(III) or I(V) species are continuously generated.[10] These hypervalent species are powerful oxidants and electrophiles, capable of mediating a vast array of transformations that mimic the reactivity of heavy metals like lead and palladium, but without their associated toxicity.[10][11] This approach is central to modern oxidative C-H functionalizations, aminations, and rearrangements.[10][12]
Pillar 2: Core Applications & Experimental Protocols
The following sections detail major classes of organic transformations where this compound catalysis provides a distinct advantage. Each section includes a mechanistic rationale and a representative, detailed protocol.
Application I: Catalytic Oxidation
This compound's ability to cycle between different oxidation states makes it an effective catalyst for oxidation reactions, particularly when paired with a terminal oxidant. This approach avoids the use of stoichiometric, heavy-metal-based oxidants.
Scientific Rationale: In many protocols, catalytic this compound is used in conjunction with an oxidant like H₂O₂ or even molecular oxygen.[13][14] The reaction often proceeds through the formation of hypoiodite (IO⁻) or other active this compound species.[15] For example, in the oxidation of thiols to disulfides, the catalytic cycle involves the oxidation of iodide (formed from the reduction of I₂) back to I₂ by the terminal oxidant, allowing for low catalyst loadings.[13] This makes the overall process highly atom-economical and sustainable.
Protocol: Aerobic Oxidation of Thiols to Disulfides [13]
This protocol describes the efficient, this compound-catalyzed conversion of a thiol to its corresponding disulfide using air (O₂) as the ultimate oxidant.
-
1. Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to the air), add the thiol substrate (e.g., dodecane-1-thiol, 1.0 mmol, 202 mg).
-
2. Addition of Catalyst and Solvent: Add ethyl acetate (EtOAc, 5.0 mL) as the solvent, followed by molecular this compound (I₂, 0.05 mmol, 12.7 mg, 5 mol%).
-
Scientist's Note: EtOAc is a suitable solvent that facilitates both substrate solubility and the regeneration of the this compound catalyst via oxidation of the HI byproduct by oxygen.[13]
-
-
3. Reaction Execution: Place the flask in a preheated oil bath at 70 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting thiol is fully consumed (typically 2-4 hours).
-
4. Work-up and Isolation:
-
a. Cool the reaction mixture to room temperature.
-
b. Dilute the mixture with EtOAc (10 mL) and transfer it to a separatory funnel.
-
c. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 2 x 10 mL) to quench any remaining this compound, followed by brine (10 mL).
-
d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
5. Purification: The resulting disulfide product is typically obtained in high purity (>95%) and may not require further purification. If necessary, column chromatography on silica gel can be performed.
| Substrate Example | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Dodecane-1-thiol | 5 | 3 | >98 |
| Benzyl mercaptan | 5 | 2.5 | 96 |
| Thiophenol | 5 | 2 | 98 |
| L-cysteine derivative | 5 | 4 | 91 |
| Data adapted from reference[13]. |
Application II: Electrophilic Cyclization (Iodocyclization)
Iodocyclization is a powerful method for constructing nitrogen- and oxygen-containing heterocycles.[16] this compound acts as an electrophile to activate a carbon-carbon double or triple bond, which is then attacked by an intramolecular nucleophile.[16]
Scientific Rationale: The reaction is initiated by the electrophilic addition of this compound to an alkyne or alkene, forming a cyclic iodonium ion intermediate. This intermediate is highly reactive and undergoes a regioselective intramolecular attack by a tethered nucleophile (e.g., an alcohol, amine, or amide).[16] The process typically follows Baldwin's rules for ring closure. The resulting product is an iodo-substituted heterocycle, which can be a versatile synthetic intermediate for further cross-coupling reactions.[16][17]
Protocol: Molecular this compound-Catalyzed Synthesis of Indoles from 2-Alkynylanilines [17]
This protocol details a catalytic cyclization where an intermediate iodo-indole undergoes subsequent protodeiodination, regenerating the this compound catalyst and yielding the final indole product.
-
1. Reaction Setup: In a vial equipped with a magnetic stir bar, add the N-substituted-2-alkynylaniline substrate (0.20 mmol).
-
2. Addition of Catalyst and Solvent: Add acetonitrile (CH₃CN, 2.0 mL) followed by molecular this compound (I₂, 0.02 mmol, 5.1 mg, 10 mol%).
-
Scientist's Note: Acetonitrile is an effective polar aprotic solvent for this transformation. The key insight here is that the reaction is truly catalytic. The initially formed 3-iodo-indole intermediate undergoes protodeiodination in the presence of trace acid or solvent protons, which regenerates I₂ and allows the cycle to continue.[17]
-
-
3. Reaction Execution: Seal the vial and stir the mixture at room temperature (25 °C) for the time specified by substrate (monitor by TLC, typically 1-24 hours).
-
4. Work-up and Isolation:
-
a. Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).
-
b. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
c. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
d. Filter and concentrate the solvent under reduced pressure.
-
-
5. Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure indole product.
Application III: Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[18][19] this compound is an excellent catalyst for MCRs due to its ability to activate multiple substrates through mild Lewis acidity.[18][20]
Scientific Rationale: In a typical this compound-catalyzed MCR, such as the synthesis of highly substituted pyridines or imidazoles, this compound activates a carbonyl component towards nucleophilic attack or facilitates a condensation step by coordinating to an intermediate.[19][21] Its mildness prevents the decomposition of intermediates, allowing the cascade of reactions to proceed smoothly without the need for isolation steps, thereby saving time, energy, and resources.[19][20]
Protocol: this compound-Catalyzed Three-Component Synthesis of Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones [21]
This protocol demonstrates a domino reaction for creating complex heterocyclic scaffolds with high efficiency.
-
1. Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), 4-hydroxycoumarin (1.0 mmol), and a 3-aminopyrazole derivative (1.0 mmol).
-
2. Addition of Catalyst and Solvent: Add ethanol (EtOH, 10 mL) as the solvent, followed by molecular this compound (I₂, 0.10 mmol, 25.4 mg, 10 mol%).
-
Scientist's Note: Ethanol serves as an environmentally benign solvent. The Lewis acidic nature of this compound is believed to activate the aldehyde carbonyl group, facilitating the initial Knoevenagel condensation with 4-hydroxycoumarin, which then triggers the subsequent Michael addition and cyclization cascade.[21]
-
-
3. Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring. Monitor the reaction by TLC (typically 3-5 hours).
-
4. Work-up and Isolation:
-
a. After cooling to room temperature, a solid product often precipitates from the solution.
-
b. Collect the solid by vacuum filtration.
-
c. Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials or catalyst.
-
-
5. Purification: The filtered solid is often of high purity. If needed, the product can be recrystallized from ethanol to yield the final product. One of the major advantages of this method is that column chromatography is often not required.[21]
| Aldehyde (Ar-CHO) | 3-Aminopyrazole | Time (h) | Yield (%) |
| Benzaldehyde | 5-amino-3-methyl-1-phenylpyrazole | 3 | 92 |
| 4-Chlorobenzaldehyde | 5-amino-3-methyl-1-phenylpyrazole | 3.5 | 94 |
| 4-Methoxybenzaldehyde | 5-amino-3-methyl-1-phenylpyrazole | 4 | 90 |
| 2-Naphthaldehyde | 5-amino-3-methyl-1-phenylpyrazole | 4.5 | 89 |
| Data adapted from reference[21]. |
Conclusion: An Enduring Catalyst for Future Innovation
This compound catalysis represents a perfect synergy of classical chemistry and modern synthetic demands. It provides a green, economical, and powerful toolkit for constructing complex molecular architectures.[2][3] From activating simple carbonyls through halogen bonding to mediating complex oxidative C-H functionalizations via hypervalent intermediates, the versatility of this compound is vast and continues to expand. For researchers in academia and industry, a deep understanding of this compound's catalytic principles opens the door to developing more sustainable, efficient, and innovative synthetic routes.
References
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- Molecular this compound catalyzed one-pot multicomponent reactions for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H).RSC Publishing.
- Origin of the Catalytic Effects of Molecular this compound: A Computational Analysis.ACS Catalysis.
- A Review on Molecular this compound Catalyzed/Mediated Multicomponent Reactions.ResearchGate.
- Molecular this compound-Catalyzed Reactions.Encyclopedia.pub.
- Molecular this compound-catalyzed multicomponent reactions: an efficient catalyst for organic synthesis.RSC Publishing.
- Molecular this compound-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems.PubMed Central.
- This compound catalysis: A green alternative to transition metals in organic chemistry and technology.Resource-Efficient Technologies.
- This compound catalysis: A green alternative to transition metals in organic chemistry and technology.ResearchGate.
- Sustainable Oxidation Catalysis via Hypervalent this compound Intermediates.OAKTrust.
- Molecular this compound-catalyzed multicomponent reactions: an efficient catalyst for organic synthesis.RSC Advances (RSC Publishing).
- Recent Advances in this compound-Mediated Radical Reactions.PubMed Central.
- Progress in organocatalysis with hypervalent this compound catalysts.Chemical Society Reviews (RSC Publishing).
- This compound in Organic Synthesis.ResearchGate.
- This compound catalyzed oxidation of alcohols and aldehydes to carboxylic acids in water: a metal-free route to the synthesis of furandicarboxylic acid and terephthalic acid.Green Chemistry (RSC Publishing).
- Mechanisms in this compound Catalysis.PubMed.
- This compound-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines via an iodocyclization–rearrangement–deiodination sequence.Organic Chemistry Frontiers (RSC Publishing).
- This compound(V)-Based Oxidants in Oxidation Reactions.PubMed Central.
- Molecular this compound-catalyzed multicomponent reactions: an efficient catalyst for organic synthesis (2013).SciSpace.
- This compound-catalyzed and solvent-controlled selective electrophilic cyclization and oxidative esterification of ortho-alkynyl aldehydes.Chemical Communications (RSC Publishing).
- Reaction Mechanism of this compound-Catalyzed Michael Additions.The Journal of Organic Chemistry (ACS Publications).
- Molecular-Iodine-Catalyzed Cyclization of 2-Alkynylanilines via Iodocyclization–Protodeiodination Sequence.Organic Letters (ACS Publications).
- Application of this compound as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations.MDPI.
- This compound-Catalyzed Cyclization of o-Nitrothiophenols with Cyclohexanones to Phenothiazines.The Journal of Organic Chemistry (ACS Publications).
- This compound in Modern Oxidation Catalysis.Thieme Chemistry.
- Mechanisms in this compound Catalysis.ResearchGate.
- Reaction Mechanism of this compound-Catalyzed Michael Additions.ACS Publications.
- C–H Functionalization via this compound-mediated Electrocatalysis and C–N Bond Formation.ChemRxiv.
- Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years.MDPI.
- This compound-Mediated C–H Functionalization of sp, sp2, and sp3 Carbon: A Unified Multisubstrate Domino Approach for Isatin Synthesis.The Journal of Organic Chemistry (ACS Publications).
- Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes.PubMed Central.
- This compound(III) Enabled Distal C-H Functionalization of Biarylsulfonanilides.ResearchGate.
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Methods for determining iodine content in food and dietary supplements.
An authoritative guide to the analytical determination of iodine in complex matrices such as food and dietary supplements is essential for researchers, quality control scientists, and public health professionals. Accurate this compound quantification is critical for monitoring population-wide nutritional status, ensuring the efficacy and safety of fortified foods and supplements, and complying with regulatory standards.
This document provides an in-depth exploration of the principal analytical methodologies, moving beyond mere procedural steps to elucidate the underlying chemical principles and the rationale behind experimental choices. As a senior application scientist, the focus is on delivering field-proven insights and ensuring each protocol is presented as a self-validating system.
The Analytical Challenge of this compound
This compound presents unique analytical challenges due to its chemical properties. It can be lost during sample preparation through volatilization, especially under acidic and high-temperature conditions, where it can form volatile species like elemental this compound (I₂) or hydrogen iodide (HI)[1]. Furthermore, this compound exists in various chemical forms (iodide, iodate, and organically bound this compound) in different matrices, and its concentration can range from micrograms per kilogram in some foods to milligrams per serving in dietary supplements[1][2]. The selection of an analytical method must, therefore, carefully consider the sample matrix, the expected this compound concentration, and the specific form of this compound being measured.
Method 1: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is widely regarded as the gold standard for this compound determination due to its exceptional sensitivity, specificity, and high throughput capabilities[3]. It is the method of choice for regulatory bodies and is referenced in numerous official methods, including AOAC Official Method℠ 2012.15[4][5].
Principle of Operation
In ICP-MS, a liquid sample is nebulized into an aerosol and introduced into a high-temperature argon plasma (6,000–10,000 K). The intense heat desolvates, atomizes, and ionizes the this compound atoms. The resulting positive ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z). For this compound, the singly charged ¹²⁷I⁺ ion is measured. The detector counts the number of ions, which is directly proportional to the concentration of this compound in the original sample.
Expertise & Causality: The Critical Role of Sample Preparation
The most critical step in ICP-MS analysis of this compound is sample preparation. The primary goal is to quantitatively transfer the this compound from a complex solid matrix into a stable liquid form suitable for nebulization, while preventing any loss of the analyte.
Why Alkaline Digestion? Acidic digestion, commonly used for other elements, is generally avoided for this compound analysis. The highly oxidizing and acidic environment can convert iodide and organically bound this compound into volatile elemental this compound (I₂), leading to significant and unpredictable analyte loss[1]. To circumvent this, alkaline digestion or extraction is the universally preferred approach[1][6]. Using reagents like potassium hydroxide (KOH) or tetramethylammonium hydroxide (TMAH) at elevated temperatures (e.g., 85-90°C) ensures a basic environment, converting all this compound species to the non-volatile iodide (I⁻) or iodate (IO₃⁻) forms, thus preventing volatilization[1][7][8][9].
The "Carbon Effect" and Matrix Matching Alkaline digestion is gentler than acid digestion and often results in incomplete decomposition of the organic matrix. The residual carbon in the final solution can significantly enhance the ionization of this compound in the plasma, a phenomenon known as the "carbon effect." This leads to a positive bias and artificially high results[1][10]. To ensure accuracy, this effect must be compensated for. One effective strategy is matrix-matching, where a carbon source, such as 2-propanol or methanol, is added to all calibration standards and blanks to replicate the signal enhancement observed in the samples[1][10]. An optimized methanol concentration of 5% has been shown to be an effective matrix-matching agent for infant formula analysis under AOAC Method 2012.15[10].
Workflow for this compound Analysis by ICP-MS
Caption: Workflow for ICP-MS determination of this compound.
Protocol: Determination of Total this compound by ICP-MS (Based on AOAC 2012.15)
This protocol is adapted from the principles described for AOAC Official Method℠ 2012.15[5][7][11].
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the homogenized food or dietary supplement sample into a digestion vessel.
-
Add a potassium hydroxide (KOH) solution.
-
Digest the sample using a controlled heating method, such as an oven or an open-vessel microwave system, until digestion is complete[7][11]. This step ensures the matrix is broken down and this compound is stabilized in an alkaline environment.
-
-
Stabilization and Dilution:
-
Matrix-Matching and Analysis:
-
Prepare calibration standards and a blank.
-
To an aliquot of the final sample solution, standards, and blank, add a carbon source (e.g., methanol) to a final concentration of 5% (v/v) to mitigate the carbon enhancement effect[10].
-
Introduce the solutions into the ICP-MS and measure the signal intensity for the this compound isotope (¹²⁷I).
-
-
Quantification:
-
Construct a calibration curve by plotting the signal intensity of the standards against their known concentrations.
-
Calculate the this compound concentration in the sample from the calibration curve, accounting for the initial sample weight and dilution factors.
-
| Performance Characteristic | Typical Value | Source |
| Limit of Quantification (LOQ) | 25–50 µg/kg (ppb) | [4][7][11] |
| Precision (%RSD) | 2–7% | [1] |
| Accuracy (% Recovery of CRM) | 94–105% | [1][4][7] |
Method 2: Catalytic Spectrophotometry (Sandell-Kolthoff Reaction)
The Sandell-Kolthoff (S-K) reaction is a classic and widely used kinetic colorimetric method for this compound determination[3][12]. While less sensitive than ICP-MS, its accessibility and cost-effectiveness make it valuable, particularly for screening purposes and in laboratories without access to mass spectrometry[3].
Principle of Operation
The method is based on the catalytic effect of iodide (I⁻) on the redox reaction between ceric ions (Ce⁴⁺, yellow) and arsenious acid (H₃AsO₃, colorless). In the absence of iodide, this reaction proceeds very slowly. However, iodide acts as a catalyst, speeding up the reduction of Ce⁴⁺ to Ce³⁺ (colorless).
Reaction Mechanism:
-
2Ce⁴⁺ + 2I⁻ → 2Ce³⁺ + I₂
-
I₂ + H₃AsO₃ + H₂O → 2I⁻ + H₃AsO₄ + 2H⁺
The rate of the reaction, measured by the disappearance of the yellow Ce⁴⁺ color over a fixed time, is directly proportional to the concentration of iodide in the sample. The change in absorbance is monitored spectrophotometrically at a wavelength around 405-420 nm[13].
Expertise & Causality: The Imperative of Digestion
Unlike ICP-MS, the S-K reaction is highly susceptible to interference from organic matter and other reducing agents present in the sample matrix. These substances can directly react with Ce⁴⁺, consuming the reagent and leading to falsely elevated this compound readings. Therefore, a complete destruction of the sample matrix is not just recommended, it is mandatory. This is typically achieved through dry alkaline ashing, where the sample is heated with a strong base (like potassium carbonate) at high temperatures (e.g., 600°C) to incinerate all organic material, leaving the this compound as non-volatile inorganic iodide[14].
Principle of the Sandell-Kolthoff Reaction
Caption: The catalytic role of iodide in the Sandell-Kolthoff reaction.
Protocol: Spectrophotometric this compound Determination in Salt
-
Sample Preparation:
-
Accurately weigh approximately 10 g of iodized salt into a beaker and dissolve in deionized water.
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark.
-
-
Reaction Setup:
-
Pipette an aliquot of the salt solution into a test tube or microplate well.
-
Prepare a series of iodide standards and a blank.
-
Add the arsenious acid solution to all tubes/wells and mix.
-
-
Catalytic Reaction and Measurement:
-
Initiate the reaction by adding the ceric ammonium sulfate solution to each tube/well at timed intervals.
-
Incubate the reaction at a constant temperature for a specific period (e.g., 15-30 minutes).
-
Measure the absorbance of each sample and standard at 405 nm using a spectrophotometer[13].
-
-
Quantification:
-
Create a standard curve by plotting the absorbance versus the concentration of the iodide standards.
-
Determine the this compound concentration in the salt sample from the standard curve, correcting for the initial weight and dilution.
-
| Performance Characteristic | Typical Value | Source |
| Lowest Measurable Concentration | 0.2 µmol/L (equivalent to 3.3 mg KI/kg of salt) | [13] |
| Reproducibility (CV%) | 7% for 23-33 mg/kg; 17% for 5-10 mg/kg | [13] |
| Recovery | 96–111% | [13] |
Method 3: Iodometric Titration
Titration is a classic wet chemistry technique that remains a robust, inexpensive, and reliable method for determining this compound content in samples where concentrations are relatively high, such as iodized salt and some mineral supplements[12][15].
Principle of Operation
The most common titrimetric approach is iodometric titration. The method relies on the oxidation of iodide (I⁻) to this compound (I₂) by the iodate (IO₃⁻) present in the sample under acidic conditions. The liberated this compound is then immediately titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.
Reaction Steps:
-
Liberation of this compound: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O
-
Titration: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ (tetrathionate)
A starch indicator is added near the endpoint. Starch forms an intense blue-black complex with this compound. The endpoint of the titration is reached when the blue color disappears, signifying that all the liberated this compound has reacted with the thiosulfate[16].
Expertise & Causality: Method Suitability and Limitations
Iodometric titration is an excellent choice for quality control of iodized salt. Its major advantage is low cost and minimal equipment requirements. However, its specificity can be a limitation. The method determines the total oxidizing capacity of the sample under the reaction conditions, meaning any other oxidizing agents present could potentially interfere and lead to an overestimation of the iodate content[15]. For complex food matrices, this lack of specificity makes titration less suitable compared to instrumental methods.
Workflow for Iodometric Titration
Caption: Workflow for iodometric titration of this compound in salt.
Protocol: Titrimetric Determination of this compound in Salt
This protocol is based on the principles outlined by FSSAI and other standard titration methods[16][17].
-
Sample and Reagent Preparation:
-
Accurately weigh 10 g of salt and dissolve it in approximately 50 mL of deionized water in an Erlenmeyer flask.
-
Prepare a standardized 0.005 N sodium thiosulfate solution.
-
Prepare a 1% starch indicator solution.
-
-
Liberation of this compound:
-
To the salt solution, add 5 mL of 4 N phosphoric acid (H₃PO₄) and 0.5 mL of 1% potassium iodide (KI) solution.
-
Stopper the flask, swirl gently, and keep it in the dark for 10 minutes to allow for the complete liberation of this compound[17].
-
-
Titration:
-
Titrate the liberated this compound with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of the starch indicator solution. The solution will turn a deep blue color.
-
Continue the titration drop-wise, with constant swirling, until the blue color completely disappears. This is the endpoint.
-
-
Calculation:
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the this compound content in the salt sample (in mg/kg or ppm) using the following formula: this compound (mg/kg) = (V × N × E × 1000) / W Where: V = Volume of Na₂S₂O₃ used (mL) N = Normality of Na₂S₂O₃ solution E = Equivalent weight of this compound (126.9 g / 6) W = Weight of salt sample (g)
-
Method Comparison and Selection
Choosing the appropriate method depends on the specific analytical needs, including regulatory requirements, sample matrix complexity, required sensitivity, and available resources.
| Parameter | ICP-MS | Spectrophotometry (S-K) | Iodometric Titration |
| Principle | Atomic Mass Spectrometry | Catalytic Kinetics | Redox Titration |
| Sensitivity | Very High (µg/kg or ppb) | Moderate (mg/kg or ppm) | Low (mg/kg or ppm) |
| Specificity | Very High | Moderate (prone to interferences) | Low (measures total oxidizers) |
| Throughput | High (with autosampler) | Moderate to High (microplate) | Low |
| Cost/Equipment | High | Low to Moderate | Very Low |
| Expertise Required | High | Moderate | Low |
| Typical Application | Trace analysis, regulatory compliance, all food matrices, supplements | Iodized salt, urine screening | High-concentration samples (iodized salt, premixes) |
Quality Control: The Role of Certified Reference Materials
Regardless of the method chosen, a robust quality control system is paramount for generating trustworthy and defensible data. The cornerstone of this system is the regular use of Certified Reference Materials (CRMs) or Standard Reference Materials (SRMs). These materials, which have a certified concentration of this compound in a relevant matrix, are essential for method validation, verification, and routine performance monitoring. The National Institute of Standards and Technology (NIST) provides several relevant SRMs, such as SRM 1549 (Non-Fat Milk Powder) and SRM 3280 (Multivitamin/Multimineral Tablets), which should be analyzed alongside unknown samples to verify accuracy and precision[1][18][19].
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- Food Safety and Standards Authority of India (FSSAI). (2021). Method for Determination of this compound in Double Fortified Salt. FSSAI Manual of Methods of Analysis of Food. [Link]
- Pehrsson, P. R., Patterson, K. Y., & Spungen, J. H. (2016). This compound in food- and dietary supplement-composition databases. The American Journal of Clinical Nutrition, 104(Suppl 3), 886S-891S. [Link]
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- Suffield, S. R., & Schweitzer, G. K. (2021). Analytical capabilities for this compound detection: Review of possibilities for different applications. Journal of Applied Physics, 129(16). [Link]
- Jooste, P. L., & Strydom, E. (2010). Methods for determination of this compound in urine and salt.
- Oblak, A., Arohonka, P., & Erlund, I. (2022). Validation of a Spectrophotometric Method for Urinary this compound Determination on Microplate Based on Sandell-Kolthoff Reaction.
- USDA, FDA, and ODS-NIH. (2020). USDA, FDA and ODS-NIH Database for the this compound Content of Common Foods. U.S. Department of Agriculture, Agricultural Research Service. [Link]
- Todorov, T. I., & Gray, P. J. (2016). Analysis of this compound in food samples by inductively-coupled plasma-mass spectrometry.
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Application Notes & Protocols: The Enduring Utility of Iodine in Light Microscopy
Introduction: A Classic Stain with Modern Relevance
Iodine, a halogen element, has maintained a place of honor in microscopy for over a century. Its utility extends from simple, direct staining of cellular inclusions to acting as a critical component in one of microbiology's most fundamental differential staining techniques. This guide provides an in-depth exploration of the principles and applications of this compound staining for researchers, scientists, and professionals in drug development. We will delve into the causal mechanisms behind its staining properties, provide validated protocols for its use, and offer insights gleaned from extensive field experience.
Part 1: The Chemistry of Contrast - How this compound Staining Works
The effectiveness of this compound as a stain is rooted in two primary chemical interactions: its ability to form colored complexes with specific polysaccharides and its function as a mordant to trap other dyes within the cell.
Direct Staining: The Polysaccharide-Iodine Complex
This compound is most famously used to detect the presence of starch and glycogen. These large polysaccharides are polymers of glucose. Starch, found in plants, is composed of amylose (a linear, helical chain) and amylopectin (a branched structure). Glycogen, the primary energy storage polysaccharide in animal and fungal cells, is highly branched.
The staining mechanism involves the formation of a polyiodide ion (typically triiodide, I₃⁻, or pentaiodide, I₅⁻) when elemental this compound (I₂) is dissolved in an aqueous solution of potassium iodide (KI). These linear polyiodide ions can then slip inside the helical structures of amylose and, to a lesser extent, the outer branches of glycogen.[1] This intercalation results in a charge transfer between the polysaccharide and the polyiodide ions, altering the spacing of their energy levels. This change causes the complex to absorb visible light, producing a distinct color.[1][2]
-
Starch (High Amylose): The long, uninterrupted helices of amylose allow for the formation of long polyiodide chains, resulting in a strong blue-black color.[1][3]
-
Glycogen & Amylopectin: The highly branched nature of these molecules provides shorter helical sections, leading to the formation of shorter polyiodide chains. This results in a reddish-brown or dark brown color.[4][5]
This direct staining method is invaluable for identifying starch reserves in plant tissues and glycogen stores in animal or fungal cells.[3][6]
Indirect Action: this compound as a Mordant in Gram Staining
In the context of the Gram stain, this compound's role is not to stain the cell directly but to act as a mordant . A mordant is a substance that forms a chemical complex with a dye, thereby fixing it in place.[7][8]
The Gram staining procedure differentiates bacteria based on the physical and chemical properties of their cell walls.[9]
-
Primary Stain: Crystal Violet (a basic dye) is applied first, staining all bacterial cells purple.[7]
-
Mordant Application: Gram's this compound is then added. The this compound interacts with the crystal violet molecules that have entered the cells, forming a large, insoluble Crystal Violet-Iodine (CV-I) complex .[10][11]
-
Decolorization: An alcohol or acetone-based decolorizer is used.
-
In Gram-positive bacteria , the thick, highly cross-linked peptidoglycan layer of the cell wall is dehydrated by the alcohol, shrinking the pores. This traps the large CV-I complexes inside the cell, and the bacteria remain purple.[9][11]
-
In Gram-negative bacteria , the outer lipid membrane is dissolved by the alcohol, and the thin peptidoglycan layer is unable to retain the CV-I complex. The complex is washed out, leaving the cells colorless.[9][11]
-
-
Counterstain: A secondary stain, typically safranin, is applied to color the now-decolorized Gram-negative bacteria pink or red, making them visible.[7]
Part 2: Essential Formulations - Preparing this compound Staining Solutions
The proper preparation of this compound solutions is critical for reproducible and accurate results. The most common formulations are Lugol's this compound and Gram's this compound.
Table 1: Composition of Standard this compound Solutions
| Reagent | Lugol's this compound (General Purpose) | Gram's this compound (for Gram Staining) |
| This compound (I₂) Crystals | 5.0 g[12] | 3.5 g[13] |
| Potassium Iodide (KI) | 10.0 g[12] | 6.6 g[13] |
| Distilled Water | 100 mL[12] | 1000 mL[13] |
Protocol for Preparation of Lugol's this compound (100 mL)
-
Dissolve KI: In a 250 mL glass beaker, dissolve 10.0 g of potassium iodide (KI) in approximately 50 mL of distilled water. Stir until fully dissolved.
-
Dissolve this compound: Add 5.0 g of this compound (I₂) crystals to the concentrated KI solution. Stir until the this compound is completely dissolved. This compound dissolves rapidly in a concentrated KI solution but very slowly in plain water.[14]
-
Dilute to Final Volume: Once the this compound is dissolved, add distilled water to bring the total volume to 100 mL.
-
Storage: Transfer the solution to a tightly sealed, amber glass bottle to protect it from light. Lugol's solution is light-sensitive and can degrade over time.[15] For many applications, this stock solution is diluted (e.g., 1:5) before use.[16][17]
Part 3: Protocols in Practice - Step-by-Step Methodologies
The following protocols are validated for routine use in a research setting.
Protocol A: Staining Starch Granules in Plant Cells (Onion Epidermis)
This protocol provides a clear visualization of starch granules within plant cells.
Materials:
-
Fresh onion bulb
-
Microscope slides and coverslips
-
Dropper or pipette
-
Forceps and scalpel
-
Lugol's this compound solution (working dilution, e.g., 1:5)
-
Distilled water
Procedure:
-
Sample Preparation: Place a drop of distilled water onto a clean microscope slide.
-
Using a scalpel, make a small cut on the concave (inner) side of a fleshy onion layer.
-
With forceps, peel back a small, thin, transparent layer of the epidermis and place it flat into the drop of water on the slide.
-
Staining: Add one drop of Lugol's this compound solution to the edge of the water droplet.
-
Coverslip Application: Gently lower a coverslip over the specimen at a 45-degree angle to avoid trapping air bubbles. The this compound will diffuse under the coverslip to stain the tissue.
-
Observation: Examine the slide under a light microscope, starting with low power and progressing to high power. Starch granules, if present, will appear as distinct blue-black structures within the cells.[3]
Protocol B: Visualizing Glycogen in Animal Cells (Human Cheek Cells)
This simple wet mount technique demonstrates the presence of glycogen in epithelial cells.
Materials:
-
Sterile cotton swab or flat-edged toothpick
-
Microscope slides and coverslips
-
Dropper or pipette
-
Lugol's this compound solution (working dilution)
Procedure:
-
Sample Collection: Gently scrape the inside of your cheek with the flat end of a sterile toothpick or a cotton swab.
-
Slide Preparation: Place a single drop of Lugol's this compound solution onto the center of a clean microscope slide.
-
Smear Preparation: Smear the collected cheek cells into the drop of this compound solution and mix gently.[18]
-
Coverslip Application: Place a coverslip over the suspension, lowering it carefully to minimize air bubbles.
-
Observation: View under a light microscope. The cytoplasm of the cells will be stained light yellow, the nucleus will appear more deeply brown, and any stored glycogen will be visible as reddish-brown granules.[16]
Protocol C: The Gram Stain for Bacterial Differentiation
This is a critical differential staining technique in microbiology.
Materials:
-
Bacterial culture (smear prepared on a slide and heat-fixed)
-
Crystal Violet solution
-
Gram's this compound solution
-
Decolorizer (e.g., 95% Ethanol or Acetone-Alcohol mixture)
-
Safranin (counterstain)
-
Staining rack and wash bottle with distilled water
Procedure:
-
Primary Stain: Flood the heat-fixed smear with Crystal Violet for 1 minute.[11][13]
-
Rinse: Gently rinse the slide with a stream of water for ~5 seconds.[11]
-
Mordant: Flood the smear with Gram's this compound for 1 minute.[11][13] This step fixes the primary stain by forming the CV-I complex.[7][10]
-
Rinse: Gently rinse the slide with water.
-
Decolorization: Apply the decolorizer drop by drop until the runoff is clear (typically 3-10 seconds). This is the most critical step.[9][11] Immediately rinse with water to stop the decolorization process.
-
Counterstain: Flood the slide with Safranin for 30-60 seconds.[13]
-
Rinse & Dry: Rinse with water, blot gently with bibulous paper, and allow to air dry completely.
-
Observation: Examine under a microscope using the oil immersion objective. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink or red.[9]
Caption: Workflow of the Gram staining procedure and resulting cell appearance.
Part 4: Advanced Insights & Troubleshooting
This compound Vapor Staining: For delicate specimens or those sensitive to aqueous solutions, this compound vapor staining is a valuable alternative.[19] This technique involves placing the specimen in an enclosed container with this compound crystals. The this compound sublimes (transitions directly from solid to gas), and the vapor stains the sample.[20][21] This "dry" method minimizes swelling or disruption of fragile structures, such as gelatinized starch in food products.[19]
Common Troubleshooting:
-
Weak Staining (Starch/Glycogen): The this compound solution may be old or degraded. Prepare a fresh working solution.[15][17] Ensure the specimen has not been excessively fixed in alcohols, which can extract some polysaccharides.
-
Inconsistent Gram Stain Results:
-
Gram-positives appear pink: The decolorization step was too long, or the culture is old, leading to a compromised cell wall.[7]
-
Gram-negatives appear purple: The decolorization step was too short, or the smear was too thick.
-
-
Precipitate on Slide: The staining solution may be old or unfiltered. Always filter staining solutions if precipitate is visible.
Conclusion
Despite the development of highly advanced imaging techniques, this compound-based staining remains a cornerstone of light microscopy due to its simplicity, cost-effectiveness, and the fundamental cellular information it provides. From identifying energy reserves in plants and animals to its indispensable role in bacterial identification, a thorough understanding of this compound's application and mechanism is essential for professionals across the life sciences.
References
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- Dutt, M. K. (1975). Selective staining of animal chromosomes with synthetic dyes following this compound-dye-procedure. Acta Histochemica. Published by PubMed.
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- 5. This compound penetration and glycogen distribution in vital staining of oral mucosa with this compound solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. vumicro.com [vumicro.com]
- 9. microxpress.in [microxpress.in]
- 10. quora.com [quora.com]
- 11. Gram Staining [serc.carleton.edu]
- 12. dalynn.com [dalynn.com]
- 13. micromasterlab.com [micromasterlab.com]
- 14. stainsfile.com [stainsfile.com]
- 15. Microscopy fixatives and stains – ANACC Methods and Materials [research.csiro.au]
- 16. himedialabs.com [himedialabs.com]
- 17. micromasterlab.com [micromasterlab.com]
- 18. girard248.org [girard248.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. This compound staining - PombEvolution [pombevolution.eu]
- 21. This compound Vapor Staining for Atomic Number Contrast in Backscattered Electron and X-ray Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Experimental Setup for Iodine Vapor Deposition in Thin-Film Research
An Application Note and Protocol Guide
Introduction: The Role of Iodine in Advanced Thin-Film Modification
In the landscape of thin-film research, precise control over material properties is paramount. This compound, a halogen with unique physicochemical characteristics, has emerged as a critical tool for modifying and enhancing the properties of various thin films. Its application spans from doping organic semiconductors to improve electrical conductivity to passivating defects in perovskite solar cells, thereby boosting their efficiency and stability.[1][2][3] this compound treatment is typically performed via vapor deposition, a process where solid this compound is sublimated into a gas and allowed to interact with a substrate or a pre-deposited thin film. This technique offers a clean, solvent-free method for introducing a dopant or modifying a surface with a high degree of control.
The efficacy of this compound vapor treatment lies in its ability to act as a p-type dopant for many organic and inorganic materials.[1] By accepting electrons, it increases the concentration of hole carriers, thereby enhancing conductivity.[4] Furthermore, this compound can influence the morphology and crystallinity of polymer films, leading to smoother surfaces and more ordered molecular packing, which are beneficial for device performance.[4][5] In the context of perovskite materials, this compound vapor can heal iodide vacancies, a common defect that limits device performance and longevity.[6][7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a detailed overview of the experimental setup, step-by-step protocols for this compound vapor deposition, and the scientific principles governing the process. The focus is on establishing a robust and reproducible methodology, grounded in safety and scientific integrity.
Foundational Principles of this compound Vapor Deposition
The process is governed by the phase transition of this compound from a solid to a gas (sublimation) and its subsequent interaction with the thin-film material.
-
Sublimation and Vapor Pressure: this compound has a relatively high vapor pressure at modest temperatures; it readily sublimes when heated, even at atmospheric pressure.[8] In a vacuum, this process is significantly enhanced. The vapor pressure of the this compound source is a critical parameter, as it determines the concentration of this compound molecules in the deposition chamber. This pressure is exponentially dependent on the source temperature.[9][10] Controlling the temperature of the this compound source is therefore the primary means of controlling the deposition or doping rate.
-
Transport and Deposition: Once sublimated, the gaseous this compound molecules travel through the vacuum chamber and impinge upon the substrate. The interaction can range from simple physisorption to chemisorption and diffusion into the bulk of the film, depending on the substrate material, temperature, and exposure time. The process can be performed in a static vacuum, where the chamber is simply backfilled with this compound vapor, or in a dynamic system with a carrier gas, allowing for more precise control over the this compound partial pressure.[9][11]
Safety First: Critical Protocols for Handling this compound
This compound and its vapor are hazardous. Strict adherence to safety protocols is mandatory to prevent chemical burns, respiratory tract irritation, and other health risks.[12][13]
-
Engineering Controls: All handling of solid this compound and all deposition processes must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.[12] The vacuum pump exhaust must also be properly vented.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required at all times.
-
Hand Protection: Wear nitrile or rubber gloves. If handling larger quantities, consider double-gloving.[14]
-
Body Protection: A lab coat is mandatory.
-
-
Handling and Storage: Store solid this compound in a cool, dry, well-ventilated area in a tightly sealed container. Keep it away from combustible materials, as it can increase the burning rate of such materials.[12]
-
Spill and Waste Management:
-
Spills: In the event of a spill, sweep up solid this compound carefully and place it in a sealed, labeled container for disposal.[12] Do not use water to clean up spills, as this can increase vapor generation.
-
Waste Disposal: All this compound-contaminated waste (gloves, wipes, etc.) and excess this compound must be disposed of as hazardous chemical waste according to your institution's guidelines.[12][15]
-
The Experimental Setup: Components and Rationale
A well-designed this compound vapor deposition system provides precise control over the key process parameters: pressure, temperature, and time. The typical setup is a modification of a standard thermal evaporation or chemical vapor deposition (CVD) system.[16][17]
Core Components
-
Vacuum Chamber: A high-vacuum chamber (typically capable of reaching <10⁻⁵ Torr) is essential to remove atmospheric contaminants (oxygen, water) that could otherwise react with the substrate or the this compound. The chamber should be constructed from inert materials like stainless steel or glass.
-
This compound Source Assembly:
-
Crucible/Boat: A small crucible (e.g., alumina or quartz) to hold the solid this compound crystals.
-
Heating System: A dedicated low-temperature resistive heating element with a separate power supply and thermocouple. This allows for precise temperature control of the this compound source, independent of the substrate, which is critical for controlling the this compound vapor pressure.[9]
-
-
Substrate Holder and Stage:
-
Holder: A stage to mount the substrate or thin-film sample.
-
Temperature Control (Optional but Recommended): The ability to heat or cool the substrate can influence the kinetics of this compound incorporation and diffusion. A resistive heater or a cooling loop connected to the stage provides this control.
-
-
Pumping System:
-
High-Vacuum Pump: A turbomolecular or diffusion pump to achieve the necessary base pressure.
-
Foreline/Roughing Pump: A mechanical pump to back the high-vacuum pump and for initial chamber pump-down.
-
-
Pressure Monitoring and Gas Flow Control:
-
Gauges: A full-range gauge (e.g., Pirani and cold cathode combination) to monitor pressure from atmosphere down to high vacuum.
-
Mass Flow Controller (MFC) (Optional): For processes using a carrier gas (e.g., Argon), an MFC is needed to introduce the gas at a controlled rate.[11]
-
Throttling Valve: A gate valve or butterfly valve between the chamber and the high-vacuum pump allows for dynamic pressure control during the deposition.
-
System Configuration Diagram
Below is a logical representation of the components and their interconnectivity in a typical this compound vapor deposition system.
Caption: Components of a controlled this compound vapor deposition system.
Experimental Protocols
Two common protocols are presented: a simple static exposure for post-deposition treatment and a more controlled low-pressure dynamic process.
Protocol A: Static this compound Vapor Treatment
This method is ideal for uniformly doping or passivating a previously deposited thin film.
-
Preparation:
-
Ensure all safety measures are in place (fume hood, PPE).
-
Load a small amount of solid this compound crystals (a few milligrams is often sufficient) into the source crucible.
-
Mount the substrate with the pre-deposited thin film onto the substrate holder.
-
-
Pump-Down:
-
Close the chamber and pump down to a base pressure of at least <5 x 10⁻⁵ Torr to evacuate atmospheric contaminants.
-
-
Isolation:
-
Close the gate valve to isolate the chamber from the high-vacuum pump.
-
-
This compound Sublimation:
-
Slowly heat the this compound source crucible. A temperature between 30°C and 80°C is typical.[18] The target temperature determines the final this compound pressure in the chamber. Monitor the chamber pressure as it rises and stabilizes.
-
-
Exposure:
-
Maintain the static this compound atmosphere for the desired duration (e.g., 1 to 30 minutes). The optimal time depends on the film material and desired doping level.
-
-
Termination and Venting:
-
Turn off the this compound source heater and allow it to cool completely.
-
If possible, cool the substrate to stop any further reaction and condense excess this compound on a cold trap.
-
Slowly open the gate valve to pump out the this compound vapor.
-
Vent the chamber to atmospheric pressure with an inert gas like nitrogen before opening.
-
Protocol B: Controlled Low-Pressure this compound Vapor Deposition
This method offers greater control and is suitable for applications where the this compound dose must be precisely regulated.
-
Preparation and Pump-Down:
-
Follow steps 1 and 2 from Protocol A.
-
-
Process Condition Setup:
-
Partially close the throttle valve.
-
Begin heating the this compound source to the desired temperature to establish a stable vapor pressure.
-
(Optional) If using a carrier gas, set the desired flow rate (e.g., 5-20 sccm of Argon) using the MFC. The carrier gas helps to direct the this compound vapor towards the substrate and stabilize the pressure.
-
-
Dynamic Pressure Control:
-
Adjust the throttle valve to achieve a stable process pressure (e.g., 10⁻² to 1 Torr). The system is now in a dynamic equilibrium where the rate of this compound sublimation (and optional gas inflow) is balanced by the pumping speed.
-
-
Deposition/Treatment:
-
Expose the substrate for the intended duration. A quartz crystal microbalance (QCM) can be used to monitor the deposition rate in real-time if depositing a thick this compound-containing layer.
-
-
Shutdown:
-
Turn off the this compound source heater and MFC.
-
Open the throttle valve fully to pump the chamber back to high vacuum.
-
Vent the chamber with an inert gas.
-
Process Parameters and Their Influence
The properties of the final thin film are highly dependent on the deposition parameters. The table below summarizes these relationships.
| Parameter | Range | Influence on Thin Film Properties | Rationale & Causality |
| This compound Source Temp. | 30 - 100 °C | Directly controls doping level/deposition rate. | Higher temperature increases this compound's vapor pressure, leading to a higher concentration of this compound molecules in the chamber and a greater flux to the substrate.[9][10] |
| Substrate Temp. | -20 - 150 °C | Affects sticking coefficient, diffusion, and reaction kinetics. | Higher temperatures can increase the diffusion rate of this compound into the film but may also decrease the initial sticking coefficient, leading to lower incorporation. It can also promote crystallinity. |
| Process Pressure | 10⁻⁴ - 1 Torr | Influences the mean free path and uniformity of deposition. | Higher pressure (shorter mean free path) leads to more gas-phase scattering and potentially a more uniform, but less directional, coating. |
| Exposure Time | 1 - 60 min | Determines the total dose of this compound incorporated into the film. | Longer exposure allows for more significant diffusion into the bulk of the film, leading to higher doping levels or more complete surface passivation. |
| Carrier Gas Flow | 0 - 50 sccm | Can improve uniformity and process stability. | The carrier gas flow creates a more uniform pressure distribution within the chamber and can help entrain the this compound vapor for more consistent delivery to the substrate.[11] |
Workflow and Characterization
The overall experimental process follows a logical sequence from preparation to analysis.
Caption: General experimental workflow for this compound vapor treatment.
Post-treatment, it is crucial to characterize the film to understand the effects of the this compound exposure. Common techniques include:
-
Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM): To analyze changes in surface morphology and roughness.[4][5]
-
X-ray Diffraction (XRD): To investigate changes in the film's crystal structure and orientation.[5]
-
UV-Vis Spectroscopy: To determine changes in the optical bandgap and absorption properties.[1][16]
-
Hall Effect Measurements / 4-Point Probe: To quantify changes in electrical conductivity, carrier concentration, and mobility.[4]
References
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- Wang, L., et al. (2018). Properties and mechanisms of this compound doped of P3HT and P3HT/PCBM composites.
- Saikia, P., et al. (2013). Influence of this compound Doping on the Properties of Amorphous Carbon Thin Films Deposited from Camphoric Carbon Precursor.
- Kim, D. H., et al. (2021). Effects of this compound Doping on Electrical Characteristics of Solution-Processed Copper Oxide Thin-Film Transistors.
- Vasilev, V., et al. (2017). Effects of this compound Doping on Optoelectronic and Chemical Properties of Polyterpenol Thin Films. Polymers. URL: [Link]
- Mohammed, M. T., et al. (2021). Effect of this compound Doping on the Polyaniline /Clay Nano Composite Thin Films Prepared by Mechanochemical Intercalation Method. Journal of Nanostructures. URL: [Link]
- Carl ROTH GmbH + Co. KG. (2022).
- Yoo, J. J., et al. (2024). Iodide manipulation using zinc additives for efficient perovskite solar minimodules.
- Chen, S., et al. (2021). This compound reduction for reproducible and high-performance perovskite solar cells and modules. Science Advances. URL: [Link]
- Chen, H., et al. (2022). This compound Solution Treatment in Nonpolar Solvents as a Facile Approach to Improve the Morphology and Photostability of Perovskite Films. The Journal of Physical Chemistry Letters. URL: [Link]
- California Department of Justice. (2002). This compound: Inhalation Hazards, Detection and Protection. URL: [Link]
- Li, Z., et al. (2023).
- OSTI.GOV. (2021). This compound reduction for reproducible and high-performance perovskite solar cells and modules. URL: [Link]
- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: this compound. URL: [Link]
- Lee, H. S., et al. (2019). Effect of this compound doping in the deposition solution and this compound vapor pressure in the sensitization treatment on the properties of PbSe films. Journal of Crystal Growth. URL: [Link]
- Ambriz-Vargas, F., et al. (2011). Pentacene thin-films obtained by thermal evaporation in high vacuum. Revista Mexicana de Física. URL: [Link]
- OECD. (2004).
- NASA. (2017). This compound Vapor Exposure Testing of Engineering Materials. NASA Technical Reports Server. URL: [Link]
- ResearchGate. (n.d.). Description of the this compound vapor test: (a)
- Song, M., et al. (2017). Effects of temperature and solution composition on evaporation of this compound as a part of estimating volatility of this compound under gamma irradiation. Nuclear Engineering and Technology. URL: [Link]
- Wang, S., et al. (2024). A Study on the this compound Vapor Adsorption Performance and Desorption Behavior of HKUST-1 with Varying Particle Sizes. Molecules. URL: [Link]
- Sahoo, T., et al. (2024). Study of temperature-dependent copper iodide thin film by thermal evaporation system.
- Korvus Technology. (n.d.).
- ACS Publications. (2025). Magnetron Co-sputtering Synthesis of CuI-SnO Alloys. The Journal of Physical Chemistry C. URL: [Link]
- FHR Anlagenbau GmbH. (n.d.). Thermal Evaporation in Thin-Film Technology. URL: [Link]
- Platypus Technologies. (2023). An Introduction to Thermal Evaporation Deposition in Thin Film Technology. URL: [Link]
- TSI. (n.d.). Thin Film Deposition & Removal | CVD & ALD Solutions. URL: [Link]
- YouTube. (2017).
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Application Notes and Protocols for the Safe Handling of Radioactive Iodine in a Laboratory Setting
Authored by: A Senior Application Scientist
Introduction
Radioactive isotopes of iodine, primarily this compound-125 (¹²⁵I) and this compound-131 (¹³¹I), are invaluable tools in biomedical research, drug development, and nuclear medicine. Their utility in techniques such as radioimmunoassays (RIA), protein iodination, and in vivo imaging is well-established. However, their use necessitates stringent safety protocols to mitigate the risks associated with ionizing radiation. Radioactive this compound presents a dual hazard: external exposure from gamma and X-ray emissions, and a more significant internal hazard from inhalation or ingestion, as this compound avidly concentrates in the thyroid gland.[1][2] This document provides a comprehensive guide to the safe handling of radioactive this compound in a laboratory environment, grounded in the principles of "As Low As Reasonably Achievable" (ALARA). It is designed for researchers, scientists, and drug development professionals to foster a culture of safety and ensure regulatory compliance.
Radiological Properties of Common this compound Isotopes
Understanding the fundamental properties of ¹²⁵I and ¹³¹I is critical for implementing appropriate safety measures. The distinct decay characteristics of these isotopes dictate the specific requirements for shielding, detection, and waste management.
| Property | This compound-125 (¹²⁵I) | This compound-131 (¹³¹I) |
| Half-Life | 59.4 days | 8.02 days |
| Primary Emissions | Gamma (35.5 keV), X-rays (27-32 keV) | Beta (max 606 keV), Gamma (364 keV) |
| Primary Hazard | Internal (thyroid uptake) | Internal (thyroid uptake) and External |
| Detection Method | NaI scintillation probe[1][3] | Geiger-Müller (GM) survey meter, NaI probe |
| Shielding | Thin lead foil (0.152 mm for ~99% attenuation)[3], leaded acrylic | Thick lead (approx. 1/2 inch)[4] |
The Hierarchy of Controls for Radiation Safety
A systematic approach to radiation safety involves implementing a hierarchy of controls. This framework prioritizes the most effective measures to eliminate or reduce hazards.
Caption: Hierarchy of controls for radiation safety, from most to least effective.
Core Safety Protocols and Procedures
1. Pre-Iodination Considerations
Thorough preparation is paramount to a safe experimental workflow.
-
Training and Authorization: All personnel handling radioactive this compound must receive specific training on the risks, procedures, and emergency responses. Work must be conducted under an approved Radiation Use Authorization (RUA).
-
"Cold" Runs: Before using radioactive materials, it is highly recommended to perform "cold" or "dummy" runs to familiarize oneself with the entire experimental procedure and identify potential issues.[4]
-
Designated Work Area: All work with radioactive this compound must be performed in a designated and properly labeled area.[5] This area should be equipped with a radiation survey meter. For iodinations, a certified fume hood with charcoal filters is mandatory to contain volatile this compound.[5][6] The fume hood's airflow should be verified before starting any work.[4][7]
-
Required Materials: Ensure all necessary materials are present in the designated area before starting, including:
2. Personal Protective Equipment (PPE)
The appropriate PPE is the final barrier between the researcher and the radioactive material.
-
Minimum PPE: For any work with open radioactive sources, the following are required:
-
Dosimetry: Personnel handling more than 5 mCi of ¹²⁵I must wear whole-body and finger ring dosimeters to monitor radiation exposure.[3][7]
3. Handling Volatile Radioactive this compound
A significant hazard associated with radioactive this compound is its volatility, which can be exacerbated by acidic conditions.[1][4]
-
Fume Hoods: All procedures involving the opening of stock vials or the potential for generating volatile this compound must be conducted in a fume hood approved for radioactive work.[6][10] The fume hood should be equipped with charcoal filters to trap airborne this compound.[6]
-
pH Control: Maintain solutions at a neutral or basic pH to minimize the volatilization of this compound.[4] Avoid acidic solutions.[4]
-
Closed Systems: Whenever possible, use a closed system with septum-sealed vials and syringes to prevent the escape of volatile this compound.[4]
-
Storage: Do not freeze sodium iodide solutions, as this can enhance volatilization.[1][4] Store stock solutions in shielded containers within a designated and ventilated area.[4]
Experimental Workflow: Receiving and Opening a Stock Vial
The initial handling of a stock vial of radioactive this compound is a critical step where contamination can easily occur if not performed correctly.
Caption: Step-by-step workflow for safely receiving and opening a stock vial of radioactive this compound.
Protocol for Receiving a Radioactive this compound Shipment
-
Visual Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport to Hood: Transport the package to the designated fume hood.
-
Don PPE: Put on all required PPE, including double gloves.
-
Wipe Test: Perform a wipe test on the exterior of the package to check for removable contamination.
-
Open Package: If the wipe test is clean, open the outer package.
-
Inner Wipe Test: Perform a wipe test on the inner container (e.g., lead pig).
-
Isolate Vial: Place the shielded stock vial on absorbent paper inside the fume hood.
-
Pressure Equalization: Before opening the stock vial, equalize the vapor pressure by inserting a charcoal-filled syringe into the vial.[4] This prevents the release of volatile this compound.
-
Proceed: The vial is now ready for the experimental procedure.
Contamination Control and Monitoring
Regular monitoring is a cornerstone of a self-validating safety system.
-
Survey Instruments: Use a survey meter appropriate for the this compound isotope being used. A low-energy NaI scintillation probe is recommended for ¹²⁵I, while a GM meter is effective for the higher-energy emissions of ¹³¹I.[1][3]
-
Frequent Monitoring: Survey your hands (gloved), lab coat, and work area frequently during and after the procedure.[4][5]
-
Bioassay: Thyroid monitoring is required for individuals working with certain quantities of unbound radioactive this compound to assess for internal uptake.[1][7] For instance, a thyroid scan is often required within 48 hours after an iodination procedure.[7]
Emergency Procedures: Spill Response
Prompt and correct response to a spill is crucial to prevent the spread of contamination and minimize exposure.
Sources
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Application Notes and Protocols: The Role of Iodine as a Medical Disinfectant
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of iodine-based compounds as disinfectants in medical procedures. This document delves into the fundamental mechanisms of action, explores various formulations, and presents detailed protocols for practical application, ensuring scientific integrity and field-proven insights.
Introduction: A Legacy of Antimicrobial Efficacy
For over 150 years, this compound has been a cornerstone of infection prevention in medical settings.[1] Its remarkable broad-spectrum antimicrobial activity has made it an indispensable tool in preventing and managing wound infections.[1] The discovery of this compound's antibacterial properties dates back to 1811 by Bernard Courtois, with its first documented use in wound treatment in 1839.[1] While early formulations like this compound tincture were effective, they were often associated with irritation. The development of iodophors, such as povidone-iodine (PVP-I), revolutionized the use of this compound in medicine.[1][2] PVP-I is a water-soluble complex of this compound with polyvinylpyrrolidone, which acts as a carrier, allowing for a sustained release of free this compound, thereby enhancing its antiseptic effects while reducing skin irritation.[3][4][5]
Mechanism of Action: A Multi-Pronged Attack on Microbes
The biocidal activity of this compound is attributed to the action of free molecular this compound (I2).[6][7] Povidone-iodine acts as a reservoir, continuously releasing a small amount of free this compound.[1][3] This free this compound rapidly penetrates microbial cell walls and exerts its antimicrobial effects through several mechanisms:[1][4][8]
-
Protein Denaturation and Inactivation: this compound oxidizes and reacts with key amino acids, such as cysteine and methionine, in microbial proteins.[3][9] This alters the structure and function of essential enzymes and structural proteins, leading to their inactivation.[3][4]
-
Disruption of Nucleic Acids: this compound can interact with nucleotides, interfering with the structure and function of DNA and RNA, which ultimately inhibits microbial replication.[3][9]
-
Cell Membrane Disruption: this compound disrupts the integrity of the microbial cell membrane by interacting with unsaturated fatty acids, leading to altered membrane permeability and leakage of cellular contents.[3][4][9]
This multi-faceted mechanism of action is a key reason why microbial resistance to this compound is exceedingly rare.[4][10]
Caption: Povidone-Iodine's multi-targeted antimicrobial mechanism.
Formulations and Antimicrobial Spectrum
This compound-based disinfectants are available in various formulations, each with specific applications.
| Formulation | Composition | Common Use | Key Characteristics |
| Povidone-Iodine (PVP-I) Aqueous Solution (10%) | 1% available this compound complexed with povidone.[1] | Preoperative skin preparation, wound disinfection.[11] | Broad-spectrum, sustained release of this compound, less irritating than tinctures.[3][4] |
| Povidone-Iodine (PVP-I) Surgical Scrub (7.5%) | 0.75% available this compound with a surfactant.[1] | Hand disinfection for healthcare providers, preoperative skin cleansing.[1] | Forms a lather for effective cleaning and disinfection. |
| This compound Tincture | Elemental this compound and sodium iodide in ethanol and water.[9] | Disinfection of intact skin, venipuncture site disinfection.[5][12] | Fast-acting, but can be irritating to the skin.[5] |
| This compound Povacrylex in Isopropyl Alcohol | 0.7% this compound povacrylex in 74% isopropyl alcohol.[13] | Preoperative skin preparation, particularly for orthopedic surgery.[13] | Shown to reduce surgical site infections in patients with closed fractures.[13][14] |
The antimicrobial spectrum of this compound is extensive, encompassing a wide range of pathogens.[4][8]
| Pathogen Group | Efficacy | Notes |
| Gram-positive Bacteria | High | Including antibiotic-resistant strains like MRSA.[1][8] |
| Gram-negative Bacteria | High | Broad-spectrum activity.[1][8] |
| Viruses | Moderate to High | Effective against both enveloped and non-enveloped viruses.[4][8] |
| Fungi | High | Effective against various fungal species.[1][4][8] |
| Bacterial Spores | Moderate | Requires increased contact time for significant activity.[8][15] |
| Protozoa | High | Effective against protozoan parasites.[1][16] |
Application Protocols
Adherence to standardized protocols is critical for ensuring the efficacy of this compound-based disinfectants and minimizing the risk of adverse effects.
Preoperative Skin Preparation
Objective: To reduce the microbial load on the patient's skin at the surgical site to minimize the risk of surgical site infections (SSIs).[17]
Materials:
-
Sterile gauze or sponges
-
Sterile basin
-
Povidone-Iodine (7.5%) surgical scrub
-
Povidone-Iodine (10%) solution or this compound Povacrylex in Isopropyl Alcohol
-
Sterile towels
Protocol:
-
Initial Cleansing:
-
Using a sterile sponge saturated with 7.5% povidone-iodine surgical scrub, begin at the incision site and scrub in a circular motion, moving outwards to the periphery.
-
Discard the sponge after reaching the periphery.
-
Repeat the scrubbing process for a duration recommended by the manufacturer, typically 2-5 minutes.
-
-
Removal of Scrub:
-
Using a sterile towel, dry the cleansed area.
-
-
Antiseptic Application:
-
Apply 10% povidone-iodine solution or an alcohol-based this compound preparation to the surgical site.[18][19]
-
Start at the incision line and paint the solution outwards to the periphery.[19]
-
Ensure the entire prepared area is covered.
-
Allow the antiseptic to air dry completely before draping the patient. This is a critical step for efficacy.[19][20]
-
Caption: Step-by-step workflow for preoperative skin preparation.
Disinfection of Minor Wounds
Objective: To prevent infection in minor cuts, scrapes, and burns.
Materials:
-
Mild soap and water
-
Sterile gauze or clean cloth
-
Povidone-Iodine (10%) solution
-
Sterile dressing (optional)
Protocol:
-
Clean the Wound:
-
Gently clean the area around the wound with mild soap and water.
-
Pat the area dry with a sterile gauze or clean cloth.
-
-
Apply Antiseptic:
-
Cover the Wound:
-
If necessary, cover the wound with a sterile dressing.[11]
-
Safety and Considerations
While generally safe and effective, there are important considerations when using this compound-based disinfectants.
-
Skin Irritation: Localized skin irritation, redness, and itching can occur, though this is less common with iodophors compared to this compound tinctures.[21][22]
-
Allergic Reactions: Although rare, allergic reactions, including anaphylaxis, can occur.[21][23] It is important to note that a seafood allergy does not necessarily indicate an allergy to this compound.[19]
-
Thyroid Function: Systemic absorption of this compound, especially with prolonged use over large areas or on open wounds, can potentially affect thyroid function.[21] Caution is advised for patients with pre-existing thyroid disorders.[19][21]
-
Use in Pregnancy and Neonates: The use of povidone-iodine is generally not recommended in women who are less than 32 weeks pregnant.[2]
-
Inactivation by Organic Matter: The efficacy of this compound can be reduced in the presence of organic materials such as blood and pus.[3] Therefore, thorough cleaning of the area prior to application is crucial.
Conclusion
This compound remains a vital and effective disinfectant in modern medical practice. Its broad antimicrobial spectrum, low incidence of microbial resistance, and various formulations make it a versatile tool for infection prevention. A thorough understanding of its mechanism of action, proper application protocols, and safety considerations is essential for its optimal and safe use in clinical and research settings. Recent studies continue to validate its efficacy, with some evidence suggesting superiority over other antiseptics in specific surgical contexts.[13][14][24]
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Techniques for measuring urinary iodine concentration to assess iodine status.
Introduction
Iodine is a critical micronutrient, indispensable for the synthesis of thyroid hormones which regulate metabolism and are essential for normal growth and, particularly, for brain development.[1] this compound deficiency is a major global public health issue, leading to a spectrum of conditions collectively known as this compound Deficiency Disorders (IDD).[2] These disorders range from goiter to severe and irreversible mental impairment.[1] The most profound impact of this compound deficiency occurs during fetal development and early childhood.[2]
Because the majority of dietary this compound is excreted in the urine, the urinary this compound concentration (UIC) is a sensitive and practical biomarker for assessing the recent this compound status of a population.[3][4] Monitoring UIC is a cornerstone of national programs aimed at controlling and eliminating IDD.[5] This document provides detailed application notes and protocols for the two most prominent methods for UIC determination: the Sandell-Kolthoff (S-K) reaction and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), designed for researchers, scientists, and professionals in drug development.
PART 1: General Considerations for Sample Handling and Quality Assurance
Accurate and reliable UIC measurement begins with meticulous sample collection and handling. These initial steps are critical to the validity of any analytical method.
Urine Sample Collection
For population-based studies, spot urine samples are recommended by the World Health Organization (WHO) due to their practicality.[6] While 24-hour urine collection provides a more accurate measure of an individual's daily this compound excretion, it is often not feasible for large-scale surveys.[7][8] When collecting spot urine, a midstream sample is preferred to minimize contamination.
Protocol for Spot Urine Collection:
-
Provide the subject with a clean, sterile, wide-mouthed collection container.
-
Instruct the subject to begin urinating into the toilet, and then to collect a mid-stream sample of approximately 50 mL in the container.
-
Securely fasten the lid of the container.
-
Label the container with the patient's full name, the date, and time of collection.[9]
Sample Storage and Transport
Urine samples for this compound analysis are relatively stable. However, proper storage is necessary to prevent degradation and bacterial growth.
-
Short-term storage: Samples can be stored at room temperature for up to 28 days.[9]
-
Long-term storage: For longer durations, refrigeration at 2-8°C or freezing at -20°C is recommended. Acidification of the sample may improve stability at -20°C.[10]
-
Transport: Samples should be transported to the laboratory in a cool box, especially in warm climates.
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential for ensuring the accuracy and comparability of UIC data.
-
Internal Quality Control (IQC): It is recommended to include internal quality control samples in each analytical run to monitor the precision and accuracy of the results.[7]
-
External Quality Assessment (EQA): Participation in an external quality assessment program, such as the CDC's Ensuring the Quality of Urinary this compound Procedures (EQUIP) program, is highly encouraged.[11][12] This allows for inter-laboratory comparison and provides an independent assessment of a laboratory's performance.
-
Certified Reference Materials (CRMs): The use of certified reference materials, such as those from the National Institute of Standards and Technology (NIST), is crucial for method validation and ensuring traceability of measurements.[6][13]
PART 2: The Sandell-Kolthoff (S-K) Reaction Method
The Sandell-Kolthoff (S-K) reaction is the most widely used manual method for determining urinary this compound. It is a spectrophotometric method based on the catalytic role of this compound in the reduction of ceric ammonium sulfate (yellow) by arsenious acid to the colorless cerous form.[14][15] The rate of the color change is proportional to the this compound concentration.
Principle of the S-K Reaction
The S-K reaction is a classic example of a catalyzed reaction.[15] In the absence of a catalyst, the reaction between Ce⁴⁺ and As³⁺ is very slow. Iodide (I⁻) acts as a catalyst, and the reaction proceeds in two steps:
-
Oxidation of Iodide: Ce⁴⁺ + I⁻ → Ce³⁺ + I⁰
-
Reduction of Elemental this compound: I⁰ + As³⁺ → I⁻ + As⁵⁺
The net reaction is: 2Ce⁴⁺ + As³⁺ → 2Ce³⁺ + As⁵⁺
The rate of disappearance of the yellow Ce⁴⁺ is measured spectrophotometrically and is directly proportional to the concentration of iodide in the sample.
Ammonium Persulfate Digestion
Urine contains substances that can interfere with the S-K reaction. Therefore, a digestion step is required to destroy these interfering compounds and to convert all forms of this compound to iodide.[14] Ammonium persulfate digestion is a safer alternative to the traditional chloric acid digestion.[16][17]
Detailed Protocol for the Microplate S-K Method
This protocol is adapted for a 96-well microplate format, which allows for higher throughput.
Reagents:
-
Ammonium persulfate solution (1 mol/L)
-
Arsenious acid solution (0.1 mol/L in 0.5 N H₂SO₄)
-
Ceric ammonium sulfate solution (0.02 mol/L in 3.5 N H₂SO₄)
-
Potassium iodate standards (0, 20, 50, 100, 150, 200, 300 µg/L)
Procedure:
-
Pipette 250 µL of standards, controls, and urine samples into duplicate wells of a 96-well microplate.
-
Add 100 µL of ammonium persulfate solution to each well.
-
Seal the plate and incubate in a heating block at 95°C for 60 minutes.
-
Allow the plate to cool to room temperature.
-
Add 50 µL of arsenious acid solution to each well and mix.
-
Incubate for 15 minutes at room temperature.
-
Add 100 µL of ceric ammonium sulfate solution to each well and mix.
-
Immediately place the microplate in a spectrophotometer and read the absorbance at 420 nm at timed intervals (e.g., every 5 minutes for 30 minutes).
Data Analysis: The rate of the reaction (change in absorbance over time) is calculated for each standard and sample. A standard curve is generated by plotting the reaction rate against the this compound concentration of the standards. The this compound concentration of the unknown samples is then determined from the standard curve.
Performance Characteristics and Limitations
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~3-5 µg/L[18][19] |
| Precision (CV%) | Intra-assay: <10%, Inter-assay: <15%[16] |
| Recovery | 90-110%[16] |
Advantages:
-
Inexpensive and requires basic laboratory equipment.[20]
-
Well-established and widely used.
Disadvantages:
-
Susceptible to interference from other substances in urine, such as vitamin C.[21]
-
Requires a digestion step, which can be time-consuming.
-
The use of arsenic compounds poses a safety hazard.
Workflow Diagram
Caption: Workflow for the Sandell-Kolthoff method.
PART 3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive and specific analytical technique for elemental analysis.[22][23] It is considered the reference method for urinary this compound determination.[20]
Principle of ICP-MS
ICP-MS measures the mass-to-charge ratio of ionized elements.[24] The process involves several key steps:
-
Sample Introduction: A liquid sample is nebulized into a fine aerosol.[22]
-
Ionization: The aerosol is transported into an argon plasma, which reaches temperatures of 6,000-8,000 K.[25] At these temperatures, the sample is desolvated, vaporized, atomized, and ionized, primarily forming singly charged positive ions.
-
Mass Separation: The ions are extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z).[23]
-
Detection: A detector counts the number of ions for each mass-to-charge ratio, which is proportional to the concentration of the element in the original sample.[26]
Detailed Protocol for ICP-MS
A significant advantage of ICP-MS for urine analysis is that it often does not require a digestion step. A simple dilution is usually sufficient.
Reagents:
-
Deionized water (18 MΩ·cm)
-
High-purity nitric acid
-
Internal standard solution (e.g., Tellurium, Rhenium)
-
This compound calibration standards
Procedure:
-
Dilute urine samples, controls, and standards with a diluent solution (e.g., 0.1% Triton X-100 in deionized water with an internal standard). A 1:20 dilution is common.[27]
-
Introduce the diluted samples into the ICP-MS instrument.
-
The instrument aspirates the sample, nebulizes it, and introduces it into the plasma.
-
The mass spectrometer is set to monitor the m/z for this compound (¹²⁷I).
-
The detector counts the ions, and the instrument's software calculates the concentration based on the calibration curve.
Data Analysis: The instrument's software automatically generates a calibration curve from the standards and calculates the this compound concentration in the unknown samples after correcting for the dilution factor.
Performance Characteristics and Limitations
| Parameter | Typical Value |
| Limit of Detection (LOD) | <1 µg/L[28] |
| Precision (CV%) | <5%[6] |
| Linear Range | Wide, up to 1500 µg/L or higher[6] |
Advantages:
-
High sensitivity, specificity, and accuracy.[24]
-
High throughput due to simple sample preparation and automation.[29]
-
Can measure multiple elements simultaneously.[23]
Disadvantages:
-
High capital and operational costs.[30]
-
Requires a skilled operator.
-
Measures total this compound, which may not be biologically active.[30]
Workflow Diagram
Caption: Workflow for the ICP-MS method.
PART 4: Method Comparison
| Feature | Sandell-Kolthoff (S-K) Reaction | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Catalytic spectrophotometry | Elemental mass spectrometry |
| Sensitivity | Good (µg/L) | Excellent (sub-µg/L) |
| Specificity | Can be affected by interfering substances | High |
| Sample Preparation | Digestion required | Simple dilution |
| Throughput | Moderate (can be improved with microplates) | High |
| Cost | Low | High |
| Expertise Required | Basic laboratory skills | Specialized operator |
| Reference Method | No | Yes[20] |
Studies comparing the two methods have generally shown a high degree of correlation, particularly at UIC levels below 300 µg/L.[20][31] However, at higher concentrations, discrepancies may be observed.[31] The choice of method often depends on the specific application, available resources, and the required level of accuracy.
Conclusion
The accurate measurement of urinary this compound concentration is fundamental to the global effort to eliminate this compound deficiency disorders. Both the Sandell-Kolthoff reaction and ICP-MS are robust and reliable methods for this purpose. The S-K method, particularly in its microplate adaptation, offers an accessible and cost-effective solution for many laboratories. ICP-MS, as the reference method, provides unparalleled sensitivity and throughput, making it ideal for large-scale epidemiological studies and clinical research where high precision is paramount. The selection of the most appropriate technique should be based on a careful consideration of the specific research question, sample volume, desired throughput, and available resources. Regardless of the method chosen, a stringent adherence to quality assurance and control protocols is essential to ensure the generation of high-quality, comparable data for public health decision-making.
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Application Notes and Protocols for Iodine Supplementation in Clinical Trials for Thyroid Disorders
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine is an essential trace element indispensable for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2] These hormones are critical regulators of metabolism, growth, and development, particularly of the central nervous system in fetuses and infants.[1] Consequently, both this compound deficiency and excess can lead to significant thyroid dysfunction.[3] This document provides a comprehensive guide for designing and implementing clinical trials involving this compound supplementation for thyroid disorders, emphasizing scientific integrity, methodological rigor, and participant safety.
The Scientific Rationale: this compound's Role in Thyroid Homeostasis
This compound's primary role is within the thyroid gland, where it is actively transported from the bloodstream into thyroid follicular cells.[2][4] This process is mediated by the sodium/iodide symporter (NIS).[2][4] Inside the cell, this compound undergoes oxidation and is incorporated into tyrosine residues of a large glycoprotein called thyroglobulin, a process known as organification.[2] The subsequent coupling of these iodinated tyrosine residues forms T4 and T3.[2]
The pituitary gland, through the secretion of thyroid-stimulating hormone (TSH), regulates thyroid hormone production.[1] In cases of this compound deficiency, TSH levels rise to increase this compound uptake by the thyroid, which can lead to an enlargement of the gland, known as goiter.[1] Conversely, excessive this compound intake can paradoxically inhibit thyroid hormone synthesis, a phenomenon known as the Wolff-Chaikoff effect, which is a temporary protective mechanism.[[“]] However, chronic high this compound intake can lead to hypothyroidism or, in some susceptible individuals, this compound-induced hyperthyroidism.[1][[“]]
Caption: Simplified workflow of thyroid hormone synthesis.
Clinical Trial Design Considerations
Defining the Research Question and Population
The design of a clinical trial for this compound supplementation hinges on the specific thyroid disorder being investigated.
-
Goiter: In regions with endemic goiter due to this compound deficiency, trials may assess the efficacy of this compound supplementation in reducing thyroid volume.[6][7]
-
Hypothyroidism: Studies may explore the potential of this compound to improve thyroid function in cases of subclinical hypothyroidism, particularly in areas of mild to moderate this compound deficiency.[8][9]
-
Hyperthyroidism: While high doses of this compound can be used therapeutically in specific situations like thyroid storm, clinical trials investigating supplementation for hyperthyroidism are less common and require careful consideration due to the risk of exacerbating the condition.[10][11]
-
Autoimmune Thyroid Disease (AITD): The relationship between this compound and AITD (e.g., Hashimoto's thyroiditis, Graves' disease) is complex. Some evidence suggests that a sudden increase in this compound intake in deficient populations can trigger or worsen autoimmunity.[12][13] Therefore, trials in this population must be approached with extreme caution.
Exclusion criteria are critical and should include individuals with a known history of thyroid disease (unless it is the focus of the study), pregnancy or lactation (unless specifically studying this population), and those taking this compound-containing supplements.[14]
Dosage and Formulation
The World Health Organization (WHO) provides recommended daily this compound intake levels based on age and physiological status.[15][16][17] These recommendations should serve as a baseline for determining appropriate supplementation doses in clinical trials.
| Population Group | WHO Recommended Daily this compound Intake (mcg/day) |
| Adults and adolescents | 150[17] |
| Pregnant and lactating women | 250[17] |
| Children (6-12 years) | 120[17] |
| Children (2-6 years) | 90[16] |
| Infants to 6 years | 90[17] |
Potassium iodate or potassium iodide are common forms of this compound used in supplementation. The chosen formulation should be stable and provide a consistent and accurate dose.
Study Design
A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy and safety of this compound supplementation.[14] This design minimizes bias and allows for a clear comparison between the intervention and control groups.
Caption: A typical randomized controlled trial workflow.
Protocols for Key Experimental Procedures
Assessment of this compound Status
Urinary this compound Concentration (UIC) is the most common and practical biomarker for assessing recent this compound intake at a population level.[18][19] While 24-hour urine collection is the most accurate method for individual assessment, it is often not feasible in large-scale studies.[20][21] Therefore, spot urine samples are typically used, and the median UIC for a population provides a good indication of this compound status.[20]
Protocol for Urinary this compound Concentration (UIC) Measurement (Sandell-Kolthoff Method)
-
Sample Collection: Collect spot urine samples in trace-element-free containers.[19] Samples can be stored at -20°C or colder until analysis.[19]
-
Digestion: Digest the urine sample with chloric acid under controlled heating to liberate this compound.[22]
-
Catalytic Reaction: The this compound concentration is determined by its catalytic role in the reduction of ceric ammonium sulfate by arsenious acid.[22]
-
Spectrophotometry: The rate of the reaction, which is proportional to the this compound concentration, is measured by the change in absorbance at 420 nm using a spectrophotometer.[22]
-
Quantification: A standard curve is generated using known this compound concentrations to determine the UIC in the unknown samples.[22]
Evaluation of Thyroid Function
A panel of thyroid function tests should be performed at baseline and at specified intervals throughout the clinical trial.
Thyroid Function Test Panel:
-
Thyroid-Stimulating Hormone (TSH): This is the most sensitive initial test for assessing thyroid function.[23][24] Elevated TSH suggests hypothyroidism, while suppressed TSH indicates hyperthyroidism.[23]
-
Free Thyroxine (FT4): Measures the unbound, biologically active form of T4.[23] Low FT4 with high TSH is indicative of primary hypothyroidism.[23]
-
Total Triiodothyronine (T3): Useful in the diagnosis and assessment of the severity of hyperthyroidism.[23]
-
Thyroid Antibodies: Measurement of anti-thyroid peroxidase (TPO) and anti-thyroglobulin (Tg) antibodies is crucial for diagnosing and monitoring autoimmune thyroid diseases like Hashimoto's thyroiditis.[23]
Protocol for Serum Thyroid Function Tests (Immunoassay)
-
Sample Collection: Collect whole blood via venipuncture into a serum separator tube.
-
Processing: Allow the blood to clot, then centrifuge to separate the serum.
-
Analysis: Analyze the serum for TSH, FT4, T3, and thyroid antibodies using automated immunoassay analyzers. These instruments utilize principles like chemiluminescence or enzyme-linked immunosorbent assay (ELISA).[25]
-
Quality Control: Run internal quality control samples with known concentrations to ensure the accuracy and precision of the results.[22]
Monitoring for Adverse Effects
Close monitoring for adverse effects is paramount in any clinical trial involving this compound supplementation.
Potential Adverse Effects of this compound Supplementation:
-
This compound-induced hyperthyroidism: Can occur, particularly in individuals with pre-existing autonomous thyroid nodules.[16]
-
This compound-induced hypothyroidism: High doses of this compound can inhibit thyroid hormone synthesis.[1]
-
Exacerbation of autoimmune thyroid disease: A sudden increase in this compound intake may worsen underlying autoimmune conditions.[12]
-
Other side effects: High doses can cause a metallic taste, soreness of the mouth and throat, and stomach upset.[26]
Monitoring Protocol:
-
Regular clinical assessments for signs and symptoms of hyperthyroidism or hypothyroidism.
-
Scheduled monitoring of thyroid function tests throughout the study.
-
A clear protocol for dose reduction or discontinuation of the supplement in case of adverse events.
Data Interpretation and Conclusion
The results of the clinical trial should be analyzed to determine the effect of this compound supplementation on the primary and secondary outcome measures. It is important to consider the baseline this compound status of the study population when interpreting the findings. A statistically significant improvement in thyroid function parameters in the intervention group compared to the placebo group would support the efficacy of this compound supplementation for the specific thyroid disorder studied.
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Application Notes & Protocols for the Analytical Determination of Iodine and Iodide
Abstract: This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the quantitative determination of iodine and iodide. This document moves beyond a simple listing of methods to offer an in-depth analysis of the core analytical techniques, explaining the causality behind experimental choices to ensure robust and reliable results. We will explore four major analytical techniques: Catalytic Spectrophotometry, Ion-Selective Electrode (ISE) Potentiometry, Ion Chromatography (IC), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), including its hyphenation with HPLC for speciation. Each section includes a discussion of the underlying principles, field-proven insights, and a self-validating, step-by-step protocol.
Introduction: The Analytical Imperative for this compound and Iodide
This compound is an essential micronutrient critical for the synthesis of thyroid hormones, which regulate metabolism, growth, and neurological development.[1] Its deficiency or excess can lead to significant health issues, making its accurate quantification vital in pharmaceutical formulations, food products (especially iodized salt), and biological samples.[1][2] The primary forms of interest are the elemental form, this compound (I₂), and its most common anionic form, iodide (I⁻). In many contexts, other species like iodate (IO₃⁻) are also relevant, particularly in food fortification due to their stability.[3]
The selection of an appropriate analytical method depends on several factors: the concentration of the analyte, the complexity of the sample matrix, the required sensitivity and specificity, and the available instrumentation. This guide is structured to provide the necessary technical details to make an informed decision and execute the analysis with precision.
Catalytic Spectrophotometry: The Classic Sandell-Kolthoff Reaction
Principle of the Method: The Sandell-Kolthoff (S-K) reaction is the cornerstone of spectrophotometric this compound determination.[4][5] It is not a direct measurement of this compound but a kinetic assay based on the catalytic effect of iodide on the redox reaction between ceric ammonium sulfate (Ce⁴⁺, yellow) and arsenious acid (As³⁺). In the absence of a catalyst, this reaction proceeds very slowly. Iodide acts as a catalyst, accelerating the reduction of Ce⁴⁺ to the colorless Ce³⁺. The rate of this decolorization is directly proportional to the concentration of iodide in the sample. The change in absorbance is monitored over time at a specific wavelength (typically ~405-420 nm).[2]
Expertise & Causality:
-
Sample Digestion: Biological matrices and complex samples contain organic matter and other substances that can interfere with the S-K reaction.[6] Therefore, a digestion step (e.g., using ammonium persulfate) is crucial to eliminate these interferences and liberate iodide.[5]
-
Reagent Stability & Safety: Arsenious acid is highly toxic. Extreme care must be taken during its preparation and use. All work should be performed in a fume hood with appropriate personal protective equipment. The ceric ammonium sulfate solution is light-sensitive and should be stored in an amber bottle.
-
Temperature Control: As a kinetic assay, the reaction rate is highly dependent on temperature. Maintaining a constant temperature using a water bath or temperature-controlled microplate reader is essential for reproducibility.
Protocol: Iodide Determination in Aqueous Solution via Sandell-Kolthoff Reaction
This protocol is adapted for a 96-well microplate format for higher throughput.
I. Reagent Preparation:
-
Arsenious Acid Solution (0.1 N): In a fume hood, dissolve 4.95 g of arsenic trioxide (As₂O₃) in 25 mL of 20% sodium hydroxide (NaOH) solution. Gently warm to aid dissolution. Cool the solution and dilute to approximately 400 mL with deionized water. Add 27 mL of concentrated sulfuric acid (H₂SO₄) slowly while stirring. Once cooled to room temperature, dilute to a final volume of 1 L with deionized water.
-
Ceric Ammonium Sulfate Solution (0.02 N): Dissolve 12.65 g of ceric ammonium sulfate [(NH₄)₄Ce(SO₄)₄·2H₂O] in 500 mL of deionized water containing 44.5 mL of concentrated H₂SO₄. Gently warm if necessary. After cooling, dilute to 1 L with deionized water. Store in a dark, amber bottle.
-
Iodide Stock Standard (1000 mg/L): Accurately weigh 1.308 g of potassium iodide (KI), previously dried at 110°C for 2 hours, and dissolve in 1 L of deionized water.
-
Working Standards: Prepare a series of working standards (e.g., 0, 20, 40, 80, 120, 200 µg/L) by serial dilution of the stock standard.[6]
II. Experimental Procedure:
-
Pipette 50 µL of each standard, control, and sample into duplicate wells of a 96-well microplate.
-
Add 100 µL of the Arsenious Acid Solution to each well.
-
Set the microplate reader to kinetically measure absorbance at 405 nm at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding 50 µL of the Ceric Ammonium Sulfate Solution to all wells. It is recommended to use a multichannel pipette for consistency.
-
Immediately start the kinetic read. Measure the absorbance at fixed intervals (e.g., every minute) for a total of 20-30 minutes.
III. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Construct a calibration curve by plotting the reaction rate (y-axis) against the iodide concentration of the standards (x-axis).
-
Determine the concentration of iodide in the samples by interpolating their reaction rates from the calibration curve.
Ion-Selective Electrode (ISE) Potentiometry
Principle of the Method: An iodide Ion-Selective Electrode (ISE) is a potentiometric sensor that measures the activity (approximated as concentration in dilute solutions) of iodide ions. The electrode contains a solid-state sensing membrane, typically made of a silver iodide/silver sulfide (AgI/Ag₂S) mixture.[7] When the membrane is in contact with a sample containing iodide ions, a potential develops across the membrane that is proportional to the logarithm of the iodide ion activity in the sample, as described by the Nernst equation. This potential is measured against a stable reference electrode.
Expertise & Causality:
-
Ionic Strength Adjuster (ISA): The electrode responds to ion activity, not concentration. To ensure that the measured potential correlates directly with concentration, the overall ionic strength of both samples and standards must be kept constant and high. An ISA (e.g., 5M Sodium Nitrate) is added to all solutions to swamp out variations in ionic strength from the sample matrix.[8]
-
Interferences: The AgI/Ag₂S membrane can be susceptible to interference from other ions. Strong reducing agents can react with the membrane surface. Sulfide ions (S²⁻) will poison the electrode. High concentrations of chloride (Cl⁻) and bromide (Br⁻) can also cause interference, although the selectivity for iodide is generally good.[9]
-
Calibration: A multi-point calibration is essential. The electrode potential (in mV) is plotted against the logarithm of the iodide concentration. A typical operational electrode will exhibit a slope of -54 to -60 mV per decade change in concentration at 25°C.[8]
Protocol: Direct Iodide Measurement with an ISE
I. Reagent and Equipment Preparation:
-
Equipment: Ion-selective electrode meter or a mV meter, Iodide ISE (e.g., Thermo Scientific Orion 9453BN), reference electrode (if using a half-cell ISE), and a magnetic stirrer.[8][10]
-
Iodide Stock Standard (0.1 M): Dissolve 16.60 g of analytical grade potassium iodide (KI) in 1 L of deionized water.
-
Working Standards: Prepare a series of standards (e.g., 10⁻² M, 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M) by serial dilution of the 0.1 M stock standard.[8]
-
Ionic Strength Adjuster (ISA): Prepare a 5 M Sodium Nitrate (NaNO₃) solution.
II. Electrode Calibration:
-
Prepare the electrode according to the manufacturer's instructions. This may involve soaking in a dilute iodide standard.[11]
-
Into a 150 mL beaker, add 100 mL of the most dilute standard (e.g., 10⁻⁵ M) and 2 mL of ISA.
-
Place the beaker on a magnetic stirrer and begin stirring at a constant, moderate rate.
-
Immerse the tips of the iodide and reference electrodes into the solution.
-
When the reading is stable, record the potential in millivolts (mV).
-
Repeat this process for each standard, moving from the most dilute to the most concentrated. Rinse and gently blot the electrodes dry between each measurement.
III. Sample Measurement:
-
Measure 100 mL of the unknown sample into a 150 mL beaker.
-
Add 2 mL of ISA and stir at the same rate used for calibration.
-
Immerse the electrodes in the sample.
-
Once the reading has stabilized, record the mV value.
IV. Data Analysis:
-
On semi-logarithmic graph paper, plot the mV readings (linear y-axis) against the standard concentrations (logarithmic x-axis).
-
Determine the concentration of the unknown sample by finding the concentration corresponding to its measured mV value on the calibration curve.
Ion Chromatography (IC)
Principle of the Method: Ion Chromatography is a powerful technique that separates ions based on their affinity for an ion-exchange stationary phase. For iodide analysis, an anion-exchange column is used. A liquid mobile phase, or eluent (e.g., sodium carbonate/bicarbonate or potassium hydroxide), carries the sample through the column.[12] Anions in the sample compete with eluent anions for the active sites on the resin. Ions with a higher affinity for the resin (like the highly polarizable iodide ion) are retained longer and thus elute later. Detection can be achieved through suppressed conductivity or UV-Vis absorbance.[3][12]
Expertise & Causality:
-
Suppressed Conductivity Detection: This is the most common detection method for anions. After the analytical column, a suppressor device chemically reduces the high conductivity of the eluent and converts the analyte ions to their more conductive acid form, resulting in a low background signal and high sensitivity for the analyte.[13]
-
UV-Vis Detection: Iodide absorbs UV light directly at wavelengths around 220-230 nm. This detection method is highly selective and particularly useful for complex or high-salinity matrices (like seawater) where the major non-absorbing anions (e.g., chloride, sulfate) would overwhelm a conductivity detector.[3]
-
Eluent Choice: The eluent strength (concentration) determines the retention times of the analytes. A stronger eluent will cause ions to elute faster. Gradient elution, where the eluent concentration is increased over time, is often used to separate a wide range of anions in a single run.
Protocol: Iodide Assay by IC with Suppressed Conductivity
This protocol is based on a modernized USP monograph method for Potassium Iodide.[12][14]
I. Reagent and System Preparation:
-
Eluent (10 mM Sodium Carbonate): Dissolve 1.06 g of anhydrous Na₂CO₃ in 1 L of high-purity, deionized water. Degas the eluent before use.
-
Iodide Stock Standard (100 mg/L): Prepare from a certified reference material or by dissolving 130.8 mg of KI in 1 L of deionized water.
-
Working Standards: Prepare a calibration series covering the expected sample concentration range (e.g., 1.0 to 25.0 mg/L).
-
IC System Configuration:
-
Analytical Column: Anion-exchange column suitable for polarizable anions (e.g., Metrosep A Supp 17 or equivalent).[12]
-
Guard Column: Use a compatible guard column to protect the analytical column.
-
Suppressor: Anion suppressor module (e.g., chemical or electrolytic).
-
Detector: Conductivity detector.
-
II. Chromatographic Conditions:
-
Eluent: 10 mM Na₂CO₃
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 45°C
-
Run Time: ~10 minutes[12]
III. Procedure:
-
Equilibrate the IC system with the eluent until a stable baseline is achieved.
-
Perform a system suitability test by injecting a mid-range standard multiple times. The relative standard deviation (RSD) of the peak area should be <2%.
-
Inject the series of working standards to generate a calibration curve.
-
Accurately weigh the sample, dissolve in a known volume of deionized water, and dilute as necessary to fall within the calibration range. Filter the sample through a 0.45 µm filter before injection.
-
Inject the prepared sample(s).
IV. Data Analysis:
-
Identify the iodide peak based on its retention time compared to the standards.
-
Quantify the iodide concentration using the calibration curve generated from the peak areas of the standards.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Principle of the Method: ICP-MS is an elemental analysis technique with exceptionally low detection limits. A liquid sample is introduced into a high-temperature (6,000–10,000 K) argon plasma, which desolvates, atomizes, and ionizes the atoms present. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). This compound is typically measured at m/z 127.[15]
For speciation analysis (e.g., separating iodide from iodate), ICP-MS is often coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC).[16] The chromatograph separates the different this compound species before they are introduced into the ICP-MS for element-specific detection.[17]
Expertise & Causality:
-
Sample Preparation: Due to its volatility, this compound can be lost during aggressive acid digestion.[18] Alkaline extraction, often using tetramethylammonium hydroxide (TMAH) at elevated temperatures (e.g., 85-90°C), is the preferred method for sample preparation, especially for food and biological matrices.[15][19]
-
Interferences: While direct isobaric interferences on ¹²⁷I are rare, polyatomic interferences can occur. Modern ICP-MS instruments use a collision/reaction cell (CRC) to mitigate these. For example, helium can be used as a collision gas to remove polyatomic ions through kinetic energy discrimination.[20]
-
Internal Standardization: To correct for instrument drift and matrix effects, an internal standard (e.g., Antimony, Tellurium) is added to all blanks, standards, and samples.[21]
Protocol: Total this compound by ICP-MS after Alkaline Extraction
This protocol is suitable for food and supplement matrices.[15][19]
I. Reagent and Sample Preparation:
-
Extraction Solution (5% TMAH): Prepare a 5% (w/v) solution of tetramethylammonium hydroxide in deionized water.
-
Internal Standard Stock: Prepare a stock solution of an appropriate internal standard (e.g., 10 mg/L Sb or Te).
-
This compound Stock Standard (10 mg/L): Prepare from a certified reference material in a 1% TMAH matrix.
-
Working Standards: Prepare a calibration series (e.g., 0, 1, 5, 10, 20, 50 µg/L) in 1% TMAH.
-
Sample Extraction: a. Accurately weigh 0.3-1.0 g of homogenized sample into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of 5% TMAH solution. Vortex for 1 minute. c. Place the tubes in a hot block and heat at 85°C for 3 hours.[19] d. After cooling, dilute gravimetrically to approximately 50 g with deionized water and vortex. e. Centrifuge at 3000 rpm for 10 minutes. The supernatant is the sample extract.
II. ICP-MS Analysis:
-
Instrument Setup: Use a dedicated sample introduction system (nebulizer, spray chamber, etc.) for alkaline solutions to avoid memory effects.[15]
-
Instrument Conditions (Typical):
-
RF Power: ~1550 W
-
Nebulizer Gas Flow: ~1.0 L/min
-
Collision Cell Gas: Helium
-
Analyte (m/z): 127
-
Internal Standard (m/z): 121 (Sb) or 125 (Te)
-
-
Procedure: a. Aspirate a 1% TMAH solution to establish a stable baseline. b. Add the internal standard online to all solutions or spike it into each vial. c. Analyze the calibration standards to generate a calibration curve based on the ratio of the analyte to internal standard counts. d. Analyze the sample extracts. Dilute further with 1% TMAH if necessary.
IV. Data Analysis:
-
Calculate the this compound concentration in the extracts using the calibration curve.
-
Factor in the initial sample weight and all dilution factors to report the final concentration in the original sample (e.g., in µg/g or mg/kg).
Method Comparison and Validation
Choosing the optimal method requires a clear understanding of their respective performance characteristics. The table below summarizes key validation parameters for the described techniques.
Table 1: Comparison of Analytical Methods for Iodide Determination
| Parameter | Catalytic Spectrophotometry (S-K) | Ion-Selective Electrode (ISE) | Ion Chromatography (IC) | ICP-MS |
| Principle | Kinetic Catalysis | Potentiometry | Ion-Exchange Separation | Atomic Mass Spectrometry |
| Typical Detection Limit | ~0.2 µmol/L (~25 µg/L)[2] | 10⁻⁶ - 10⁻⁷ M (~127-13 µg/L)[7] | 0.023 - 2.0 µg/L[13] | 0.05 - 0.2 µg/L[17] |
| Linear Range | Narrow (e.g., 20-400 µg/L) | 3-4 decades (e.g., 10⁻⁶-10⁻² M) | 2-3 decades (e.g., 3-22.5 mg/L)[12] | 4-5 decades (e.g., 1-100 µg/L)[17] |
| Precision (%RSD) | 5-15% | 2-10% | < 2%[22] | < 5%[22] |
| Throughput | High (Microplate) | Low to Medium | Medium | High (with Autosampler) |
| Matrix Tolerance | Low (requires digestion) | Medium (ISA required) | High | High (CRC required) |
| Speciation Capability | No | No | Yes (I⁻, IO₃⁻) | Yes (with HPLC/IC) |
| Cost (Instrument) | Low | Low | Medium | High |
Method Validation: Regardless of the chosen method, it must be properly validated for its intended use. Key validation parameters, as outlined by ICH guidelines, include:[23]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike recovery or analysis of certified reference materials (CRMs).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23][24]
Diagrams and Workflows
General Analytical Workflow
The logical process for any of the described analytical techniques follows a general path from sample to result.
Sources
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- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Iodine Concentration in CT Angiography
Welcome to the technical support center for optimizing iodine concentration in Computed Tomography Angiography (CTA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for achieving optimal imaging results in preclinical and clinical research. As Senior Application Scientists, we have compiled this guide based on extensive field experience and a thorough review of current scientific literature to ensure the highest level of technical accuracy and practical utility.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your CTA experiments, providing causal explanations and step-by-step solutions.
Issue 1: Suboptimal or Inadequate Vessel Opacification
Question: My target vessels are poorly opacified, leading to a non-diagnostic scan. What are the potential causes and how can I rectify this?
Answer:
Inadequate vessel opacification is a common challenge in CTA and can stem from several factors, broadly categorized as injection-related, patient-related, or scanner-related.[1][2]
Causality: The fundamental principle of CTA is to achieve a high concentration of iodinated contrast medium within the arterial system during image acquisition.[3] Failure to do so results in low attenuation (measured in Hounsfield Units, HU) of the vessels, making them difficult to distinguish from surrounding tissues. The degree of enhancement is directly proportional to the local concentration of this compound.[4]
Troubleshooting Protocol:
-
Verify Injection Parameters:
-
This compound Delivery Rate (IDR): This is the most critical factor influencing arterial enhancement.[5][6] It is calculated as: IDR (g I/s) = this compound Concentration (g I/mL) x Injection Rate (mL/s) A low IDR will result in poor opacification. For many applications, an IDR of 1.5 to 2.0 g I/s is recommended to ensure optimal vascular enhancement.[6]
-
Injection Rate: A flow rate of >4 mL/s is often preferred for sufficient arterial contrast enhancement in coronary CTA.[7] However, this must be balanced with the patient's venous access capabilities.
-
Contrast Volume: The total volume of contrast medium should be adapted to the scan time and the patient's physique.[7] Insufficient volume can lead to the contrast bolus passing before the scan is complete.
-
-
Assess Patient-Specific Factors:
-
Cardiac Output: Patients with high cardiac output may require a faster injection rate or a higher concentration of contrast to achieve adequate opacification. Conversely, low cardiac output can lead to delayed peak enhancement.[2]
-
Body Weight and Composition: Larger patients generally require a higher total this compound dose.[8] Some studies suggest that basing the contrast dose on lean body weight rather than total body weight can optimize enhancement and reduce variability.[9][10]
-
-
Optimize Scan Timing:
-
Bolus Tracking: Ensure the region of interest (ROI) for bolus tracking is correctly placed on the target vessel.[1] Incorrect placement is a common cause of non-diagnostic scans.
-
Test Bolus: Consider using a test bolus to determine the precise time to peak enhancement for the individual subject.
-
-
Consider Contrast Medium Properties:
-
This compound Concentration: While a higher concentration can contribute to a higher IDR, studies have shown that at a constant IDR, intravascular attenuation is independent of the this compound concentration.[11][12] However, higher concentration contrast media are more viscous, which can affect injection pressure.[11]
-
Viscosity: Highly viscous contrast agents may require higher injection pressures, which can be a limiting factor with small-gauge intravenous catheters.
-
Issue 2: Streak Artifacts Obscuring Anatomy
Question: I am observing significant streak artifacts, particularly from the superior vena cava, which are obscuring the adjacent vessels and anatomy. How can I mitigate this?
Answer:
Streak artifacts are a common issue in CTA, especially when using high-concentration contrast media.[13]
Causality: These artifacts arise from the high density of the concentrated contrast medium in the central veins, which causes beam hardening—an effect where the x-ray beam becomes "harder" (higher average energy) as it passes through the dense material. This leads to dark streaks that can obscure surrounding structures.
Troubleshooting Protocol:
-
Saline Chaser: Always use a saline flush immediately following the contrast injection at the same rate.[7] This helps to push the contrast bolus through the venous system and reduces the concentration of contrast in the superior vena cava during scanning. A 30 mL saline flush is often appropriate.[7]
-
Dilute Contrast Medium: For applications where streak artifacts are a significant issue, consider using a lower this compound concentration. Dual-energy CT (DECT) is particularly effective in these scenarios, as it allows for the use of lower this compound concentrations while maintaining diagnostic image quality.[13][14]
-
Optimize Injection Site: If possible, inject into the right arm. This can help to reduce artifacts in the left brachiocephalic vein.
-
Advanced Imaging Techniques:
-
Dual-Energy CT (DECT): DECT allows for the creation of virtual monochromatic images at higher energy levels (e.g., 100 keV), which can significantly reduce beam-hardening artifacts.[13]
-
Iterative Reconstruction Algorithms: Modern iterative reconstruction techniques can help to reduce image noise and artifacts compared to traditional filtered back projection.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practices of optimizing this compound concentration in CTA.
Q1: What is the optimal this compound concentration for CTA?
A1: There is no single "optimal" this compound concentration for all CTA applications. The choice depends on a balance of factors including the specific clinical or research question, the CT scanner technology available, patient characteristics, and safety considerations.[3][15]
-
High-Concentration (≥350 mg I/mL): Traditionally used to achieve a high IDR, which is crucial for rapid arterial opacification, especially in coronary and peripheral CTA.[5][6]
-
Low-Concentration (≤300 mg I/mL): Increasingly utilized, particularly in conjunction with low tube voltage (kVp) scanning and DECT.[16][17] This approach can reduce the risk of contrast-induced nephropathy (CIN) and decrease the viscosity of the contrast medium.[5]
The key takeaway is that the This compound Delivery Rate (IDR) is a more important determinant of peak arterial enhancement than the this compound concentration alone.[5][12] By adjusting the injection rate, equivalent or even superior enhancement can be achieved with lower concentration contrast media.[18][19]
Q2: How does low tube voltage (kVp) scanning affect the required this compound concentration?
A2: Lowering the tube voltage (e.g., from 120 kVp to 80 or 100 kVp) increases the attenuation of this compound because the mean photon energy of the x-ray beam is closer to the k-edge of this compound (33.2 keV).[18] This "low-kVp effect" allows for a significant reduction in the required this compound dose while maintaining or even improving vessel enhancement.[18][20] For instance, reducing the tube voltage from 120 to 80 kVp can increase this compound contrast by approximately 70%, potentially allowing for a 40% reduction in the this compound dose.[18]
Q3: What is the role of Dual-Energy CT (DECT) in optimizing this compound concentration?
A3: DECT acquires data at two different energy levels, allowing for the differentiation of materials based on their energy-dependent attenuation. This has several advantages for optimizing this compound use:
-
Virtual Monochromatic Imaging (VMI): VMI allows for the reconstruction of images at the optimal energy level for this compound visualization (typically 40-70 keV), which significantly enhances the this compound signal.[18] This enables a substantial reduction in the required this compound dose—in some cases by 40-60%—without compromising image quality.[5][16]
-
This compound Maps: DECT can generate "this compound maps" that quantify the distribution of this compound, which can be valuable for perfusion imaging and plaque characterization.
-
Artifact Reduction: As mentioned in the troubleshooting section, VMI at higher energy levels can reduce beam-hardening artifacts from concentrated contrast.[13]
Q4: How should I adjust the this compound dose for patient body weight?
A4: Patient body weight is a critical factor in determining the appropriate this compound dose. A common approach is to use a weight-based dosing regimen, often expressed in mg of this compound per kg of body weight (mg I/kg).
-
For aortic CTA, protocols using 200 mg I/kg have been shown to be feasible with low kVp techniques.[17]
-
For coronary CTA, a contrast volume of 245–370 mgI/kg is often recommended.[7]
-
Some research suggests that tailoring the contrast dose to a patient's lean body weight (LBW) rather than total body weight (TBW) can provide more consistent vessel enhancement, especially in overweight and obese patients, and may reduce the overall contrast volume administered.[9][10] This is because adipose tissue is less vascularized and does not take up a significant amount of contrast.
Q5: What are the primary risks associated with iodinated contrast media, and how does concentration play a role?
A5: The two main concerns are Contrast-Induced Nephropathy (CIN) and allergic-like reactions .
-
Contrast-Induced Nephropathy (CIN): This is an acute kidney injury occurring after the administration of iodinated contrast media.[21] The risk is highest in patients with pre-existing renal insufficiency.[22] While the exact mechanism is not fully understood, it is thought to involve renal vasoconstriction and direct cytotoxic effects on the renal tubules.[23] The use of lower total this compound doses, which can be achieved with lower concentration contrast media in conjunction with advanced imaging techniques, is a key strategy for mitigating this risk.[14] Iso-osmolar and low-osmolar contrast media are generally preferred to reduce the risk of CIN.[24]
-
Allergic-like Reactions: These are uncommon with modern non-ionic contrast agents.[25] The concentration of the contrast medium is not directly linked to the risk of these reactions. A thorough patient screening for prior reactions is essential.[25]
III. Experimental Protocols & Data
Protocol 1: Determining Optimal this compound Delivery Rate (IDR)
This protocol outlines a method for establishing the optimal IDR for a specific CTA application in a research setting.
-
Subject Grouping: Divide subjects into cohorts, with each cohort receiving a different IDR (e.g., 1.2, 1.5, 1.8, 2.1 g I/s).
-
Contrast Administration: For each cohort, maintain the target IDR by adjusting the injection rate based on the chosen this compound concentration.
-
Image Acquisition: Perform the CTA scan using a standardized protocol for all subjects.
-
Image Analysis:
-
Place ROIs in the target vessels (e.g., aorta, coronary arteries).
-
Measure the mean attenuation (in HU) within each ROI.
-
Calculate the Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR).
-
-
Data Evaluation: Plot the mean attenuation, SNR, and CNR against the IDR to determine the IDR at which a plateau in image quality is reached. This represents the optimal IDR for that specific application.
Data Presentation: this compound Concentration and Injection Parameters
The following table summarizes typical this compound concentrations and corresponding injection parameters for various CTA applications. Note that these are starting points and should be optimized based on the specific scanner and research objectives.
| CTA Application | This compound Concentration (mg I/mL) | Typical Injection Rate (mL/s) | Typical IDR (g I/s) |
| Coronary CTA | 350 - 400 | 4 - 6 | 1.4 - 2.4 |
| Aortic CTA | 300 - 370 | 3 - 5 | 0.9 - 1.85 |
| Pulmonary CTA | 300 - 350 | 4 - 5 | 1.2 - 1.75 |
| Peripheral CTA | 300 - 350 | 3 - 4 | 0.9 - 1.4 |
IV. Visualizations
Diagram 1: Factors Influencing Arterial Enhancement in CTA
Caption: Key factors determining optimal arterial enhancement in CTA.
Diagram 2: Troubleshooting Workflow for Suboptimal Opacification
Caption: A logical workflow for troubleshooting poor vessel opacification.
V. References
-
Faggioni, L., Neri, E., Sbragia, P., & Bartolozzi, C. (2012). This compound Concentration and Optimization in Computed Tomography Angiography: Current Issues. Journal of Computer Assisted Tomography, 36(6), 625-631. [Link]
-
van Hamersvelt, R. W., Eijsvoogel, N. G., Mihl, C., de Jong, P. A., Leiner, T., & Willemink, M. J. (2018). Contrast Agent Concentration Optimization in CTA Using Low Tube Voltage and Dual-Energy CT in Multiple Vendors: A Phantom Study. Investigative Radiology, 53(3), 137-145. [Link]
-
Faggioni, L., Neri, E., Sbragia, P., & Bartolozzi, C. (2012). This compound Concentration and Optimization in Computed Tomography Angiography: Current Issues. Semantic Scholar. [Link]
-
Singh, S., Kalra, M. K., Ali, Khawaja F., & Gilman, M. D. (2015). Reduced this compound load with CT coronary angiography using dual-energy imaging. Journal of Cardiovascular Computed Tomography, 9(4), 296-302. [Link]
-
Islam, M. A., Rengier, F., Schönberg, S. O., & Henzler, T. (2020). Impact of this compound concentration and scan parameters on image quality, contrast enhancement and radiation dose in thoracic CT. The British Journal of Radiology, 93(1113), 20200257. [Link]
-
Fink, N., O'Neill, S. B., Yang, Y., et al. (2020). Comparison of four contrast medium delivery protocols in low-iodine and low-radiation dose CT angiography of the aorta. Clinical Radiology, 75(10), 797.e9-797.e19. [Link]
-
Halpern, E. J., Carrasquillo, J. A., & Levin, D. C. (2013). Spectral Optimization of Chest CT Angiography with Reduced this compound Load: Experience in 80 Patients Evaluated with Dual-Source, Dual-Energy CT. Radiology, 267(1), 285-293. [Link]
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Scan.com. (2023). A Guide To this compound Contrast Media for CT Scans: When They're Needed and What To Expect. [Link]
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Choi, Y., Kim, M. J., & Lee, J. M. (2022). Contrast medium dose optimization in the era of multi-energy CT. Korean Journal of Radiology, 23(1), 4-19. [Link]
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OUCI. (n.d.). Improved enhancement in CT angiography with reduced contrast media this compound concentrations at constant this compound dose. [Link]
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Radiopaedia. (n.d.). Iodinated contrast media. [Link]
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Kloeckner, R., & D'Angelo, T. (2015). Low radiation dose in computed tomography: the role of this compound. Insights into Imaging, 6(6), 625-634. [Link]
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Fuchs, A., Kivelitz, D., & Tan, S. K. (2019). Impact of this compound concentration and this compound delivery rate on contrast enhancement in coronary CT angiography: a randomized multicenter trial (CT-CON). European Radiology, 29(10), 5649-5658. [Link]
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ResearchGate. (n.d.). Six different contrast injection protocols. [Link]
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Touch Cardiovascular. (2009). Contrast-induced Nephropathy—Choice of Contrast Agents to Reduce Renal Risk. [Link]
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Chaturvedi, A. (2016). Contrast opacification on thoracic CT angiography: challenges and solutions. Insights into Imaging, 7(6), 839-849. [Link]
-
Effective Health Care Program. (2015). Contrast-Induced Nephropathy: Comparative Effects of Different Contrast Media Executive Summary. [Link]
-
Funama, Y. (2020). Basic Concepts of Contrast Injection Protocols for Coronary Computed Tomography Angiography. Journal of the Society of Cardiovascular Computed Tomography, 14(1), 10-16. [Link]
-
European Society of Radiology. (2021). Guideline Safe Use of Contrast Media Part 3. [Link]
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Lee, Y., et al. (2022). The Image Quality and Diagnostic Performance of CT with Low-Concentration this compound Contrast (240 mg this compound/mL) for the Abdominal Organs. Medicina, 58(3), 441. [Link]
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ResearchGate. (2018). (PDF) Improved enhancement in CT angiography with reduced contrast media this compound concentrations at constant this compound dose. [Link]
-
Al-Mallah, M. H., & Aljizeeri, A. (2023). Trading off this compound and Radiation Dose in Coronary Computed Tomography. Tomography, 9(4), 1461-1476. [Link]
-
Chaturvedi, A. (2016). Contrast opacification on thoracic CT angiography: challenges and solutions. Insights into Imaging, 7(6), 839-849. [Link]
-
Kalisz, K., & Rajiah, P. (2017). Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. The Ochsner Journal, 17(1), 58-67. [Link]
-
Li, X., et al. (2023). A comparison of the use of contrast media with different this compound concentrations for enhanced computed tomography. Frontiers in Pharmacology, 14, 1126785. [Link]
-
Fink, N., et al. (2022). Prospective Study of Low-Radiation and Low-Iodine Dose Aortic CT Angiography in Obese and Non-Obese Patients. Journal of Clinical Medicine, 11(6), 1541. [Link]
-
Health Imaging. (2023). ACR Updates Guidelines on Managing Contrast Media Reaction. [Link]
-
U.S. Food & Drug Administration. (2022). Iodinated Contrast Media (ICM). [Link]
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Wikipedia. (n.d.). Iodinated contrast. [Link]
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ResearchGate. (n.d.). Dual-source CT coronary angiography involving injection protocol with this compound load tailored to patient body weight and body mass index: Estimation of optimal contrast material dose. [Link]
-
ResearchGate. (n.d.). Radiation dose evaluation of the low-dose CTA protocol. [Link]
-
Bae, K. T., et al. (2014). Patient Body Weight-Tailored Contrast Medium Injection Protocol for the Craniocervical Vessels: A Prospective Computed Tomography Study. PLoS ONE, 9(2), e88282. [Link]
-
Radiopaedia. (n.d.). Maximum allowable contrast dose in adults - calculator of MACD. [Link]
-
Hong Kong College of Radiologists. (2020). Protocols on the Safe Use of Contrast Media in Radiology Departments. [Link]
-
Medscape. (2024). Contrast-Induced Nephropathy: Practice Essentials, Background, Pathophysiology. [Link]
-
The Royal College of Radiologists. (2023). Radiology Guidelines for the Use Of Iodinated Contrast Media in Adults. [Link]
-
AuntMinnie.com. (2009). Measuring lean body weight can optimize CT contrast dose. [Link]
-
Singh, J., et al. (2015). Contrast Induced Nephropathy with Intravenous Iodinated Contrast Media in Routine Diagnostic Imaging: An Initial Experience in a Tertiary Care Hospital. Journal of Clinical and Diagnostic Research, 9(12), TC01–TC05. [Link]
-
Dr.Oracle. (2025). What is the meaning of inadequate opacification of pulmonary arteries?. [Link]
-
Al-Mallah, M. H., et al. (2021). Does Contrast Dose Based in Lean body Weight Allow Lesser Volumes on High BMI Patients for CT Angiography?. Tomography, 7(3), 323-332. [Link]
-
Fuchs, A., et al. (2019). Impact of this compound concentration and this compound delivery rate on contrast enhancement in coronary CT angiography: a randomized multicenter trial (CT-CON). European Radiology, 29(10), 5649-5658. [Link]
-
American Journal of Neuroradiology. (2017). Beware of Multiphase CTA Interpretation. [Link]
-
Ferencik, M., & Hoffmann, U. (2014). Patterns of Opacification in Coronary CT Angiography: Contrast Differences and Gradients. Current Cardiovascular Imaging Reports, 7(10), 9749. [Link]
-
WebMD. (2023). This compound: Uses and Risks. [Link]
-
American Thyroid Association. (2013). ATA Statement on the Potential Risks of Excess this compound Ingestion and Exposure. [Link]
-
Thomsen, H. S. (2004). Effect of iodinated contrast media on thyroid function in adults. European Radiology, 14(5), 902-907. [Link]
-
National Institutes of Health. (2015). The dangers of this compound-based contrasts in an elderly patient with thyroid disease. [Link]
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Technical Support Center: Addressing Challenges of Iodine Deficiency in Public Health Programs
Welcome to the Technical Support Center for Iodine Deficiency Programs. This resource is designed for researchers, public health professionals, and laboratory scientists engaged in the critical work of monitoring and eliminating this compound deficiency disorders (IDD). Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your data.
Troubleshooting Guides
This section provides practical, cause-and-effect guidance for common issues encountered during laboratory analysis of this compound status.
Urinary this compound Concentration (UIC) Analysis via Spectrophotometry (Sandell-Kolthoff Reaction)
Question: My standard curve has a poor correlation coefficient (R² < 0.995). What are the likely causes and solutions?
Answer: A poor correlation coefficient indicates that the relationship between the concentration of your standards and their absorbance is not linear, which is fundamental for accurate quantification.
-
Causality & Explanation: The Sandell-Kolthoff reaction is a kinetic assay where iodide catalyzes the reduction of yellow ceric(IV) ions to colorless ceric(III) ions by arsenious acid.[1][2] The rate of this color change is proportional to the this compound concentration. Non-linearity can arise from contaminated reagents, improper temperature control, or inaccurate standard preparation.
-
Troubleshooting Steps:
-
Reagent Purity: Verify the analytical grade of all chemicals, especially potassium iodate (for standards), arsenic trioxide, and ceric ammonium sulfate.[3] Contaminants can interfere with the redox reaction.
-
Standard Preparation: Prepare a fresh stock solution of potassium iodate (KIO₃). Ensure it is fully dissolved in deionized water (Type I, 18.2 MΩ·cm) before making serial dilutions. Use calibrated pipettes and volumetric flasks.
-
Temperature Control: The reaction is sensitive to heat.[4] Ensure that all samples, standards, and reagents are brought to a consistent room temperature before starting the assay. If using a heating block for digestion, ensure the temperature is uniform across all wells.
-
Timing: The timing of reagent addition and absorbance reading is critical. Use a multichannel pipette for simultaneous reagent delivery to standards and samples. Read the plate at a consistent, pre-determined time point.
-
Contamination: this compound is volatile and ubiquitous.[5] Ensure the laboratory environment is free from this compound-containing disinfectants. All glassware must be meticulously cleaned, preferably acid-washed, to remove any trace this compound.
-
Question: I am observing high variability (%RSD > 15%) between replicate samples. What should I investigate?
Answer: High replicate variability points to issues with precision in your assay technique or sample processing.
-
Causality & Explanation: Inconsistent digestion, pipetting errors, or sample heterogeneity can lead to poor precision. The ammonium persulfate digestion step is designed to break down organic matter and release iodide; incomplete or non-uniform digestion will result in variable this compound availability for the catalytic reaction.[2]
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure proper and consistent pipetting. For viscous fluids like urine, use reverse pipetting to ensure accurate volume transfer. Calibrate your pipettes regularly.
-
Digestion Uniformity: When using a dry heating block, ensure all wells reach and maintain the target temperature (typically 95°C) for the specified duration (e.g., 60 minutes).[3] Check for temperature gradients across the block.
-
Sample Mixing: Vortex all urine samples thoroughly before aliquoting to ensure a homogenous suspension, as sediments can settle.
-
Quality Control (QC): Run internal quality control materials with known low and high this compound concentrations in every batch.[5][6] If the QC values are out of range, the entire batch should be re-analyzed. Participating in an external quality assurance program like the CDC's EQUIP is highly recommended to assess and improve accuracy.[7][8]
-
Salt this compound Analysis via Iodometric Titration
Question: The endpoint of my titration is unclear or fades quickly. Why is this happening and how can I get a sharp endpoint?
Answer: A fading or indistinct endpoint in iodometric titration typically points to issues with the starch indicator or interfering substances in the salt sample.
-
Causality & Explanation: The method relies on the liberation of this compound from potassium iodate (KIO₃) in an acidic solution, which is then titrated with a standardized sodium thiosulphate solution.[9] Starch is added to form a deep blue-black complex with this compound, and the endpoint is the sharp disappearance of this color.
-
Troubleshooting Steps:
-
Timing of Starch Addition: Starch solution must be added only when the solution has turned a pale, straw-yellow color. If added too early when the this compound concentration is high, the this compound-starch complex can be very stable and dissociate slowly, leading to a sluggish endpoint.
-
Starch Solution Quality: Use a freshly prepared starch solution. Old or degraded starch solutions lose their sensitivity.
-
pH of the Solution: The reaction requires an acidic medium (e.g., using sulfuric acid) to ensure the complete liberation of this compound. Verify the correct concentration and volume of acid are added.
-
Protection from Light: The reaction mixture should be kept in the dark for about 10 minutes after adding potassium iodide (KI) and before titration. Light can accelerate the atmospheric oxidation of iodide, leading to falsely high results.
-
Impure Salt: Impurities in crude salt or certain anticaking agents can sometimes interfere with the reaction.
-
Frequently Asked Questions (FAQs)
Q1: How should urine samples be stored to ensure this compound stability?
A1: Urine samples for this compound analysis are relatively robust. For short-term storage, they are stable for up to 2 months at room temperature or 4°C. For long-term storage, samples should be frozen at -20°C, where they are stable for at least 4 months. Acid treatment is generally not necessary and may not improve stability.[10] It is crucial to collect samples in plastic containers, as glass can adsorb this compound.[11]
Q2: Can I use spot urine samples for assessing this compound status? What are the limitations?
A2: Yes, spot urine samples are the standard for assessing the this compound status of a population.[12] The World Health Organization (WHO) recommends using the median Urinary this compound Concentration (UIC) from spot urine samples collected from a representative group (often school-aged children) to classify a population's this compound status.[6][12] However, due to high diurnal variation in this compound excretion, a single spot UIC is not reliable for diagnosing this compound deficiency in an individual.[13]
Q3: What are the WHO criteria for assessing population this compound nutrition?
A3: The assessment is based on the median UIC in school-aged children. The criteria are summarized in the table below.[6][12][14]
| Median Urinary this compound (µg/L) | This compound Intake | Nutritional Status |
| < 20 | Insufficient | Severe deficiency |
| 20 - 49 | Insufficient | Moderate deficiency |
| 50 - 99 | Insufficient | Mild deficiency |
| 100 - 199 | Adequate | Optimal |
| 200 - 299 | Above requirements | Risk of hyperthyroidism |
| ≥ 300 | Excessive | Risk of adverse health consequences |
| Source: Adapted from WHO/UNICEF/ICCIDD guidelines.[6][12] |
For pregnant women, a median UIC of 150–249 µg/L indicates adequate nutrition.[12][15]
Q4: How do rapid test kits (RTKs) for salt this compound compare to the titration method?
A4: Rapid test kits provide a semi-quantitative estimation of this compound content in salt and are invaluable for field monitoring and advocacy.[16][17] They are inexpensive, easy to use, and give immediate results.[18] However, their performance can be variable. Studies have shown that while sensitivity (correctly identifying adequately iodized salt) can be high, specificity (correctly identifying inadequately iodized salt) can be low, especially when used by multiple observers.[16] This can lead to an overestimation of the availability of adequately iodized salt.[9][16] Therefore, RTKs are best used for screening, while the iodometric titration method remains the gold standard for quantitative validation in a laboratory setting.[19]
Q5: What are the main challenges in implementing and monitoring a salt iodization program?
A5: Key challenges include ensuring political commitment, establishing and enforcing appropriate legislation, and maintaining a robust monitoring system.[20][21] Monitoring needs to cover the entire supply chain, from production/importation to retail and household levels.[22] Integrating data from salt analysis with population-based surveys of UIC is essential to evaluate the program's impact on public health.[20][23] As populations adopt salt reduction strategies, careful monitoring is needed to ensure this compound intake remains adequate.[24]
Protocols & Workflows
Workflow for a National this compound Status Survey
This diagram illustrates the key phases of a national survey to assess this compound status, from planning and sampling to data analysis and dissemination.
Caption: Workflow for a National this compound Status Survey.
Troubleshooting Decision Tree for Low UIC Results
This diagram provides a logical pathway for investigating unexpectedly low median UIC results in a population survey.
Sources
- 1. Two simple methods for measuring this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.ucp.pt [repositorio.ucp.pt]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Quality Control with Urinary this compound Estimation [ideas.repec.org]
- 6. Micronutrient Survey Manual & Toolkit [surveytoolkit.nutritionintl.org]
- 7. Ensuring the Quality of Urinary this compound Procedures (EQUIP) | LQAP | CDC [cdc.gov]
- 8. cdc.gov [cdc.gov]
- 9. Household Salt this compound Content Estimation with the Use of Rapid Test Kits and Iodometric Titration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 12. This compound deficiency [who.int]
- 13. This compound Initiative [ods.od.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound - Health Professional Fact Sheet [ods.od.nih.gov]
- 16. Validation of spot-testing kits to determine this compound content in salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MBI Kit - this compound Test Kit, Lack of this compound, this compound content in Salt [mbikits.com]
- 18. psidispo.com [psidispo.com]
- 19. pagepressjournals.org [pagepressjournals.org]
- 20. The challenges of implementing and monitoring of salt iodisation programmes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The challenges of this compound supplementation: a public health programme perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nutritioncluster.net [nutritioncluster.net]
- 23. researchgate.net [researchgate.net]
- 24. Expert Group for Updating Guidance on Indicators for the Assessment of this compound Status [who.int]
Technical Support Center: Prevention of Iodine Solution Degradation
<
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and accuracy of iodine solutions. Here, we will address the common challenges associated with this compound degradation through a series of frequently asked questions and troubleshooting protocols. Our goal is to provide you with the foundational knowledge and practical steps necessary to ensure the integrity of your experiments.
Section 1: Understanding this compound Solution Degradation (FAQs)
This section covers the fundamental principles behind why this compound solutions are inherently unstable. Understanding these mechanisms is the first step toward effective prevention.
Q1: What are the primary causes of degradation in my this compound solution?
A1: The degradation of aqueous this compound solutions is a multifactorial process primarily driven by two chemical phenomena: the volatility of elemental this compound (I₂) and its susceptibility to chemical reactions. The main environmental and chemical factors are:
-
Light Exposure: this compound solutions are photosensitive. Exposure to UV or visible light provides the energy to drive photochemical reactions, converting iodide ions (I⁻) into elemental this compound (I₂), which can then be lost.[1] This process is accelerated in the presence of moisture.[1]
-
Elevated Temperature: Heat increases the vapor pressure of elemental this compound, causing it to sublime and escape from the solution as a violet vapor, leading to a direct loss of concentration.[2] Studies have shown that as temperature rises, the average loss of this compound increases significantly.[2][3]
-
Sub-optimal pH: The stability of this compound is highly pH-dependent. In alkaline (high pH) conditions, this compound can undergo disproportionation to form iodide (I⁻) and iodate (IO₃⁻), neither of which has the desired properties of elemental this compound for many applications.[4] Conversely, acidic solutions can accelerate the atmospheric oxidation of iodide, another degradation pathway.[5][6]
-
Improper Storage Container: Using containers made from incompatible materials can lead to reactions or adsorption of this compound, altering its concentration. Furthermore, containers that are not airtight allow volatile this compound to escape.[3]
Q2: Why is potassium iodide (KI) always added to laboratory this compound solutions?
A2: This is a crucial aspect of creating a stable solution. Elemental this compound (I₂) has very low solubility in water. Potassium iodide (KI) is added to significantly increase this solubility through the formation of the triiodide ion (I₃⁻), as shown in the following equilibrium reaction:
I₂ (s) + I⁻ (aq) ⇌ I₃⁻ (aq)
The resulting triiodide complex is highly soluble in water and, importantly, is far less volatile than elemental this compound.[7] This dramatically reduces the loss of this compound due to sublimation.[6] Essentially, the excess potassium iodide acts as a chemical stabilizer, keeping the active this compound species locked in the solution.[7][8][9]
Q3: My this compound solution, which was dark brown, has faded to a pale yellow. What happened?
A3: A fading color is a direct visual indicator of a decrease in the concentration of the I₃⁻ complex. This is most likely due to the loss of elemental this compound (I₂) from the solution. As I₂ is lost through sublimation or chemical reaction, the equilibrium shown in Q2 shifts to the left, consuming the brown I₃⁻ and leaving behind the less intensely colored components. This indicates that the solution is no longer at its intended concentration and is unsuitable for quantitative applications like titration.
Section 2: Proactive Stability Program: Preparation & Storage Protocols
To prevent the issues described above, a robust preparation and storage protocol is essential. The following methods are based on established standards, such as those from the United States Pharmacopeia (USP).
Protocol 1: Preparation of 0.1 N this compound Standard Solution
This protocol provides a step-by-step method for preparing a stable and accurate this compound titrant.
Materials:
-
Resublimed this compound (I₂): 12.7 g
-
Purified Water
-
Glass beaker and stirring rod
Procedure:
-
Dissolve the Stabilizer: Weigh approximately 40 g of potassium iodide (KI) and dissolve it in about 100 mL of purified water in a glass beaker. Stir until the KI is fully dissolved.[10] The dissolution of KI is endothermic, so the solution will feel cold.
-
Dissolve the this compound: Carefully weigh 12.7 g of resublimed this compound. Crucially, add the solid this compound crystals to the concentrated KI solution you just prepared, not to plain water.[7][11]
-
Ensure Complete Dissolution: Stir the mixture until all the this compound has completely dissolved. The solution will become a very dark, reddish-brown. This step may take some time. The formation of the triiodide ion (I₃⁻) is what allows the this compound to dissolve.[7]
-
Transfer and Dilute: Quantitatively transfer the concentrated this compound solution into a 1000 mL amber volumetric flask. Rinse the beaker several times with small volumes of purified water and add the rinsings to the flask to ensure no solution is lost.
-
Final Volume Adjustment: Carefully add purified water to the flask until the bottom of the meniscus reaches the 1000 mL calibration mark.
-
Mix and Store: Stopper the flask securely and invert it several times to ensure the solution is homogeneous. Store immediately in the tightly sealed amber bottle, away from light and heat.[10][12]
Q4: What are the optimal storage conditions for my newly prepared this compound solution?
A4: Proper storage is as critical as proper preparation. Adherence to the following conditions will maximize the shelf-life and stability of your solution.
| Parameter | Recommendation | Rationale |
| Container | Borosilicate Glass, Amber Colored, with a tight-fitting glass stopper.[10][12] | Amber glass blocks UV and visible light, preventing photodegradation.[1] A tight seal prevents the escape of volatile this compound gas.[3] |
| Temperature | Store at a controlled room temperature, not to exceed 35°C.[12] Avoid temperature extremes. | Heat increases the rate of this compound sublimation and degradation reactions.[2] |
| Light | Store in a dark place, such as a closed cabinet. | Minimizes light-induced decomposition of the triiodide complex.[1][2] |
| Atmosphere | Keep the container securely sealed when not in use.[13] | Prevents loss of this compound vapor and reaction with atmospheric contaminants. |
Q5: Can I use plastic bottles for storage?
A5: It is generally not recommended, especially for long-term storage of standardized solutions. While some plastics show resistance, others can be problematic.
| Material | Compatibility Rating | Comments |
| Borosilicate Glass | Excellent | The industry standard. Inert and impermeable. |
| HDPE / Polypropylene | Good to Fair | May be suitable for short-term use. However, plastics can be permeable to this compound vapor over time, and some grades may contain additives that react with this compound.[14] |
| Polycarbonate | Not Recommended | Can be attacked by this compound solutions, leading to crazing and potential failure.[14] |
| PVC | Not Recommended | Poor chemical resistance to this compound. |
Section 3: Troubleshooting Guide
Even with the best practices, issues can arise. This section provides a logical framework for diagnosing and resolving common problems.
Diagram 1: Key Factors in this compound Solution Degradation
Caption: Primary pathways leading to the degradation of this compound solutions.
Q6: My titration results are inconsistent or inaccurate. How do I troubleshoot?
A6: Inaccurate titration results are a common consequence of this compound solution degradation. Use the following logical flowchart to diagnose the potential cause.
Diagram 2: Troubleshooting Workflow for Titration Inaccuracy
Sources
- 1. Reactivity of Potassium Iodide Under Light - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Investigation of the effects of heat and light on this compound content of packaged and open salt brands collected from Jimma town - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 4. osti.gov [osti.gov]
- 5. scribd.com [scribd.com]
- 6. prezi.com [prezi.com]
- 7. youtube.com [youtube.com]
- 8. Potassium iodide - Wikipedia [en.wikipedia.org]
- 9. erpublication.org [erpublication.org]
- 10. pharmaupdater.com [pharmaupdater.com]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. rowe.com.au [rowe.com.au]
- 14. calpaclab.com [calpaclab.com]
Technical Support Center: Troubleshooting Inconsistent Iodine Staining
Introduction
Iodine staining is a fundamental technique used to detect the presence of polysaccharides, most notably starch and glycogen. The reaction relies on the formation of a colored adsorption complex between polyiodide ions and the helical structures of these molecules.[1] Amylose, the linear component of starch, forms a characteristic deep blue-black complex, while the more branched glycogen produces a reddish-brown to brown-blue color.[1][2] Despite its apparent simplicity, achieving consistent and reliable results can be challenging. This guide provides in-depth troubleshooting advice, standardized protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common issues encountered during this compound staining experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my freshly prepared this compound solution light brown instead of a deep, dark brown? A1: This is typically due to the low solubility of elemental this compound (I₂) in water.[3] To create an effective staining solution, potassium iodide (KI) must be added. KI dissolves to form iodide ions (I⁻), which then react with elemental this compound to form the water-soluble triiodide ion (I₃⁻).[4] This I₃⁻ complex is responsible for both the deep brown color of the solution and the staining reaction itself.[3] Ensure that you dissolve the KI in water before adding the this compound crystals.[5][6]
Q2: How often should I prepare a new this compound working solution? A2: The stability of this compound solutions is a critical factor in staining consistency. Stock solutions, when stored in a tightly-stoppered, brown glass bottle and protected from light, can be stable for up to a year.[7] However, working solutions are more susceptible to degradation from light exposure and sublimation of this compound. It is best practice to prepare a fresh working solution from your stock solution every 2 to 3 weeks to ensure optimal performance.[5][8] Signs of degradation include a noticeable fading of the deep brown color.[4]
Q3: Can this compound staining be used for quantitative analysis? A3: While this compound staining is excellent for qualitative detection, its use for precise quantification can be problematic. The intensity of the color can be influenced by several factors, including the ratio of amylose to amylopectin, the degree of branching in the polysaccharide, temperature, and pH.[1][9][10] For quantitative analysis, commercial kits based on enzymatic hydrolysis of starch to glucose, followed by spectrophotometric measurement, are recommended for higher precision.[1][9]
Q4: Why did my blue/brown color disappear upon heating the sample? A4: The this compound-polysaccharide complex is thermally unstable. Heating disrupts the helical structure of the amylose or glycogen chains, releasing the trapped polyiodide ions and causing the color to fade or disappear.[10] The color will typically reappear upon cooling as the helical structure reforms and is able to bind this compound again.[10]
In-Depth Troubleshooting Guides
Inconsistent staining results can almost always be traced to issues with the Reagents , the Protocol , or the Sample itself. This section provides a structured approach to identifying and resolving specific problems.
Problem 1: Weak or No Staining
This is the most common issue, where a sample expected to be positive shows little to no color change.
| Possible Cause | Scientific Explanation & Causality | Recommended Solution |
| Degraded Reagent | The active triiodide (I₃⁻) in the solution degrades over time due to light exposure and this compound sublimation. Open bottles can lose over 90% of available this compound in 30 days.[11][12] This reduces the concentration of ions available to bind with the polysaccharide helix, leading to a weak or absent signal. | Prepare a fresh working solution from a reliable stock. Always store solutions in tightly capped, amber glass bottles protected from light.[7][13] Perform a quality control check with a known positive control (e.g., 1% starch solution). |
| Incorrect pH | The this compound-starch reaction is pH-sensitive. Very low (acidic) pH can cause hydrolysis of the polysaccharide, breaking it down into smaller sugars that do not form the helical structure necessary for the reaction.[14] | Ensure the pH of your sample and staining solution is neutral or slightly acidic. If necessary, buffer your sample accordingly. Avoid using highly acidic fixatives unless specifically required by the protocol.[13] |
| Analyte Absence | The sample may genuinely lack a sufficient concentration of starch or glycogen. In cell biology, high metabolic activity can deplete glycogen stores.[15] | Implement Controls: Always run a known positive control (e.g., potato slice, starch solution) and a negative control (e.g., sample pre-treated with amylase to digest starch/glycogen) in parallel with your experimental samples. |
| Presence of Reducing Agents | Substances like sodium thiosulfate or high concentrations of ascorbic acid (Vitamin C) can chemically reduce the active I₃⁻ ions to colorless iodide (I⁻) ions, preventing the staining reaction.[13][16] | Review sample preparation steps for any interfering substances. If a reducing agent is suspected, its removal or neutralization prior to staining is necessary. |
| Insufficient Incubation Time | The diffusion of this compound into the tissue or cells and its interaction with the target polysaccharide is not instantaneous. | Increase the incubation time with the this compound solution. Optimization may be required depending on sample thickness and permeability.[17] |
Problem 2: High Background or Non-Specific Staining
This occurs when the entire field of view, including negative areas, appears stained, obscuring the specific signal.
| Possible Cause | Scientific Explanation & Causality | Recommended Solution |
| Excessive Reagent Concentration | Using an overly concentrated this compound solution can lead to non-specific adsorption of this compound to various cellular or matrix components, resulting in a high background.[8] | Ensure your working solution is diluted correctly (typically 1:5 from stock).[5] Optimize the concentration for your specific application. |
| Inadequate Washing | Failure to properly rinse the sample after staining can leave residual this compound solution on the slide or in the tissue. | Introduce or extend a gentle washing step after this compound incubation. Use an appropriate buffer or distilled water. Be cautious, as excessive washing can also weaken a true positive signal.[17] |
| Presence of Interfering Polysaccharides | Other complex carbohydrates or dextrins with helical structures can also bind this compound and produce color, which may be misinterpreted as a specific signal.[1] | For confirmation, use an enzymatic control. Pre-treat a duplicate sample with diastase or amylase to specifically digest glycogen/starch. A lack of staining in the treated sample confirms the specificity of the original signal. |
Problem 3: False Positives & Inconsistent Results
False positives are observed when a color reaction occurs in the absence of the target analyte. This can be due to chemical interactions or contamination.
| Possible Cause | Scientific Explanation & Causality | Recommended Solution |
| Contamination | Starch is a common laboratory contaminant (e.g., from powdered gloves, dust). Contamination of buffers, water, or labware can introduce starch into the sample. | Use starch-free gloves. Ensure all glassware is meticulously cleaned. Filter buffers if necessary. |
| Chemical Interactions | Certain compounds can interact with this compound. In clinical settings, various non-thyroidal tissues and inflammatory conditions can show this compound uptake, though the mechanism is different from the starch reaction.[18][19] | Review all components of the sample matrix for potential cross-reactivity. While less common in simple microscopy, this is a major consideration in radiothis compound imaging.[20] |
| Uneven Staining | In tissue sections, poor fixation or the presence of residual embedding media (like OCT) can act as a barrier, preventing the stain from penetrating the tissue evenly.[21] | Ensure complete removal of embedding media before staining. Optimize fixation time and methods to preserve tissue integrity without creating diffusion barriers.[21] |
Visual Troubleshooting Guide
The following flowchart provides a logical path to diagnose and solve common this compound staining issues.
Caption: A troubleshooting flowchart for this compound staining issues.
Protocol Standardization & Quality Control
Adherence to a validated protocol is the best way to ensure reproducibility.
Protocol 1: Preparation of Lugol's this compound Stock Solution (5% I₂ / 10% KI)
This protocol is adapted from standard laboratory procedures.[5][6]
Reagents & Materials:
-
Potassium Iodide (KI): 10 grams
-
This compound Crystals (I₂): 5 grams
-
Distilled Water: 100 mL
-
500 mL Amber Glass Bottle, tightly stoppered
-
Magnetic stirrer and stir bar
-
Graduated cylinder and weighing balance
Procedure:
-
Measure 80 mL of distilled water into a beaker.
-
Add 10 g of Potassium Iodide (KI) and stir until fully dissolved. The solution will be clear.
-
Slowly add 5 g of this compound (I₂) crystals to the KI solution while stirring continuously. The this compound will dissolve to form a deep, dark brown solution.
-
Once all this compound is dissolved, transfer the solution to the 100 mL graduated cylinder and add distilled water to bring the final volume to 100 mL.
-
Transfer the final stock solution to a labeled, tightly-stoppered amber glass bottle.
-
Store at room temperature, protected from light. The stock solution is stable for approximately 26 weeks to one year.[5][7]
Protocol 2: Standard this compound Staining for Microscopy
Procedure:
-
Prepare Working Solution: Dilute the stock Lugol's solution 1:5 with distilled water. Prepare this solution fresh every 2-3 weeks.[5]
-
Sample Preparation: Prepare a thin smear or section of your sample on a clean glass slide. For wet mounts, a small amount of specimen can be mixed with a drop of saline.[8]
-
Staining: Add one drop of the this compound working solution to the specimen. If using a coverslip, place a drop at the edge and allow it to diffuse under.
-
Incubation: Allow the stain to incubate for 1-2 minutes.
-
Observation: Examine the slide under a microscope. A positive result for starch is a blue-black color; glycogen will appear reddish-brown.[1] A negative result shows no change from the original yellow-brown color of the this compound solution.[22]
Quality Control (QC) Procedure:
A self-validating protocol requires controls. Perform these checks with every new batch of staining solution and with every experiment.
-
Positive Control: Place a drop of 1% starch solution on a slide and stain it. It should turn a deep blue-black.
-
Negative Control: Place a drop of distilled water or a known starch-free solution (e.g., glucose solution) on a slide and stain it. The color should remain yellow-brown.
-
Enzymatic Control (for specificity): On two identical starch/glycogen-containing samples, treat one with an amylase solution and the other with a buffer control. Stain both. The amylase-treated sample should show no staining, confirming the signal is from starch/glycogen.
Understanding the Mechanism
The staining reaction is a physical binding process, not a chemical reaction with the glucose units themselves.
-
Helix Formation: Amylose and the outer chains of glycogen form helical structures in solution.[3]
-
Polyiodide Chain: In the Lugol's solution, this compound (I₂) and iodide (I⁻) combine to form linear polyiodide ions like triiodide (I₃⁻) and pentaiodide (I₅⁻).[1][10]
-
Inclusion Complex: These linear polyiodide ions slip inside the core of the polysaccharide helix.[3]
-
Color Formation: The close alignment of the this compound inside the helix facilitates a charge transfer between the polysaccharide and the polyiodide ions. This alters the electron energy levels, causing the complex to absorb light in the visible spectrum and appear intensely colored.[10] The longer, unbranched helices of amylose accommodate longer polyiodide chains, resulting in a deep blue-black color, while the shorter helical segments of branched glycogen result in a reddish-brown color.[2]
Caption: Formation of the this compound-starch inclusion complex.
References
- Labpedia.net. Lugol's this compound Solution preparation.
- Dalcon Environmental. Lugol's this compound Solution.
- Biology LibreTexts. Starch and glycogen this compound test.
- WebPath. Lugol's this compound.
- Wikipedia. This compound–starch test.
- Acta Chimica Academiae Scientiarum Hungaricae. THE MECHANISM OF STARCH-IODINE REACTION.
- IARC Publications. Preparation of 5% acetic acid, Lugol's this compound solution, and Monsel's paste.
- Chemistry LibreTexts. Starch and this compound.
- MEL Science. Effect of this compound on starch.
- EBSCO. This compound clock reaction | Research Starters.
- National Institutes of Health (NIH). False-positive uptake on radiothis compound whole-body scintigraphy: physiologic and pathologic variants unrelated to thyroid cancer.
- Hardy Diagnostics. LUGOL'S this compound STAIN.
- National Institutes of Health (NIH). Starch and Glycogen Analyses: Methods and Techniques.
- ResearchGate. Causes of False-Positive Radioactive this compound Uptake in Patients with Differentiated Thyroid Cancer.
- ResearchGate. Interesting False Positive Radiothis compound Uptake on I-131 Whole Body Scintigraphy with Different Mechanisms in Two Patients.
- Manoa Hawaii. Detection of Carbohydrates.
- National Institutes of Health (NIH). False-positive radiothis compound uptake after radiothis compound treatment in differentiated thyroid cancer.
- ResearchGate. This compound penetration and glycogen distribution in vital staining of oral mucosa with this compound solution.
- Microbe Notes. This compound Test: Principle, Procedure, Result, Uses.
- CORE. Light Microscopy Preparation Techniques for Starch and Lipid Containing Snack Foods.
- CSIRO Research. Microscopy fixatives and stains – ANACC Methods and Materials.
- Leica Biosystems. H&E Basics Part 4: Troubleshooting H&E.
- ResearchGate. Microscopy photographs with this compound solution staining. Light microscopy....
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Improving the accuracy of iodometric titration experiments.
Welcome to the Technical Support Center for Iodometric Titration. This guide is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their iodometric titration experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.
Introduction to Iodometric Titration: A Method of Precision
Iodometric titration is a highly versatile and widely used analytical technique for the quantitative determination of oxidizing agents.[1] It is an indirect redox titration method where the analyte is first treated with an excess of iodide ions (I⁻) to liberate a stoichiometric amount of iodine (I₂).[1][2] The liberated this compound is then titrated with a standardized solution of a reducing agent, most commonly sodium thiosulfate (Na₂S₂O₃).[1][3][4] The endpoint is typically visualized by the disappearance of the deep blue color formed by the this compound-starch complex.[2][3][5]
The core reactions are:
-
Liberation of this compound: Oxidizing Agent + 2I⁻ → I₂ + Reduced Analyte
-
Titration of this compound: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆[6]
The precision of this method hinges on meticulous technique and a thorough understanding of the underlying chemistry and potential pitfalls. This guide will illuminate these aspects to empower you to achieve the highest degree of accuracy in your results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between iodometry and iodimetry?
A1: Iodometry is an indirect titration where an analyte (an oxidizing agent) reacts with excess iodide to produce this compound, which is then titrated.[3] Iodimetry, on the other hand, is a direct titration where a standard this compound solution is used as the titrant to determine the concentration of a reducing agent.[3]
Q2: Why must the starch indicator be added near the endpoint of the titration?
A2: The starch indicator should be added only when the solution has turned a pale yellow color.[7] If starch is added at the beginning when the this compound concentration is high, it forms a stable, water-insoluble blue-black complex with this compound.[7][8] This complex can be slow to dissociate, leading to an inaccurate endpoint determination.[5][7]
Q3: My starch solution is cloudy and doesn't give a sharp color change. What's wrong?
A3: Starch solutions are prone to microbial degradation, which can result in a cloudy appearance and reduced sensitivity as an indicator.[9][10] It is always best to use a freshly prepared starch solution.[5][9] For longer storage, a preservative such as mercuric iodide or salicylic acid can be added.[9][11]
Q4: Why is the titration mixture acidified?
A4: Acidification is often necessary to ensure the quantitative reaction between the oxidizing analyte and iodide ions.[5][12] However, the pH must be carefully controlled. A solution that is too acidic can lead to the atmospheric oxidation of excess iodide to this compound, causing a positive error.[5][10][13] Additionally, sodium thiosulfate is unstable in strongly acidic solutions and can decompose.[3][13]
Q5: Can I use any acid for acidification?
A5: No. Oxidizing acids like nitric acid should be avoided as they will interfere with the primary reaction.[14] Hydrochloric acid can also be oxidized under certain conditions.[14] Dilute sulfuric acid is generally a suitable choice.[6][15]
Troubleshooting Guide
This section addresses specific issues that can compromise the accuracy of your iodometric titration experiments.
Issue 1: Fading or Premature Endpoint
| Potential Cause | Explanation | Corrective Action |
| This compound Volatility | This compound is volatile and can be lost from the solution, especially in warm or strongly acidic conditions.[3][5][13] This loss of this compound leads to less thiosulfate being required to reach the endpoint, resulting in an underestimation of the analyte concentration. | To minimize volatility, ensure a large excess of potassium iodide is present to form the less volatile triiodide ion (I₃⁻).[5][13] It is also advisable to perform titrations in cold solutions.[5][16] |
| Atmospheric Oxidation | In acidic solutions, excess iodide ions can be oxidized by atmospheric oxygen, which liberates additional this compound (4I⁻ + O₂ + 4H⁺ → 2I₂ + 2H₂O).[5][10] This leads to an overestimation of the analyte. | Titrate the liberated this compound promptly after its formation.[5] For prolonged titrations, it is recommended to displace the air in the flask with an inert gas or by adding a small piece of dry ice.[3] |
| Decomposition of Thiosulfate | Sodium thiosulfate solutions are unstable in acidic conditions and can decompose to form sulfur and sulfur dioxide (S₂O₃²⁻ + 2H⁺ → SO₂ + S + H₂O).[3] This reduces the concentration of the titrant, leading to inaccurate results. | Maintain a pH that is only slightly acidic or neutral during the titration of this compound with thiosulfate.[3][5] |
Issue 2: Inaccurate or Inconsistent Standardization of Sodium Thiosulfate
| Potential Cause | Explanation | Corrective Action |
| Impure Primary Standard | The accuracy of the thiosulfate concentration is directly dependent on the purity of the primary standard, such as potassium iodate (KIO₃) or potassium dichromate (K₂Cr₂O₇).[17] | Use a high-purity, analytical grade primary standard that has been properly dried according to the monograph's instructions.[18] |
| Incomplete Reaction | The reaction between the primary standard (e.g., KIO₃) and potassium iodide to liberate this compound requires sufficient time and acidic conditions to go to completion.[17] | After adding the acid and potassium iodide to the primary standard solution, stopper the flask, mix well, and allow it to stand in the dark for the recommended time (typically 5-10 minutes) to ensure complete liberation of this compound before titration.[17] |
| Bacterial Degradation of Thiosulfate Solution | Sodium thiosulfate solutions are susceptible to bacterial degradation over time, which can alter their concentration. | Prepare the thiosulfate solution with freshly boiled and cooled deionized water to sterilize it. Adding a small amount of a stabilizer like sodium carbonate can also help.[18][19] It is crucial to standardize the solution periodically, especially if it has been stored for an extended period.[13] |
Issue 3: Difficulty in Endpoint Detection
| Potential Cause | Explanation | Corrective Action |
| Degraded Starch Indicator | The starch-iodine complex provides the sharp color change at the endpoint. A degraded starch solution will result in a diffuse or fading endpoint.[5][10] | Always use a freshly prepared starch solution.[9][10] |
| Starch Added Too Early | As mentioned in the FAQs, adding starch when the this compound concentration is high leads to the formation of a stable complex that is slow to react with the thiosulfate, causing a gradual and indistinct endpoint.[5][7] | Add the starch indicator only when the this compound solution has faded to a pale straw-yellow color.[7] |
| High Temperature | The sensitivity of the starch indicator decreases at higher temperatures. | Ensure the titration is performed at room temperature or in a cooled solution.[9] |
Experimental Protocols & Workflows
Protocol 1: Preparation and Standardization of 0.1 M Sodium Thiosulfate Solution
This protocol details the preparation and standardization of a sodium thiosulfate solution using potassium iodate as the primary standard, a method recognized by entities such as the Japanese Industrial Standard.[17]
Materials:
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodate (KIO₃), primary standard grade
-
Potassium iodide (KI)
-
Dilute Sulfuric Acid (H₂SO₄)
-
Starch indicator solution (freshly prepared)
-
Deionized water, freshly boiled and cooled
-
Analytical balance, volumetric flasks, burette, pipettes, and Erlenmeyer flasks
Procedure:
Part A: Preparation of 0.1 M Sodium Thiosulfate Solution
-
Accurately weigh approximately 25 g of sodium thiosulfate pentahydrate.[18]
-
Dissolve the weighed solid in a 1000 mL volumetric flask containing about 800 mL of freshly boiled and cooled deionized water.[15]
-
Add approximately 0.2 g of sodium carbonate to the solution to act as a stabilizer.[18]
-
Make up the volume to the 1000 mL mark with the boiled and cooled deionized water. Mix the solution thoroughly.[18]
-
Store the solution in a dark, well-stoppered bottle and allow it to stand for at least one hour before standardization.[18]
Part B: Standardization
-
Accurately weigh about 0.35 g of dried primary standard potassium iodate and dissolve it in a 100 mL volumetric flask with deionized water.[15]
-
Pipette 10.00 mL of the standard potassium iodate solution into a 250 mL Erlenmeyer flask.[15]
-
Add approximately 2 g of potassium iodide and 5 mL of dilute sulfuric acid to the flask.[15]
-
Immediately stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for about 10 minutes.[15][17][18]
-
Titrate the liberated this compound with the prepared sodium thiosulfate solution until the solution becomes a pale, straw-yellow color.[6]
-
Add 2 mL of freshly prepared starch indicator solution. The solution should turn a deep blue-black.[6]
-
Continue the titration dropwise with constant swirling until the blue color completely disappears, leaving a colorless solution. This is the endpoint.[15][18]
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration at least two more times to ensure precision.
-
Calculate the molarity of the sodium thiosulfate solution.
Diagrams and Visualizations
Iodometric Titration Workflow
Caption: Workflow of a typical iodometric titration.
Troubleshooting Decision Tree for Inaccurate Results
Caption: Decision tree for troubleshooting common iodometric titration errors.
References
- Iodometry. (n.d.). In Wikipedia.
- How would you usually prepare a starch indicator solution for this compound titrations? Can the solution be stored for a few months in the fridge? (n.d.). Homework.Study.com.
- Iodometric Determination of Cu in Brass. (2020, June 29). Chemistry LibreTexts.
- Solutions used in iodometric titrations. (2024, November 13). BGD.
- Iodometric Titration. (n.d.). USP Technologies.
- Possible Errors in Iodometry or Iodimetry. (n.d.). Scribd.
- Titration with this compound or thiosulfate. (2024, November 13). ChemBuddy.
- Iodometric Titration. (n.d.). University of British Columbia.
- Buenaventura, S. (n.d.). Sources of Titration Errors.Prezi.
- Cooking: preparation of a solid, stable starch indicator. (2008, May 12). LiveJournal.
- There are several errors that are possible when doing titrations. What are three of the possible sources of error? (n.d.). Homework.Study.com.
- Standardization of sodium thiosulfate titrant. (2022, February 3). KEM.
- Samal, L. (n.d.). Preparation & standardization of Sodium Thiosulphate Solution.CUTM Courseware.
- Preparation and Standardization of Sodium Thiosulfate Standard Solution. (n.d.). Zenodo.
- Choudhary, A. (n.d.). Preparation and Standardization of 0.1 M Sodium Thiosulphate.Pharmaguideline.
- What factors can affect the accuracy of a titration? (n.d.). TutorChase.
- <425> IODOMETRIC ASSAY-ANTIBIOTICS. (n.d.). USP.
- Why are this compound titrations performed in weakly alkaline and weakly acidic media With the explanation of the equations? (2021, October 1). Quora.
- Pandey, P. K. (2025, July 1). Why Is Starch Added at the End of an Iodometric Titration.PharmaGuru.
- Common Titration Errors to Avoid and How to Correct Them. (2024, March 1). Microbioz India.
- This compound–starch test. (n.d.). In Wikipedia.
- <425> Iodometric Assay—Antibiotics. (n.d.). USP-NF.
- Sources of errors in titration. (2024, November 13). ChemBuddy.
- Iodometric Titrations - Introduction, Examples, Practice Problems and FAQ. (n.d.). Aakash Institute.
- What are some sources of errors in titration? (2016, March 28). Quora.
- Iodometric Titration: Simple Explanation. (2013, January 3). YouTube.
- Iodometry – Knowledge and References. (n.d.). Taylor & Francis.
- Effect of Dose-Rate on this compound Volatility. (n.d.). OECD-NEA.
- This compound Behavior in Containment. (n.d.). Nuclear Regulatory Commission (NRC).
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Technical Support Center: Managing the Risks of Iodine-Induced Hyperthyroidism in Research and Drug Development
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of iodine-induced hyperthyroidism (IIH) in experimental settings. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the scientific integrity of your studies when working with this compound-containing compounds.
Section 1: Understanding this compound-Induced Hyperthyroidism (IIH) in a Research Context
What is this compound-Induced Hyperthyroidism (IIH)?
This compound-induced hyperthyroidism, or the Jod-Basedow phenomenon, is a form of thyrotoxicosis that occurs when an individual is exposed to a large amount of this compound, leading to an overproduction of thyroid hormones.[1][2] This is not a universal response to this compound exposure; it primarily affects individuals with pre-existing autonomous thyroid function, such as those with multinodular goiter or latent Graves' disease.[3] In these cases, the thyroid gland is not under the normal feedback control of the pituitary gland.[2]
Why is IIH a concern in research and drug development?
Many investigational compounds and imaging agents contain this compound. For instance, the antiarrhythmic drug amiodarone is rich in this compound and can induce thyrotoxicosis.[4][5][6] Similarly, iodinated contrast media (ICM) used in various imaging techniques deliver a significant this compound load.[1][3] Unrecognized IIH in preclinical or clinical studies can confound results, lead to adverse events, and jeopardize the development of a new therapeutic. Therefore, a proactive risk management strategy is essential.
Section 2: Preclinical Assessment of IIH Risk
FAQ: How can we model IIH in preclinical species?
Directly inducing the Jod-Basedow phenomenon in healthy rodents can be challenging as they typically have normal thyroid autoregulation. However, several models can be employed to assess the potential of a compound to induce hyperthyroidism:
-
Chemically-Induced Hyperthyroidism Model: A state of hyperthyroidism can be induced in rodents, such as mice, by administering exogenous levothyroxine.[7][8] This model is useful for studying the systemic effects of hyperthyroidism and how an investigational drug might perform in such a state, but it does not directly model the this compound-induced mechanism.
-
Graves' Disease Models: Various mouse models of Graves' disease have been established, often by inducing an immune response against the TSH receptor.[7][8][9] These models, which exhibit thyroid autonomy, could potentially be used to investigate the effects of this compound loading.
-
High-Iodine Diet Studies: Chronic administration of a high-iodine diet in susceptible rodent strains can be used to study the long-term effects of this compound excess on thyroid function and autoimmunity. For example, studies in Wistar rats have shown that a high this compound intake can lead to changes in thyroid-associated lymphoid tissue.[10]
Troubleshooting Guide: Unexpected Thyroid Hormone Levels in Preclinical Studies
Scenario: You observe elevated T4 and suppressed TSH in your rodent study after administering an this compound-containing compound.
| Possible Cause | Troubleshooting Steps |
| True IIH | - Confirm the finding in a larger cohort. - Assess for histological changes in the thyroid gland (e.g., follicular cell hyperplasia). - Measure thyroid gland weight.[11] |
| Assay Interference | - Review the assay methodology. Biotin, if used in the diet or as a supplement, can interfere with streptavidin-based immunoassays, leading to falsely low TSH and falsely high T4/T3.[12][13] - Consider using an alternative assay method or consulting with the assay manufacturer. |
| Cross-reactivity | - If working with mouse models, be aware that laboratory personnel can develop anti-mouse antibodies that may interfere with immunoassays.[12] Specialized assays may be required. |
| Non-Thyroidal Illness | - Severe illness or stress in the animals can alter thyroid hormone levels, a condition known as non-thyroidal illness or euthyroid sick syndrome.[14] This typically presents with low T3 and T4, but patterns can vary. Evaluate the overall health of the animals. |
Section 3: Experimental Design and Monitoring Protocols
What are the key parameters to monitor for thyroid liability?
Based on regulatory guidance from agencies like the FDA, a standard battery of nonclinical tests is generally sufficient to identify potential endocrine-related toxicity.[15][16][17] For thyroid-specific assessment, the following should be included:
-
Hormone Levels: Serum TSH, total T4, and total T3 are the cornerstone of thyroid function testing.[18] Free T4 can also be measured, but assays can be more variable.[18]
-
Organ Weights: Thyroid gland weight should be recorded at necropsy.[11]
-
Histopathology: Microscopic examination of the thyroid gland is crucial to identify changes such as follicular cell hypertrophy, hyperplasia, or colloid depletion.[11]
Experimental Workflow for Assessing Thyroid Liability
Below is a generalized workflow for assessing the risk of IIH for a novel this compound-containing compound.
Caption: Generalized workflow for assessing IIH risk from preclinical to clinical phases.
Section 4: Clinical Trial Considerations
FAQ: How should we manage the risk of IIH in clinical trials?
-
Subject Screening: Exclude subjects with overt hyperthyroidism. Subjects with a history of thyroid disease, particularly nodular goiter or Graves' disease, should be considered at higher risk.[4]
-
Baseline and Monitoring: Obtain baseline thyroid function tests (TSH and free T4) before the first dose.[19] Regular monitoring throughout the trial is recommended, with the frequency depending on the compound's this compound content and pharmacokinetic profile.
-
Prophylactic Measures: In high-risk individuals, prophylactic treatment with antithyroid drugs like methimazole may be considered, although this is a clinical decision and not standard practice in most research settings.[18]
Section 5: Regulatory Landscape
What are the regulatory expectations for assessing thyroid toxicity?
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on the nonclinical evaluation of drug-induced toxicity, including endocrine effects.[15][17][20][21] The standard battery of toxicity studies is generally considered sufficient to identify potential thyroid-related adverse effects.[15][16] If signals of thyroid toxicity are detected, further characterization may be required. Early consultation with regulatory agencies is recommended when developing drugs with potential endocrine activity.[22]
Section 6: Data Summary
Thyroid Function Test Interpretation
| TSH | Free T4 | Free T3 | Common Interpretation |
| Low | High | High/Normal | Overt Hyperthyroidism (e.g., IIH, Graves')[5] |
| Low | Normal | Normal | Subclinical Hyperthyroidism[5] |
| High | Low | Low/Normal | Primary Hypothyroidism[23] |
| Normal | Normal | Normal | Euthyroid |
| Low/Normal | Low | Low | Non-Thyroidal Illness / Central Hypothyroidism |
Section 7: Signaling Pathway
Hypothalamic-Pituitary-Thyroid Axis
Caption: The HPT axis and the disruptive effect of IIH.
References
- Clinical Strategies in the Testing of Thyroid Function. (2020). In Endotext. NCBI Bookshelf. [Link]
- Nonclinical Evaluation of Endocrine-Related Drug Toxicity Guidance for Industry. (2015). U.S.
- Endocrine Disruption Potential of Drugs: Nonclinical Evaluation. (2013).
- Thyrotoxicosis. (2023).
- Normal Thyroid Hormone Levels. UCLA Health. [Link]
- Challenges in Thyroid Function Testing: Interferences and Clinical Implications. (2023). Medical Research Archives, 11(8.2). [Link]
- Insight Into Mouse Models of Hyperthyroidism. (2022). Frontiers in Endocrinology, 13, 919864. [Link]
- Implications of research on assays to characterize thyroid toxicants. (2006). Toxicological Sciences, 93(2), 268-273. [Link]
- Aberrant this compound Autoregulation Induces Hypothyroidism in a Mouse Strain in the Absence of Thyroid Autoimmunity. (2011). Endocrinology, 152(1), 116-126. [Link]
- This compound-induced thyroid dysfunction: a scientometric study and visualization analysis. (2023). Frontiers in Endocrinology, 14, 1239619. [Link]
- Interferences With Thyroid Function Immunoassays: Clinical Implications and Detection Algorithm. (2019). Endocrine Reviews, 40(5), 1325-1346. [Link]
- Jod-Basedow Syndrome. (2023).
- Pitfalls in the measurement and interpretation of thyroid function tests. (2014). Clinical Medicine, 14(3), 328-333. [Link]
- Non-clinical local tolerance testing of medicinal products. (2015). European Medicines Agency. [Link]
- Assessment of Thyroid Function: Towards an Integrated Laboratory - Clinical Approach. (2002). Clinical Chemistry and Laboratory Medicine, 40(11), 1096-1104. [Link]
- A high this compound intake in Wistar rats results in the development of a thyroid-associated ectopic thymic tissue and is accompanied by a low thyroid autoimmune reactivity. (1995). Clinical & Experimental Immunology, 101(3), 448-454. [Link]
- General Guidelines for Designing and Conducting Toxicity Studies. (2017). U.S.
- Thyroid Hormone Biomonitoring: A Review on Their Metabolism and Machine-Learning Based Analysis on Effects of Endocrine Disrupting Chemicals. (2023). Environment & Health, 1(2), 143-157. [Link]
- Non-clinical: toxicology. European Medicines Agency. [Link]
- This compound-Induced Hyperthyroidism—An Old Clinical Entity That Is Still Relevant to Daily ICU Practice: A Case Report. (2019). Case Reports in Critical Care, 2019, 8536283. [Link]
- Preclinical Imaging for the Study of Mouse Models of Thyroid Cancer. (2020). International Journal of Molecular Sciences, 21(18), 6834. [Link]
- Thyroid Hormone Toxicity Workup. (2023). Medscape. [Link]
- Endocrine Disruptors. National Institute of Environmental Health Sciences. [Link]
- Thyroid Function Tests.
- Hyperthyroidism and Thyrotoxicosis. (2023). Medscape. [Link]
- Airborne Radiothis compound: A Comparative View of Chemical Forms in Medicine, Nuclear Industry, and Fallout Scenarios. (2023). International Journal of Molecular Sciences, 24(13), 10834. [Link]
- Thyroid Function Testing in the Diagnosis and Monitoring of Thyroid Function Disorder. (2018). BC Guidelines. [Link]
- Meeting highlights from the Pharmacovigilance Risk Assessment Committee (PRAC) 23-26 October 2023. (2023). Agenzia Italiana del Farmaco. [Link]
- Thyrotoxicosis and hyperthyroidism: causes, diagnosis and management. (2022). The Pharmaceutical Journal. [Link]
- This compound-Induced Hyperthyroidism—An Old Clinical Entity That Is Still Relevant to Daily ICU Practice: A Case Report. (2019). Case Reports in Critical Care, 2019, 8536283. [Link]
- Guideline on non-clinical local tolerance testing of medicinal products. (2015). European Medicines Agency. [Link]
- Insight Into Mouse Models of Hyperthyroidism. (2022). Frontiers in Endocrinology, 13, 919864. [Link]
- The Effect of Long-Term Inorganic this compound on Intrathyroidal Iodothyronine Content and Gene Expression in Mice with Graves' Hyperthyroidism. (2019). Thyroid, 29(1), 128-137. [Link]
- Endocrine Disruptors: Avoiding Contamination. (2024). Mérieux NutriSciences. [Link]
- FDA Issues Draft Guidance For Assessment Of Drugs With Potential Estrogenic, Androgenic, Or Thyroid Pathway Activity, and Other Recent FDA Developments. (2015). Bergeson & Campbell, P.C. [Link]
- Preclinical studies on thyroid hormones and cancer.
- This compound and Thyroid Autoimmune Disease in Animal Models.
- INTRODUCTION TO ENDOCRINE DISRUPTING CHEMICALS (EDCs). (2014). Endocrine Society & IPEN. [Link]
- What should be done when thyroid function tests do not make sense?
- Guidelines.
- Nonclinical Evaluation of Endocrine-Related Drug Toxicity. (2018). U.S.
- Jod-Basedow phenomenon. Radiopaedia.org. [Link]
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Technical Support Center: Strategies for Mitigating the Environmental Impact of Iodine Waste
Welcome to the Technical Support Center for Iodine Waste Management. This guide is designed for researchers, scientists, and drug development professionals who encounter this compound-containing waste streams in their experimental workflows. Our goal is to provide scientifically-grounded, practical solutions to mitigate the environmental impact of this compound, moving beyond simple disposal to encompass strategies of neutralization, recovery, and recycling. The information herein is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring both laboratory safety and environmental stewardship.
FAQs: Initial Assessment & Safety
This first section addresses the most immediate questions regarding the nature of this compound waste and the primary safety protocols required before any mitigation strategy is employed.
Q1: What makes this compound waste environmentally hazardous?
Elemental this compound (I₂) is recognized as being very toxic to aquatic life.[1] Its improper disposal can disrupt ecosystems. For instance, pouring this compound solutions down the drain can harm aquatic organisms[2][3], while incorrect incineration can lead to the formation of an this compound cloud that settles on nearby land.[4] Furthermore, certain isotopes of this compound are radioactive, presenting a more complex disposal challenge regulated by bodies like the Nuclear Regulatory Commission.[5]
Q2: How do I identify the primary form of this compound in my waste?
The speciation of this compound in your waste stream is critical as it dictates the most effective treatment strategy.[6][7] In aqueous solutions, this compound can exist in several forms:[8]
-
Elemental this compound (I₂): This is the form most commonly targeted for neutralization. It imparts a characteristic yellow to dark purplish-brown color to solutions.[9]
-
Iodide (I⁻): A reduced and generally less hazardous form of this compound. Iodide solutions are typically colorless.[2]
-
Iodate (IO₃⁻): An oxidized and more stable form of this compound, which may require a reduction step before precipitation or other treatments.[10]
A simple visual inspection for the characteristic brown color is the first step. For more complex mixtures or trace amounts, analytical techniques such as ion exchange chromatography may be necessary for precise quantification.[11]
Q3: What are the immediate safety precautions for handling liquid this compound waste?
Proper personal protective equipment (PPE) is non-negotiable. Always handle this compound waste in a well-ventilated area, preferably within a chemical fume hood.[1][9]
Mandatory PPE includes:
-
Fastened Lab Coat
-
Nitrile Gloves
-
Safety Goggles or Glasses[9]
Critical Handling Precautions:
-
Avoid Bleach: Never mix this compound solutions with bleach, as this can generate toxic fumes.[4]
-
No Autoclaving: Do not autoclave materials containing this compound, as this can create hazardous this compound vapor.[4]
-
Containment: Always keep waste in clearly labeled, sealed, and shatter-resistant containers.[12]
Q4: Can I pour dilute, neutralized this compound solutions down the drain?
This is strictly dependent on your institution's and local authorities' guidelines. While the primary hazard comes from elemental this compound (I₂), and neutralization converts it to the less harmful iodide (I⁻)[2], many institutions prohibit the drain disposal of any treated chemical waste to be conservative.[1] Always consult your institution's Environmental Health and Safety (EHS) department before any drain disposal.
Troubleshooting Guide: In-Lab Neutralization
Chemical reduction (neutralization) is the most common and accessible method for laboratory-scale this compound waste. The goal is to convert reactive, colored I₂ into colorless, less hazardous I⁻.[9] This section troubleshoots issues that may arise during this process.
Logical Workflow for this compound Waste Management
The following diagram outlines the decision-making process for managing different types of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Q5: My this compound waste is still colored after adding sodium thiosulfate. What's wrong?
This is the most common issue and typically points to an incomplete reaction. See the table below for potential causes and solutions.
Table 1: Troubleshooting Incomplete Neutralization
| Problem | Probable Cause | Solution |
|---|---|---|
| Faint yellow/brown color persists. | Insufficient sodium thiosulfate added. The stoichiometry has not been met. | Continue to add 10% sodium thiosulfate solution dropwise while stirring until the solution is completely colorless.[9] |
| Color disappears then reappears. | Poor mixing. Pockets of unreacted this compound remain in the solution. | Ensure the solution is being stirred vigorously during the addition of the sodium thiosulfate. |
| Large amount of thiosulfate added with little change. | The concentration of your sodium thiosulfate solution may be too low or the solution may have degraded. | Prepare a fresh 10% sodium thiosulfate solution. Verify the quality of the reagent. |
| Solution is very dark and concentrated. | The this compound concentration is too high for efficient dropwise neutralization. | Consider diluting the waste stream with water before beginning the neutralization process. This allows for better visual control of the endpoint. |
Chemical Neutralization Pathway
The reaction between elemental this compound and sodium thiosulfate is a classic redox reaction.
Caption: Reduction of this compound by sodium thiosulfate.
Q6: The pH of my neutralized solution is not neutral (6-8). What should I do?
A non-neutral pH can be a disposal concern.
-
If Acidic (pH < 6): The original waste stream may have been acidic. Adjust carefully by adding a dilute base, such as 1M sodium hydroxide (NaOH), dropwise with stirring until the pH is within the 6-8 range.
-
If Basic (pH > 8): The original waste may have been basic. Adjust by adding a dilute acid, such as 1M hydrochloric acid (HCl), dropwise with stirring until the pH is neutral.
Always verify the final pH with indicator strips or a calibrated pH meter before preparing for final disposal.[9]
Q7: I've run out of sodium thiosulfate. Are there alternative reducing agents I can use?
While sodium thiosulfate is the standard, other reducing agents can be effective for dilute this compound solutions.[2]
-
Ascorbic Acid (Vitamin C): Can be used to reduce this compound to iodide.
-
Sodium Sulfite (Na₂SO₃): Another common reducing agent that can be used.[13]
When using an alternative, it is crucial to perform the reaction slowly and ensure complete conversion to the colorless iodide form. Always consult safety data sheets (SDS) for the chosen reagent and perform a small-scale test first.
Q8: What do I do with solid waste contaminated with this compound (e.g., paper towels, gloves, silica gel)?
Solid waste contaminated with this compound should not be placed in the regular trash.
-
Decontamination: Labware such as beakers and flasks should be rinsed with a small amount of sodium thiosulfate solution to neutralize residual this compound, followed by standard washing.[9]
-
Disposal: Items that cannot be decontaminated, like gloves, bench paper, or contaminated silica gel, must be collected in a labeled, sealed container or bag and disposed of as hazardous solid waste according to your institution's guidelines.[1][12]
Advanced & Large-Scale Mitigation (FAQs)
For waste streams that are not amenable to simple in-lab neutralization, more advanced strategies are required.
Q9: When is chemical precipitation a suitable strategy for this compound waste?
Precipitation is particularly useful for treating waste containing radioactive this compound or for removing iodate (IO₃⁻) species that are not addressed by simple reduction. In a typical process, a reducing agent is first added to convert all this compound species to iodide (I⁻). Subsequently, a solution of silver nitrate is added to precipitate the highly insoluble silver iodide (AgI).[10] This effectively concentrates the this compound into a solid form that can be more easily managed, especially in radioactive waste processing.[10]
Q10: My process generates large volumes of dilute this compound wastewater. What are my options?
Treating large volumes of dilute wastewater with chemical reductants can be impractical and expensive. In this scenario, adsorption is a highly effective strategy. Various adsorbent materials have been developed with a high affinity for this compound.[14]
-
Activated Carbon: Can be used for physical adsorption of this compound.[14][15]
-
Silver-Impregnated Materials: These materials show a very high and specific affinity for this compound and iodide due to the formation of silver iodide.[14][16]
-
Metal-Organic Frameworks (MOFs): These porous materials can be engineered to have an extremely high surface area and capacity for this compound capture.[14][17]
-
Bio-composites: Materials like biochar-confined copper nanoparticles have shown rapid and selective adsorption of both iodide and iodate.[18]
The wastewater is passed through a column packed with the adsorbent material, which captures the this compound, allowing the decontaminated water to be discharged.
Q11: Our facility generates a significant amount of this compound-containing byproducts. Is recycling a viable option?
Absolutely. This compound is a finite and valuable resource, making recycling both environmentally and economically advantageous.[19] Several companies now specialize in recovering high-purity this compound from diverse industrial waste streams, including those from pharmaceutical manufacturing, catalysts, and contrast media.[19][20]
The process typically involves advanced chemical and physical methods, such as high-temperature decomposition, to isolate this compound gas which is then purified and reprocessed into market-ready this compound with purity often exceeding 99.5%.[19][21] Partnering with a specialized recycling firm can turn a hazardous waste liability into a revenue stream and significantly improve your organization's sustainability profile.[20]
Table 2: Comparison of this compound Waste Mitigation Strategies
| Strategy | Primary Application | Scale | Advantages | Disadvantages |
|---|---|---|---|---|
| Chemical Neutralization | Aqueous elemental this compound (I₂) waste | Lab-scale | Simple, rapid, low-cost, effective for converting I₂ to I⁻.[2][9] | Generates an aqueous waste stream; not effective for iodate (IO₃⁻) without a prior reduction step. |
| Precipitation | Radioactive this compound waste; removal of all this compound species from solution | Lab to Pilot-scale | Concentrates waste into a solid form; highly effective removal.[10] | Use of silver nitrate is expensive; generates a solid hazardous waste.[10] |
| Adsorption | Large volumes of dilute this compound/iodide/iodate wastewater | Pilot to Industrial-scale | High removal efficiency; potential for adsorbent regeneration; selective.[14][18] | Adsorbent materials can be costly; eventual disposal of spent adsorbent is required. |
| Recycling & Recovery | Concentrated industrial byproduct streams (organic, inorganic, solids) | Industrial-scale | Environmentally sustainable; economically beneficial; supports a circular economy.[19][20] | Requires partnership with a specialized external facility; logistical considerations for waste transport. |
Experimental Protocol: Neutralization of Aqueous this compound Waste
Objective: To convert reactive and hazardous elemental this compound (I₂) in an aqueous waste solution into non-hazardous iodide ions (I⁻) for safe disposal.
Materials:
-
This compound-containing waste solution
-
10% (w/v) Sodium Thiosulfate (Na₂S₂O₃) solution
-
pH indicator strips (range 1-14)
-
Appropriate waste container, clearly labeled
-
Stir plate and magnetic stir bar
Personal Protective Equipment (PPE):
-
Safety goggles
-
Lab coat
-
Nitrile gloves
Procedure:
-
Preparation: Conduct this procedure in a well-ventilated chemical fume hood. Place the beaker containing the this compound waste on a magnetic stir plate and add a stir bar. Begin stirring at a moderate speed.[9]
-
Neutralization: Slowly add the 10% sodium thiosulfate solution to the this compound waste drop by drop using a pipette or burette.[9]
-
Endpoint Determination: Observe the color of the solution. The characteristic dark brown/yellow color of the this compound will fade as it is neutralized. Continue adding sodium thiosulfate dropwise until the solution becomes completely colorless and remains so for at least one minute of stirring. This indicates the endpoint of the reaction.[9]
-
pH Verification: Once the solution is colorless, use a pH indicator strip to check the pH. The ideal pH for disposal is between 6 and 8.[9]
-
pH Adjustment (if necessary):
-
If the pH is below 6, add 1M NaOH dropwise until the pH is in the neutral range.
-
If the pH is above 8, add 1M HCl dropwise until the pH is in the neutral range.
-
-
Final Disposal: Transfer the neutralized, pH-adjusted, colorless solution to a designated non-hazardous aqueous waste container, following your institution's specific EHS guidelines. Record the contents on the container's label.
References
- Standard Operating Procedure for work with Chemical name/class: this compound. (2018). Duke SMIF. [Link]
- Analysis of this compound species in aqueous solutions. (2003). PubMed. [Link]
- Environmental Health and Safety Disposal of this compound. (n.d.). Case Western Reserve University. [Link]
- Recent Advances in the Removal of Radioactive this compound and Iodide from the Environment. (n.d.). ACS Omega. [Link]
- How do you dispose of the this compound-starch complex after a redox titr
- Recovery and Recycling this compound. (2021).
- Tackling the increasing contamination of the water supply by iodinated contrast media. (2022). Insights into Imaging. [Link]
- Iod-Recycling. (n.d.). Bittner Umwelttechnik. [Link]
- This compound Waste Recycling Program. (n.d.). Mitsui Plastics, Inc. [Link]
- This compound Recycling Business. (n.d.). Godo Shigen Co., Ltd. [Link]
- A Review on this compound Speciation for Environmental, Biological and Nutrition Fields. (2012).
- Environmental chemistry and toxicology of this compound. (n.d.). Illinois Experts. [Link]
- This compound - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
- Method for recovery of this compound. (1976).
- Efficient this compound Removal by Porous Biochar-Confined Nano-Cu2O/Cu0: Rapid and Selective Adsorption of Iodide and Iodate Ions. (2023).
- Precipitating separation method for radioactive this compound compound. (1993).
- Photocatalytic reduction of this compound in radioactive waste water using maghemite and titania nanoparticles in PVA-alginate beads. (2018).
- Waste Disposal and Management in Radiopharmaceuticals. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]
- Removal of this compound from aqueous solution by PVDF/ZIF-8 nanocomposite membranes. (2019).
- Environmental this compound speciation quantification in seawater and snow using ion exchange chromatography and UV spectrophotometric detection. (2023). White Rose Research Online. [Link]
- Implications and Practical Applications of the Chemical Speciation of this compound in the Biological Context. (2022). MDPI. [Link]
- Removal of this compound from the salt water used for caustic soda production by ion-exchange resin adsorption. (2022).
- Rapid this compound capture from radioactive wastewater by green and low-cost biomass waste derived porous silicon–carbon composite. (2021). RSC Publishing. [Link]
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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- Avoiding Solid Waste Contamination Problems from this compound-131 Patients. (1997). Journal of Nuclear Medicine. [Link]
- This compound Solution. (n.d.).
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- Silver Nanomaterial-Immobilized Desalination Systems for Efficient Removal of Radioactive this compound Species in W
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Technical Support Center: Optimizing Iodine-Catalyzed Organic Reactions
Welcome to the Technical Support Center for the optimization of iodine-catalyzed organic reactions. This guide is designed for researchers, scientists, and professionals in drug development. Molecular this compound (I₂) has been a versatile and powerful catalyst for over a century, prized for its low cost, low toxicity, and unique reactivity.[1][2] It functions as a mild Lewis acid, an exceptional halogen-bond donor, and an effective redox catalyst, enabling a wide array of organic transformations.[3][4][5]
This resource provides practical, field-tested insights into troubleshooting common issues and answers frequently asked questions to help you harness the full potential of this compound catalysis in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound catalysis.
Q1: What is the primary mode of activation in molecular this compound catalysis?
A: Molecular this compound primarily activates substrates through halogen bonding .[3][6] It acts as a Lewis acid, forming a charge-transfer complex with a Lewis basic site on the substrate (e.g., a carbonyl oxygen).[7] This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. While "hidden" Brønsted acid catalysis by in situ generated hydrogen iodide (HI) was once a competing theory, recent studies strongly indicate that halogen bonding is the dominant pathway for many reactions, such as Michael additions.[2][3][6]
Q2: How does solvent choice impact an this compound-catalyzed reaction?
A: Solvent polarity plays a critical role.
-
Non-polar solvents (e.g., dichloromethane, carbon tetrachloride) are often used and result in violet-colored solutions containing uncoordinated this compound molecules.[7][8]
-
Polar solvents that can act as Lewis bases (e.g., alcohols, ethers, acetonitrile) can form charge-transfer complexes with this compound, resulting in brown solutions.[7][9] This complexation can influence the catalytic activity. For some reactions, like iodocyclizations, polar protic solvents such as methanol can participate in the reaction, leading to different products.[10] Reactions in aqueous media or slurries have also shown enhanced rates for certain transformations.[11][12]
Q3: What is the typical catalyst loading for molecular this compound?
A: A key advantage of this compound is its high efficiency, often requiring only catalytic amounts. Typical loadings range from 1 to 20 mol% .[6][13] However, the optimal loading is substrate-dependent. For example, in the aerobic oxidation of thiols, 5 mol% this compound was found to be optimal, with lower loadings leading to incomplete conversion.[13][14]
Q4: Can additives or co-catalysts enhance the reaction?
A: Yes, additives can be crucial.
-
Bases: In reactions that generate HI as a byproduct, a base (e.g., NaHCO₃, K₂CO₃) is often added to neutralize the acid and prevent unwanted side reactions or catalyst inhibition.[10][15]
-
Oxidants: For oxidative transformations, a co-oxidant (e.g., tert-butyl hydroperoxide (TBHP), H₂O₂, O₂) is used to regenerate the active this compound species from HI, allowing the use of catalytic amounts of this compound.[14][16][17]
-
Lewis Acids: In some cases, the addition of a stronger Lewis acid can be beneficial for activating highly unreactive substrates.[8]
Q5: Is it possible to regenerate and reuse the this compound catalyst?
A: Yes, especially in oxidative reactions. In many catalytic cycles, molecular this compound (I₂) is reduced to iodide (I⁻) or HI. The addition of a terminal oxidant can re-oxidize the iodide species back to I₂, closing the catalytic loop.[13][17] For instance, in aerobic oxidations, molecular oxygen can regenerate this compound from HI, making the process more sustainable.[13][14]
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Guide 1: Low or No Conversion of Starting Material
Problem: My reaction is sluggish, stalls, or shows no conversion of the starting material.
This is a common issue that can often be resolved by systematically investigating the reaction parameters.
Caption: Decision tree for troubleshooting a stalled this compound-catalyzed reaction.
Potential Cause & Solution
-
Reagent Quality and Moisture:
-
Insufficient Catalyst Activity:
-
The "Why": The catalyst loading may be too low for the specific substrate, or the intrinsic Lewis acidity of molecular this compound might be insufficient for particularly electron-deficient or sterically hindered substrates.[8][19]
-
Action:
-
Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then 20 mol%).
-
Consider raising the reaction temperature. Monitor carefully for potential side reactions or decomposition.[8]
-
-
-
Inappropriate Solvent:
-
The "Why": The solvent not only determines solubility but also modulates the catalyst's activity. A poor solvent choice can lead to low reaction rates.[14]
-
Action: Screen a range of solvents with varying polarities (see Table 1). For example, if a reaction is slow in a non-polar solvent like hexane, switching to a more polar solvent like acetonitrile or even an alcohol might be beneficial.[10]
-
Table 1: Solvent Selection Guide for this compound-Catalyzed Reactions
| Solvent Class | Examples | Typical Use Cases & Considerations |
| Non-Polar Aprotic | Dichloromethane (DCM), Chloroform | General purpose, good for reactions where solvent participation is undesirable.[8] |
| Polar Aprotic | Acetonitrile (MeCN), Ethyl Acetate | Can enhance reaction rates. MeCN is a good choice for many oxidative cyclizations.[10][13] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Can act as a nucleophile, leading to products from iodoalkoxylation. Useful when this reactivity is desired.[9][10] |
| Aqueous Media | Water, Water/Organic mixtures | "On-water" catalysis can surprisingly accelerate some reactions, particularly those involving inorganic salts.[11][12] |
Guide 2: Formation of Undesired Side Products
Problem: My reaction is producing significant byproducts, leading to low yield and difficult purification.
Caption: Comparison of the desired catalytic activation versus a potential side reaction pathway.
Potential Cause & Solution
-
Over-Iodination or Electrophilic Addition:
-
The "Why": For substrates containing electron-rich aromatic rings or alkenes, direct electrophilic iodination can compete with the desired catalytic pathway, consuming both the substrate and this compound to form stable, undesired iodinated byproducts.[9]
-
Action:
-
Control Stoichiometry: Carefully control the amount of this compound. Use the lowest effective catalytic loading.[8]
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to disfavor the higher activation energy pathway of electrophilic addition.
-
Use a Base: If HI is formed, it can promote side reactions. Adding a non-nucleophilic base like sodium bicarbonate can be beneficial.[10]
-
-
-
Reaction with Solvent or Impurities:
-
The "Why": As mentioned, protic solvents can act as nucleophiles.[10] Similarly, water impurities can lead to hydrolysis byproducts.
-
Action:
-
Switch to a non-participating aprotic solvent (see Table 1).
-
Rigorously dry all solvents and reagents if hydrolysis is suspected.
-
-
-
Catalyst Degradation or Poisoning:
-
The "Why": Although robust, this compound catalysis can be inhibited. Certain functional groups (e.g., some thiols or phosphines) can react irreversibly with this compound, effectively poisoning the catalyst.[20][21] In oxidative reactions, if the re-oxidation of HI to I₂ is inefficient, the reaction will stall.
-
Action:
-
Purify Substrate: Ensure the starting material is free from catalyst poisons.
-
Optimize Oxidant: In oxidative cycles, ensure the co-oxidant is active and added in the correct stoichiometry. Sometimes changing the oxidant (e.g., from H₂O₂ to TBHP) can resolve issues.[16]
-
-
Part 3: Experimental Protocol Example
Protocol: this compound-Catalyzed Iodocyclization of an Unsaturated Alcohol
This protocol describes a general procedure for the synthesis of a substituted tetrahydrofuran via the iodocyclization of a homoallylic alcohol, a classic transformation showcasing this compound's role as an electrophile.[10][22]
Reaction Scheme: (Homoallylic Alcohol) ---[I₂, NaHCO₃, MeCN]--> (Iodomethyl-tetrahydrofuran)
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Molecular this compound (I₂) (1.2 equiv)
-
Sodium Bicarbonate (NaHCO₃) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the homoallylic alcohol (e.g., 1 mmol, X mg) and sodium bicarbonate (1.5 mmol, Y mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous acetonitrile via syringe (e.g., 5 mL). Stir the suspension at room temperature for 5 minutes.
-
Catalyst Addition: In a separate vial, weigh the molecular this compound (1.2 mmol, Z mg) and dissolve it in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture at room temperature over 5-10 minutes. The reaction mixture will turn a persistent brown/orange color.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting material. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of this compound disappears completely.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure iodinated tetrahydrofuran product.
-
References
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- Yuan, J., et al. (2022). Oxidative Cascade Iodocyclization of 1,n-Dienes: Synthesis of Iodinated Benzo[b]azepine and Benzo[b]azocine Derivatives.
- Bartholomew, C. H., & Farrauto, R. J. (2016).
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How to avoid over-iodization in salt fortification programs.
A Guide to Preventing Over-Iodization for Researchers and Scientific Professionals
Welcome to the technical support center for salt fortification programs. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure the safety, efficacy, and stability of your salt iodization initiatives. Over-iodization is as critical to avoid as under-iodization. This guide is structured to help you troubleshoot common issues, implement robust analytical protocols, and understand the science behind maintaining optimal iodine levels from production to consumption.
Section 1: Frequently Asked Questions on Over-Iodization
This section addresses the fundamental questions surrounding the risks, causes, and prevention of excessive this compound in fortified salt.
Q1: What defines "over-iodization" in the context of a public health program?
A: Over-iodization is not merely exceeding a target value in a single salt sample, but rather a systemic issue where the this compound content in salt at the consumer level is high enough to cause the median urinary this compound concentration (UIC) in a population to surpass recommended thresholds. The World Health Organization (WHO) provides guidelines to monitor this compound status.[1][2]
A state of excessive this compound intake in a population is indicated when the median UIC is ≥300 µg/L.[3] While individual salt samples may vary, a program is considered to be promoting over-iodization if monitoring reveals that a significant portion of the population is consistently in this range. The goal is to maintain a population median UIC between 100 and 299 µg/L, which indicates adequate intake.
| Population Group | Median Urinary this compound Concentration (µg/L) | This compound Intake |
| All | < 100 | Insufficient |
| All | 100 - 299 | Adequate |
| All | ≥ 300 | Excessive |
| Pregnant Women | < 150 | Insufficient |
| Pregnant Women | 150 - 499 | Adequate |
| Pregnant Women | ≥ 500 | Excessive |
| Data synthesized from WHO and this compound Global Network recommendations. |
Q2: What are the primary health risks associated with chronic excessive this compound intake?
A: While salt iodization is a major public health success, excessive intake can lead to adverse health effects.[1] The primary concerns are related to thyroid dysfunction. In populations with a history of this compound deficiency, a rapid increase in this compound intake can precipitate this compound-induced hyperthyroidism (IIH).[4] Furthermore, long-term excessive intake has been linked in some studies to an increased prevalence of autoimmune thyroid diseases like Hashimoto's thyroiditis.[5][6] Continuous monitoring is therefore a critical safety measure to balance the prevention of this compound deficiency disorders (IDD) with the avoidance of these risks.[7]
Q3: What are the most common technical causes of over-iodization at the production level?
A: Over-iodization at the point of production typically stems from one or more of the following technical failures:
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Incorrect Fortificant Addition: Errors in calculating the amount of potassium iodate (KIO₃) needed for a given batch of salt. This can be due to malfunctioning or uncalibrated weighing equipment.[8]
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Poor Mixing and Non-Homogeneity: Inadequate mixing leads to "hot spots" of high this compound concentration within a batch. Even if the average concentration is correct, some packages will be excessively fortified.[9]
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Overcompensation for Anticipated this compound Loss: Producers may add excess this compound to compensate for expected losses during storage and transport. However, if the actual losses are lower than predicted (e.g., due to improved packaging or more stable salt), the salt reaching the consumer will have excessive this compound levels.[10]
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Inadequate Quality Control: A lack of frequent and accurate internal monitoring means that deviations from the target concentration are not detected and corrected in a timely manner.[11][12]
Section 2: Troubleshooting Guide for the Iodization Process
This guide uses a problem-cause-solution format to address specific challenges researchers and QC professionals may encounter.
Problem 1: High variability in this compound concentration across samples from the same production batch.
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Probable Cause A: Inefficient Mixing Dynamics. The fortificant (potassium iodate solution or dry premix) is not being distributed evenly throughout the salt. This is a common issue with both screw conveyors and batch mixers if residence time, rotation speed, or spray nozzle configuration is not optimized.
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Recommended Action:
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Validate Mixing Homogeneity: Conduct a mixing study. Take at least 10 samples from different locations within the mixer or along the conveyor belt after a standard run. Analyze the this compound content in each. The coefficient of variation (CV) should ideally be below 10%.[9]
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Optimize Equipment Settings: Adjust mixer speed, mixing time, or the rate of salt flow. For wet spraying, ensure spray nozzles are not clogged and provide a fine, even mist that covers the entire salt stream. The "wet mixing" method, where an iodate solution is sprayed onto the salt, is a common technique that requires careful calibration.[9]
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Review Premix Quality: If using a dry premix, ensure its particle size is similar to that of the salt to prevent segregation during mixing.
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Probable Cause B: Inconsistent Fortificant Application. The dosing pump for the iodate solution or the feeder for the dry premix is delivering the fortificant at a variable rate.
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Recommended Action:
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Calibrate Dosing Equipment: Regularly calibrate the pump or feeder against a known standard. This should be a mandatory part of your internal quality assurance plan.[11]
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Install a Flow Meter/Monitor: For larger operations, installing a flow meter on the spray line can provide real-time data and alerts for deviations.
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Ensure Stable Operating Conditions: Verify that power supply to the equipment is stable, as fluctuations can affect the performance of pumps and feeders.
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Problem 2: this compound levels at the consumer end are consistently higher than the target, despite accurate production levels.
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Probable Cause: Overestimation of this compound Losses. The stability of this compound in the salt is greater than anticipated. Factors that enhance stability include low moisture content, use of high-quality packaging with a good moisture barrier (like low-density polyethylene), and the absence of certain impurities in the salt.[10][13][14] If you have compensated for a 40% loss but are only experiencing a 10% loss, the final product will be over-iodized.
-
Recommended Action:
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Conduct a Location-Specific Stability Study: Do not rely on generic loss figures. A stability study under local conditions of temperature, humidity, and packaging is essential to determine accurate this compound loss rates.[14] (See Protocol 3.2 for methodology).
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Analyze Salt Impurities: The presence of hygroscopic compounds like magnesium chloride can accelerate this compound loss, while a lack of such impurities enhances stability.[15] Understanding the composition of your raw salt is key.
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Use Potassium Iodate (KIO₃): Potassium iodate is significantly more stable than potassium iodide (KI), especially in the presence of moisture, heat, and impurities.[16] If you are not already using it, switching to KIO₃ is highly recommended for programs in tropical or humid climates.
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Problem 3: Analytical results for this compound content are unreliable or show poor reproducibility.
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Probable Cause A: Improper Sampling Technique. The sample collected for analysis is not representative of the entire batch. A single "grab" sample is insufficient.
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Recommended Action:
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Implement Composite Sampling: Collect multiple small samples from various points in the production lot (e.g., beginning, middle, and end of a packaging run). Combine these into a single composite sample and mix thoroughly before analysis.[11]
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Probable Cause B: Errors in the Analytical Method (Iodometric Titration). Iodometric titration is the gold standard for its accuracy and low cost, but it is sensitive to procedural errors.[17][18]
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Recommended Action:
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Strictly Adhere to a Validated Protocol: Ensure all laboratory personnel are trained on a standardized operating procedure (See Protocol 3.1). Key steps to watch for include precise reagent preparation, allowing the reaction to proceed in the dark for the specified time, and correct identification of the endpoint.[19]
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Run Controls and Blanks: Each batch of analyses should include a blank (all reagents without the salt sample) and a known-value control sample to verify the accuracy of the reagents and the procedure.[20]
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Validate the Method: If you are establishing a new lab or protocol, it must be validated to confirm its linearity, accuracy, precision, and limits of detection and quantification.[18]
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Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for core analytical and quality control procedures.
Protocol 3.1: Standard Operating Procedure for Iodometric Titration of Salt this compound Content
This method is based on the principle that iodide ions react with iodate in an acidic solution to liberate free this compound, which is then titrated with a standardized sodium thiosulphate solution using starch as an indicator.[21]
Reagents:
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Sodium Thiosulphate Solution (0.005 N): Dissolve 1.24 g of analytical grade sodium thiosulphate (Na₂S₂O₃·5H₂O) in 1 liter of freshly boiled and cooled distilled water.
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Sulphuric Acid (2 N): Slowly add 55.5 mL of concentrated H₂SO₄ to approximately 800 mL of distilled water in a flask, cool, and dilute to 1 liter.
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Potassium Iodide (KI) Solution (10%): Dissolve 10 g of KI (iodate-free) in 100 mL of distilled water. Store in a dark, stoppered bottle.
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Starch Indicator Solution (1%): Make a paste of 1 g of soluble starch in a small amount of cold water. Add this to 100 mL of boiling water with constant stirring. Cool before use. Prepare this solution fresh daily.[19]
Procedure:
-
Sample Preparation: Weigh accurately 10 g of the composite salt sample and dissolve it in 50 mL of distilled water in a 100 mL conical flask.
-
Acidification and this compound Liberation: Add 1.0 mL of 2 N sulphuric acid. Swirl to mix. Then, add 5.0 mL of 10% potassium iodide solution. The solution will turn a yellow to brown color due to the liberation of this compound.[19]
-
Incubation: Stopper the flask and keep it in a dark place (e.g., a cupboard) for 10 minutes. This allows the reaction to complete and prevents light-induced side reactions.[19]
-
Titration (Part 1): Remove the flask from the dark and immediately begin titrating with the 0.005 N sodium thiosulphate solution from a burette. Continue until the yellow-brown color fades to a pale, straw-like yellow.
-
Indicator Addition: Add 1-2 mL of the 1% starch solution. The solution will turn a deep blue-black color.
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Titration (Part 2): Continue the titration drop-wise with constant swirling until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint.
-
Record Volume: Record the volume (V) of sodium thiosulphate solution used in mL.
-
Blank Titration: Repeat the entire procedure using 50 mL of distilled water instead of the salt solution to determine the blank value (V₀).
Calculation:
This compound content (mg/kg or ppm) = (V - V₀) x N x 21.15 x 1000 / m
Where:
-
V = Volume of titrant for the sample (mL)
-
V₀ = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulphate solution (e.g., 0.005 N)
-
21.15 = Equivalent weight of this compound in this reaction
-
m = Mass of the salt sample (g)
For a 10 g sample and 0.005 N titrant, the formula simplifies to: this compound content (ppm) = (V - V₀) x 10.575
Protocol 3.2: Methodology for Conducting a Salt this compound Stability Study
This protocol is designed to quantify this compound loss under specific environmental conditions to inform the appropriate level of initial fortification.
Methodology:
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Sample Preparation: Prepare a large, homogenous batch of iodized salt fortified to a precisely known initial concentration (e.g., 40 mg/kg), as verified by titration.
-
Packaging: Package the salt in the exact same material that will be used for commercial distribution (e.g., woven polypropylene bags, solid low-density polyethylene bags).[10][14]
-
Storage Conditions:
-
Create controlled environmental chambers that simulate the target storage and market conditions. Key parameters to control are temperature and relative humidity (RH).
-
Example conditions could be:
-
Condition A (Ideal): 25°C, 50% RH
-
Condition B (Hot/Humid): 40°C, 80% RH
-
Condition C (Market Simulation): Ambient conditions, exposed to indirect light.
-
-
-
Sampling Schedule:
-
Establish a timeline for the study, typically 6 to 12 months.
-
Pull samples from each storage condition at set intervals: Time 0, 1 month, 3 months, 6 months, and 12 months.
-
-
Analysis:
-
At each time point, take three separate packages from each condition.
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Create a composite sample from each package and analyze the this compound content in triplicate using the iodometric titration method (Protocol 3.1).
-
-
Data Analysis:
-
Calculate the average this compound content for each condition at each time point.
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Plot the percentage of this compound retained versus time for each condition.
-
This data will provide a reliable, evidence-based figure for the expected this compound loss, allowing for accurate calculation of the initial fortification level needed to meet the target at the point of consumption.
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Diagram: QA/QC Workflow for Salt Iodization
This diagram illustrates the critical control points in a salt iodization facility to prevent over- or under-fortification.
Caption: QA/QC workflow for ensuring accurate salt iodization.
Section 4: Advanced Topics and Special Considerations
Q4: How does double fortification with iron affect this compound analysis and stability?
A: Co-fortifying salt with iron and this compound presents a significant chemical challenge, as iron compounds, particularly ferrous sulfate, can reduce iodate to elemental this compound, which is then lost through sublimation.[22] This interaction not only leads to this compound loss but can also interfere with standard iodometric titration.
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Stability Solution: The most effective strategy is to use an encapsulated iron fortificant, such as microencapsulated ferrous fumarate. The physical barrier of the coating prevents direct interaction between the iron and the this compound, preserving the stability of both micronutrients.[23]
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Analytical Solution: When analyzing double-fortified salt (DFS), standard titration using sulfuric acid can be unreliable. Using orthophosphoric acid in the titration procedure instead has been shown to yield more accurate estimations of this compound content in the presence of iron.[24] For research-grade accuracy, advanced methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to validate results, as they are less susceptible to chemical interference.[25][26]
Q5: What is the role of Rapid Test Kits (RTKs) in preventing over-iodization?
A: Rapid Test Kits are colorimetric tools that provide a semi-quantitative estimation of this compound content.[17] They are invaluable for field monitoring and internal process control but have limitations.
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Pros:
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Speed and Ease of Use: Provide on-the-spot results, ideal for quick checks at production sites, ports of entry, and retail stores.[27]
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Low Cost: Enable more frequent testing across the supply chain.
-
-
Cons:
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Lower Precision: They are not a substitute for titration for regulatory compliance or precise quantitative analysis. Results can be subjective and may have higher rates of false positives/negatives compared to titration.[28]
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Susceptibility to Interference: The chemistry of some kits can be affected by other compounds in the salt.
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Best Practice: Use RTKs as a screening tool. If an RTK indicates a potential deviation (either too high or too low), that batch should be flagged for confirmatory quantitative analysis using iodometric titration.[17] This two-tiered approach provides a cost-effective and robust monitoring system.
Diagram: Troubleshooting Analytical Discrepancies
This flowchart provides a logical path for investigating inconsistent or unexpected analytical results for salt this compound content.
Caption: A logical workflow for troubleshooting analytical discrepancies.
References
- Diosady, L. L., et al. (1999). This compound stability in salt double-fortified with iron and this compound. PubMed.
- Diosady, L. L., et al. (1997). Stability of this compound in Iodized Salt Used for Correction of this compound Deficiency Disorders. Food and Nutrition Bulletin.
- Asibey-Berko, E., et al. (2025). This compound Stability in Iodized Salt: A Review. Engineering Research Publication.
- Diosady, L. L., et al. (1998). Stability of this compound in Iodized Salt Used for Correction of this compound-Deficiency Disorders. II. Food and Nutrition Bulletin.
- Zimmermann, M. B. (2007). Methods for determination of this compound in urine and salt. PubMed.
- Asibey-Berko, E., et al. (2025). Recent Advances in Stability of this compound in Iodized Salt. International Journal of Scientific Research and Engineering Development.
- Sigma-Aldrich. Analytical Method: this compound in table salt. Sigma-Aldrich.
- Li, Y. O., et al. (2010). This compound stability in iodized salt dual fortified with microencapsulated ferrous fumarate made by an extrusion-based en. Journal of Food Engineering.
- Ranganathan, S., et al. (2002). Stability of this compound in Salt Fortified with this compound and Iron. Semantic Scholar.
- ABC. Iodized Salt QA/QC Audit Manual. Scribd.
- NIMS University Rajasthan. Estimation of this compound Content in Salt by Iodometric Titration Method. NIMS University.
- Salt Department-HO. Estimation of this compound Content. Salt Department-HO.
- EuSalt. (2005). Determination of Total this compound. EuSalt Analytical Standard.
- Unilever Health. The WHO's Guidelines on Salt Iodisation. Unilever Health.
- World Health Organization. (1996). Recommended this compound levels in salt and guidelines for monitoring their adequacy and effectiveness. WHO.
- van der Haar, F., et al. (2015). Validation of a user-friendly and rapid method for quantifying this compound content of salt. Bioanalyt.
- Kelly, F. C. (1953). Studies on the stability of this compound compounds in iodized salt. Bulletin of the World Health Organization.
- World Health Organization. (1996). Recommended this compound levels in salt and guidelines for monitoring their adequacy and effectiveness. WHO/NUT/96.13.
- Maramag, C. C., et al. (2008). Stability of this compound in Iodized Fresh and Aged Salt Exposed to Simulated Market Conditions. ResearchGate.
- Sarr, A., et al. (2015). Titrimetric Method Validation for the Quantification of this compound in Salt Using the Accuracy Profile Approach. Pakistan Journal of Nutrition.
- World Health Organization. (2023). Iodization of salt for the prevention and control of this compound deficiency disorders. WHO e-Library of Evidence for Nutrition Actions (eLENA).
- van der Haar, F., et al. (2015). Validation of a user-friendly and rapid method for quantifying this compound content of salt. PubMed.
- Jooste, P. L. (2003). Assessment of the this compound concentration in table salt at the production stage in South Africa. Bulletin of the World Health Organization.
- Zimmermann, M. B., et al. (2020). Global perspectives in endocrinology: coverage of iodized salt programs and this compound status in 2020. PubMed Central.
- Herath, H. M. D. R., et al. (2016). This compound in commercial edible iodized salts and assessment of this compound exposure in Sri Lanka. PubMed Central.
- GOAL Global. IODIZED SALT. GOAL Global.
- Medscape. (2024). Guidelines Summary, this compound Deficiency Prevention During Pregnancy. Medscape Reference.
- Jooste, P. L. (2003). Assessment of the this compound concentration in table salt at the production stage in South Africa. Bulletin of the World Health Organization.
- Zimmermann, M. B., et al. (2020). Global perspectives in endocrinology: coverage of iodized salt programs and this compound status in 2020. PubMed Central.
- Pandav, C. S., et al. (2013). Quality assurance of iodized salt at production end in India and partnership of private, NGOs and government agencies. ResearchGate.
- Khan, A., et al. (2024). Development and validation of a rapid test kit for this compound detection in salt. Semantic Scholar.
- Wegmüller, R., et al. (2003). Determination of this compound concentration in salt dual fortified with iron and this compound. European Food Research and Technology.
- ECSA-HC. Foreword. ECSA-HC.
- Wegmüller, R., et al. (2003). Determination of this compound concentration in salt dual fortified with iron and this compound. Springer-Verlag.
- Rayman, M. P., et al. (2023). This compound Intake from Universal Salt Iodization Programs and Hashimoto's Thyroiditis: A Systematic Review. MDPI.
- Rayman, M. P., et al. (2023). This compound Intake from Universal Salt Iodization Programs and Hashimoto's Thyroiditis: A Systematic Review. MDPI.
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Addressing the variability of iodine content in natural food sources.
Starting Iodine Investigation
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Technical Support Center: Enhancing the Shelf-Life of Iodine-Based Pharmaceuticals
This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth guidance on improving and maintaining the shelf-life of iodine-based pharmaceuticals. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation and formulation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound-based pharmaceutical preparations.
Q1: What is the expected shelf-life of common this compound solutions like Povidone-Iodine (PVPI) and Lugol's Solution, and what are the primary signs of degradation?
A1: The shelf-life of this compound solutions is highly dependent on the specific formulation and storage conditions. For instance, unopened Povidone-Iodine (PVPI) solutions typically have a shelf-life of 2 to 3 years.[1] Lugol's solution, an aqueous solution of this compound and potassium iodide, generally has a shelf-life of 1 to 3 years.[1] Once opened, exposure to air can accelerate degradation.[1] The most common signs of degradation include a noticeable fading of the characteristic deep brown color, the solution becoming lighter or even clear, and a decrease in the distinct this compound odor.[2] In some instances, the precipitation of this compound may be observed.[2]
Q2: What are the main factors that contribute to the degradation of this compound-based pharmaceuticals?
A2: The primary factors that cause the degradation of this compound solutions are exposure to light, elevated temperatures, and contact with air, which leads to oxidation.[2] Light, especially UV light, can trigger photochemical reactions that result in the loss of elemental this compound.[3] High temperatures accelerate the rate of chemical degradation and can also cause this compound to sublime.[2][4] Additionally, the presence of moisture can facilitate reactions that lead to the formation of free this compound, which is volatile.[5] The pH of the solution also plays a critical role in this compound stability.[6][7]
Q3: How does pH influence the stability of this compound solutions?
A3: The pH of an this compound solution is a critical determinant of its stability. This compound is known to be volatile at pH values below 10.5, with the highest volatility observed in the pH range of 0-1.[6] Some studies suggest that optimal stability for this compound, with minimal volatilization, is achieved in the pH range of 1.5 to 7.[6] For ophthalmic povidone-iodine preparations, adjusting the pH to 7.0 using a phosphate buffer has been shown to reduce ocular irritancy while maintaining adequate antibacterial efficacy and storage stability.[7] Conversely, a pH near 8 has been associated with adverse effects on this compound stability in some contexts.[5]
Q4: What is the function of potassium iodide (KI) in formulations like Lugol's solution?
A4: Potassium iodide is a crucial component in many aqueous this compound solutions. Elemental this compound (I₂) has very low solubility in water. Potassium iodide acts as a solubilizing agent by reacting with elemental this compound to form the triiodide ion (I₃⁻), which is highly soluble in water. This reaction is reversible, allowing for the controlled release of free this compound, which is the active antiseptic agent.
Q5: Is it acceptable to store this compound solutions in plastic containers?
A5: It is generally not recommended to store this compound solutions in plastic containers for extended periods. This compound can cause discoloration of the plastic and may be absorbed by it. For long-term storage, amber glass bottles are the preferred choice to ensure the stability and integrity of the solution.[2]
Q6: My this compound solution has faded in color. Can I still use it for my experiments?
A6: A faded color is a primary indicator of this compound loss, signifying that the solution has lost its potency.[2] For any quantitative application where a precise this compound concentration is essential, it is strongly advised to use a fresh, properly stored solution. Using a degraded solution will likely lead to inaccurate and unreliable experimental outcomes.[2]
Troubleshooting Guides
This section provides a problem-and-solution framework for specific issues that may arise during your work with this compound-based pharmaceuticals.
Issue 1: Unexpected Color Fading of the this compound Solution
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Potential Causes:
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Light Exposure: The solution may have been stored in a clear container or exposed to direct sunlight or strong laboratory light.[3][8]
-
Improper Storage Temperature: Storage at elevated temperatures can accelerate the degradation of this compound.[4]
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Air Exposure: The container may not have been sealed properly, leading to oxidation.
-
-
Troubleshooting & Optimization Steps:
-
Immediately transfer the solution to a dark storage area, such as a laboratory cabinet.[2]
-
For all future storage, exclusively use amber glass bottles to protect against light.[2][3]
-
If the solution is intended for a critical application, it is best to discard it and prepare or obtain a fresh batch.
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Issue 2: Precipitate Formation in the Solution
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Potential Causes:
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Loss of Solubilizer: In solutions like Lugol's, the potassium iodide concentration may be insufficient or may have degraded, thus reducing its capacity to keep this compound in solution.
-
Low Temperature: Storing the solution at very low temperatures can sometimes cause the solutes to precipitate.
-
-
Troubleshooting & Optimization Steps:
-
Gently warm the solution to room temperature and agitate it to see if the precipitate redissolves.
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If the precipitate does not dissolve, the solution should be discarded as its concentration is no longer reliable.
-
During preparation, ensure that the correct ratio of potassium iodide to this compound is used.
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Issue 3: Inconsistent or Non-Reproducible Experimental Results
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Potential Causes:
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Degraded Solution: The concentration of active this compound in your stock solution may be lower than stated due to degradation.
-
Improper Dilution: Errors may have occurred during the dilution of the stock solution for experimental use.
-
-
Troubleshooting & Optimization Steps:
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Perform a quality control check on your this compound solution. A simple qualitative test is the starch test, which should produce a deep blue-black color in the presence of active this compound.
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To verify the concentration of your this compound solution, perform a quantitative analysis using a standardized method such as iodometric titration.
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Review your dilution protocol and ensure that all calculations and measurements are accurate.
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Data Presentation & Experimental Protocols
Table 1: Summary of Factors Affecting this compound Stability and Recommended Storage Conditions
| Factor | Impact on Stability | Recommended Mitigation/Storage Condition |
| Light | Accelerates photochemical degradation, leading to loss of elemental this compound.[3][9] | Store in amber, light-resistant glass containers.[2][3] Avoid exposure to direct sunlight and UV sources. |
| Temperature | High temperatures increase the rate of chemical degradation and sublimation.[4] | Store at controlled room temperature (20-25°C) or as specified for the formulation.[7] Avoid excessive heat. |
| Humidity/Moisture | High humidity can lead to significant this compound loss, especially in solid forms like iodized salt.[4][5][10] | Store in a dry environment with low humidity.[4] Use containers with an impervious lining.[11] |
| pH | Can significantly affect this compound volatility and chemical form.[6] | Maintain pH within the optimal range for the specific formulation. For many aqueous solutions, a neutral to slightly acidic pH is preferred. |
| Excipients/Impurities | Certain impurities, like some metal ions, can catalyze degradation.[5] Some excipients can enhance stability.[12] | Use high-purity reagents and be aware of potential interactions with other formulation components. |
| Packaging | Permeable packaging can lead to this compound loss.[12] | Use non-permeable, tightly sealed containers. Amber glass is generally preferred over plastic.[2] |
Experimental Protocol: Iodometric Titration for Determination of Available this compound in Povidone-Iodine
This protocol is a standard method for quantifying the "available this compound" content, which is the microbicidal form of this compound.
Materials:
-
Povidone-Iodine (PVPI) solution
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1% w/v)
-
Deionized water
-
Burette, flasks, and pipettes
Procedure:
-
Accurately weigh a quantity of the PVPI solution equivalent to about 50 mg of this compound into a 250 mL conical flask.
-
Add 100 mL of deionized water and mix to dissolve.
-
Titrate the solution with the standardized 0.1 N sodium thiosulfate solution.
-
As the endpoint is approached, the color of the solution will fade to a pale yellow.
-
At this point, add 2-3 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color is completely discharged.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage of available this compound using the appropriate formula, taking into account the normality of the titrant and the weight of the sample.
Self-Validation:
-
The endpoint should be sharp and clear. A sluggish or indistinct endpoint may indicate a problem with the starch indicator or the presence of interfering substances.
-
Running a blank titration (without the PVPI sample) is recommended to ensure the purity of the reagents.
-
For method validation, analyze a certified reference material of PVPI, if available.
Visualizations
Diagram 1: Key Factors Influencing the Degradation of this compound-Based Pharmaceuticals
Caption: Factors contributing to the degradation of this compound pharmaceuticals.
Diagram 2: Troubleshooting Workflow for an Unstable this compound Solution
Caption: A decision-making workflow for troubleshooting unstable this compound solutions.
References
- Stability of this compound in Iodized Salt Used for Correction of this compound Deficiency Disorders. (n.d.).
- p-Sulfonato-Calix[7]arene Micelles Stabilize a Povidone this compound Solution: Supramolecular Interactions, this compound Retention, and Bactericidal Activity. (2023-01-10). National Institutes of Health.
- This compound stability as a function of pH and its implications for simultaneous multi-element ICP-MS analysis of marine carbonates for paleoenvironmental reconstructions. (n.d.). ResearchGate.
- Ex vivo evaluation of the influence of pH on the ophthalmic safety, antibacterial efficacy and storage stability of povidone-iodine. (n.d.). PubMed.
- Technical Support Center: Lugol's this compound Solution Stability. (n.d.). Benchchem.
- Stability of this compound in Iodized Salt Against Heat, Light and Humidity. (n.d.). Brieflands.
- Does this compound Expire? | Shelf Life and Its Stability Standards. (2024-11-06). Echemi.
- This compound stability in salt double-fortified with iron and this compound. (n.d.). PubMed.
- Reactivity of Potassium Iodide Under Light. (2025-09-10). Allan Chemical Corporation.
- Stability of 0.5% Povidone-iodine Solution Prepared and Compared between Various Commercial Products. (2025-08-07). ResearchGate.
- THE EFFECT OF TEMPERATURE ON RADIOLYSIS OF IODIDE ION DILUTED AQUEOUS SOLUTIONS. (n.d.). INIS-IAEA.
- Investigation of the effects of heat and light on this compound content of packaged and open salt brands collected from Jimma town. (2023-09-23). ResearchGate.
- This compound Solution (Starch Test). (2009-01-23).
- Studies on the stability of this compound compounds in iodized salt. (n.d.). PMC.
- Recent Advances in Stability of this compound in Iodized Salt. (n.d.).
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactivity of Potassium Iodide Under Light - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. brieflands.com [brieflands.com]
- 5. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 6. researchgate.net [researchgate.net]
- 7. Ex vivo evaluation of the influence of pH on the ophthalmic safety, antibacterial efficacy and storage stability of povidone-iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. researchgate.net [researchgate.net]
- 10. ijsred.com [ijsred.com]
- 11. Studies on the stability of this compound compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound stability in salt double-fortified with iron and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Interference in Analytical Methods for Iodine Detection
Welcome to the technical support center for iodine analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with interference in their analytical methods. Accurate this compound quantification is critical in fields ranging from nutrition and environmental monitoring to pharmaceutical development, yet it is notoriously susceptible to a variety of interferences.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results. Every recommendation is grounded in established scientific principles and authoritative guidelines to provide a self-validating framework for your analytical procedures.
Part 1: Foundational Principles of Interference in this compound Analysis
Before troubleshooting specific issues, it's crucial to understand the nature of this compound and its interactions. This compound's high ionization potential, tendency to form volatile species (I₂), and its presence in various oxidation states (I⁻, IO₃⁻, organic this compound) make it a challenging analyte.[1][2][3]
What is analytical interference?
In the context of this compound analysis, interference is any effect that alters the analytical signal, causing a systematic error in the measured concentration. This can manifest as either an overestimation (positive interference) or underestimation (negative interference) of the true this compound value.[4] These effects arise from other components in the sample matrix—everything in the sample except for the this compound analyte itself.
Diagram 1: General Workflow for Interference Mitigation
This diagram outlines the logical steps from sample reception to final analysis, incorporating key decision points for identifying and minimizing interference.
Caption: A logical workflow for this compound analysis, emphasizing interference mitigation.
Part 2: Troubleshooting by Analytical Method (FAQ Format)
This section addresses common issues encountered with specific analytical techniques.
Section 2.1: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS offers excellent sensitivity for this compound detection but is prone to specific spectral and non-spectral interferences.[2][5]
Q1: My ICP-MS results show a high and unstable background signal. What causes this "memory effect" and how can I fix it?
A1: Causality and Solution
The memory effect in this compound analysis is primarily caused by the conversion of iodide (I⁻) to volatile molecular this compound (I₂) in acidic solutions.[1] This volatile this compound adsorbs onto the surfaces of glassware, tubing, the spray chamber, and the nebulizer.[1][6] It then slowly leaches off during subsequent analyses, creating a persistent background signal.
Troubleshooting Protocol:
-
Work in an Alkaline Medium: The most effective strategy is to keep all your solutions (samples, standards, and rinse solutions) alkaline (pH > 8).[2][6] This maintains this compound in its non-volatile iodide (I⁻) form. Tetramethylammonium hydroxide (TMAH) or dilute ammonium hydroxide are commonly used for this purpose.[1][6]
-
Optimize Rinse Solution: Use an alkaline rinse solution (e.g., 0.1% TMAH or 0.5% NH₄OH) between samples. Ensure the rinse time is sufficient for the signal to return to baseline before injecting the next sample.
-
Dedicated Sample Introduction System: If you frequently analyze for this compound, consider using a dedicated sample introduction kit (nebulizer, spray chamber, tubing) to prevent cross-contamination from other analyses.[6]
-
Low-Flow Nebulizer: A low-flow, self-aspirating nebulizer combined with a low-volume spray chamber can help minimize the surface area available for adsorption and reduce background signals.[1]
Q2: I am analyzing for the radioisotope ¹²⁹I and my results seem erroneously high. Could this be a spectral interference?
A2: Causality and Solution
Yes, this is a classic case of isobaric interference. The isotope ¹²⁹I is subject to direct spectral overlap from ¹²⁹Xe⁺, an impurity present in the argon gas used for the plasma.[7] Because stable this compound (¹²⁷I) is often present at much higher concentrations, peak tailing from ¹²⁷I can also interfere with the ¹²⁹I signal, a problem related to the instrument's abundance sensitivity.[7]
Troubleshooting Protocol:
-
Collision/Reaction Cell (CRC) Technology: Modern ICP-MS instruments equipped with a CRC (or Dynamic Reaction Cell) are essential.
-
Reaction Mode: Introduce a reaction gas like oxygen (O₂) into the cell. Xenon ions (Xe⁺) will react with O₂ via charge transfer to become neutral Xe atoms, which are then ejected from the ion beam and not detected by the mass spectrometer.[7] This effectively eliminates the ¹²⁹Xe⁺ interference.
-
Helium Mode: While not for removing Xe⁺, adding helium gas can help thermalize the ion beam, reducing kinetic energy spread and improving abundance sensitivity to minimize peak tailing from ¹²⁷I.[7]
-
-
Triple Quadrupole ICP-MS (ICP-QQQ): For ultra-trace analysis, an ICP-QQQ operating in MS/MS mode provides superior interference removal and abundance sensitivity, ensuring more accurate ¹²⁹I/¹²⁷I ratio measurements.[7]
Q3: My this compound signal is enhanced in complex matrices like digested food samples compared to my simple aqueous standards. Why is this happening?
A3: Causality and Solution
This is a matrix effect known as carbon-induced signal enhancement.[1][4] this compound has a high first ionization potential (10.45 eV), meaning it is not efficiently ionized in the argon plasma. Residual carbon from the sample matrix (e.g., from incomplete digestion of organic matter or the use of organic solvents) can transfer charge to this compound atoms in the plasma, increasing their ionization efficiency and leading to a falsely high signal.[1]
Troubleshooting Protocol:
-
Matrix Matching: The simplest solution is to add a source of organic carbon to your calibration standards and blanks to match the carbon content of your samples. A common approach is to add 1-3% 2-propanol or methanol to all solutions.[1][4] This equalizes the enhancement effect across samples and standards.
-
Complete Digestion: Use a robust digestion method, such as high-temperature microwave-assisted acid digestion with an oxidizing agent like hydrogen peroxide, to effectively oxidize and remove residual carbon as CO₂.[1]
-
Method of Standard Additions: For very complex or variable matrices, the method of standard additions can be used to compensate for matrix effects. This involves adding known amounts of this compound standard to several aliquots of the sample itself to create a calibration curve within the sample matrix.
Section 2.2: Titrimetric Methods (Iodometry)
Iodometric titration is a classic and cost-effective method but is non-selective and highly susceptible to interference from other redox-active species.[8]
Q1: My iodometric titration for this compound in salt gives inconsistent endpoints and higher-than-expected results. What could be interfering?
A1: Causality and Solution
The principle of iodometric titration relies on the reaction of this compound with a reducing agent, typically sodium thiosulfate.[8][9] Any other oxidizing or reducing agents in your sample can interfere.
-
Oxidizing Agents (Positive Interference): Substances like bromate, chlorate, or nitrite will oxidize iodide (from the added KI) to this compound, consuming extra thiosulfate and leading to an overestimation of the this compound content.[8]
-
Reducing Agents (Negative Interference): Substances like sulfite, sulfide, or ascorbic acid will react directly with the liberated this compound, reducing the amount available to react with the thiosulfate and causing an underestimation.[10][11]
Troubleshooting Protocol:
-
Bromine Water Oxidation: A standard method for total this compound in salt involves first oxidizing all iodide to iodate using bromine water. The excess bromine is then removed by boiling or by adding formic acid.[12] This step ensures all this compound is in a single, higher oxidation state. Then, potassium iodide is added, and the iodate reacts to liberate a stoichiometric amount of this compound for titration. This procedure mitigates interference from many common reducing agents.
-
pH Control: The titration is typically performed in a slightly acidic solution. Carbonates can interfere by altering the pH; ensuring the solution is properly acidified can eliminate this issue.[10]
-
Elimination of Nitrite: Nitrite is a common interferent. It can be removed by adding sulfamic acid or urea to the acidified sample, which converts nitrite to nitrogen gas.[13]
-
Elimination of Sulfide: In samples like desulfurization solutions, sulfide is a major interferent. It can be precipitated out as zinc sulfide (ZnS) by adding zinc acetate. The precipitate can then be filtered off before proceeding with the titration.[11]
Diagram 2: Interference Pathways in Iodometric Titration
Sources
- 1. Analysis of this compound in food samples by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. usptechnologies.com [usptechnologies.com]
- 9. Estimation of this compound Content in Salt by Iodometric Titration Method [iddindia.20m.com]
- 10. echemi.com [echemi.com]
- 11. Interference Elimination of Sulfide Determination by Iodometry | Scientific.Net [scientific.net]
- 12. eusalt.com [eusalt.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Iodine Bioavailability in Nutritional Supplements
This technical support center is designed for researchers, scientists, and drug development professionals dedicated to optimizing the bioavailability of iodine in nutritional supplements. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of your research.
Introduction: The Critical Role of this compound Bioavailability
This compound is an essential trace element crucial for the synthesis of thyroid hormones, which regulate metabolic processes vital for growth and development.[1][2] While the inclusion of this compound in supplements is straightforward, ensuring its optimal absorption and utilization by the body—its bioavailability—presents a significant scientific challenge. Factors such as the chemical form of this compound, interactions with other components in the supplement matrix, and the physiological state of the individual can all influence how much of the ingested this compound is bioavailable.
This guide provides a comprehensive resource to address the common hurdles encountered in the development and testing of this compound-enhanced nutritional supplements.
Frequently Asked Questions (FAQs)
Q1: What is the most bioavailable form of this compound for nutritional supplements?
A1: Potassium iodide (KI) is widely considered to be highly bioavailable, with studies showing near-complete absorption (approximately 96.4%).[3][4] It is a stable, water-soluble salt that readily dissociates in the gastrointestinal tract, allowing for efficient absorption of the iodide ion.[5] While other forms like sodium iodide are also used, potassium iodide is a common and well-researched choice for supplementation.[3] Some research also suggests that molecular this compound may have unique benefits, though evidence is still emerging.[6]
Q2: How do goitrogens in food or supplement ingredients affect this compound bioavailability?
A2: Goitrogens are substances that can interfere with this compound uptake and utilization by the thyroid gland.[7][8] They are found in certain foods, particularly cruciferous vegetables (like broccoli and cabbage) and soy products.[3] The impact of goitrogens is most significant in individuals with low this compound intake.[[“]] In the context of supplements, it is crucial to consider the presence of goitrogenic compounds in any plant-based excipients or active ingredients, as they could potentially reduce the efficacy of the this compound.
Q3: What is the best method for quantifying this compound in a supplement to assess bioavailability?
A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for quantifying total this compound in various complex matrices, including nutritional supplements and biological samples.[10][11] It offers high sensitivity and specificity.[10] Other methods like ion chromatography can also be effective for determining iodide concentrations.[12] For initial qualitative checks, a simple starch test can indicate the presence of this compound, but it is not quantitative.[13]
Q4: Can in vitro models accurately predict in vivo this compound bioavailability?
A4: In vitro models, such as those using Caco-2 cells to mimic the intestinal barrier, can provide valuable initial insights into the potential absorption of different this compound forms.[14] However, they do not fully replicate the complex physiological environment of the human gut. Therefore, while useful for screening and mechanistic studies, in vitro results should ideally be validated with in vivo studies in animal models or human clinical trials for a complete picture of bioavailability.[15]
Q5: What are the regulatory considerations for this compound in nutritional supplements in the United States?
A5: The U.S. Food and Drug Administration (FDA) has specific regulations for the addition of this compound to foods and supplements.[16] If this compound is added to a supplement, it must be listed on the "Supplement Facts" panel.[17] The FDA has established a Daily Value (DV) for this compound, which is currently 150 mcg for adults and children aged 4 years and older.[18]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Optimization |
| Low or inconsistent this compound recovery during in vitro dissolution testing. | 1. Inappropriate dissolution medium: The pH and composition of the medium may not be optimal for the specific this compound compound. 2. Interactions with excipients: Other ingredients in the supplement may be binding with the this compound, preventing its release. 3. This compound volatility: this compound can be lost to the atmosphere, especially under acidic conditions or with heating. | 1. Optimize dissolution medium: Test a range of pH values (e.g., simulating gastric and intestinal fluids) to determine the optimal conditions for dissolution. 2. Analyze excipient interactions: Conduct compatibility studies to identify any excipients that may be interfering with this compound release. Consider alternative, non-interacting excipients. 3. Control for volatility: Use sealed dissolution vessels and avoid excessive heating. Consider the use of a stabilizing agent in the collection medium. |
| Poor correlation between in vitro and in vivo bioavailability data. | 1. Oversimplified in vitro model: The chosen in vitro model may not adequately represent the complexities of in vivo absorption, such as the role of transporters and metabolic enzymes. 2. Presence of enhancers or inhibitors in the in vivo system: The diet or physiological state of the in vivo model may contain factors that either promote or hinder this compound absorption, which are not accounted for in the in vitro setup. | 1. Refine in vitro model: Consider using more complex models, such as co-cultures of different intestinal cell types or incorporating a simulated digestion step prior to the absorption assay.[19] 2. Account for dietary factors: In in vivo studies, carefully control the diet to minimize the influence of goitrogens or other interfering substances.[20][21] |
| Inaccurate this compound quantification in biological samples (e.g., urine, plasma). | 1. Sample contamination: Introduction of external this compound during sample collection or processing. 2. Matrix effects: The complex biological matrix can interfere with the analytical method, leading to signal suppression or enhancement in techniques like ICP-MS. 3. Improper sample storage: this compound can be lost from samples if not stored correctly. | 1. Use this compound-free collection materials: Ensure all tubes, pipettes, and other equipment are free of this compound contamination. 2. Implement matrix-matched calibration: Prepare calibration standards in a matrix that closely resembles the biological sample to compensate for matrix effects. Use of an internal standard is also highly recommended. 3. Optimize storage conditions: Store urine and plasma samples at -20°C or lower to minimize this compound loss.[22] For tissue samples, freezing is generally preferred over fixation.[22] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Supplements
Objective: To assess the release of this compound from a solid dosage form (e.g., tablet, capsule) under simulated gastrointestinal conditions.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
The this compound supplement to be tested
-
Syringes and filters (0.45 µm)
-
ICP-MS for this compound quantification
Procedure:
-
Prepare SGF and SIF according to USP guidelines.
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place one dose of the this compound supplement in each dissolution vessel containing 900 mL of SGF.
-
Begin the dissolution test at a paddle speed of 50 rpm.
-
Withdraw aliquots (e.g., 5 mL) at specified time points (e.g., 5, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately.
-
After 60 minutes in SGF, carefully switch the medium to SIF and continue the dissolution test for an additional period (e.g., up to 120 minutes), collecting samples at appropriate intervals.
-
Analyze the this compound concentration in the collected samples using a validated ICP-MS method.[11]
-
Calculate the percentage of this compound dissolved at each time point.
Protocol 2: Quantification of Total this compound in Nutritional Supplements by ICP-MS
Objective: To accurately determine the total this compound content in a supplement formulation.
Materials:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
-
Microwave digestion system
-
Digestion vessels
-
Concentrated nitric acid (trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
This compound standard solution (1000 µg/mL)
-
Internal standard solution (e.g., Tellurium)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Accurately weigh a representative sample of the ground supplement into a microwave digestion vessel.
-
Add a mixture of concentrated nitric acid and hydrogen peroxide to the vessel.
-
Perform microwave digestion using a validated temperature program.
-
After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.
-
Prepare a series of calibration standards by diluting the this compound standard solution.
-
Add the internal standard to all samples, blanks, and calibration standards.
-
Analyze the samples by ICP-MS, monitoring the appropriate this compound isotope (m/z 127).
-
Construct a calibration curve and determine the this compound concentration in the samples.
Visualizations
Caption: Troubleshooting workflow for bioavailability studies.
References
- Goitrogens in Food: Impact on Thyroid Health. (2025, May 6). Food Safety Institute.
- ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Table 7-1, Analytical Methods for Determining this compound in Biological Samples. (n.d.). National Center for Biotechnology Information.
- How do goitrogens in common foods impact this compound absorption in the body? (n.d.). Consensus.
- Review of analytical methods for the quantification of this compound in complex matrices. (2025, August 6).
- Easy method of analysing this compound content in supplements? (2014, April 27). Chemistry Stack Exchange.
- Goitrogens and Thyroid Disease. (2018, December 19). Verywell Health.
- Influence of goitrogenic foods intake on thyroid functions in healthy females of childbearing age with low habitual this compound intake. (2015, April 15). Proceedings of the Nutrition Society.
- Influence of goitrogenic foods intake on thyroid functions in healthy females of childbearing age with low habitual this compound intake. (n.d.). Cambridge University Press & Assessment.
- FDA regulations regarding this compound addition to foods and labeling of foods containing added this compound. (n.d.). National Center for Biotechnology Information.
- Advancing in vitro assessment of iodide uptake inhibition: integrating a novel biotransformation pretreatment step. (2025, May 12). PubMed Central.
- Analytical capabilities for this compound detection: Review of possibilities for different applications. (2024, August 1).
- Potassium Iodide vs this compound: What's The Difference? (2025, February 8). American Reserves.
- This compound's Role in Thyroid Health. (2025, October 23).
- This compound value. (n.d.). Wikipedia.
- FDA-regulations-regarding-iodine-addition-to-food_2016_The-American-Journal. (n.d.). Scribd.
- A review on this compound speciation for environmental, biological and nutrition fields. (n.d.). Journal of Analytical Atomic Spectrometry (RSC Publishing).
- This compound - Health Professional Fact Sheet. (2024, November 5). Office of Dietary Supplements (ODS).
- Chapter 12. This compound. (n.d.). Food and Agriculture Organization of the United Nations.
- FDA regulations regarding this compound addition to foods and labelling of foods containing added this compound. (n.d.). Nutrition Connect.
- This compound. (n.d.). Linus Pauling Institute | Oregon State University.
- (PDF) A Review on this compound Speciation for Environmental, Biological and Nutrition Fields. (n.d.).
- FDA regulations regarding this compound addition to foods and labeling of foods containing added this compound. (n.d.). ResearchGate.
- FDA regulations regarding this compound addition to foods and labeling of foods containing added this compound. (n.d.). Read by QxMD.
- A review on this compound speciation for environmental, biological and nutrition fields. (n.d.). Publicación.
- This compound, this compound metabolism and this compound deficiency disorders revisited. (n.d.). PubMed Central.
- Determination of Iodide in Multivitamin-mineral Supplements using Ion Chromatography. (2010, February 7). Thermo Fisher Scientific.
- Determination of total this compound in foods and dietary supplements using inductively coupled plasma-mass spectrometry. (n.d.). PubMed.
- This compound bioavailability lrom pure mineral this compound (KI) in a nonnal subject from Marseille. (n.d.). ResearchGate.
- The this compound Bioavailability and Its Metabolic Response for Kombu and Potassium Iodide Intake in Chinese Adults. (2025, September 4). PubMed Central.
- Development of an In Vitro Human Thyroid Microtissue Model for Chemical Screening. (n.d.). National Institutes of Health.
- This compound 101: Testing, Top Foods, and Supplements. (2023, March 17). Rupa Health.
- 13 Best this compound Supplements. (n.d.). Healthline.
- This compound as a therapeutic supplement. (n.d.). Research Starters - EBSCO.
- Bioavailability of this compound for Natural Kelp and Iodized Salt in Young Adults. (2021, June 21).
- Total this compound Quantification and In Vitro Bioavailability Study in Abalone (Haliotis discus hannai) Using Inductively Coupled Plasma Mass Spectrometry. (2024, May 2). MDPI.
- Technical Support Center: Strategies to Prevent this compound Loss During Sample Preparation and Analysis. (n.d.). Benchchem.
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- 15. Bioavailability of this compound for Natural Kelp and Iodized Salt in Young Adults [ctv.veeva.com]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Iodine Intake Assessment Methods
For researchers, scientists, and professionals in drug development, the accurate assessment of iodine intake is paramount. This compound, an essential micronutrient, is a critical component of thyroid hormones, which orchestrate a symphony of metabolic processes, including brain development. Both deficiency and excess can lead to significant health consequences, making the precise evaluation of this compound status a cornerstone of public health surveillance, clinical diagnostics, and therapeutic monitoring.
This guide provides an in-depth comparative analysis of the principal methods for assessing this compound intake. Moving beyond a mere listing of techniques, this document delves into the scientific rationale behind each method, offers detailed experimental protocols, and presents a critical evaluation of their respective strengths and limitations, grounded in empirical data and authoritative standards.
The Landscape of this compound Biomarkers: A Matter of Time and Function
The selection of an appropriate method for assessing this compound intake hinges on the specific research or clinical question being addressed. The available biomarkers reflect different timeframes of this compound exposure and physiological responses, ranging from recent dietary intake to long-term thyroid function.[1] A comprehensive assessment often involves the complementary use of these indicators.[1]
The primary methods can be broadly categorized as:
-
Biochemical Indicators: These are quantitative measures of this compound or this compound-related molecules in biological samples.
-
Urinary this compound Concentration (UIC): The most common indicator, reflecting recent this compound intake.
-
Serum Thyroglobulin (Tg): An intermediate-term indicator of thyroid function in response to this compound status.
-
Thyroid-Stimulating Hormone (TSH): A sensitive indicator of thyroid function, particularly in neonates.
-
-
Dietary Assessment Methods: These approaches estimate this compound intake through the analysis of food consumption.
-
Food Frequency Questionnaires (FFQs): Assess habitual dietary patterns over an extended period.
-
24-Hour Dietary Recalls and Food Diaries: Provide detailed information on short-term dietary intake.
-
In-Depth Analysis of Biochemical Indicators
Urinary this compound Concentration (UIC): The Gold Standard for Population Assessment
Scientific Rationale: Over 90% of ingested this compound is excreted in the urine, making UIC a direct and sensitive biomarker of recent dietary this compound intake (reflecting the past 24-48 hours).[2][3] At a population level, the median UIC from spot urine samples provides a reliable estimate of the overall this compound status of the group, as day-to-day individual variations tend to average out.[2][4] This is why the World Health Organization (WHO) recommends median UIC as the primary indicator for assessing this compound nutrition in populations.[5]
Causality Behind Experimental Choices: The Sandell-Kolthoff reaction, the most common method for UIC determination, relies on the catalytic role of this compound in the reduction of ceric ammonium sulfate by arsenious acid.[3][6] The rate of this reaction, measured by the loss of the yellow color of the ceric ions, is directly proportional to the this compound concentration. Digestion of the urine sample with an oxidizing agent like ammonium persulfate is a critical preceding step to eliminate interfering substances and convert all forms of this compound to iodide, ensuring accurate measurement.[4]
Experimental Protocol: Determination of Urinary this compound by the Sandell-Kolthoff Reaction (Ammonium Persulfate Digestion)
Materials and Reagents:
-
Urine samples
-
Ammonium persulfate solution
-
Arsenious acid solution
-
Ceric ammonium sulfate solution
-
Potassium iodate standards
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Collect spot urine samples in clean, dry containers. For population surveys, a representative sample of the target group is required.
-
Digestion:
-
Pipette 250 µL of urine, standards, and controls into digestion tubes.
-
Add 1 mL of ammonium persulfate solution to each tube.
-
Place the tubes in a heating block at 100°C for 60 minutes to digest the organic matter and convert all this compound species to inorganic iodide.
-
-
Sandell-Kolthoff Reaction:
-
Allow the tubes to cool to room temperature.
-
Add 2.5 mL of arsenious acid solution to each tube and mix.
-
Initiate the reaction by adding 0.5 mL of ceric ammonium sulfate solution to each tube at timed intervals.
-
-
Measurement:
-
After a fixed incubation time (e.g., 30 minutes), measure the absorbance of each sample at 405 nm.
-
The this compound concentration is inversely proportional to the absorbance.
-
-
Quantification:
-
Construct a standard curve using the absorbance values of the potassium iodate standards.
-
Determine the this compound concentration of the urine samples by interpolating their absorbance values on the standard curve.
-
Quality Assurance: Participation in an external quality assessment program, such as the CDC's Ensuring the Quality of Urinary this compound Procedures (EQUIP) program, is crucial for ensuring the accuracy and reliability of UIC measurements.[5][7][8]
Workflow for Urinary this compound Concentration (UIC) Measurement
Caption: Workflow for UIC measurement using the Sandell-Kolthoff reaction.
Serum Thyroglobulin (Tg): An Intermediate-Term Functional Biomarker
Scientific Rationale: Thyroglobulin (Tg) is a large glycoprotein produced exclusively by the thyroid follicular cells and is the precursor for the synthesis of thyroid hormones.[9][10] In states of this compound deficiency, the thyroid gland is stimulated by TSH to increase its activity and size, leading to an elevated release of Tg into the bloodstream.[9] Conversely, in conditions of this compound excess, Tg levels can also be elevated. Therefore, serum Tg serves as a functional biomarker of thyroid status in response to this compound intake over weeks to months.[1]
Causality Behind Experimental Choices: The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying serum Tg. This technique utilizes the high specificity of monoclonal antibodies to capture and detect Tg. A "sandwich" ELISA format is typically employed, where one antibody captures Tg from the serum sample, and a second, enzyme-conjugated antibody binds to a different epitope on the captured Tg, generating a measurable signal. This two-antibody approach enhances the specificity and sensitivity of the assay.[10] It is important to screen for the presence of Tg autoantibodies (TgAb) in samples, as they can interfere with the assay and lead to inaccurate results.[9]
Experimental Protocol: Determination of Serum Thyroglobulin by Sandwich ELISA
Materials and Reagents:
-
Serum samples
-
Microplate pre-coated with anti-Tg capture antibody
-
Tg standards and controls
-
Biotinylated anti-Tg detection antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer
-
Microplate reader
Procedure:
-
Sample Preparation: Collect blood samples and separate the serum. Samples can be stored at -20°C for long-term storage.
-
Assay Procedure:
-
Add 100 µL of standards, controls, and serum samples to the appropriate wells of the microplate.
-
Incubate for 60 minutes at room temperature to allow Tg to bind to the capture antibody.
-
Wash the wells three times with wash buffer to remove unbound components.
-
Add 100 µL of biotinylated detection antibody to each well and incubate for 60 minutes.
-
Wash the wells three times.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the wells four times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes, allowing for color development.
-
Add 100 µL of stop solution to each well to terminate the reaction.
-
-
Measurement:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the Tg concentration in the samples by interpolating their absorbance values on the standard curve.
-
Workflow for Serum Thyroglobulin (Tg) Measurement
Caption: Workflow for serum Tg measurement using a sandwich ELISA.
Thyroid-Stimulating Hormone (TSH): A Key Indicator in Neonatal Screening
Scientific Rationale: Thyroid-Stimulating Hormone (TSH), produced by the pituitary gland, regulates the production of thyroid hormones. In response to low thyroid hormone levels, which can be caused by this compound deficiency, TSH secretion increases. Neonates are particularly sensitive to this compound deficiency, and an elevated TSH level in a newborn is a sensitive indicator of in utero this compound insufficiency.[1] For this reason, neonatal TSH screening is a valuable tool for monitoring the this compound status of a population.[11]
Causality Behind Experimental Choices: Neonatal TSH screening is typically performed on dried blood spots (DBS) collected from a heel prick. This method of sample collection is minimally invasive and allows for easy storage and transport of samples. The analysis is often performed using highly sensitive immunoassays, such as fluoroimmunoassays (FIA) or enzyme immunoassays (EIA), which can accurately quantify the low levels of TSH present in a small blood sample.
Experimental Protocol: Neonatal TSH Screening from Dried Blood Spots
Materials and Reagents:
-
Dried blood spot collection cards (e.g., Whatman 903)
-
Lancets for heel prick
-
TSH immunoassay kit (e.g., FEIA)
-
Automated immunoassay analyzer
Procedure:
-
Sample Collection:
-
Between 48 and 72 hours after birth, perform a heel prick on the neonate.[12]
-
Apply drops of blood onto the designated circles on the DBS card, ensuring the circles are completely filled.
-
Allow the blood spots to air dry for at least 4 hours in a horizontal position.
-
-
Sample Processing:
-
Punch a small disc (e.g., 3.2 mm) from the center of the dried blood spot.
-
-
TSH Measurement:
-
Place the blood spot disc into a microplate well.
-
Follow the manufacturer's instructions for the specific TSH immunoassay kit and automated analyzer. This typically involves the addition of assay-specific reagents, incubation steps, and measurement of the signal (e.g., fluorescence).
-
-
Data Interpretation:
-
TSH concentrations are reported in mIU/L of whole blood.
-
A frequency of TSH values >5 mIU/L below 3% in a newborn population is indicative of this compound sufficiency.[12]
-
Workflow for Neonatal TSH Screening
Caption: Workflow for neonatal TSH screening from dried blood spots.
Dietary Assessment Methods: Estimating this compound Intake from Food Consumption
Scientific Rationale: Dietary assessment methods aim to quantify the intake of this compound from all dietary sources, including foods, beverages, and supplements. These methods are crucial for understanding the dietary patterns that contribute to this compound status and for planning public health interventions.
Food Frequency Questionnaires (FFQs)
Scientific Rationale: FFQs are designed to assess habitual dietary intake over a longer period (e.g., months or a year).[13] They consist of a list of foods and beverages, and respondents are asked to report the frequency of consumption and, in some cases, portion sizes. This compound-specific FFQs can be developed and validated to provide a reasonable estimate of habitual this compound intake.[13][14][15]
Causality Behind Experimental Choices: The development of a valid FFQ requires a thorough understanding of the primary dietary sources of this compound in the target population.[15] The food list must be comprehensive enough to capture the majority of this compound intake. Validation studies are essential to compare the this compound intake estimated from the FFQ with that from a more detailed reference method, such as a weighed food diary, and with a biochemical marker like UIC.[13][15]
Protocol for Developing and Validating an this compound-Specific FFQ:
-
Development:
-
Identify the main dietary sources of this compound in the target population through a review of existing dietary data or a pilot study.
-
Create a list of food and beverage items that contribute significantly to this compound intake.
-
Develop questions about the frequency of consumption (e.g., per day, week, month) and portion sizes for each item.
-
-
Validation:
-
Recruit a representative sample of the target population.
-
Administer the FFQ.
-
Collect data using a reference method, such as a 4-day weighed food diary, from the same participants.
-
Collect spot urine samples for UIC measurement.
-
Analyze the data to assess the correlation and agreement between the FFQ, the food diary, and UIC. Statistical methods like correlation coefficients, cross-classification, and Bland-Altman plots are used.[13][15]
-
24-Hour Dietary Recalls and Food Diaries
Scientific Rationale: 24-hour dietary recalls and food diaries provide detailed, quantitative information about food and beverage consumption over a short period (typically 1 to 7 days). While they are not suitable for assessing habitual intake due to day-to-day dietary variations, they are valuable for validating FFQs and for providing a detailed picture of short-term dietary patterns.
Comparative Summary of this compound Intake Assessment Methods
| Feature | Urinary this compound Concentration (UIC) | Serum Thyroglobulin (Tg) | Thyroid-Stimulating Hormone (TSH) | Dietary Assessment (FFQ) |
| Timeframe of Assessment | Recent (days)[1] | Intermediate (weeks to months)[1] | Reflects thyroid function | Habitual (months to years)[13] |
| Sample Type | Spot or 24-hour urine | Serum or dried blood spot[16] | Dried blood spot (neonates) | Questionnaire |
| Primary Application | Population-level assessment[5] | Population-level assessment, adjunct to UIC[9] | Neonatal screening for population monitoring[11] | Population-level assessment of habitual intake[13] |
| Individual Assessment | Not reliable in a single spot sample[1] | Limited utility for individuals[16] | Not for individual this compound status in adults | Can rank individuals by intake |
| Cost per Sample | Low to moderate | Moderate | Moderate | Low |
| Typical Turnaround Time | 1-5 days | 1-7 days | 1-3 days | N/A (data analysis time varies) |
| Advantages | Non-invasive, reflects recent intake, well-established methods and cut-offs for populations[2][5] | Functional biomarker, reflects longer-term status than UIC, DBS option is field-friendly[1][16] | Highly sensitive in neonates, integrated into screening programs[11] | Assesses habitual intake, non-invasive, low participant burden[13] |
| Limitations | High intra-individual variability, does not reflect long-term status[2] | Affected by TgAb, less sensitive in adults, requires established reference ranges[9][17] | Insensitive in adults and older children[1] | Relies on memory, requires validation, may not be precise for absolute intake[13][15] |
Conclusion: An Integrated Approach for Comprehensive Assessment
The selection of a method for assessing this compound intake is a critical decision that should be guided by the specific objectives of the study and the characteristics of the target population. For population-level surveillance of recent this compound intake, Urinary this compound Concentration remains the cornerstone method, providing a cost-effective and reliable snapshot of a population's this compound status.
Serum Thyroglobulin offers a valuable complementary perspective, reflecting a more intermediate timeframe of this compound nutrition and thyroid function. Its utility is particularly pronounced in school-aged children and it holds promise for other population groups, though further validation is needed.
Neonatal TSH screening is an indispensable tool for monitoring the impact of this compound deficiency on the most vulnerable segment of the population and serves as a sensitive indicator of the success of national this compound supplementation programs.
Finally, dietary assessment methods , particularly well-validated this compound-specific Food Frequency Questionnaires , are essential for understanding the dietary behaviors that underpin this compound status and for designing effective nutritional interventions.
For the researcher and drug development professional, a nuanced understanding of the strengths and limitations of each of these methods is crucial. An integrated approach, often combining a primary indicator like UIC with a functional biomarker like Tg or dietary assessment, will yield the most comprehensive and actionable insights into the complex landscape of this compound nutrition. This guide serves as a foundational resource to inform the design of robust and scientifically sound studies in this critical area of public health and clinical science.
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A Senior Application Scientist's Guide to Validating Iodine Intake Screening Tools for Women of Childbearing Age
For researchers, clinicians, and public health professionals dedicated to maternal and child health, the accurate assessment of iodine status in women of childbearing age is of paramount importance. Adequate this compound intake is critical for thyroid hormone synthesis, which is essential for fetal neurodevelopment.[1] Suboptimal this compound levels during this crucial period can have irreversible consequences for the cognitive development of the offspring.[2] Consequently, the validation of reliable and efficient screening tools to identify women at risk of this compound deficiency is a critical endeavor in nutritional science and drug development research.
This guide provides a comprehensive comparison of commonly employed this compound intake screening tools, delving into the experimental data that underpins their validity. We will explore the nuances of validation studies, from the selection of appropriate reference methods to the statistical analyses that quantify performance. This document is designed to equip researchers with the technical understanding and practical insights necessary to select, validate, and implement the most suitable this compound intake screening tool for their specific research or public health objectives.
The Landscape of this compound Intake Assessment: A Comparative Overview
The primary challenge in assessing this compound intake lies in balancing accuracy with feasibility. While "gold standard" methods provide the most precise measurements, they are often resource-intensive and burdensome for participants. Screening tools, on the other hand, offer a more practical approach for large-scale studies and clinical settings, but their validity must be rigorously established.
Here, we compare the most prevalent screening tools against the established reference methods.
| Assessment Method | Type | Principle | Strengths | Limitations |
| 24-Hour Urinary this compound Excretion (24UIE) | Gold Standard Biomarker | Measures the total amount of this compound excreted in urine over a 24-hour period. Since approximately 90% of dietary this compound is excreted in the urine, this provides a quantitative measure of recent this compound intake.[3] | Considered the most accurate method for assessing an individual's recent this compound intake.[3] | Cumbersome for participants, prone to incomplete collection, and expensive to analyze.[3] |
| Multi-Day Weighed Food Record | Gold Standard Dietary Assessment | Participants weigh and record all food and beverages consumed over multiple (typically 4-7) days. | Provides a detailed and quantitative assessment of dietary intake. | High participant burden, potential for altered eating habits, and requires a comprehensive and accurate food composition database for this compound. |
| This compound-Specific Food Frequency Questionnaire (I-FFQ) | Screening Tool (Dietary) | A questionnaire that asks participants to report the frequency of consumption of a list of this compound-rich foods and supplements over a specific period (e.g., the last month or year). | Low participant burden, cost-effective, and can capture long-term habitual intake.[4] | Prone to recall bias, may not capture all dietary sources of this compound, and requires population-specific development and validation. |
| Single 24-Hour Dietary Recall | Screening Tool (Dietary) | A trained interviewer asks the participant to recall all food and beverages consumed in the preceding 24 hours. | Less prone to recall bias for the assessed day than FFQs and can provide detailed intake data for that day. | Does not reflect habitual intake and is subject to day-to-day dietary variations.[5] |
| Spot Urinary this compound Concentration (UIC) | Screening Tool (Biomarker) | Measures the this compound concentration in a single urine sample. | Inexpensive, easy to collect, and useful for assessing the this compound status of a population (median UIC).[6] | High intra-individual variability due to fluctuations in fluid intake and diet, making it an unreliable indicator of individual this compound status.[6][7] |
| Thyroglobulin (Tg) | Emerging Biomarker | A precursor protein for thyroid hormones, serum or dried blood spot Tg levels can reflect both this compound deficiency and excess.[8] | May reflect longer-term this compound status (weeks to months) compared to UIC.[8] | Less established than UIC, requires validated assay-specific reference ranges for pregnant women, and can be influenced by thyroid autoimmunity.[6][8] |
Performance of this compound Intake Screening Tools: A Data-Driven Comparison
The validity of a screening tool is not an inherent property but is determined through rigorous comparison with gold standard methods. The following table summarizes key performance metrics from various validation studies conducted in women of childbearing age.
| Screening Tool | Reference Method(s) | Population | Correlation Coefficient (r) | Key Findings & Limitations | Citation(s) |
| This compound-Specific FFQ | 4-Day Weighed Food Diary & UIC | Non-pregnant women (Ireland) | r = 0.434 (vs. Food Diary) | The I-FFQ provided a reasonable estimate of habitual intake, classifying 89% of participants into the same or adjacent tertile as the food diary. | [1][9] |
| This compound-Specific FFQ | 4-Day Weighed Food Record & 24-Hour UIE | Pregnant women (Australia) | r = 0.349 (vs. Food Record); β = 0.488 (vs. 24-Hour UIE) | The FFQ was deemed a valid tool for estimating this compound intake in pregnant women. The correlation was strengthened when this compound supplements were included (r = 0.876). | [2][10] |
| This compound-Specific FFQ | 6-Day Food Diary & Pooled Spot UIC | Pregnant women (Norway) | r = 0.62 (vs. Food Diary); r = 0.21 (vs. UIC) | A strong correlation was observed with the food diary, suggesting the FFQ can validly rank individuals by this compound intake. | [11] |
| Short this compound FFQ | Duplicate 4-Day Food Diaries & Duplicate 24-Hour Urine Collection | Non-pregnant women (UK) | r = 0.45 (vs. Food Diaries); r = 0.34 (vs. UIC) | The FFQ showed good agreement with food diaries in classifying this compound intake. | [4] |
| Web-based FFQ | Repeated 24-Hour Dietary Recalls | General adult population (Norway) | r = 0.19 | The correlation for this compound was notably lower than for other nutrients, suggesting challenges in capturing this compound intake via this specific FFQ. | [12] |
| Digital this compound Screener | Single 24-Hour Recall & Pooled Spot UIC | Non-pregnant women (Norway) | r = 0.318 (vs. 24-Hour Recall); r = 0.122 (vs. UIC) | The screener showed acceptable correlation with the 24-hour recall but not with UIC. The authors suggest it may be used for initial screening but with a high risk of misclassification. | [5] |
The Validation Workflow: A Step-by-Step Approach
Validating an this compound intake screening tool is a multi-faceted process that requires careful planning and execution. The following diagram illustrates a typical validation workflow, integrating dietary assessment and biomarker analysis.
Caption: A generalized workflow for the validation of an this compound intake screening tool.
The Method of Triads: A More Robust Approach to Validation
A significant challenge in validation studies is that the reference method (e.g., a food diary) is also subject to measurement error. The "method of triads" is a statistical approach that addresses this by comparing three imperfectly correlated measurements: the new screening tool (e.g., FFQ), a dietary reference method (e.g., food diary), and a biomarker (e.g., UIC or 24UIE).[1] This method allows for the estimation of the validity coefficient for each of the three methods, which represents their correlation with the "true" but unknown dietary intake.
Caption: The relationship between a screening tool, reference method, and biomarker with the true, unobserved intake.
Experimental Protocols: Ensuring Rigor and Reproducibility
The quality of a validation study hinges on the meticulous execution of its protocols. Below are detailed, step-by-step methodologies for key experiments in the validation of an this compound intake screening tool.
Protocol 1: 24-Hour Urine Collection
Objective: To collect a complete 24-hour urine sample for the measurement of total this compound excretion (24UIE), the gold standard for recent this compound intake.
Materials:
-
Preservative-free 24-hour urine collection container
-
Cooler with ice packs or access to a refrigerator
-
Label for the collection container
Procedure:
-
Start of the Collection:
-
Collection Period:
-
For the next 24 hours, all urine must be collected in the provided container.[14][15]
-
It is crucial to collect every drop of urine during this period.
-
The collection container should be kept cool, either in a refrigerator or a cooler with ice packs, throughout the collection period to prevent bacterial growth.[14]
-
-
End of the Collection:
-
Exactly 24 hours after the start time, the participant should completely empty their bladder and add this final urine to the collection container.[13]
-
Record the exact time and date of this final collection.
-
-
Sample Handling and Storage:
-
Ensure the lid of the collection container is tightly secured.
-
The container should be clearly labeled with the participant's name, the start and end times and dates of the collection.
-
The sample should be transported to the laboratory as soon as possible, keeping it cool during transport.
-
-
Laboratory Processing:
-
Upon receipt, the total volume of the 24-hour urine collection is measured and recorded.
-
The sample is well-mixed, and an aliquot is taken for this compound analysis.
-
The aliquot can be stored frozen until analysis.
-
Protocol 2: Urinary this compound Analysis via the Sandell-Kolthoff Reaction
Objective: To quantify the this compound concentration in urine samples. This method is based on the catalytic role of this compound in the reduction of ceric ammonium sulfate (yellow) to the colorless cerous form by arsenious acid.
Principle: The rate of the color change is proportional to the amount of this compound present in the sample.
Materials:
-
Spectrophotometer or microplate reader
-
Heating block or oven
-
Vortex mixer
-
Calibrated pipettes
-
Reagents:
-
Ammonium persulfate
-
Arsenious acid solution
-
Ceric ammonium sulfate solution
-
Potassium iodate standards
-
Quality control materials
-
Procedure (adapted for microplate format):
-
Sample Preparation and Digestion:
-
Prepare a series of potassium iodate standards of known concentrations.
-
Pipette urine samples, standards, and quality controls into a microplate.
-
Add ammonium persulfate solution to each well.
-
Seal the microplate to prevent evaporation and cross-contamination.
-
Digest the samples in an oven or heating block (e.g., 110°C for 60 minutes) to remove interfering substances.[16]
-
-
Sandell-Kolthoff Reaction:
-
After cooling, add arsenious acid solution to each well.
-
Initiate the reaction by adding ceric ammonium sulfate solution to all wells simultaneously.
-
Incubate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).[16]
-
-
Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader.[16]
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their known this compound concentrations.
-
Calculate the this compound concentration of the urine samples and quality controls by interpolating their absorbance values on the standard curve.
-
For 24-hour urine samples, the total this compound excretion (in µg/24 hours) is calculated by multiplying the urinary this compound concentration (in µg/L) by the total urine volume (in L/24 hours).
-
Conclusion and Future Directions
The validation of this compound intake screening tools is a critical step in addressing this compound deficiency in women of childbearing age. This guide has provided a comparative overview of available tools, their performance based on experimental data, and detailed protocols for their validation.
This compound-specific FFQs have emerged as a practical and reasonably valid tool for assessing habitual this compound intake in this population, particularly for ranking individuals.[2][4][11] However, their performance can be population-specific, underscoring the necessity of local validation. Single 24-hour recalls can provide more accurate intake data for a specific day but are not reflective of long-term habits. Spot UIC remains a valuable tool for population-level assessment but is not recommended for individual screening due to high variability.[6]
The future of this compound status assessment may lie in the refinement of existing tools and the exploration of novel biomarkers. Thyroglobulin shows promise as an indicator of longer-term this compound status, but further validation is required to establish its role in screening individual women of childbearing age.[8] The continued development and validation of cost-effective and minimally invasive screening tools will be instrumental in global efforts to eradicate this compound deficiency and ensure optimal maternal and child health.
References
- UW Medicine Laboratory Test Guide. This compound, 24 Hr Urine (Sendout). [Link]
- Pearce, E. N., Lazarus, J. H., Moreno-Reyes, R., & Zimmermann, M. B. (2016). Reflection of Dietary this compound in the 24 h Urinary this compound Concentration, Serum this compound and Thyroglobulin as Biomarkers of this compound Status: A Pilot Study. Nutrients, 8(11), 740. [Link]
- Labcorp. (n.d.). 070222: this compound, 24-Hour Urine. [Link]
- Mayo Clinic Laboratories. (n.d.). UIOD - Overview: this compound, 24 Hour, Urine. [Link]
- Sanford Laboratories. (n.d.). This compound, 24 Hour, Urine. [Link]
- Caldwell, K. L., Miller, G. A., & Jones, R. L. (2016). Urinary this compound, thyroid function, and thyroglobulin as biomarkers of this compound status. The American journal of clinical nutrition, 104 Suppl 3, 898S–901S. [Link]
- Caldwell, K. L., Miller, G. A., & Jones, R. L. (2016).
- García-Valtierra, M., et al. (2023). Exploration of thyroglobulin as a biomarker of this compound status in this compound-sufficient and mildly this compound-deficient pregnant women. European Journal of Nutrition, 62(5), 2185–2198. [Link]
- NutriPATH. (n.d.). URINE this compound LOADING TEST (Urine spot and 24hr urine) Collection Instructions. [Link]
- Combet, E., Bouga, M., Pan, B., & Lean, M. E. (2014). Validation of a short food frequency questionnaire specific for this compound in U.K. females of childbearing age.
- Ryšavá, L., et al. (2004). Spectrophotometric determination of urinary this compound by the Sandell-Kolthoff reaction subsequent to dry alkaline ashing. Results from the Czech Republic in the period 1994-2002.
- Ohashi, T., Yamaki, M., Pandav, C. S., Karmarkar, M. G., & Irie, M. (2000). Simple microplate method for determination of urinary this compound. Clinical chemistry, 46(4), 529–536. [Link]
- Dunn, J. T., Crutchfield, H. E., Gutekunst, R., & Dunn, A. D. (1993). Two simple methods for measuring this compound in urine.
- García-Valtierra, M., et al. (2023). Exploration of thyroglobulin as a biomarker of this compound status in this compound-sufficient and mildly this compound-deficient pregnant women. PubMed. [Link]
- Esteves, C., et al. (2020). Improvement of the Sandell-Kolthoff reaction method (ammonium persulfate digestion) for the determination of this compound in urine samples. Food Science and Technology, 41(suppl 1), 263-267. [Link]
- Kelliher, L., Kiely, M. E., & Hennessy, Á. (2024). Development and validation of a food frequency questionnaire to assess habitual this compound intake among women of childbearing age.
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- Aakre, I., et al. (2023). Comparison of a digital this compound-specific dietary screener with 24-hour recall and urinary this compound concentration. Journal of Nutritional Science, 12, e90. [Link]
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- Charlton, K., et al. (2015). Development and validation of an this compound-specific FFQ to estimate this compound intake in Australian pregnant women. R Discovery. [Link]
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- Næss, S., Aakre, I., Kjellevold, M., Dahl, L., & Henjum, S. (2019). Validation and reproducibility of a new this compound specific food frequency questionnaire for assessing this compound intake in Norwegian pregnant women. BMC nutrition, 5, 57. [Link]
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A Comparative Guide to the Efficacy of Iodine-Based Antiseptics: Povidone-Iodine, Lugol's Solution, and Tincture of Iodine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the efficacy of three prominent iodine-based antiseptics: Povidone-Iodine (PVP-I), Lugol's Solution, and Tincture of this compound. As a senior application scientist, this document moves beyond a simple listing of features to offer a critical analysis of their antimicrobial performance, supported by experimental data and detailed protocols. Our objective is to equip researchers and professionals with the necessary insights to make informed decisions in their selection and application of these essential antiseptic agents.
Introduction: A Tale of Three Iodines
This compound has been a cornerstone of antisepsis for over 150 years, valued for its potent and broad-spectrum antimicrobial activity.[1] However, its application has evolved into various formulations, each with distinct chemical properties, efficacy profiles, and clinical implications. This guide focuses on a comparative analysis of three principal forms:
-
Povidone-Iodine (PVP-I): An iodophor, where this compound is complexed with the polymer polyvinylpyrrolidone (PVP). This formulation provides a sustained release of free this compound, reducing irritation and enhancing its safety profile.[2]
-
Lugol's Solution: An aqueous solution containing elemental this compound and potassium iodide. The potassium iodide solubilizes the this compound in water.[3]
-
Tincture of this compound: An alcoholic solution of elemental this compound and a salt, typically sodium or potassium iodide. The alcohol base contributes to its rapid and potent antiseptic action.[2]
Mechanism of Action: The Unifying Power of Free this compound
The antimicrobial efficacy of all three formulations stems from the release of free molecular this compound (I₂).[3] This small molecule readily penetrates the cell walls of microorganisms. Once inside, its potent oxidizing capabilities disrupt essential cellular components, leading to rapid cell death. The primary mechanisms include:
-
Protein and Enzyme Inactivation: this compound reacts with amino acids, leading to the denaturation of structural proteins and enzymes.
-
Disruption of Nucleic Acids: It interferes with the synthesis and structure of DNA and RNA.
-
Cell Membrane Damage: this compound alters the integrity of the cell membrane by reacting with unsaturated fatty acids.
The key difference between the formulations lies in the concentration and availability of this free this compound, which in turn influences their speed of action, duration of effect, and potential for tissue irritation. Povidone-iodine, for instance, acts as a reservoir, slowly releasing free this compound, which provides a prolonged antiseptic effect with reduced toxicity compared to the immediate and high concentration of free this compound in tincture of this compound.[2]
Comparative Efficacy: A Data-Driven Analysis
A direct, head-to-head comparison of these three antiseptics using identical standardized methods is not extensively available in published literature. However, by synthesizing data from various in-vitro studies, we can construct a comparative overview of their efficacy.
Antimicrobial Spectrum
All three this compound-based antiseptics exhibit a broad antimicrobial spectrum, with activity against a wide range of pathogens:
-
Bacteria: Effective against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[4][5]
-
Viruses: Active against both enveloped and non-enveloped viruses.[4]
-
Fungi: Demonstrates fungicidal activity against various fungal species.[4]
-
Protozoa: Effective against certain protozoa.
Povidone-iodine has been shown to have a broad-spectrum of activity, and notably, no development of resistance has been reported.[5]
Quantitative Efficacy Data
The following tables summarize available quantitative data on the efficacy of each antiseptic. It is crucial to note that the data is compiled from different studies with varying methodologies, which may limit direct comparison.
Table 1: Efficacy of Povidone-Iodine (PVP-I) against various pathogens.
| Microorganism | Concentration of PVP-I | Contact Time | Log Reduction | Reference |
| MRSA | 1% (diluted) | 30 seconds | >5 | [5] |
| S. aureus | 0.25% | 30 seconds | No Growth | [6] |
| P. aeruginosa | 0.6% | 15 seconds | > No Growth | [1] |
| E. coli | 7.5% | 1 minute | 5.12 | [7] |
| C. albicans | 7.5% | 1 minute | 4.14 | [7] |
Table 2: Efficacy of Tincture of this compound against various pathogens.
| Microorganism | Dilution | Contact Time | Log Reduction | Reference |
| S. aureus | 1/2 | 5 minutes | >5 | [8] |
| P. aeruginosa | 1/2 | 5 minutes | 3.72 | [8] |
| E. coli | 1/2 | 5 minutes | 3.89 | [8] |
Table 3: Efficacy of Lugol's Solution against Staphylococcus aureus.
| Concentration | Application | Efficacy | Reference |
| 1% and 0.1% | In vitro biofilm | Eradicated S. aureus biofilm | [9] |
| 1% and 2% | In vivo (hand sanitizer) | 100% reduction of viable bacteria | [10] |
Note: The lack of directly comparable data in a single study highlights a significant gap in the current literature. Future research should focus on a standardized, head-to-head comparison of these three important antiseptics.
Experimental Protocols for Efficacy Testing
To ensure the scientific integrity of efficacy claims, standardized and validated experimental protocols are essential. The following sections detail the methodologies for two key in-vitro tests used to evaluate antiseptic performance.
Time-Kill Assay (Based on ASTM E2315)
The time-kill assay is a quantitative method to assess the rate at which an antiseptic kills a microbial population.
Objective: To determine the log reduction of a specific microorganism after exposure to an antiseptic for various contact times.
Methodology:
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism (e.g., S. aureus, P. aeruginosa) in an appropriate broth medium to achieve a specific concentration (typically 10⁸ CFU/mL).
-
Wash and resuspend the microbial cells in a suitable diluent.
-
-
Test Procedure:
-
Dispense a defined volume of the antiseptic solution into sterile test tubes.
-
At time zero, add a specific volume of the microbial inoculum to the antiseptic solution.
-
At predetermined contact times (e.g., 15s, 30s, 1 min, 5 min), transfer an aliquot of the mixture to a neutralizing solution to stop the antimicrobial action.
-
-
Enumeration of Survivors:
-
Perform serial dilutions of the neutralized sample.
-
Plate the dilutions onto an appropriate agar medium.
-
Incubate the plates under suitable conditions.
-
Count the number of colony-forming units (CFU) on the plates.
-
-
Data Analysis:
-
Calculate the log reduction in CFU at each time point compared to the initial inoculum count.
-
Experimental workflow for a standard Time-Kill Assay.
Quantitative Suspension Test
This test evaluates the efficacy of a disinfectant by determining the reduction in the number of viable microorganisms in a liquid suspension.
Objective: To measure the log reduction of a microbial population after a defined contact time with an antiseptic under specific conditions (e.g., with or without organic load).
Methodology:
-
Preparation:
-
Prepare a standardized suspension of the test microorganism.
-
Prepare the antiseptic at the desired test concentration.
-
If required, prepare an interfering substance (e.g., bovine albumin) to simulate an organic load.
-
-
Test Procedure:
-
Add the interfering substance (if applicable) to the antiseptic solution.
-
Add the microbial suspension to the antiseptic solution and start a timer.
-
After the specified contact time, transfer a defined volume of the mixture to a neutralizing solution.
-
-
Enumeration and Calculation:
-
Determine the number of surviving microorganisms using plating and colony counting.
-
Calculate the log reduction compared to a control sample without the antiseptic.
-
Workflow for a Quantitative Suspension Test.
Discussion and Future Directions
The available data confirms the broad-spectrum and potent antimicrobial activity of povidone-iodine, tincture of this compound, and Lugol's solution. Povidone-iodine stands out for its sustained-release mechanism, which contributes to its favorable safety profile. Tincture of this compound, with its alcohol base, offers rapid and powerful antisepsis but with a higher potential for skin irritation. Lugol's solution provides an effective aqueous alternative.
The primary limitation in providing a definitive comparative guide is the lack of standardized, head-to-head studies. Future research should prioritize direct comparisons of these three formulations using validated methods like the time-kill assay and quantitative suspension tests against a panel of clinically relevant microorganisms. Such studies would provide the robust, quantitative data needed for evidence-based selection of the most appropriate this compound-based antiseptic for specific clinical and research applications.
References
- Tan, E. L., & Johari, N. H. (2021). Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens. GMS hygiene and infection control, 16, Doc05. [Link]
- Little, J. R., Murray, P. R., & Spitznagel, J. K. (1999). A randomized trial of povidone-iodine compared with this compound tincture for venipuncture site disinfection: effects on rates of blood culture contamination. The American journal of medicine, 107(2), 119–125. [Link]
- Tan, E. L., & Johari, N. H. (2021). Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens.
- Kessler, J. H. (2023). Dispersing the misconceptions of molecular this compound in medical uses. I2Pure. [Link]
- Bigliardi, P. L., Alsagoff, S. A. L., El-Kafrawi, H. Y., Pyon, J.-K., Wa, C. T. C., & Villa, M. A. (2017). Povidone–this compound: use in hand disinfection, skin preparation and antiseptic irrigation. British Journal of Surgery, 104(8), e14-e23. [Link]
- Boukhris, I., et al. (2015). Evaluation of the bactericidal efficacy of different dilutions of tincture of this compound on three bacterial reference strains. Journal of Chemical and Pharmaceutical Research, 7(7), 844-848. [Link]
- Grønseth, T., et al. (2022). Lugol's solution and Gentian violet eradicate methicillin-resistant Staphylococcus aureus biofilm in skin wound infections.
- Grønseth, T., et al. (2017). Lugol's solution eradicates Staphylococcus aureus biofilm in vitro. International Journal of Pediatric Otorhinolaryngology, 103, 58-64. [Link]
- EduDose. (2023, August 27). Povidone this compound vs this compound Tincture Key Differences Explained with Story & Case Study [Video]. YouTube. [Link]
- Tan, E. L., & Johari, N. H. (2021). Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens. GMS hygiene and infection control, 16, Doc05. [Link]
- Berdahl, J. P., et al. (2018).
- Sibbald, R. G., et al. (2007). This compound revisited. International wound journal, 4(2), 124-137. [Link]
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- Ghorbani, F., et al. (2021). Evaluation of organic load-related efficacy changes in antiseptic solutions used in hospitals. Journal of Contemporary Medical Sciences, 7(4), 224-229. [Link]
- Klocek, M. S., et al. (2016). Time-Kill Comparison of Povidone this compound to Hypochlorous Acid Against Endophthalmitis Isolates of Staphylococci. Investigative Ophthalmology & Visual Science, 57(12), 5651-5651. [Link]
- Khan, M. U., et al. (2016). Chlorhexidine versus Tincture of this compound for Reduction of Blood Culture Contamination Rates: a Prospective Randomized Crossover Study. Journal of clinical microbiology, 54(12), 2967–2971. [Link]
- Reimer, K., et al. (2002). Antimicrobial effectiveness of povidone-iodine and consequences for new application areas.
- Klocek, M. S., et al. (2018). Time-Kill Comparison of Povidone this compound to Hypochlorous Acid against Endophthalmitis Isolates of Staphylococci. Current Trends in Ophthalmology and Visual Science, 1(1). [Link]
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A Comparative Study of Iodine and Bromine in Halogen Bonding: A Guide for Researchers
In the landscape of non-covalent interactions, halogen bonding has emerged as a powerful tool for rational design in drug discovery, materials science, and crystal engineering.[1][2] This guide provides an in-depth comparative analysis of iodine and bromine as halogen bond donors, offering both theoretical insights and practical, field-proven experimental methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage the nuanced differences between these two halogens.
The Theoretical Bedrock: Understanding the σ-Hole
The foundation of halogen bonding lies in the concept of the σ-hole, a region of positive electrostatic potential on the halogen atom, opposite to the covalent bond.[3][4] This seemingly counterintuitive phenomenon arises from the anisotropic distribution of electron density around the halogen atom. The electron density is drawn away from the halogen along the axis of the covalent bond, creating an electron-deficient, positively charged cap—the σ-hole. This region can then interact favorably with a Lewis base or any electron-rich species, forming a halogen bond.[4]
The strength and directionality of the halogen bond are intrinsically linked to the properties of the σ-hole. As one descends the halogen group from chlorine to this compound, both the polarizability and the size of the σ-hole increase.[5] Consequently, the strength of halogen bonds typically follows the trend I > Br > Cl > F.[5] This fundamental principle dictates the varying efficacies of this compound and bromine in forming stable halogen-bonded complexes.
Caption: The σ-hole concept in halogen bonding.
A Head-to-Head Comparison: this compound vs. Bromine in Halogen Bonding
While both this compound and bromine are effective halogen bond donors, their distinct atomic properties lead to significant differences in the resulting interactions. This compound, being larger and more polarizable than bromine, generally forms stronger and more directional halogen bonds.[6][7] This is reflected in shorter contact distances and higher interaction energies.
Quantitative Comparison of this compound and Bromine Halogen Bonds
The following tables summarize key quantitative data from crystallographic studies and computational models, highlighting the differences in bond lengths, angles, and interaction energies for this compound and bromine halogen bonds.
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) | Bond Length (Å) | Bond Angle (°) | Reference |
| C6F5I | Acetone | -2.44 | - | 180 | [8] |
| C6F5Br | Pyridine | - | 3.197 | - | [9] |
| Di-p-fluorophenylI odonium | - | 111 | - | - | [6] |
| Di-p-fluorophenylBr omonium | - | 114 | - | - | [6] |
Note: A comprehensive, directly comparable dataset across multiple acceptors is challenging to compile from existing literature. The values presented are illustrative of the general trends.
Experimental Protocols for Characterizing Halogen Bonds
The characterization of halogen bonds relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography for Co-crystal Analysis
X-ray crystallography provides definitive evidence for the existence and geometry of halogen bonds in the solid state.[10] The process of obtaining co-crystals suitable for X-ray diffraction is a critical step.
Experimental Protocol: Co-crystallization for X-ray Diffraction
-
Solvent Selection: Screen a variety of solvents to find one in which both the halogen bond donor and acceptor have moderate solubility. Solvents commonly used include hexane, ethyl acetate, and dichloromethane.
-
Stoichiometry: Prepare solutions of the halogen bond donor and acceptor in a 1:1 molar ratio. In some cases, other ratios (e.g., 1:2 or 2:1) may yield crystals.
-
Crystallization Method:
-
Slow Evaporation: Combine the solutions of the donor and acceptor and allow the solvent to evaporate slowly at room temperature or in a refrigerator.
-
Vapor Diffusion: Place a concentrated solution of the donor and acceptor in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compounds are less soluble. The vapor of the anti-solvent will slowly diffuse into the vial, inducing crystallization.
-
Cooling: Prepare a saturated solution of the donor and acceptor at an elevated temperature and then slowly cool it to room temperature or below.
-
-
Crystal Harvesting and Mounting: Once suitable crystals have formed, carefully harvest them and mount them on a goniometer head for X-ray diffraction analysis.
-
Data Collection and Structure Refinement: Collect the diffraction data and refine the crystal structure to determine the precise atomic coordinates, bond lengths, and angles of the halogen bond.[10]
Caption: Experimental workflow for X-ray crystallography of co-crystals.
NMR Spectroscopy for Solution-Phase Analysis
NMR spectroscopy is a powerful tool for studying halogen bonds in solution, providing information on their strength and dynamics.[11] NMR titration is a common method to determine the association constant (Ka) of a halogen-bonded complex.
Experimental Protocol: NMR Titration for Determining Association Constants
-
Sample Preparation:
-
Prepare a stock solution of the halogen bond donor (the "host") at a known concentration in a suitable deuterated solvent.
-
Prepare a stock solution of the halogen bond acceptor (the "guest") at a much higher concentration (typically 10-20 times) in the same deuterated solvent, also containing the host at the same concentration as the host-only solution to avoid dilution effects.[12]
-
-
Initial Spectrum: Acquire an NMR spectrum of the host-only solution. The chemical shift of a proton or fluorine nucleus close to the halogen atom is typically monitored.[12]
-
Titration:
-
Add small aliquots of the guest solution to the host solution in the NMR tube.
-
Acquire an NMR spectrum after each addition, ensuring the temperature is kept constant.
-
-
Data Analysis:
Caption: Experimental workflow for NMR titration.
Computational Modeling of Halogen Bonds
Computational chemistry provides invaluable insights into the nature and strength of halogen bonds, complementing experimental data.[15] Density Functional Theory (DFT) is a widely used method for these studies.
Computational Protocol: DFT Calculation of Halogen Bond Interaction Energy
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Functional and Basis Set Selection:
-
Functionals: Functionals that perform well for non-covalent interactions, such as M06-2X or ωB97X-D, are recommended.[9][16]
-
Basis Sets: A triple-zeta basis set with polarization and diffuse functions (e.g., def2-TZVP or aug-cc-pVTZ) is generally required for accurate results.[16][17] For heavy atoms like this compound, effective core potentials (ECPs) should be used to account for relativistic effects.[18]
-
-
Geometry Optimization: Perform geometry optimizations of the individual halogen bond donor and acceptor molecules, as well as the halogen-bonded complex.
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Interaction Energy Calculation: Calculate the interaction energy (ΔE) using the following equation, correcting for basis set superposition error (BSSE) using the counterpoise method: ΔE = E_complex - (E_donor + E_acceptor) + BSSE
Conclusion
The choice between this compound and bromine as a halogen bond donor is a critical design decision that should be guided by the specific application. This compound's superior polarizability and larger σ-hole make it the halogen of choice for forming strong, highly directional halogen bonds, which are often desirable in crystal engineering and the design of potent inhibitors. Bromine, while forming weaker halogen bonds, can still provide significant and tunable interactions, and its smaller size and lower reactivity can be advantageous in certain contexts. By understanding the fundamental principles and employing the experimental and computational methodologies outlined in this guide, researchers can effectively harness the power of both this compound and bromine in their molecular design endeavors.
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A Comparative Guide to the Validation of Urinary Iodine Concentration as a Biomarker for Iodine Status
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of urinary iodine concentration (UIC) as a biomarker for assessing this compound status. It delves into the validation of UIC, explores alternative biomarkers, and presents the experimental data and protocols necessary for a comprehensive evaluation.
Part 1: The Crucial Role of this compound and the Need for Reliable Biomarkers
This compound is an essential trace element required for the synthesis of thyroid hormones, which are critical for metabolism, growth, and neurodevelopment.[1][2] this compound deficiency is a major global public health issue, leading to a spectrum of disorders collectively known as this compound deficiency disorders (IDDs). These include goiter, hypothyroidism, and cognitive impairments.[3] Accurate assessment of this compound status at both the population and individual level is therefore paramount for implementing and monitoring effective public health interventions, such as universal salt iodization.[4][5]
Part 2: Urinary this compound Concentration (UIC) - The Gold Standard Under the Microscope
Urinary this compound concentration is the most widely used biomarker for assessing this compound status in populations.[3][6][7][8] This is because approximately 90% of ingested this compound is eventually excreted in the urine, making UIC a direct reflection of recent dietary this compound intake.[6][9]
Methodologies for UIC Determination
Two primary analytical methods are employed for measuring UIC: the Sandell-Kolthoff (S-K) reaction and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
The Sandell-Kolthoff (S-K) Reaction: This classic colorimetric method is based on the catalytic effect of this compound on the reduction of ceric ammonium sulfate by arsenious acid.[10][11][12] The rate of the reaction, measured by the disappearance of the yellow color of the ceric ions, is proportional to the this compound concentration.[10][13] While cost-effective and widely used, the S-K method can be labor-intensive and susceptible to interferences.[14]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a more modern and highly sensitive technique that measures the mass-to-charge ratio of ions.[15][16] It offers high accuracy, specificity, and throughput, making it a reference method for UIC determination.[16][17][18] However, it requires expensive instrumentation and skilled personnel.[16]
Table 1: Comparison of Analytical Methods for Urinary this compound Concentration
| Feature | Sandell-Kolthoff (S-K) Reaction | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Catalytic spectrophotometry[10][11] | Mass spectrometry[15] |
| Sensitivity | Good (LOD ~2 µg/L)[19] | Excellent (LOD ~0.24-1.0 µg/L)[14][18] |
| Specificity | Can be affected by interfering substances[14] | High[17] |
| Throughput | Moderate | High |
| Cost | Low[20] | High[16] |
| Expertise | Moderate | High[16] |
Experimental Protocol: UIC Determination by ICP-MS
The following is a generalized protocol for the determination of UIC by ICP-MS.
-
Sample Preparation: Urine samples and calibrators are diluted (e.g., 1:20 or 1:49) with an alkaline solution containing an internal standard (e.g., Tellurium or Rhodium) to minimize matrix effects.[14][17][18]
-
Instrumentation: An ICP-MS instrument is used, with the peristaltic pump introducing the diluted samples into the spray chamber with an argon stream.[18]
-
Measurement: The ions of interest (e.g., this compound at m/z 127 and the internal standard) are measured.[18]
-
Quantification: The concentration of this compound in the urine samples is determined by comparing the signal intensity to that of the calibrators.
-
Quality Control: Certified reference materials and internal quality controls are analyzed with each batch of samples to ensure accuracy and precision.[6][7]
Validation of UIC as a Biomarker
The World Health Organization (WHO) has established epidemiological criteria for assessing this compound nutrition based on median UIC in school-aged children.[9][21]
Table 2: WHO Epidemiological Criteria for Assessing this compound Nutrition
| Median Urinary this compound (µg/L) | This compound Intake |
| < 20 | Severe insufficiency |
| 20-49 | Moderate insufficiency |
| 50-99 | Mild insufficiency |
| 100-199 | Adequate |
| 200-299 | Above requirements |
| ≥ 300 | Excessive |
Source: World Health Organization[9]
For pregnant women, the median UIC should be between 150 and 249 µg/L to be considered adequate.[9][22]
Diagram 1: Workflow for UIC Measurement and Validation
Caption: Workflow for urinary this compound concentration analysis.
Part 3: Navigating the Limitations of UIC
While UIC is a valuable tool for population assessment, it has limitations for determining individual this compound status due to significant intra-individual variability.[3]
-
Hydration Status: Urine concentration can fluctuate based on fluid intake, affecting the UIC.[1]
-
Diurnal Variation: this compound excretion can vary throughout the day.[23]
To address these limitations, several approaches are used:
-
24-Hour Urine Collection: Considered the gold standard for individual assessment as it provides a measure of total daily this compound excretion.[2][24][25] However, it is often impractical for large-scale studies.[20]
-
Creatinine Correction: The this compound-to-creatinine ratio (I/Cr) is often used to adjust for variations in urine dilution.[1][23] Creatinine is a byproduct of muscle metabolism and is excreted at a relatively constant rate.[1] However, this method is not without controversy, as creatinine excretion can be influenced by age, sex, muscle mass, and diet.[14][26] The WHO currently recommends reporting UIC as µg/L without creatinine correction for population studies.[20]
Diagram 2: Factors Influencing UIC and Correction Methods
Caption: Influences on UIC and methods for correction.
Part 4: A Broader Perspective: Alternative and Complementary Biomarkers
While UIC is the primary biomarker, a multi-faceted approach using other indicators can provide a more comprehensive picture of this compound status.
-
Thyroglobulin (Tg): A protein produced exclusively by the thyroid gland, Tg is a sensitive functional biomarker of this compound status.[7][8][27][28] Serum Tg concentrations increase in response to both this compound deficiency and excess.[3][29] It reflects this compound status over a longer period (weeks to months) than UIC.[29] However, the presence of Tg antibodies can interfere with its measurement, and standardized assays are needed.[27][28]
-
Thyroid Stimulating Hormone (TSH): TSH is a sensitive indicator of thyroid function, particularly in neonates where it is used for screening for congenital hypothyroidism.[6][7] However, in adults, TSH is not a sensitive indicator of mild to moderate this compound deficiency.[7][29]
-
Goiter Rate: Historically, the prevalence of goiter (enlarged thyroid gland) was a key indicator of chronic this compound deficiency.[30] However, with the success of salt iodization programs, goiter rates have decreased, and this is now considered a less sensitive marker of recent changes in this compound status.[9][31]
Table 3: Comparison of Biomarkers for this compound Status
| Biomarker | Principle | Timeframe of Assessment | Advantages | Limitations |
| Urinary this compound Concentration (UIC) | Direct measure of recent intake[6][7] | Short-term (days)[29] | Non-invasive, reflects current intake[9] | High intra-individual variability[3] |
| Thyroglobulin (Tg) | Functional marker of thyroid stimulation[28][29] | Medium to long-term (weeks to months)[29] | More stable than UIC, reflects thyroid function[32] | Affected by Tg antibodies, needs assay standardization[27][28] |
| Thyroid Stimulating Hormone (TSH) | Pituitary hormone regulating thyroid | Reflects thyroid function | Sensitive in neonates[6][7] | Insensitive to mild-moderate deficiency in adults[7][29] |
| Goiter Rate | Physical sign of chronic deficiency | Long-term (months to years) | Useful in initial assessments of severe deficiency | Insensitive to recent changes in this compound status[9][31] |
Diagram 3: Interplay of this compound Biomarkers
Caption: Relationship between this compound intake and key biomarkers.
Part 5: An Integrated Strategy for Comprehensive Assessment
For a robust assessment of this compound status, particularly in research and clinical settings, an integrated approach is recommended. While UIC remains the cornerstone for population surveillance, combining it with functional biomarkers like Tg can provide a more nuanced understanding.[30] For instance, in a population with borderline UIC, an elevated median Tg could indicate that the population is under thyroidal stress due to insufficient this compound intake.
Future research should focus on the development and validation of reliable biomarkers for individual this compound status, which are currently lacking.[6][7][8] This is especially critical for vulnerable groups such as pregnant women, where this compound sufficiency is crucial for fetal neurodevelopment.[6][7]
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Iodine titration versus other methods for determining ascorbic acid.
Beginning data gathering
I am now initiating targeted Google searches to gather comprehensive information. My focus is on various methods for ascorbic acid determination, specifically iodine titration, spectrophotometry, HPLC, and enzymatic approaches. The objective is a detailed analysis of each method.
Analyzing ascorbic acid determination
I'm now diving deeper into the nuances of each ascorbic acid determination method. My research has expanded to include experimental data comparing accuracy and sensitivity. I'm focusing on the chemical principles and practical details of this compound titration, spectrophotometry, HPLC, and enzymatic methods. My aim is a structured guide comparing each method's advantages and disadvantages.
Initiating detailed research plan
I've formulated a complete research plan. I'll start with targeted Google searches focusing on ascorbic acid determination methods: this compound titration, spectrophotometry, HPLC, and enzymatic approaches. Then I will analyze the search results, comparing accuracy, precision, and sensitivity. I'll structure the guide with method-specific sections, a comparison table, and Graphviz diagrams for workflow visualization. I will cite authoritative sources throughout the document.
Gathering Method Comparisons
I've established a solid base for comparing this compound titration with alternative ascorbic acid determination methods. I now understand the principles of this compound titration, HPLC, and DCPIP spectrophotometry. My next step will be analyzing the advantages and disadvantages of each, specifically relating to their precision, accuracy, and cost-effectiveness. I will keep in mind potential application specific considerations.
Focusing On Granular Details
I've significantly expanded my search, moving beyond general principles to pinpoint specific details required for a comprehensive comparison. I am concentrating on securing step-by-step protocols for each method. I now need concrete, quantitative data from comparison studies to populate the comparison table. This includes recovery percentages and limits of detection. I am also working on gathering specifics on common interferents and enzymatic methods.
Pinpointing Key Discrepancies
I'm now fully focused on creating a practical guide that is useful. To make it work, I need to find specific, step-by-step protocols and concrete data. I'm searching for comparative studies, and official methods to populate the comparison table. I'm prioritizing data on recovery, limits of detection, interferents, and more on enzymatic methods. My focus is on filling in the specific gaps. Authoritative sources will be critical.
Analyzing Relevant Protocols
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Consolidating Data and Filling Gaps
My searches have improved. I've uncovered specific data for this compound titration, HPLC, and spectrophotometric methods, including the DCPIP and DNPH assays. I also have official methods and validation guidelines, which are excellent sources. However, the search must now turn to finding direct comparative experimental data and a citable enzymatic assay protocol, as well as compiling details on interferences.
Analyzing Ascorbic Acid Methods
I've established a solid overview with the initial searches, including this compound titration, HPLC, and spectrophotometry. I have comparative data on DCPIP and DNPH methods, and I am now beginning to organize and compare various methodologies. My focus is on the advantages and disadvantages of each.
Refining the Comparative Data
I'm now streamlining the quantitative data into a comparative table to enhance accessibility. I am meticulously ensuring each procedural step has a supporting, in-depth explanation rooted in chemical principles and potential issues. My research is converging, and the diagrams and main text body are ready for drafting. My final research step focuses on identifying a comprehensive review article to solidify the reference section.
Accumulating Key Insights
Consolidating Foundational Elements
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Compiling Comprehensive Resources
A Guide for the Bench Chemist: A Comparative Analysis of Hypervalent Iodine Reagents in Modern Synthesis
In the landscape of modern organic synthesis, the demand for mild, selective, and environmentally benign reagents has never been greater. Hypervalent iodine (HVI) compounds have risen to this challenge, establishing themselves as powerful alternatives to traditional heavy metal-based reagents.[1][2] Their low toxicity, high functional group tolerance, and predictable reactivity make them indispensable tools for researchers in academia and the pharmaceutical industry.[3][4]
This guide offers a comparative analysis of the most common HVI reagents, focusing on their performance, mechanistic nuances, and practical applications. We aim to provide the field-proven insights necessary to help you select the optimal reagent and protocol for your specific synthetic transformation.
Section 1: The this compound(V) Workhorses: IBX and DMP for Oxidations
The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Among HVI reagents, 2-Iodoxybenzoic acid (IBX) and its more celebrated derivative, Dess-Martin periodinane (DMP), are the undisputed leaders in this domain.[5] Both are based on an this compound(V) center, yet their physical properties dictate their utility and application.
DMP is derived from IBX through the acetylation of the iodyl group.[6] This seemingly minor structural change has profound consequences. The acetate groups render DMP highly soluble in common chlorinated solvents like dichloromethane (DCM) and chloroform.[6][7] In stark contrast, IBX is notoriously insoluble in nearly all organic solvents except for dimethyl sulfoxide (DMSO).[6] This fundamental difference in solubility is the primary driver behind the generally milder conditions, shorter reaction times, and simplified workups associated with DMP.[6][7]
Comparative Analysis: IBX vs. DMP
| Feature | 2-Iodoxybenzoic Acid (IBX) | Dess-Martin Periodinane (DMP) |
| Oxidizing Power | Strong | Strong, but often more controlled |
| Solubility | Poor in most organic solvents (soluble in DMSO)[6] | Good in DCM, Chloroform, Acetonitrile[6][7] |
| Reaction Conditions | Often requires heating or co-solvents[6][8] | Typically Room Temperature, neutral pH[7][9] |
| Reaction Time | Generally longer | Fast (often 0.5 - 4 hours)[10][11] |
| Workup | Filtration of insoluble byproducts[6] | Aqueous extraction of soluble byproducts[6] |
| Stability & Safety | Potentially explosive upon heating[8] | Potentially shock-sensitive and explosive[7][11][12] |
| Key Advantages | Cost-effective precursor to DMP | High solubility, mildness, high yields, chemoselectivity[7][12] |
| Key Disadvantages | Poor solubility, requires forcing conditions | Higher cost, potential explosive hazard[7][12] |
Mechanism of Alcohol Oxidation
The oxidation of alcohols by both IBX and DMP proceeds through a similar pathway involving two key steps: ligand exchange and reductive elimination.[6][7] In the first step, the alcohol substrate coordinates to the this compound(V) center, displacing an acetate ligand (in the case of DMP) to form a diacetoxyalkoxyperiodinane intermediate.[7] An acetate molecule then acts as a base, abstracting the alpha-proton from the coordinated alcohol. This triggers a reductive elimination cascade, yielding the oxidized carbonyl compound, the reduced this compound(III) byproduct, and acetic acid.[7][13][14]
Caption: Generalized mechanism of alcohol oxidation by DMP.
Case Study 1: Oxidation of a Sensitive Secondary Alcohol
Objective: To oxidize a secondary alcohol to a ketone without epimerizing an adjacent stereocenter or affecting other sensitive functional groups.
This protocol is favored for its mild, neutral conditions which preserve sensitive functional groups and stereocenters.[7]
-
Preparation: To a solution of the secondary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add Dess-Martin periodinane (1.2-1.5 equiv) in one portion at room temperature.[11]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours. The rate can be accelerated by the addition of a catalytic amount of water.[7][9]
-
Quenching: Upon completion, dilute the mixture with an equal volume of diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing a 10-fold molar excess of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Stir the biphasic mixture vigorously until the solid byproducts dissolve. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketone can be purified by flash column chromatography.[6]
Causality: The choice of DMP at room temperature is crucial. It operates under neutral pH, avoiding the acidic conditions that can cause epimerization or degradation of acid-labile protecting groups.[9] The thiosulfate quench is essential for reducing any remaining oxidant and facilitating the removal of the this compound byproducts.
This method is viable but often requires elevated temperatures due to the insolubility of IBX.[6]
-
Preparation: To a flask containing the secondary alcohol (1.0 equiv), add dimethyl sulfoxide (DMSO) to dissolve the substrate (approx. 0.2 M). Add IBX (1.5 equiv) to the solution.
-
Reaction: Heat the suspension to 50-60 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with an equal volume of diethyl ether. The reduced this compound byproduct is insoluble and can be removed by filtration.
-
Purification: Wash the filtrate with water to remove DMSO, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.
Causality: The use of DMSO and heat is a direct consequence of IBX's poor solubility.[6] While effective, these conditions are harsher and less suitable for highly sensitive or complex molecules compared to the DMP protocol.
Section 2: The Versatile this compound(III) Reagents: PIDA and PIFA
While this compound(V) reagents are primarily oxidants, this compound(III) reagents, such as (diacetoxyiodo)benzene (PIDA) and its more reactive analogue, [bis(trifluoroacetoxy)iodo]benzene (PIFA), offer a much broader range of synthetic applications.[2][15] These reagents excel in mediating oxidative cyclizations, rearrangements, and the formation of carbon-heteroatom bonds.[3][16]
PIDA is a stable, crystalline solid that is commercially available and easy to handle.[17] It is a versatile reagent used for various transformations, including the Hofmann rearrangement and the Suárez oxidation.[16] Its reactivity stems from the ability of the acetate groups to act as both ligands and internal bases, while the phenyliodonio group serves as an excellent leaving group.[1]
Applications Beyond Simple Oxidation
-
Oxidative Cyclizations: PIDA is highly effective in promoting intramolecular haloetherification, halolactonization, and haloamidation of unfunctionalized olefins, providing rapid access to complex heterocyclic scaffolds.[17][18]
-
Hofmann Rearrangement: PIFA, generated from PIDA, can facilitate the Hofmann rearrangement of amides to amines under mildly acidic conditions, offering an alternative to the classical harsh basic conditions.[16]
-
Carbon-Heteroatom Bond Formation: In the presence of transition metal catalysts (e.g., Palladium), PIDA can act as a terminal oxidant in C-H activation and functionalization reactions, enabling the formation of C-O, C-N, and C-halogen bonds.[3]
Case Study 2: Intramolecular Oxidative Cyclization (Haloetherification)
Objective: To construct a tetrahydrofuran ring from an unfunctionalized olefinic alcohol using a PIDA-mediated reaction.
Caption: General workflow for a PIDA-mediated halocyclization.
-
Preparation: In a flask protected from light, dissolve the olefinic alcohol (1.0 equiv) and this compound (I₂, 1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M).
-
Reagent Addition: Add PIDA (1.2 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the iodomethyl-tetrahydrofuran derivative.[18]
Causality: PIDA activates the this compound, forming a potent electrophilic halogenating species in situ. The intramolecular nucleophilic attack by the hydroxyl group onto the activated olefin proceeds with high regioselectivity, driven by the formation of a stable five- or six-membered ring. This method avoids the need for pre-activation of the substrate and proceeds under very mild conditions.[18]
Emerging Trends and Safety Considerations
The field of hypervalent this compound chemistry is continually evolving. Key areas of current research include:
-
Catalytic HVI Chemistry: To overcome the stoichiometric use of this compound reagents and improve atom economy, catalytic systems are being developed. These typically involve an iodoarene catalyst that is oxidized in situ to the active HVI species by a terminal oxidant like Oxone® or m-CPBA.[19][20]
-
Photoredox Catalysis: HVI reagents are increasingly used in combination with visible-light photoredox catalysis to enable novel bond-forming reactions under exceptionally mild conditions.[4]
-
Recyclable Reagents: To improve the sustainability of these processes, polymer-supported and other recyclable HVI reagents are being designed to simplify product purification and allow for the reuse of the this compound source.[21]
Safety: While HVI reagents are safer than many heavy metal alternatives, they are not without hazards. DMP, in particular, is known to be shock-sensitive and potentially explosive, especially on a larger scale or when heated.[7][11][12] It should be handled with caution, stored in a cool, dry place, and never heated aggressively.[22][23] Always consult the Safety Data Sheet (SDS) before use.[24]
Conclusion
Hypervalent this compound reagents offer a powerful and versatile platform for a wide array of synthetic transformations. For the selective oxidation of alcohols, DMP is often the reagent of choice due to its superior solubility and mild reaction conditions, despite its higher cost and potential hazards.[6][7] For more complex transformations involving oxidative cyclizations or rearrangements, the this compound(III) reagent PIDA provides a reliable and efficient solution. By understanding the distinct reactivity profiles and practical considerations of each reagent, researchers can confidently select the best tool to advance their synthetic goals.
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A Senior Application Scientist's Guide to Cross-Validation of Iodine Intake Assessment Methods
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating methods for assessing iodine intake. Ensuring the accuracy of these methods is paramount for public health surveillance, clinical diagnostics, and therapeutic monitoring.
The Imperative for Accurate this compound Assessment
This compound is an essential micronutrient, indispensable for the synthesis of thyroid hormones that regulate metabolism, growth, and neurological development.[1] Both deficiency and excess can lead to a spectrum of disorders, making the precise measurement of this compound status a cornerstone of preventative and clinical medicine.[2] The selection of an appropriate assessment method depends on the research question, the target population, and the required timeframe of intake reflection. Cross-validation of these methods against a reference standard is not merely a procedural step but a fundamental requirement for data integrity.
A Comparative Analysis of this compound Intake Assessment Methods
Several methods are available for assessing this compound status, each with inherent strengths and limitations. These methods can be broadly categorized into direct and indirect measures.
Direct Methods: Measuring this compound Excretion
Since over 90% of ingested this compound is excreted in the urine, urinary this compound concentration (UIC) is a sensitive and widely used biomarker of recent this compound intake.[3][4][5]
-
24-Hour Urinary this compound Excretion (24-h UIE): Considered the "gold standard" for assessing an individual's recent this compound intake, this method involves collecting all urine produced over a 24-hour period.[6][7][8] While it provides the most accurate reflection of daily intake, it is burdensome for participants and costly for large-scale studies.[6][7]
-
Spot Urinary this compound Concentration (Spot UIC): This involves measuring the this compound concentration in a single, casually collected urine sample.[3][6] The World Health Organization (WHO) recommends using the median spot UIC to assess the this compound status of a population.[6][7] However, spot UIC is subject to high diurnal and day-to-day variability and is influenced by fluid intake, making it an unreliable indicator of an individual's this compound status.[3][4][7]
-
Urinary this compound-to-Creatinine Ratio (UI/Cr): To account for variations in urine dilution, the this compound concentration can be expressed as a ratio to creatinine.[5][6][9] While this can improve the reliability of spot samples, its correlation with 24-h UIE can be modest.[9][10]
Indirect Methods: Functional and Long-Term Indicators
These methods reflect the long-term this compound status of an individual or population by measuring physiological responses to this compound availability.
-
Thyroid Volume: Chronic this compound deficiency can lead to an enlarged thyroid gland, or goiter.[11][12] Thyroid volume, measured by ultrasound, is an indicator of long-term this compound nutrition.[3][4][11] However, changes in thyroid volume occur slowly, over months to years.[3][4]
-
Thyroglobulin (Tg): This protein, produced exclusively by the thyroid gland, is a sensitive biomarker of both this compound deficiency and excess.[13][14][15][16][17] Elevated Tg levels can indicate that the thyroid is overstimulated due to insufficient this compound.[16] A dried blood spot Tg assay has made sample collection more feasible in remote areas.[3][4]
-
Dietary Assessment Methods:
-
Food Frequency Questionnaires (FFQs): These questionnaires assess habitual dietary intake over a longer period.[18][19][20][21][22] this compound-specific FFQs have been developed and validated to provide a reasonable estimate of habitual this compound intake.[18][19]
-
24-Hour Dietary Recalls and Food Diaries: These methods provide detailed information about food and beverage consumption over a short period.[18] While they can be accurate for the assessed period, they may not reflect long-term dietary habits.
-
Experimental Design for Cross-Validation: A Step-by-Step Protocol
This section outlines a robust protocol for cross-validating a newly developed this compound-specific Food Frequency Questionnaire (I-FFQ) against the gold standard 24-hour urinary this compound excretion (24-h UIE).
Participant Recruitment and Ethical Considerations
-
Sample Size Calculation: Determine the required sample size based on desired statistical power, expected correlation between the methods, and acceptable margin of error.
-
Inclusion and Exclusion Criteria: Define clear criteria for participant selection (e.g., age, sex, health status). Exclude individuals with known thyroid disorders or those taking medications that could interfere with this compound metabolism.
-
Informed Consent: Obtain written informed consent from all participants after fully explaining the study procedures, potential risks, and benefits.
-
Ethical Approval: Secure approval from an institutional review board (IRB) or ethics committee.
Data Collection Workflow
The following diagram illustrates the sequential process of data collection for the cross-validation study.
Caption: Workflow for the cross-validation of an I-FFQ against 24-h UIE.
Laboratory Analysis
-
Urine Sample Processing: Upon receipt, measure the total volume of the 24-hour urine collection. Aliquot samples for this compound and creatinine analysis and store them appropriately (e.g., at -20°C).
-
This compound Measurement: Utilize a validated analytical method such as the Sandell-Kolthoff reaction or inductively coupled plasma mass spectrometry (ICP-MS) for urinary this compound determination.[2]
-
Creatinine Measurement: Measure urinary creatinine concentration to assess the completeness of the 24-hour urine collection.
Statistical Analysis: The Core of Validation
-
Correlation Analysis: Use Pearson or Spearman correlation coefficients to assess the strength and direction of the linear relationship between the this compound intake estimates from the I-FFQ and the 24-h UIE.[18][19]
-
Bland-Altman Analysis: This is a crucial step to evaluate the agreement between the two methods.[26][27][28][29][30] A Bland-Altman plot visualizes the difference between the two measurements against their average.[26][27][29][30] This allows for the identification of any systematic bias and the limits of agreement.[27][29]
Caption: Logical flow of a Bland-Altman analysis for method comparison.
-
Cross-Classification Analysis: Categorize participants into quartiles or tertiles of this compound intake based on both methods and assess the percentage of participants classified into the same, adjacent, or opposite categories.[18]
Data Presentation and Interpretation
For clear and concise communication of findings, summarize quantitative data in a well-structured table.
Table 1: Comparison of this compound Intake Assessment Methods
| Parameter | Dietary Assessment (e.g., FFQ) | Spot Urinary this compound Concentration | 24-Hour Urinary this compound Excretion | Thyroglobulin | Thyroid Volume |
| Timeframe of Intake | Habitual (weeks/months) | Recent (days)[3][4] | Recent (24 hours)[6] | Intermediate (weeks/months)[3][4] | Long-term (months/years)[3][4] |
| Individual vs. Population | Individual & Population | Population[6][7] | Individual & Population | Population | Population |
| Advantages | Non-invasive, low participant burden, captures habitual intake | Low cost, easy to collect in large studies[6] | Gold standard for individual intake[6][7] | Sensitive to both deficiency and excess[13][14][15][16] | Reflects long-term this compound status[3][11] |
| Limitations | Prone to recall bias, requires validation[18][19] | High intra-individual variability, affected by fluid intake[3][4][7] | High participant burden, expensive[6] | Requires blood sample, reference ranges need further validation[14][15][17] | Not sensitive to recent changes in this compound intake[3][4] |
| Typical Correlation with 24-h UIE | Moderate (r ≈ 0.4-0.6)[18][19] | Weak to Moderate (can be improved with UI/Cr)[9][31] | N/A (Reference Method) | Varies with population and severity of deficiency | Inverse relationship in deficient populations[32][33][34] |
Conclusion: Ensuring Methodological Rigor
The cross-validation of this compound intake assessment methods is a critical scientific endeavor that underpins the reliability of nutritional surveillance and clinical research. By employing robust experimental designs, appropriate statistical analyses, and transparent reporting, researchers can ensure that the methods they use provide accurate and meaningful data. This guide serves as a foundational resource for scientists dedicated to advancing our understanding of this compound nutrition and its impact on human health.
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A Comparative Analysis of Iodized Salt and Alternative Iodine Supplementation Strategies
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Iodine in Human Health
This compound is an essential micronutrient indispensable for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are critical regulators of metabolism, growth, and neurodevelopment.[1][2] this compound deficiency disorders (IDD) remain a significant global public health concern, representing the leading preventable cause of brain damage worldwide.[3] Consequences of inadequate this compound intake span a spectrum of health issues, including goiter, hypothyroidism, and impaired cognitive function, with pregnant women, lactating mothers, and young children being the most vulnerable populations.[4][5][6][7]
Universal Salt Iodization (USI) has been the cornerstone of global efforts to eliminate IDD since its recommendation by the World Health Organization (WHO) and UNICEF in 1993.[3][8] This strategy involves the fortification of all food-grade salt with this compound. While highly successful in many regions, the effectiveness of iodized salt can be influenced by various factors, including the stability of the this compound compound used, storage conditions, and salt consumption patterns.[3][9][10] This has prompted the exploration and implementation of alternative and complementary this compound supplementation methods.
This guide provides a comprehensive comparative analysis of iodized salt versus other this compound supplementation methods, offering an in-depth examination of their efficacy, bioavailability, safety, and cost-effectiveness. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in public health nutrition and the development of novel supplementation strategies.
Iodized Salt: The Global Standard
Universal Salt Iodization is the most widely adopted strategy for controlling and preventing this compound deficiency.[1][8] The primary rationale for choosing salt as a vehicle for this compound fortification is its consistent and widespread consumption across populations.
Mechanism of Action & Bioavailability
Iodized salt delivers this compound in the form of either potassium iodide (KI) or potassium iodate (KIO3).[3] Upon ingestion, these compounds are readily absorbed in the gastrointestinal tract, with iodide being the form taken up by the thyroid gland for hormone synthesis.[11] The bioavailability of this compound from iodized salt is generally high, with over 90% of ingested this compound being absorbed.[12] Potassium iodide is almost completely absorbed (96.4%).[11][13]
Comparative Efficacy of this compound Compounds: Potassium Iodide vs. Potassium Iodate
The choice between potassium iodide and potassium iodate for salt fortification is a critical determinant of the stability and, consequently, the effectiveness of the final product.
-
Potassium Iodide (KI): While having a higher this compound content by weight (76.4%), KI is less stable and prone to oxidation, especially in the presence of moisture, heat, light, and impurities in the salt.[10][14][15][16] This can lead to significant this compound loss during storage and transportation. To mitigate this, stabilizers like dextrose or sodium thiosulfate are often added.[16]
-
Potassium Iodate (KIO3): KIO3 is chemically more stable, particularly in warm and humid climates and in less pure salt varieties.[3][15][17] For this reason, it is the recommended fortificant in many tropical and developing countries.[3] Although it has a lower this compound content (59.3%), its superior stability ensures a more consistent this compound level at the point of consumption.[15]
Studies have demonstrated that potassium iodate exhibits greater stability than potassium iodide under various storage conditions, with lower this compound loss when exposed to sunlight and humidity.[3]
Factors Affecting this compound Stability in Salt
The actual this compound content of salt at the consumer level can be significantly lower than at the production site due to various factors:
-
Humidity and Moisture: High humidity is a major contributor to this compound loss from salt.[9][10][14]
-
Heat and Light: Exposure to sunlight and high temperatures accelerates the degradation of this compound compounds.[14][18]
-
Packaging: The type of packaging plays a crucial role. Impermeable packaging, such as low-density polyethylene bags, can significantly reduce this compound loss by protecting the salt from moisture.[9][14]
-
Salt Impurities: The presence of impurities, particularly hygroscopic compounds, can negatively impact this compound stability.[9]
Alternative this compound Supplementation Methods
While USI is a powerful public health tool, certain situations necessitate alternative or supplementary approaches. These may be required in regions where salt iodization is not fully implemented or for specific vulnerable groups with increased this compound requirements.[5]
This compound Supplements (Tablets and Capsules)
Direct supplementation with this compound tablets or capsules, typically containing potassium iodide, offers a precise and rapidly effective method to improve this compound status.[1]
-
Efficacy and Bioavailability: The bioavailability of potassium iodide from supplements is excellent.[11][13] This method is particularly effective for targeted interventions in high-risk groups like pregnant and lactating women.[5][11][19]
-
Advantages:
-
Precise dosage control.
-
Rapid correction of this compound deficiency.
-
Suitable for individuals with low salt intake.
-
-
Disadvantages:
-
Higher cost per individual compared to salt iodization.
-
Requires a robust distribution system and adherence to the supplementation regimen.
-
Potential for excessive intake if not properly managed.[1]
-
Iodized Oil (Oral and Intramuscular)
Iodized oil provides a long-lasting source of this compound and can be administered orally or via intramuscular injection. This method is particularly useful in remote areas with limited access to healthcare and inconsistent supply chains.[20][21]
-
Efficacy and Duration of Action: A single dose of iodized oil can provide adequate this compound for several months to a year.[20][21] Studies have shown that both oral and intramuscular iodized oil are effective in elevating thyroxine levels.[20]
-
Advantages:
-
Long-lasting effect reduces the need for frequent administration.
-
Effective in areas where daily supplementation is not feasible.
-
-
Disadvantages:
-
Requires trained personnel for administration (especially for injections).
-
Potential for adverse effects related to a sudden large dose of this compound.
-
Fortification of Other Food Vehicles
In regions where salt is not the primary condiment or where salt consumption is low, fortifying other staple foods and beverages with this compound presents a viable alternative.[6][7][22][23]
-
Potential Food Vehicles: A variety of foods have been explored for this compound fortification, including:
-
Efficacy: Studies have shown that this compound fortification of foods other than salt can significantly increase urinary this compound concentrations.[22][24] However, evidence on its impact on goiter prevalence and other health outcomes is still limited.[22][24]
-
Advantages:
-
Can reach populations with low salt intake.
-
Integrates into existing dietary patterns.
-
-
Disadvantages:
-
Requires identification of a suitable and consistently consumed food vehicle.
-
Technological challenges in ensuring the stability of this compound in different food matrices.
-
Potential for variable intake depending on consumption patterns of the fortified food.
-
Comparative Performance Analysis
The selection of an appropriate this compound supplementation strategy depends on a careful evaluation of various factors, including the target population, existing infrastructure, and cost-effectiveness.
| Parameter | Iodized Salt (KIO3) | This compound Supplements (KI Tablets) | Iodized Oil (Oral/IM) | Other Fortified Foods |
| Efficacy | High (population-level) | High (individual-level) | High (long-acting) | Moderate to High (vehicle-dependent) |
| Bioavailability | >90% | ~96.4%[11][13] | High | Variable (matrix-dependent)[1] |
| Safety | Generally safe at recommended levels | Risk of excessive intake | Risk of this compound-induced hyperthyroidism | Generally safe |
| Cost-Effectiveness | Very high[1] | Moderate | High in specific contexts | Variable |
| Adherence | Passive (high) | Active (requires compliance) | High (single dose) | Passive (high) |
| Targeting | Universal | Targeted to specific groups | Targeted to specific groups | Can be targeted or universal |
Experimental Protocols for Assessment of this compound Status
The evaluation of the efficacy of any this compound supplementation program relies on accurate and reliable assessment of the this compound status of the target population.
Determination of Urinary this compound Concentration (UIC)
UIC is the most widely used biomarker for assessing recent this compound intake at the population level.[4][25][26][27] Approximately 90% of dietary this compound is excreted in the urine.[25][28]
Methodology: Sandell-Kolthoff Reaction (or ICP-MS)
-
Sample Collection: Collect spot urine samples from a representative sample of the population (e.g., school-aged children).
-
Sample Preparation: Digest the urine sample with a strong oxidizing agent (e.g., chloric acid or ammonium persulfate) to convert all this compound species to inorganic iodide.
-
Colorimetric Reaction (Sandell-Kolthoff): The reaction is based on the catalytic role of iodide in the reduction of ceric ammonium sulfate (yellow) by arsenious acid to the colorless cerous form. The rate of color change is proportional to the this compound concentration.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 405 nm) at fixed time intervals.
-
Quantification: Compare the rate of reaction to a standard curve prepared with known concentrations of potassium iodide.
-
Alternative Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard method, offering higher sensitivity and accuracy, though it requires more specialized equipment.[26]
WHO Interpretation of Median UIC in School-Aged Children:
| Median UIC (µg/L) | This compound Intake |
| < 20 | Severe insufficiency |
| 20 - 49 | Moderate insufficiency |
| 50 - 99 | Mild insufficiency |
| 100 - 199 | Adequate |
| 200 - 299 | More than adequate |
| ≥ 300 | Excessive |
Thyroid Function Tests
While UIC reflects recent this compound intake, thyroid function tests can provide insights into the long-term impact of this compound status on the thyroid gland.[29]
Key Parameters:
-
Thyroid-Stimulating Hormone (TSH): Produced by the pituitary gland, TSH stimulates the thyroid to produce hormones.[2][11] Elevated TSH is an early indicator of hypothyroidism.
-
Thyroxine (T4) and Triiodothyronine (T3): The primary thyroid hormones. Low levels indicate hypothyroidism.
-
Thyroglobulin (Tg): A protein produced by the thyroid gland.[2] Serum Tg levels are often elevated in this compound deficiency as the thyroid works harder to produce hormones.[27][29]
Methodology: Immunoassays
TSH, T4, T3, and Tg are typically measured in serum or plasma using sensitive and specific immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) or chemiluminescence immunoassays.
Thyroid Gland Size Assessment
Goiter, the enlargement of the thyroid gland, is a visible sign of chronic this compound deficiency.
Methodology:
-
Palpation: A trained examiner can assess the size of the thyroid gland by physical examination.
-
Ultrasonography: Provides a more accurate and quantitative measurement of thyroid volume.
Visualization of Key Concepts
This compound Metabolism and Thyroid Hormone Synthesis
Caption: A simplified diagram of this compound metabolism and thyroid hormone synthesis.
Experimental Workflow for Assessing this compound Status
Caption: Experimental workflow for the assessment of this compound status in a population.
Conclusion and Future Directions
Universal Salt Iodization remains the most cost-effective and equitable long-term strategy for ensuring adequate this compound nutrition at the population level.[1] The choice of potassium iodate as the fortificant is crucial for maintaining this compound stability, particularly in challenging environmental conditions.[3]
However, a "one-size-fits-all" approach is not always sufficient. Targeted supplementation with this compound tablets or iodized oil, and the fortification of other food vehicles, represent valuable complementary strategies. These are particularly relevant for reaching vulnerable groups and populations in areas where USI is not fully effective.[5]
Future research should focus on:
-
Developing more stable forms of this compound for fortification.
-
Identifying novel and effective food vehicles for this compound fortification in diverse dietary contexts.
-
Long-term studies to evaluate the health outcomes of different supplementation strategies beyond the correction of biochemical deficiencies.
-
Cost-benefit analyses of combined supplementation strategies in various settings.
The continued monitoring of population this compound status through robust and standardized experimental protocols is essential for guiding public health policies and ensuring the sustained elimination of this compound deficiency disorders worldwide.
References
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- This compound fortification of foods and condiments, other than salt, for preventing this compound deficiency disorders - PMC - PubMed Central. (n.d.).
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- Reflection of Dietary this compound in the 24 h Urinary this compound Concentration, Serum this compound and Thyroglobulin as Biomarkers of this compound Status: A Pilot Study - MDPI. (n.d.).
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A Senior Application Scientist's Guide to the Validation of New Analytical Techniques for Iodine Speciation
For Researchers, Scientists, and Drug Development Professionals
In the realms of pharmaceutical development, environmental monitoring, and clinical research, the chemical form of an element can be more critical than its total concentration. This is particularly true for iodine, an essential micronutrient whose various species—such as iodide (I⁻), iodate (IO₃⁻), and organically bound this compound—exhibit distinct behaviors in biological and environmental systems.[1][2] Accurate quantification of these this compound species is paramount for ensuring the safety and efficacy of therapeutic drugs, monitoring environmental contamination, and understanding physiological processes.
This guide provides an in-depth comparison of modern analytical techniques for this compound speciation, grounded in the principles of scientific integrity and method validation. As Senior Application Scientists, we recognize that a validated method is not just a series of steps but a self-validating system that provides confidence in every result. This document is structured to provide not only the "how" but also the "why" behind experimental choices, empowering you to select and validate the most appropriate analytical technique for your specific application.
The Critical Need for Speciation: Beyond Total this compound
The biological and environmental impact of this compound is intrinsically linked to its chemical form.[1][2] For instance, in pharmaceutical formulations, iodide is the desired species for thyroid hormone synthesis, while the presence of iodate could indicate oxidative degradation.[3] In environmental samples, the mobility and bioavailability of radioactive this compound isotopes are species-dependent, influencing their potential risk.[4][5][6] Therefore, analytical methods that can differentiate and quantify these various forms are indispensable.
A Comparative Overview of Leading Analytical Techniques
The landscape of this compound speciation analysis is dominated by hyphenated techniques that couple a separation method with a sensitive detection system.[7][8][9] High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary separation techniques, most commonly interfaced with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for its high sensitivity and elemental specificity.[10][11][12][13][14]
| Technique | Principle | Advantages | Disadvantages | Typical Detection Limits (µg/L) |
| HPLC-ICP-MS | Separation of this compound species based on their interaction with a stationary phase, followed by elemental detection.[11][15] | Robust, versatile, well-established, suitable for a wide range of matrices.[11][13] | Can be time-consuming, potential for peak broadening. | Iodide: 0.20, Iodate: 0.05[11] |
| CE-ICP-MS | Separation based on the differential migration of charged species in an electric field.[10] | High separation efficiency, low sample and reagent consumption, fast analysis times.[10] | Sensitive to matrix effects, lower loading capacity compared to HPLC. | Iodide: 0.08, Iodate: 0.3[10] |
| IC-ICP-MS | A subset of HPLC utilizing ion-exchange chromatography for the separation of ionic species.[4] | Excellent for separating inorganic anions like iodide and iodate.[4] | May not be suitable for all organic this compound species. | Iodide: ~0.024, Iodate: ~0.024[4] |
The Cornerstone of Reliability: Method Validation According to ICH Q2(R1)
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[16][17][18] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will adapt for the specific context of this compound speciation.[16][17][18][19]
A robust validation protocol for an this compound speciation method should address the following key parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocols for Core Validation Parameters
The following protocols provide a framework for validating a new HPLC-ICP-MS method for this compound speciation.
Specificity
Objective: To demonstrate that the analytical method can distinguish between iodide, iodate, and other potential this compound-containing compounds and matrix components.
Protocol:
-
Individual Standard Analysis: Prepare individual standard solutions of iodide, iodate, and any other relevant this compound species (e.g., monoiodotyrosine, diiodotyrosine). Inject each solution separately to determine their respective retention times.
-
Mixed Standard Analysis: Prepare a mixed standard solution containing all this compound species of interest. Analyze to ensure baseline separation between the peaks.
-
Matrix Blank Analysis: Analyze a sample matrix known to be free of this compound to identify any interfering peaks from the matrix itself.
-
Spiked Matrix Analysis: Spike the matrix blank with known concentrations of the this compound species and analyze. The retention times of the spiked analytes should match those from the standard solutions, and there should be no co-eluting peaks.
Linearity and Range
Objective: To establish the linear relationship between the instrument response and the concentration of each this compound species over a defined range.
Protocol:
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards of iodide and iodate, covering the expected concentration range in the samples. A typical range might be 1 to 100 µg/L.[11]
-
Analyze Standards: Analyze each calibration standard in triplicate.
-
Construct Calibration Curve: Plot the average peak area against the concentration for each species.
-
Perform Linear Regression: Calculate the coefficient of determination (r²), y-intercept, and slope of the regression line. An r² value of >0.999 is generally considered acceptable.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Analysis of Certified Reference Materials (CRMs): If available, analyze a CRM with a certified concentration of iodide and/or iodate. The measured value should fall within the uncertainty range of the certified value.[20][21][22]
-
Spike Recovery: Spike a sample matrix with known concentrations of iodide and iodate at three different levels (low, medium, and high). Analyze the spiked and unspiked samples. Calculate the percent recovery using the following formula: Recovery (%) = [(Concentration in spiked sample - Concentration in unspiked sample) / Spiked concentration] x 100 Acceptable recovery is typically within 80-120%.[15]
Precision
Objective: To assess the degree of scatter between a series of measurements.
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.
-
Calculate Relative Standard Deviation (RSD): The RSD for the replicate measurements should be within acceptable limits, typically <5% for intermediate precision.
Visualizing the Experimental Setup: A Hyphenated Technique
The power of modern speciation analysis lies in the seamless integration of separation and detection. The following diagram illustrates a typical HPLC-ICP-MS setup.
Mitigating Interferences: A Key to Trustworthy Data
Accurate this compound speciation analysis requires careful consideration of potential interferences. In ICP-MS, isobaric interference from Xenon (¹²⁹Xe on ¹²⁹I) can be a significant issue, particularly in environmental samples.[4] The use of collision/reaction cell technology with gases like oxygen can effectively mitigate this interference.[4] Matrix effects, especially in high-salt samples, can cause peak splitting and shifts in retention times.[11][23] Proper sample preparation, such as alkaline extraction for soils or dilution for brines, is crucial to minimize these effects.[11][15]
The Role of Certified Reference Materials (CRMs)
The use of CRMs is fundamental to establishing the trustworthiness of any analytical method.[21] For this compound analysis, several CRMs are available from organizations like the National Institute of Standards and Technology (NIST), including infant formula and iodized salt.[21][22][24] While CRMs certified for specific this compound species are less common, analyzing total this compound in a relevant matrix CRM provides a valuable check on the overall accuracy of the sample preparation and analysis workflow.[20][25]
Conclusion: A Commitment to Scientific Integrity
The validation of a new analytical technique for this compound speciation is a rigorous but essential process. It is a testament to a laboratory's commitment to producing reliable and defensible data. By following the principles outlined in this guide and adhering to international standards such as ICH Q2(R1), researchers, scientists, and drug development professionals can have the utmost confidence in their analytical results. This, in turn, enables informed decision-making in the critical areas of public health, environmental protection, and pharmaceutical innovation.
References
- Michalke, B., & Schramel, P. (1999). This compound speciation in biological samples by capillary electrophoresis-inductively coupled plasma mass spectrometry. Electrophoresis, 20(12), 2547-53. [Link]
- U.S. Department of Energy. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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A Comparative Guide to the Goitrogenic Effects of Iodine Deficiency and Excess
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of essential micronutrients on thyroid physiology is paramount. Iodine, a cornerstone of thyroid hormone synthesis, presents a classic example of a "Goldilocks" nutrient—both its deficiency and its excess can lead to goiter, an enlargement of the thyroid gland. However, the underlying pathophysiological mechanisms are distinct and lead to vastly different histological and functional outcomes. This guide provides an in-depth comparison of the goitrogenic effects of this compound deficiency and excess, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Introduction: The Thyroid's Reliance on this compound
The thyroid gland, a butterfly-shaped organ in the neck, is the epicenter of metabolic regulation in the body.[1] Its primary function is the synthesis and secretion of thyroid hormones, principally thyroxine (T4) and triiodothyronine (T3), which are essential for growth, development, and energy metabolism.[1] This synthesis is entirely dependent on a sufficient supply of this compound.
The process begins with the trapping of iodide from the bloodstream by thyroid follicular cells via the sodium-iodide symporter (NIS) .[2] Inside the cell, iodide is transported to the apical membrane and oxidized by thyroid peroxidase (TPO) , a crucial enzyme in this pathway.[2] The oxidized this compound is then attached to tyrosine residues on a large glycoprotein called thyroglobulin (Tg) , a process known as organification.[2] These iodinated tyrosines are then coupled to form T4 and T3, which are stored in the follicular lumen as part of the colloid.[3] The entire process is under the primary control of the thyroid-stimulating hormone (TSH) , which is secreted by the pituitary gland.[4]
The Pathophysiology of Goiter: Two Sides of the Same Coin
Goiter is a physical manifestation of the thyroid's attempt to compensate for abnormal conditions. While both this compound deficiency and excess can result in goiter, the cellular and molecular drivers are fundamentally different.
This compound Deficiency-Induced Goiter: A State of Hyper-Stimulation
In a state of this compound deficiency, the thyroid gland is unable to produce sufficient amounts of T4 and T3.[5] This leads to a decrease in the negative feedback on the pituitary gland, resulting in a sustained increase in TSH secretion.[5] TSH acts as a potent growth factor for the thyroid, leading to both hypertrophy (increase in cell size) and hyperplasia (increase in cell number) of the follicular cells.[6] This chronic stimulation is the primary driver of goiter formation in this compound deficiency.[5]
Histologically , an this compound-deficient goiter is characterized by:
-
Diffuse hyperplasia: An increased number of follicular cells.[7][8]
-
Small follicles: The follicles are numerous but small, with tall, columnar epithelial cells.[7][8]
-
Reduced colloid: The follicular lumen contains a reduced amount of pale-staining colloid, reflecting the rapid turnover and depletion of thyroglobulin stores.[7][8]
This compound Excess-Induced Goiter: A Tale of Inhibition and Adaptation
Paradoxically, an excess of this compound can also lead to goiter.[5] This is primarily due to a physiological phenomenon known as the Wolff-Chaikoff effect .[5][9] When the thyroid is exposed to a large amount of this compound, the organification of this compound is acutely inhibited.[5][9] This is thought to be mediated by the formation of inhibitory iodinated compounds within the thyroid cell, which temporarily block the action of TPO.[9][10]
This acute inhibition of hormone synthesis leads to a transient decrease in circulating thyroid hormones, which can trigger an increase in TSH.[5] In most individuals, the thyroid "escapes" from the Wolff-Chaikoff effect within a few days by downregulating the expression of NIS, thereby reducing the intracellular concentration of this compound and allowing hormone synthesis to resume.[9] However, in susceptible individuals or with chronic high this compound intake, this escape mechanism may be incomplete or impaired, leading to a more sustained increase in TSH and the development of a goiter.[9]
Histologically , an this compound-excess goiter typically presents as a colloid goiter , characterized by:
-
Large follicles: The follicles are distended and enlarged.[7][8]
-
Abundant colloid: The follicular lumen is filled with an excess of dense, eosinophilic colloid.[7][8]
-
Flat epithelium: The follicular epithelial cells are flattened or cuboidal, reflecting a state of reduced activity.[7][8]
Comparative Molecular Mechanisms
The divergent goitrogenic effects of this compound deficiency and excess are rooted in their opposing effects on the key molecular players in thyroid hormone synthesis.
| Feature | This compound Deficiency | This compound Excess |
| Primary Driver | Chronic TSH hyper-stimulation due to low thyroid hormone production.[5] | Acute inhibition of TPO (Wolff-Chaikoff effect) leading to transiently reduced hormone synthesis and potential TSH elevation.[5][9] |
| TSH Levels | Markedly and persistently elevated.[7][8] | Transiently or slightly elevated; may be normal in some cases.[7][8] |
| NIS Expression | Upregulated by high TSH levels to maximize iodide uptake. | Downregulated as part of the "escape" from the Wolff-Chaikoff effect to limit iodide influx.[9] |
| TPO Activity | Stimulated by high TSH, but limited by lack of this compound substrate. | Acutely inhibited by high intracellular this compound concentrations.[9][10] |
| Thyroglobulin | Rapidly synthesized and consumed, leading to depleted colloid.[7][8] | Synthesis may continue, but iodination and proteolysis are impaired, leading to colloid accumulation.[7][8] |
Signaling Pathways
The signaling pathways involved in goitrogenesis differ significantly between the two conditions.
This compound Deficiency: The primary pathway is the TSH receptor (TSHR) signaling cascade. Elevated TSH binds to its G-protein coupled receptor on the thyroid follicular cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[4][11] This cascade stimulates the expression of genes involved in thyroid hormone synthesis and cell growth, including NIS, TPO, and Tg.[4][11]
This compound Excess: The initial event is the Wolff-Chaikoff effect, an autoregulatory mechanism independent of TSH.[5][9] The subsequent downregulation of NIS is a key adaptive response.[9] While a secondary rise in TSH can occur, the primary molecular events are driven by the direct inhibitory effects of high intracellular this compound.
Experimental Models and Methodologies
Rodent models are invaluable for studying the goitrogenic effects of this compound. The following provides a framework for a comparative study in rats.
Experimental Workflow
Caption: Experimental workflow for comparing goitrogenic effects.
Detailed Experimental Protocols
4.2.1. Animal Model and Diets
-
Animals: Male Wistar rats, 6 weeks of age.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dietary Groups (8-week duration):
-
Control Group: Standard rat chow with a normal this compound content (approximately 150-250 µg/kg).
-
This compound Deficient Group: A low-iodine diet containing 15-20 ng of this compound per gram of food.[12] This can be prepared using ingredients tested for low this compound content.[12]
-
This compound Excess Group: Standard rat chow supplemented with potassium iodide in the drinking water to achieve a high this compound intake (e.g., 1,200 µg/L).[13]
-
4.2.2. Sample Collection and Processing
-
Blood Collection: Blood is collected via cardiac puncture at the time of euthanasia. Serum is separated by centrifugation and stored at -80°C.
-
Thyroid Gland Dissection: The thyroid gland is carefully dissected, freed from surrounding tissue, and weighed.
-
Tissue Fixation: One lobe of the thyroid is fixed in 10% neutral buffered formalin for histological analysis.[14]
-
Tissue for Molecular Analysis: The other lobe is snap-frozen in liquid nitrogen and stored at -80°C for RNA extraction.
4.2.3. Analytical Methods
-
Hormone Analysis: Serum TSH, T4, and T3 levels are quantified using commercially available rat-specific ELISA kits, following the manufacturer's instructions.[2][15][16]
-
Histological Analysis:
-
Gene Expression Analysis (qPCR):
-
Total RNA is extracted from the frozen thyroid tissue.
-
cDNA is synthesized from the RNA.
-
Quantitative PCR is performed using primers specific for rat Nis (Slc5a5), Tpo, Tg, and a suitable reference gene (e.g., Actb or Gapdh).
-
Expected Quantitative and Histological Outcomes
Based on published literature, the following outcomes can be expected in a comparative study:
| Parameter | Control | This compound Deficiency | This compound Excess |
| Thyroid Weight | Normal | Significantly Increased | Increased |
| Serum TSH | Normal | Significantly Increased[7][8] | Slightly Increased or Normal[7][8] |
| Serum T4 | Normal | Significantly Decreased[7][8] | Normal or Slightly Decreased |
| Serum T3 | Normal | Normal or Slightly Increased (compensatory) | Normal or Slightly Decreased |
| NIS (Slc5a5) mRNA | Baseline | Significantly Upregulated | Significantly Downregulated[18] |
| TPO mRNA | Baseline | Upregulated | Downregulated or Unchanged[18] |
| Tg mRNA | Baseline | Upregulated | Downregulated or Unchanged[18] |
| Histology | Normal follicles, cuboidal epithelium | Hyperplasia, small follicles, tall columnar epithelium, reduced colloid[7][8] | Colloid goiter, large distended follicles, flat epithelium, abundant colloid[7][8] |
Conclusion
While both this compound deficiency and excess culminate in the macroscopic outcome of goiter, the underlying mechanisms are distinct. This compound deficiency drives a hyper-stimulatory state characterized by follicular cell proliferation, whereas this compound excess induces a state of inhibited hormone synthesis and colloid accumulation. For researchers in drug development and thyroid biology, a thorough understanding of these divergent pathways is crucial for accurately modeling thyroid diseases and interpreting the effects of novel therapeutic agents on thyroid function and morphology. The experimental framework provided in this guide offers a robust starting point for conducting such comparative studies.
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A Comparative Guide to Potassium Iodide and Potassium Iodate for Salt Iodization
This guide provides an in-depth technical comparison of potassium iodide (KI) and potassium iodate (KIO3), the two primary compounds used for the iodization of salt to combat iodine deficiency disorders (IDD). Designed for researchers, scientists, and professionals in drug and food development, this document synthesizes experimental data and field-proven insights to offer a comprehensive understanding of their respective efficacies.
Introduction: The Critical Role of Salt Iodization
This compound is an essential micronutrient vital for the synthesis of thyroid hormones, which regulate metabolism and are crucial for brain development.[1][2] this compound deficiency is a leading cause of preventable brain damage worldwide, leading to conditions such as goiter, cretinism, and impaired cognitive development.[1][2] Universal Salt Iodization (USI) is recognized by the World Health Organization (WHO) and UNICEF as the most cost-effective and sustainable strategy to eliminate IDD.[1] The selection of the this compound fortificant is a critical decision in the success of any national salt iodization program, with potassium iodide and potassium iodate being the most widely used compounds.[3][4][5] This guide provides a detailed comparative analysis to inform this crucial choice.
Chemical Properties and Considerations
Potassium iodide is a reducing agent, while potassium iodate is an oxidizing agent.[3] This fundamental difference in their chemical nature is a key determinant of their stability and interaction with other components in the salt and the environment.
Caption: Chemical forms of this compound in salt iodization.
Comparative Efficacy: A Multi-faceted Analysis
The efficacy of an this compound fortificant is not solely determined by its this compound content but by a combination of factors including its stability, bioavailability, and any potential effects on the sensory properties of the salt.
Stability: The Decisive Factor in the Field
The stability of the this compound compound in salt is paramount to ensure that the target population receives an adequate amount of this compound at the point of consumption.[6]
Potassium Iodate (KIO₃): The More Robust Fortificant
Experimental evidence consistently demonstrates that potassium iodate is significantly more stable than potassium iodide, particularly under adverse conditions.[1][6] It is less susceptible to degradation from:
-
Humidity and Moisture: High humidity can lead to substantial this compound loss, with some studies reporting losses of 30% to 98% from salt fortified with iodide.[7][8] Moisture acts as a medium for chemical reactions that lead to this compound loss.[8]
-
Heat and Sunlight: Elevated temperatures and exposure to light accelerate the degradation of this compound compounds, leading to the sublimation of elemental this compound.[8][9][10]
-
Impurities in Salt: Crude salt often contains impurities such as metal ions and compounds of magnesium which can catalyze the oxidation of iodide to elemental this compound, which is then lost through evaporation.[6][7]
-
Acidity: An acidic pH can also contribute to the instability of iodide.[6]
Due to its superior stability, the WHO recommends the use of potassium iodate in tropical and subtropical climates where salt is often moist and exposed to high temperatures and humidity.[1]
Potassium Iodide (KI): Requires More Controlled Conditions
Potassium iodide is more prone to oxidation, especially in the presence of moisture, heat, light, and salt impurities.[2][6] To mitigate this instability, salt iodized with KI often requires the addition of stabilizers and desiccants.[2][10] For KI to be effective, the salt should be of high purity, dry, and stored in airtight, opaque containers in a cool, dark place.[6]
Quantitative Comparison of this compound Loss:
| Storage Condition | Potassium Iodide (KI) - this compound Loss (%) | Potassium Iodate (KIO₃) - this compound Loss (%) | Reference |
| Exposure to Sunlight | 52.5 | 30.07 | [1] |
| High Humidity | 47.5 | 26.67 | [1] |
| Optimal Conditions | 35.0 | 16.17 | [1] |
Bioavailability: The Body's Ability to Utilize this compound
Bioavailability refers to the proportion of a nutrient that is absorbed and utilized by the body. While stability is a key logistical advantage for KIO3, the ultimate goal is the physiological uptake of this compound.
Studies have suggested that potassium iodide may have a higher bioavailability than potassium iodate. However, it is crucial to understand the metabolic pathway of these compounds. Potassium iodate, being an oxidizing agent, must be reduced to iodide in the body before it can be taken up by the thyroid gland for hormone synthesis.[11] Research in rats has shown that high doses of iodate are rapidly and completely reduced to iodide in vivo, within half an hour of ingestion.[11][12]
A study on human subjects found the bioavailability of pure potassium iodide to be excellent at 96.4%.[13] While there are differences in the bioavailability between KI and KIO3, both are considered effective in preventing this compound deficiency disorders when consumed in adequate amounts.[14]
Organoleptic Properties: Impact on Sensory Perception
Food manufacturers have raised concerns that the addition of this compound compounds might alter the taste, color, or smell of their products.[15] However, a comprehensive systematic review of 34 studies found no evidence that the use of salt iodized with either potassium iodide or potassium iodate causes adverse organoleptic changes that would affect consumer acceptability or product quality.[3][15] While one source mentions that potassium iodide can have a bitter taste, this is generally not a concern at the levels used for salt iodization.[2] Potassium iodate is described as tasteless.[2]
Experimental Protocols for Quality Assurance
To ensure the efficacy of salt iodization programs, regular monitoring of the this compound content in salt is essential. The most common and accessible method for this is iodometric titration.
Iodometric Titration for this compound Content Determination
This method is widely used due to its accuracy, low cost, and relative ease of operation.[16]
Principle: The this compound content in salt is determined by reacting the iodate or iodide with an excess of potassium iodide in an acidic solution to liberate free this compound. This liberated this compound is then titrated with a standardized sodium thiosulfate solution using a starch indicator.
Caption: Workflow for iodometric titration of iodized salt.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 10 g of the iodized salt sample and dissolve it in 50 mL of distilled water in a conical flask.
-
Liberation of this compound: Add 1-2 mL of 2N sulfuric acid and 5 mL of 10% potassium iodide solution to the salt solution. The solution will turn a yellow to brown color, indicating the liberation of free this compound.
-
Incubation: Stopper the flask and keep it in a dark place for 10 minutes to allow the reaction to complete.[17]
-
Titration with Sodium Thiosulfate: Titrate the liberated this compound with a standardized 0.005 N sodium thiosulfate solution until the solution becomes a pale yellow color.[17]
-
Addition of Indicator: Add a few drops of 1% starch solution. The solution will turn a deep blue or purple color.
-
Endpoint Determination: Continue the titration with sodium thiosulfate, adding it drop by drop, until the blue color completely disappears. This is the endpoint of the titration.
-
Calculation: The this compound content in the salt sample is calculated based on the volume of sodium thiosulfate solution used.
Note: For more precise measurements, especially at the production level, a larger sample size (e.g., 50 g) may be used.[18] Other analytical methods such as High-Performance Liquid Chromatography (HPLC) can also be employed for this compound determination.[19]
Conclusion and Recommendations
Both potassium iodide and potassium iodate are effective fortificants for salt iodization programs. The choice between them should be based on a careful evaluation of local conditions.
-
Potassium Iodate (KIO₃) is the preferred fortificant in regions with hot and humid climates, and where the salt is not of high purity. Its superior stability ensures that this compound reaches the consumer even with less than optimal storage and packaging.
-
Potassium Iodide (KI) can be a suitable option in temperate climates where high-purity, dry salt is available, and where packaging and storage conditions can be well-controlled to minimize this compound loss.
Ultimately, the success of any salt iodization program hinges on a robust quality assurance system that includes regular monitoring of this compound levels in salt at the production, retail, and household levels. This ensures that the population receives the intended health benefits of this critical public health intervention.
References
- Jabbour Lena et al. (2015). Study of the effect of storage conditions on stability of this compound in iodized table salt. J. Chem. Pharm. Res., 7(11):701-706. [Link]
- Blankenship, J. L., Garrett, G. S., Khan, N. A., De-Regil, L. M., Spohrer, R., & Gorstein, J. (2018). Effect of iodized salt on organoleptic properties of processed foods: a systematic review. Food and Nutrition Bulletin, 39(2), 249-263. [Link]
- GAIN. (2018).
- Zimmermann, M. B., & Andersson, M. (2010). Methods for determination of this compound in urine and salt. Best Practice & Research Clinical Endocrinology & Metabolism, 24(1), 77-88. [Link]
- Diosady, L. L., Alberti, J. O., Mannar, M. G., & Stone, T. G. (1997). Stability of this compound in Iodized Salt Used for Correction of this compound Deficiency Disorders. Food and Nutrition Bulletin, 18(4), 1-12. [Link]
- University of Canterbury.
- Rahman, M. M., et al. (2022). Protocol for the Determination of Total this compound in Iodized Table Salts Using Ultra-High-Performance Liquid Chromatography.
- IJSRED. (2025). This compound Stability in Iodized Salt: A Review. International Journal of Scientific Research and Engineering Development, 8(1). [Link]
- Salt Department-HO.
- Asadpour, Y., et al. (2018). Stability of this compound in Iodized Salt Against Heat, Light and Humidity. Brieflands, 8(1), 1-5. [Link]
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- Scribd. Estimation of this compound Content in Iodized Common Salt. [Link]
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- Nanjing Chemical Material Corp. Potassium Iodide vs Potassium Iodate in Salt | Health & Safety Insights. [Link]
- Zieliński, M., et al. (2013). Potassium iodide, but not potassium iodate, as a potential protective agent against oxidative damage to membrane lipids in porcine thyroid. BMC Veterinary Research, 9, 148. [Link]
- IJSRED. (2025). Recent Advances in Stability of this compound in Iodized Salt. International Journal of Scientific Research and Engineering Development, 8(1). [Link]
- Kelly, F. C. (1953). Studies on the stability of this compound compounds in iodized salt.
- CUTM Courseware.
- Knowles, J., et al. (2022). Comparison of Salt Iodization Requirements in National Standards with Global Guidelines. Nutrients, 14(15), 3192. [Link]
- Szymandera-Buszka, K., & Waszkowiak, K. (2007). STABILITY OF IODINATED SALTS DURING ROASTING AND STORAGE OF PORK MEATBALLS. Polish Journal of Food and Nutrition Sciences, 57(4), 181-185. [Link]
- Knowles, J., et al. (2022). Comparison of Salt Iodization Requirements in National Standards with Global Guidelines. [Link]
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- Waszkowiak, K., & Szymandera-Buszka, K. (2021). Effect of storage conditions on potassium iodide stability in iodised table salt and collagen preparations. International Journal of Food Science & Technology, 56(8), 4176-4184. [Link]
- Cao, X., et al. (2020). Effects of high potassium iodate intake on this compound metabolism and antioxidant capacity in rats. Journal of Trace Elements in Medicine and Biology, 61, 126575. [Link]
- Li, Y., et al. (2018). The this compound Bioavailability and Its Metabolic Response for Kombu and Potassium Iodide Intake in Chinese Adults. Biological Trace Element Research, 185(2), 303-311. [Link]
- WHO. (1996). Recommended this compound levels in salt and guidelines for monitoring their adequacy and effectiveness. [Link]
- WHO. Iodized salt for the prevention of this compound deficiency disorders. [Link]
- Aquaron, R., et al. (2002). Bioavailability of seaweed this compound in human beings. Cell and Molecular Biology, 48(5), 563-569. [Link]
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- Pahuja, D. N., et al. (1993). Potassium iodate and its comparison to potassium iodide as a blocker of 131I uptake by the thyroid in rats. Health Physics, 65(5), 545-549. [Link]
- BfR & MRI. (2021).
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A comparative review of national databases on iodine in foods.
<_> A Comparative Review of National Databases on Iodine in Foods A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an essential micronutrient critical for the synthesis of thyroid hormones, which regulate metabolism and are indispensable for normal growth and neurodevelopment, particularly during pregnancy and early childhood.[1][2][3] Inadequate this compound intake can lead to a spectrum of disorders, from goiter to severe and irreversible intellectual deficits.[4][5] Conversely, excessive intake may also cause thyroid dysfunction.[5][6] Accurate assessment of dietary this compound intake is therefore a cornerstone of public health monitoring and research. This relies heavily on robust, comprehensive national food composition databases that provide reliable data on the this compound content of foods.
However, the availability and quality of this compound data in these databases vary significantly across nations.[4][7] This variability stems from differences in analytical methodologies, the number and types of foods analyzed, and the frequency of data updates. For researchers, scientists, and professionals in drug development—where nutrient-drug interactions and baseline nutritional status are critical—understanding the nuances of these databases is paramount for accurate dietary assessment and the formulation of effective public health strategies.[8]
This guide provides a comparative review of several key national databases on this compound in foods. It is designed to offer editorial freedom in its structure, presenting an in-depth technical analysis rather than adhering to a rigid template. The objective is to equip the reader with the expertise to critically evaluate and select the most appropriate database for their research needs, grounded in principles of scientific integrity and supported by authoritative references.
Methodology for Database Comparison
The selection and comparison of the databases discussed in this review are based on a set of critical parameters that determine their utility and reliability for scientific research. This systematic approach ensures a trustworthy and objective evaluation.
Core Evaluation Criteria:
-
Coverage & Comprehensiveness: The extent to which the database covers the national food supply, including staple foods, processed products, and key dietary sources of this compound.
-
Analytical Methodology: The primary methods used for this compound determination and the quality control measures employed.
-
Data Transparency & Accessibility: The availability of metadata, including sampling methods, analytical variability (e.g., standard deviations, value ranges), and ease of access to the raw data.[6]
-
Recency of Data: The frequency of updates and the year of the latest analytical data, which is crucial given changes in food production and fortification practices.
The following diagram illustrates the workflow for selecting and utilizing a national this compound database for research purposes, emphasizing the decision points a researcher must consider.
Caption: From food sample to public health policy.
Protocol Spotlight: A Self-Validating System for this compound Determination
To ensure trustworthiness, every protocol must be a self-validating system. Below is a generalized, step-by-step methodology for the determination of total this compound in food, based on principles outlined by organizations like AOAC International. [9][10]
Generalized Protocol: Total this compound in Foods via ICP-MS
-
Sample Homogenization:
-
Ensure the food sample is homogenous to guarantee the analyzed portion is representative. This may involve blending, grinding, or freeze-drying.
-
Causality: Inhomogeneity is a primary source of sampling error. A non-representative subsample will yield an inaccurate result regardless of analytical precision.
-
-
Sample Digestion (Alkaline Extraction):
-
Accurately weigh a subsample of the homogenized food into a digestion vessel.
-
Add an alkaline solution, such as potassium hydroxide (KOH), to the sample. [11]Tetramethylammonium hydroxide (TMAH) is also commonly used.
-
Digest the sample using a controlled heating method, such as an oven or an open-vessel microwave system, until the organic matrix is broken down. [9][11] * Causality: Alkaline digestion is preferred over strong acid digestion for this compound as it helps to stabilize this compound and prevent its loss through volatilization, a significant risk with this element.
-
-
Stabilization and Dilution:
-
After cooling, add a stabilizing agent to the digestate.
-
Dilute the sample to a precise final volume with high-purity deionized water. This solution is now ready for analysis.
-
Causality: The stabilizer prevents this compound from precipitating or adsorbing to container walls, ensuring it remains in solution for accurate measurement.
-
-
ICP-MS Analysis:
-
Prepare a series of calibration standards of known this compound concentration. These standards should be matrix-matched to the samples as closely as possible to account for non-spectral interferences.
-
Include an internal standard (e.g., praseodymium, tellurium) in all blanks, standards, and samples to correct for instrument drift and matrix suppression/enhancement effects. [11] * Analyze the samples using an ICP-MS instrument, monitoring for the this compound isotope ¹²⁷I.
-
-
Quality Control & Validation (The Self-Validating Component):
-
Method Blank: Analyze a reagent blank with every batch to check for contamination.
-
Certified Reference Material (CRM): Analyze a CRM with a certified this compound value (e.g., NIST SRM 1849a Infant Formula) with each batch. [10]The result must fall within the certified range. This validates the accuracy of the entire process.
-
Spiked Sample: Analyze a sample spiked with a known amount of this compound to assess recovery in that specific food matrix. This checks for matrix-specific interferences.
-
Duplicate Sample: Analyze a duplicate sample to assess the precision of the method.
-
Conclusion and Recommendations for Researchers
The accurate estimation of this compound intake is fundamental to both public health surveillance and specialized research. While an increasing number of countries provide this compound data in their food composition tables, researchers must exercise critical judgment when using them.
Key Recommendations:
-
Prioritize Databases with Transparent Methodology: Favor databases like the USDA/FDA/NIH this compound Database that clearly document their analytical methods, quality control procedures, and provide measures of data variability. [6]* Verify Analytical Methods: When comparing data across countries or over time, be aware of the analytical methods used. Data generated by modern ICP-MS is generally more reliable and sensitive than data from older colorimetric methods. * Acknowledge Data Gaps: Recognize that no database is perfectly comprehensive. Many databases, like the initial Japanese tables, have significant missing data. [12]Be cautious when imputing values and clearly state the assumptions made.
-
Consider Food Group Variability: this compound content can vary widely even within the same food group due to factors like soil content, farming practices, and use of iodophors in the dairy industry. [6][13]Databases that provide value ranges are particularly useful for sensitivity analyses.
Ultimately, the selection of a national this compound database requires a thorough evaluation of its fitness for the intended purpose. By understanding the causality behind the data—from sample collection to analytical method—researchers can better interpret their findings and contribute to the robust science of nutrition and public health.
References
- Estimation of habitual this compound intake in Japanese adults using 16 d diet records over four seasons with a newly developed food composition database for this compound. British Journal of Nutrition. [Link]
- USDA, FDA, and ODS-NIH Database for the this compound Content of Common Foods. USDA Agricultural Research Service. [Link]
- Resources | USDA FoodData Central.
- Food this compound Content Table compiled from international d
- USDA, FDA and ODS-NIH Database for the this compound Content of Common Foods. USDA Agricultural Research Service. [Link]
- National food composition tables with this compound-concentration data and an English translation used in this analysis.
- Estimation of habitual this compound intake in Japanese adults using 16 d diet records over four seasons with a newly developed food composition d
- Composition of foods integrated d
- Development of Databases on this compound in Foods and Dietary Supplements. Semantic Scholar. [Link]
- Database of the this compound Content of Food and Diets Populated with Data From Published Literature. NERC Open Research Archive. [Link]
- National food composition databases that include this compound.
- (PDF) Food this compound Content Table compiled from international databases.
- Development of Databases on this compound in Foods and Dietary Supplements.
- Development of Databases on this compound in Foods and Dietary Supplements.
- This compound in food- and dietary supplement–composition databases. The American Journal of Clinical Nutrition. [Link]
- Nutrients | Food & Nutrition: National Bioscience Research Infrastructure. Quadram Institute. [Link]
- Determination of Total this compound in Foods and Dietary Supplements Using Inductively Coupled Plasma–Mass Spectrometry.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
- McCance and Widdowson's The Composition of Foods Integrated D
- Estimation of habitual this compound intake in Japanese adults using 16 d diet records over four seasons with a newly developed food composition database for this compound.
- Estimation of habitual this compound intake in Japanese adults using 16d diet records over four seasons with a newly. Cambridge University Press & Assessment. [Link]
- This compound.
- The Danish Food Composition Database Version 5.1 - November 2023.
- New this compound Food Composition Database and Updated Calculations of this compound Intake among Norwegians.
- AOAC SMPR 2012.008 Standard Method Performance Requirements for this compound in Infant Formula and Adult/Pediatric Nutritional Formula.
- Improvement in the Reliability of AOAC Official Method 2012.15 for this compound.
- Database of food nutrient contents.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Iodine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and sustainability of our laboratory practices. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of iodine, a commonly used but hazardous substance. By understanding the "why" behind each step, we can foster a culture of safety that extends beyond mere compliance, building a foundation of trust in our experimental and operational integrity.
The Imperative for Proper this compound Disposal: Understanding the Risks
This compound, in its various forms, is a potent oxidizing agent and is toxic to aquatic life.[1] Improper disposal, such as pouring it down the drain, can have significant environmental consequences. Furthermore, certain improper disposal methods, like mixing with bleach or autoclaving, can release toxic fumes, posing a direct risk to laboratory personnel.[2] Adherence to the protocols outlined in this guide is essential for protecting both our environment and our colleagues.
Core Principles of this compound Waste Management
All this compound waste should be treated as hazardous waste and managed according to your institution's specific policies and in compliance with federal and state regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4] The fundamental principle of this compound waste management is transformation: converting reactive, hazardous this compound into a more stable, non-hazardous form before final disposal.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of different forms of this compound waste in a laboratory setting.
Caption: A workflow for the proper disposal of this compound-containing waste.
Quantitative Data Summary: this compound Waste Streams and Disposal Methods
| Waste Stream | Description | Disposal Method | Key Considerations |
| Aqueous this compound Solutions | Solutions containing dissolved this compound (e.g., Lugol's solution, Gram's this compound). | Neutralization with sodium thiosulfate followed by disposal as non-hazardous aqueous waste. | Verify complete neutralization (colorless solution) and a neutral pH (6-8) before disposal. |
| Solid this compound | Crystalline this compound. | Collect in a designated, sealed, and labeled hazardous waste container. | Avoid inhalation of this compound vapor. Handle in a well-ventilated area, preferably a fume hood. |
| Contaminated Labware (non-sharp) | Beakers, flasks, etc., that have come into contact with this compound. | Rinse with a small amount of sodium thiosulfate solution, followed by thorough washing. The rinsate should be treated as aqueous this compound waste. | If heavily contaminated, dispose of as solid hazardous waste. |
| Contaminated PPE and Debris | Gloves, paper towels, absorbent pads, etc. | Collect in a designated, sealed, and labeled hazardous waste container. | Do not dispose of in regular trash. |
| Contaminated Sharps | Needles, scalpels, Pasteur pipettes, etc. | Place in a designated, puncture-resistant sharps container for hazardous chemical waste. | Do not autoclave. Do not recap needles. |
Experimental Protocol: Neutralization of Aqueous this compound Waste
This protocol details the step-by-step methodology for neutralizing aqueous this compound waste using sodium thiosulfate. The underlying chemical principle is the reduction of elemental this compound (I₂) to non-hazardous iodide ions (I⁻).
Objective: To convert reactive and toxic elemental this compound into non-hazardous iodide ions.
Reaction: I₂(aq) + 2Na₂S₂O₃(aq) → 2NaI(aq) + Na₂S₄O₆(aq)
Stoichiometry: The molar ratio of this compound to sodium thiosulfate is 1:2.[5]
Materials:
-
This compound-containing waste solution
-
10% (w/v) Sodium thiosulfate (Na₂S₂O₃) solution
-
pH indicator strips
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves
Procedure:
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure all necessary PPE is worn.
-
Prepare a 10% (w/v) solution of sodium thiosulfate by dissolving 100g of sodium thiosulfate in deionized water to a final volume of 1L.
-
-
Neutralization:
-
Slowly add the 10% sodium thiosulfate solution to the this compound waste while stirring. The characteristic dark brown/yellow color of the this compound solution will begin to fade as it is neutralized.[6]
-
-
Endpoint Determination:
-
Continue adding sodium thiosulfate dropwise until the solution becomes completely colorless. This indicates that all the elemental this compound has been converted to iodide.[6]
-
-
pH Verification:
-
After neutralization, check the pH of the solution using a pH indicator strip. The pH should be within the neutral range (typically between 6 and 8) acceptable for aqueous waste disposal at your facility.
-
If necessary, adjust the pH with a mild acid or base.
-
-
Final Disposal:
-
Once neutralized and the pH is confirmed to be within the acceptable range, the solution can typically be disposed of down the drain with a copious amount of water, in accordance with your institution's and local regulations.
-
Disposal of Solid this compound and Contaminated Materials
Solid this compound:
Solid this compound should be handled with extreme care in a well-ventilated area to avoid inhaling its vapor. It should be collected in a clearly labeled, sealed, and shatter-resistant hazardous waste container.[7] This container must be stored in a designated satellite accumulation area, away from incompatible chemicals, until it is collected by your institution's hazardous waste management service.[3][8]
Contaminated Labware and PPE:
-
Non-sharp Labware: Glassware and other labware that have been in contact with this compound solutions should be rinsed with a small amount of 10% sodium thiosulfate solution to neutralize any residual this compound. This rinsate should then be treated as aqueous this compound waste and neutralized accordingly. Following this initial rinse, the labware can be washed through standard procedures.
-
PPE and Debris: Disposable items such as gloves, paper towels, and absorbent materials contaminated with this compound should be collected in a designated hazardous waste container and sealed.[9] These materials should not be disposed of in the regular trash.
-
Contaminated Sharps: Sharps, such as needles, scalpels, and Pasteur pipettes, that are contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container specifically for chemically contaminated sharps.[10][11] These containers should be clearly labeled as containing this compound-contaminated sharps and must not be autoclaved.[2]
References
- BenchChem. (2025). Safeguarding Your Laboratory and Environment: Proper Disposal of this compound Green. Retrieved from a URL provided by the grounding tool.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from a URL provided by the grounding tool.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from a URL provided by the grounding tool.
- Stephen F. Austin State University. (n.d.). VI. Waste Handling, Labeling, and Storage Requirements. Retrieved from a URL provided by the grounding tool.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from a URL provided by the grounding tool.
- New Jersey Department of Health and Senior Services. (n.d.). This compound - Hazardous Substance Fact Sheet. Retrieved from a URL provided by the grounding tool.
- M.C.C. Science. (n.d.). An this compound / thiosulfate titration. Retrieved from a URL provided by the grounding tool.
- Study.com. (n.d.). This compound reacts with aqueous thiosulfate ion in neutral solution according to the balanced.... Retrieved from a URL provided by the grounding tool.
- Save My Exams. (2025, January 9). Redox Titration -Thiosulfate & this compound (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from a URL provided by the grounding tool.
- Duke University. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: this compound. Retrieved from a URL provided by the grounding tool.
- University of Wisconsin-La Crosse. (n.d.). Part I: Sharps and Laboratory Glass Disposal. Retrieved from a URL provided by the grounding tool.
- University of Pennsylvania. (2018, January 31). Standard Operating Procedure for the Disposal of Sharp Objects in Laboratories. EHRS. Retrieved from a URL provided by the grounding tool.
- Purdue University. (2022, March 7). Sharps and Infectious Waste Handling and Disposal Guidelines. Retrieved from a URL provided by the grounding tool.
- Collect and Recycle. (n.d.). This compound Disposal For Businesses. Retrieved from a URL provided by the grounding tool.
- Case Western Reserve University. (2023, June/July). Environmental Health and Safety Disposal of this compound. Retrieved from a URL provided by the grounding tool.
- Fisher Scientific. (n.d.). This compound - Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). Iodometry. Titration with Sodium Thiosulfate. Retrieved from a URL provided by the grounding tool.
- Chemistry LibreTexts. (2020, June 23). 2.1: Day 1 Procedures - Standardization of Sodium Thiosulfate. Retrieved from a URL provided by the grounding tool.
- Mandatory Experiment 11. (n.d.). Retrieved from a URL provided by the grounding tool.
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- YouTube. (2019, May 30). This compound and sodium thiosulfate redox titration calculations | A-Level Chemistry. Retrieved from a URL provided by the grounding tool.
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Mastering the Elemental: A Guide to Personal Protective Equipment for Handling Iodine
For the dedicated researcher, scientist, or drug development professional, the proper handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Iodine, a seemingly ubiquitous halogen, presents a unique set of hazards that demand meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with solid or aqueous this compound, ensuring a secure and efficient laboratory environment.
Understanding the Hazard: Why Specific PPE is Crucial
This compound, in its solid, crystalline form, readily sublimes into a pungent, violet vapor at room temperature. This vapor is a significant respiratory and eye irritant.[1] Direct contact with solid this compound or its concentrated solutions can cause severe skin irritation and burns.[2] Furthermore, this compound is a potent oxidizer and can react vigorously with reducing agents and powdered metals.[1] The necessity for a comprehensive PPE strategy is therefore rooted in mitigating these primary routes of exposure: inhalation, skin/eye contact, and chemical reactivity.
Foundational Safety: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The most effective safety measures are robust engineering and administrative controls.
-
Engineering Controls : All work with solid this compound or concentrated this compound solutions should be conducted within a certified chemical fume hood to control the inhalation of vapors.[3] An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
-
Administrative Controls : Your institution's chemical hygiene plan should be reviewed and understood before commencing any work with this compound. Standard Operating Procedures (SOPs) for specific tasks involving this compound should be written and followed diligently.
A Multi-Layered Defense: Selecting the Appropriate PPE
The selection of PPE should be guided by a thorough risk assessment of the specific procedure being undertaken. The following sections detail the essential PPE components and the rationale behind their selection.
Eye and Face Protection: Shielding Against Vapors and Splashes
This compound vapor is intensely irritating to the eyes and can cause lacrimation (tearing) and inflammation.[4] Direct splashes of this compound solutions can cause severe eye burns.[5]
-
Minimum Requirement : At a minimum, chemical safety goggles that provide a complete seal around the eyes are mandatory.[6] Standard safety glasses with side shields do not offer adequate protection against this compound vapor.
-
Enhanced Protection : When there is a significant risk of splashing, such as during the preparation of large volumes of this compound solution or vigorous reactions, a face shield should be worn in conjunction with chemical safety goggles.
Skin and Body Protection: A Barrier Against Burns and Stains
Direct contact with this compound can lead to chemical burns and will invariably stain the skin a yellowish-brown color.[7] Appropriate selection of gloves and lab coats is critical.
The choice of glove material is one of the most important decisions in your PPE protocol. Glove selection should be based on chemical compatibility and breakthrough time—the time it takes for a chemical to permeate the glove material.
While many general-purpose gloves are used in laboratories, not all are suitable for handling this compound. Based on available safety data, the following materials offer excellent resistance:
| Glove Material | Breakthrough Time | Recommendation |
| Butyl Rubber | > 8 hours[2] | Excellent : Recommended for prolonged contact and handling of concentrated solutions. |
| Nitrile Rubber | > 8 hours[2] | Excellent : A common and effective choice for many applications involving this compound. |
| Neoprene | > 8 hours[2] | Excellent : Provides robust protection, similar to butyl and nitrile. |
| Viton™ | > 8 hours[2] | Excellent : Often used for handling highly corrosive chemicals and offers superior protection against this compound. |
-
Field Insight : While disposable nitrile gloves are common in many labs, for tasks involving prolonged contact or immersion, a heavier-duty glove such as butyl or Viton™ should be considered. Always double-check the manufacturer's specific chemical resistance data for the gloves you are using. It is also good practice to double-glove when handling particularly hazardous materials.
A standard, long-sleeved laboratory coat should be worn at all times to protect against splashes and contamination of personal clothing. Ensure the lab coat is fully buttoned. For large-scale operations, a chemically resistant apron or coveralls may be necessary.
Respiratory Protection: Guarding Against Inhalation Hazards
This compound's vapor pressure, though relatively low at room temperature, is sufficient to generate hazardous concentrations of vapor, especially in poorly ventilated areas or when heated.[1] The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for this compound of 0.1 ppm as a ceiling limit, which should not be exceeded at any time.[2] The National Institute for Occupational Safety and Health (NIOSH) has a corresponding Recommended Exposure Limit (REL) of 0.1 ppm (Ceiling).[2] The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) of 0.01 ppm as an 8-hour time-weighted average (TWA) and a Short-Term Exposure Limit (STEL) of 0.1 ppm.[2]
The NIOSH Immediately Dangerous to Life or Health (IDLH) concentration for this compound is 2 ppm.
The choice of respiratory protection depends on the potential concentration of this compound vapor in the work environment.
Caption: Respiratory Protection Decision Workflow for this compound
-
Below the PEL : For most laboratory-scale operations conducted within a functioning chemical fume hood, respiratory protection is not typically required.
-
At or Above the PEL (up to 1 ppm) : If there is a potential to exceed the PEL, a NIOSH-approved air-purifying respirator (APR) with cartridges specifically rated for this compound vapor should be used. For concentrations up to 1 ppm, a half-face APR may be sufficient, provided separate eye protection is used.
-
Above 1 ppm and up to 2 ppm (IDLH) : A full-face APR or a supplied-air respirator is necessary.
-
Emergency Situations (Above 2 ppm) : In the event of a large spill or uncontrolled release where concentrations may exceed the IDLH, a self-contained breathing apparatus (SCBA) is required.[2]
Operational and Disposal Plans
Safe handling extends beyond personal protection to include proper procedures for use, emergency response, and disposal.
Experimental Protocol: Preparation of a 0.05 M this compound Solution
This protocol outlines the preparation of a standard this compound solution, a common task in many laboratories.
Materials:
-
14 g of solid this compound (I₂)
-
36 g of potassium iodide (KI)
-
1000 mL volumetric flask
-
100 mL of deionized water
-
Dilute hydrochloric acid
-
Analytical balance
-
Chemical fume hood
-
PPE : Chemical safety goggles, face shield, nitrile or butyl gloves, and a lab coat.
Procedure:
-
Work in a Fume Hood : Perform all steps of this procedure inside a certified chemical fume hood.
-
Don PPE : Put on your lab coat, safety goggles, face shield, and gloves.
-
Prepare KI Solution : In a beaker, dissolve 36 g of potassium iodide in 100 mL of deionized water. The dissolution of KI is endothermic, so the solution will feel cool.
-
Dissolve this compound : Slowly add 14 g of solid this compound to the potassium iodide solution while stirring. This compound is poorly soluble in water but dissolves readily in a solution of potassium iodide to form the triiodide ion (I₃⁻), which keeps the this compound in solution.
-
Acidify : Add three drops of dilute hydrochloric acid.
-
Dilute to Volume : Carefully transfer the concentrated this compound solution to a 1000 mL volumetric flask. Rinse the beaker with deionized water several times, adding the rinsings to the volumetric flask.
-
Final Dilution : Bring the solution to the 1000 mL mark with deionized water. Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage : Transfer the prepared solution to a clean, amber glass bottle and label it appropriately. Store in a cool, dark place.
Emergency Protocol: this compound Spill Cleanup
In the event of an this compound spill, a calm and methodical response is essential.
Required Materials:
-
Spill containment kit (absorbent pads, sodium thiosulfate)
-
Appropriate PPE (including respiratory protection if necessary)
-
Waste disposal bags and labels
Procedure:
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill : From a safe distance, assess the extent of the spill and determine if you have the resources and training to clean it up. If not, contact your institution's emergency response team.
-
Don PPE : Before re-entering the area, don the appropriate PPE, including chemical safety goggles, a lab coat, double gloves (nitrile or butyl), and, if necessary, a respirator.
-
Contain the Spill : For liquid spills, use absorbent pads to contain the spill and prevent it from spreading. For solid spills, gently cover the material to prevent the generation of dust and vapor.
-
Neutralize the this compound : Sprinkle solid sodium thiosulfate or a 10% sodium thiosulfate solution over the spill area. This will reduce the elemental this compound (I₂) to the less hazardous iodide ion (I⁻). The characteristic brown/violet color of the this compound should disappear.
-
Clean Up : Once neutralized, use absorbent pads or other appropriate materials to clean up the spill.
-
Decontaminate : Wipe down the spill area with a detergent solution, followed by clean water.
-
Dispose of Waste : All contaminated materials, including gloves and absorbent pads, must be placed in a sealed, labeled hazardous waste container for disposal according to your institution's guidelines.
Disposal Plan: Neutralization and Waste Management
This compound-containing waste should never be disposed of down the drain. It must be collected and treated as hazardous waste.
Caption: this compound Waste Disposal Workflow
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the integrity of their scientific pursuits.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: this compound.
- Centers for Disease Control and Prevention. (n.d.). This compound - IDLH. National Institute for Occupational Safety and Health (NIOSH).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: this compound. National Institute for Occupational Safety and Health (NIOSH).
- U.S. Food & Drug Administration. (2025, February 27). BAM R40: Lugol's this compound Solution.
- CLEAPSS. (2022). Student safety sheets 56 this compound.
- wikiHow. (2025, January 26). 3 Ways to Prepare this compound Solution.
- American Conference of Governmental Industrial Hygienists. (n.d.). This compound and Iodides.
- Duke University. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: this compound.
- Occupational Safety and Health Administration. (n.d.). This compound. United States Department of Labor.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 807, this compound.
- Carolina Biological Supply Company. (n.d.). SDS- this compound Solution.
- Pharmaguideline. (2010, September 24). Preparation and Standardization of 0.05 M this compound.
- Pharma Updater. (2023, February 28). Procedure for preparation and standardization 0.1 N this compound.
- Oregon State University. (n.d.). Glove Material Breakthrough Time after Total Immersion.
- WorkSafeBC. (2010). This compound - E-Limit.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- ScienceLab.com. (2013, October 17). This compound, Crystal Safety Data Sheet.
- North Safety Products. (n.d.). Chemical Resistance Guide.
- MSA. (n.d.). This compound Vapor Respirator Cartridge For Comfo® Series Respirators.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- Collect and Recycle. (n.d.). This compound Disposal For Businesses.
- University of Pennsylvania. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. EHRS.
- Catawba County Schools. (n.d.). This compound Solution Safety Data Sheet.
- M.C.C. Science. (n.d.). An this compound / thiosulfate titration.
- Prudent Practices in the Laboratory. (n.d.). LCSS: this compound. National Academies Press.
- GazFinder. (n.d.). Gas detectors and respiratory protection equipments I2 (this compound).
- Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
- Study Mind. (n.d.). Transition Metals - this compound-Sodium Thiosulfate Titrations (A-Level Chemistry).
- ResearchGate. (n.d.). Iodometry. Titration with Sodium Thiosulfate.
- Mallinckrodt Baker, Inc. (n.d.). This compound Safety Data Sheet.
- University of California, Santa Cruz. (n.d.). Resistance To Chemicals of Common Glove Materials.
- YouTube. (2020, July 3). This compound / Thiosulfate Redox Titration Demonstration. MaChemGuy.
- 3M. (n.d.). Respirator Selection Guide.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
